Methyl 5-chloro-2-hydroxybenzoate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 5-chloro-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWHRMZKJXOWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063283 | |
| Record name | Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4068-78-4 | |
| Record name | Methyl 5-chloro-2-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4068-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chlorosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004068784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-chlorosalicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-chlorosalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 5-CHLOROSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M84L29Z8QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methyl 5-chloro-2-hydroxybenzoate synthesis from 5-chlorosalicylic acid
This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 5-chloro-2-hydroxybenzoate from 5-chlorosalicylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the reaction mechanism, provides a detailed experimental protocol, and outlines the necessary characterization and safety considerations. The synthesis is achieved through a classic Fischer-Speier esterification, a cornerstone of organic synthesis.
Introduction: The Significance of this compound
This compound, also known as methyl 5-chlorosalicylate, is a valuable chemical intermediate in the pharmaceutical and agrochemical industries.[1] The esterification of 5-chlorosalicylic acid to its methyl ester modifies the parent molecule's physicochemical properties, such as lipophilicity, which can significantly influence its biological activity and pharmacokinetic profile.[1] Derivatives of 5-chlorosalicylic acid have shown a range of biological activities, including anti-inflammatory, analgesic, antibacterial, and antifungal properties.[1] This guide focuses on the efficient and reliable synthesis of this important compound.
The Reaction Mechanism: Fischer-Speier Esterification
The conversion of 5-chlorosalicylic acid to this compound is a prime example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[2] The reaction is reversible, and to achieve a high yield, the equilibrium must be shifted towards the product.[3] This is typically accomplished by using a large excess of the alcohol (methanol in this case) or by removing the water formed during the reaction.[3]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid). This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
-
Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.
Caption: Fischer-Speier Esterification Mechanism.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 5-Chlorosalicylic acid | 98% | Sigma-Aldrich |
| Methanol (absolute) | Anhydrous | Fisher Scientific |
| Sulfuric Acid (concentrated) | 98% | VWR |
| Dichloromethane | ACS Grade | EMD Millipore |
| Sodium Bicarbonate | ACS Grade | J.T. Baker |
| Anhydrous Sodium Sulfate | ACS Grade | Acros Organics |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Heating mantle | - | - |
| Separatory funnel (500 mL) | - | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure
Caption: Experimental Workflow for Synthesis.
-
Reaction Setup: In a dry 250 mL round-bottom flask, dissolve 10.0 g of 5-chlorosalicylic acid in 100 mL of absolute methanol.[1][4]
-
Catalyst Addition: While stirring the solution, carefully and slowly add 2.0 mL of concentrated sulfuric acid. The addition is exothermic, and the flask may become warm.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 20 hours to ensure the reaction proceeds to completion.[1][4]
-
Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Work-up and Extraction: Transfer the cooled mixture to a 500 mL separatory funnel. Add 100 mL of dichloromethane to extract the ester and 100 mL of water. Shake the funnel gently, venting frequently to release any pressure.[1]
-
Neutralization: Allow the layers to separate and collect the lower organic layer. Wash the organic layer with 50 mL portions of a 5% aqueous sodium bicarbonate solution until the effervescence ceases, indicating that all the acid has been neutralized.[1]
-
Washing and Drying: Wash the organic layer with 50 mL of water, followed by 50 mL of brine (saturated sodium chloride solution). Dry the organic layer over anhydrous sodium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane. This will yield the crude this compound.[1]
-
Purification (Optional but Recommended): The crude product can be further purified by recrystallization from a suitable solvent such as isopropyl ether to obtain a white solid.[4]
Expected Yield and Product Characterization
| Parameter | Value | Reference |
| Yield | Up to 94.8% | [5] |
| Appearance | White solid | [5] |
| Melting Point | 44-46 °C | [5] |
| Molecular Weight | 186.59 g/mol | [6] |
Safety Considerations
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
5-Chlorosalicylic Acid: Harmful if swallowed and may cause skin and eye irritation.[7]
-
Methanol: Toxic and flammable. Avoid inhalation and skin contact.
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care.
-
Dichloromethane: A volatile solvent that is a suspected carcinogen. Minimize exposure.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The Fischer-Speier esterification of 5-chlorosalicylic acid is a robust and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate with a high yield and purity. The principles and techniques described herein are fundamental to organic synthesis and are widely applicable in the development of new chemical entities.
References
- PrepChem.com. (n.d.). Synthesis of a. This compound (2c).
- PubChem. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-, methyl ester.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorosalicylic acid, 98%.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Wikipedia. (n.d.). Fischer–Speier esterification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Methyl 5-chlorosalicylate
This guide provides a comprehensive examination of the synthesis of Methyl 5-chlorosalicylate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. We will delve into the core reaction mechanism, provide a validated experimental protocol, and explore the causal reasoning behind critical procedural steps, ensuring a blend of theoretical understanding and practical applicability for researchers in organic synthesis and drug development.
Strategic Overview: The Rationale for Electrophilic Aromatic Substitution
The synthesis of Methyl 5-chlorosalicylate is most efficiently achieved through the electrophilic aromatic substitution (EAS) of methyl salicylate. This strategy is predicated on the electronic properties of the substituents on the aromatic ring, which dictate the position of the incoming electrophile.
The starting material, methyl salicylate, possesses two key functional groups directly attached to the benzene ring: a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. Their influence on the aromatic system is paramount to understanding the reaction's outcome.
-
Hydroxyl (-OH) Group: This group is a powerful activating substituent.[1][2] The oxygen atom's lone pairs are donated into the aromatic π-system via resonance, significantly increasing the electron density of the ring and making it more nucleophilic. This strong activation directs incoming electrophiles to the ortho and para positions (C3 and C5, respectively).[3]
-
Methyl Ester (-COOCH₃) Group: This group is a deactivating substituent.[2] The carbonyl's electronegative oxygen pulls electron density out of the ring through resonance, making the ring less reactive towards electrophiles. This deactivating effect directs incoming electrophiles to the meta position (C4).
In a molecule with competing directing groups, the more powerful activating group dictates the regioselectivity.[4] The hydroxyl group's activating effect far outweighs the ester's deactivating effect, thus guiding the chlorination to the positions ortho and para to itself. The primary product is the 5-chloro isomer (para-substitution) due to the reduced steric hindrance at this position compared to the C3 position, which is flanked by the bulky ester group.[5][6]
The Core Reaction Mechanism
The chlorination of methyl salicylate proceeds via a classic electrophilic aromatic substitution mechanism. While various chlorinating agents can be used, sulfuryl chloride (SO₂Cl₂) is a common and convenient choice in a laboratory setting, acting as a source for the electrophilic chlorine species.
The mechanism unfolds in three key stages:
-
Generation of the Electrophile: Sulfuryl chloride serves as the source of the electrophile, Cl⁺ (or a strongly polarized equivalent).
-
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the methyl salicylate ring attacks the chlorine electrophile. This attack preferentially occurs at the C5 position (para to the -OH group) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Re-aromatization: A weak base, such as a solvent molecule or chloride ion, removes a proton from the C5 carbon, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product, Methyl 5-chlorosalicylate.
Visualization of the Reaction Mechanism
The following diagram illustrates the stepwise mechanism for the chlorination of methyl salicylate at the C5 position.
Caption: Figure 1: Reaction Mechanism for the Synthesis of Methyl 5-chlorosalicylate.
Validated Experimental Protocol
This protocol details a reliable method for the laboratory-scale synthesis of Methyl 5-chlorosalicylate.
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| Methyl Salicylate | 119-36-8 | C₈H₈O₃ | 152.15 | 15.2 g | 0.10 | 1.0 |
| Sulfuryl Chloride | 7791-25-5 | SO₂Cl₂ | 134.97 | 14.2 g (8.5 mL) | 0.105 | 1.05 |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | 100 mL | - | - |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | 5% aq. solution | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | ~5 g | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Reflux condenser with a drying tube (or gas outlet to a scrubber)
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Dissolution: Add methyl salicylate (15.2 g, 0.10 mol) and dichloromethane (100 mL) to the flask. Stir the mixture until the methyl salicylate has completely dissolved.
-
Reagent Addition: Cool the solution to 0-5 °C. Charge the dropping funnel with sulfuryl chloride (14.2 g, 0.105 mol). Add the sulfuryl chloride dropwise to the stirred solution over approximately 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Caution: The reaction is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.[7][8][9]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of cold water to quench the reaction.
-
Workup - Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of water, followed by two 50 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid (observe for cessation of gas evolution), and finally with 50 mL of brine.[10]
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent such as methanol or a hexane/ethyl acetate mixture to yield pure Methyl 5-chlorosalicylate as a white solid.[11]
-
Characterization: Confirm product identity and purity by measuring its melting point (reported as 46-50 °C) and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR). An expected yield is in the range of 80-90%.
Scientific Rationale and Field Insights
Causality in Experimental Choices
-
Choice of Chlorinating Agent: While chlorine gas is a fundamental chlorinating agent, sulfuryl chloride is often preferred for its ease of handling as a liquid and its ability to effect clean chlorination, often without the need for a Lewis acid catalyst.[11]
-
Temperature Control: The electrophilic chlorination of a highly activated ring is a rapid and exothermic process. Maintaining a low temperature (0-10 °C) during the addition of sulfuryl chloride is critical to control the reaction rate, prevent a dangerous thermal runaway, and maximize the regioselectivity for the desired 5-chloro isomer by minimizing the formation of 3-chloro and 3,5-dichloro-salicylate byproducts.[6]
-
Aqueous Workup: The sequential washing procedure is a self-validating system. The initial water wash removes the bulk of water-soluble byproducts. The sodium bicarbonate wash neutralizes acidic species like HCl and residual sulfuric acid (formed from SO₂Cl₂ and trace water), which is confirmed by the cessation of CO₂ evolution. The final brine wash helps to remove residual water from the organic phase before the drying step.
Safety and Handling: A Trustworthy Protocol
A protocol's trustworthiness is intrinsically linked to its safety. All operations should be conducted in a certified chemical fume hood.
-
Sulfuryl Chloride (SO₂Cl₂): This substance is highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl, SO₂).[7][8][12] It is fatal if inhaled and causes severe skin and eye burns.[9][12] Impervious gloves, chemical splash goggles, and a lab coat are mandatory. An emergency supply of aqueous ammonia can be used to neutralize small spills.
-
Methyl Salicylate: May cause skin and eye irritation.[13]
-
Dichloromethane: A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.
Conclusion
The synthesis of Methyl 5-chlorosalicylate via electrophilic aromatic substitution is a well-established and efficient process. A thorough understanding of the directing effects of the hydroxyl and ester groups is crucial for predicting the high regioselectivity of the reaction. By carefully controlling reaction conditions, particularly temperature, and employing a robust workup procedure, high yields of the pure product can be reliably obtained. The protocol described herein, grounded in established chemical principles and safety-conscious practices, provides a trusted framework for researchers and drug development professionals.
References
- PrepChem.com. Synthesis of methyl 5-chlorosalicylate.
- Philip Harris. (2016-05-24). SAFETY DATA SHEET: METHYL SALICYLATE.
- TMP Chem. (2014-02-22). Activating and Deactivating Groups in Aromatic Substitution. YouTube.
- Master Organic Chemistry. (2017-09-26). Activating and Deactivating Groups in Electrophilic Aromatic Substitution.
- Furman Chemistry 120 - PBworks. Activating Groups and Deactivating Groups.
- Global Substance Registration System (GSRS). METHYL 5-CHLOROSALICYLATE.
- Chemistry Steps. Activating and Deactivating Groups in Electrophilic Aromatic Substitution.
- National Science Foundation Public Access Repository. (2018-01-01). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid.
- Reddit. (2020-06-13). Activating and deactivating groups in electrophillic aromatic substitution. r/chemistry.
- Indian Academy of Sciences. (1938). DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers.
- BioTreks. (2017-11-10). Synthesis of Methyl Salicylate.
- Taylor & Francis Online. (2021-07-08). Design and structural characterization of 2-methyl 8-hydroxyl quinolinilium 5-chloro salicylate salt.
- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- PubMed. (2014-04-15). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology.
- PubMed. (2024-09-02). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic.
- IvyPanda. (2022-05-22). Carboxylic Acids and Esters: Preparation of Methyl Salicylate Report.
- Westfield State University. Preparation of Methyl Salicylate.
- CUNY. (2012-11-14). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid.
- ResearchGate. Synthesis of Methyl Salicylate from Aspirin.
- Organic Syntheses. METHYL p-TOLYL SULFONE.
- Westfield State University. Esterification of Salicylic Acid: The synthesis of cool smelling molecules.
- Google Patents. CN103351315A - General preparation method of sulfonyl chloride.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]
- 4. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 5. Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid | NSF Public Access Repository [par.nsf.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. ivypanda.com [ivypanda.com]
- 11. prepchem.com [prepchem.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
Foreword: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to the Chemical Properties of Methyl 5-chloro-2-hydroxybenzoate
In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the utility of a compound is often defined by its structural functionality and predictable reactivity. This compound (CAS No. 4068-78-4), also known as Methyl 5-chlorosalicylate, stands out as a pivotal intermediate.[1][2] Its substituted benzene ring, featuring a hydroxyl group, a chlorine atom, and a methyl ester, offers multiple reactive sites, making it a valuable precursor for more complex molecular architectures.[1][3] This guide provides an in-depth analysis of its core chemical properties, synthesis, reactivity, and handling, tailored for researchers, scientists, and drug development professionals. The insights herein are grounded in established data to provide a reliable technical resource.
Molecular Structure and Physicochemical Profile
This compound is a derivative of salicylic acid, characterized by a chlorine substituent at the C5 position and a methyl ester at the carboxylic acid position.[4] This specific arrangement of functional groups dictates its physical properties and chemical behavior.
Caption: 2D Structure of this compound.
The compound's key physical and chemical properties are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 4068-78-4 | [1][2][4] |
| Molecular Formula | C₈H₇ClO₃ | [1][2] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| Appearance | White or reddish needle-like crystals; Solid | [5][6] |
| Melting Point | 46-50 °C | [1][4][7] |
| Boiling Point | 266.91 °C (rough estimate) | [1][5] |
| Density | ~1.4 g/cm³ | [5] |
| Flash Point | >230 °F (>110 °C) | [1][5] |
| pKa | 9.31 ± 0.18 (Predicted) | [1] |
| IUPAC Name | This compound | [2] |
| Common Synonyms | Methyl 5-chlorosalicylate, 5-Chlorosalicylic acid methyl ester | [1][2][5] |
Spectroscopic Characterization: A Structural Validation
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The distinct functional groups of this compound give rise to a characteristic spectral fingerprint.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons. The aromatic protons will appear as a set of multiplets in the aromatic region, with coupling patterns dictated by their positions relative to the chloro and hydroxyl groups. The hydroxyl proton will likely appear as a broad singlet, and the methyl ester protons will be a sharp singlet at approximately 3.9 ppm.[2]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight unique signals.[2] Key resonances include the carbonyl carbon of the ester group (around 170 ppm), the carbons attached to the hydroxyl and chloro groups, and the methyl carbon of the ester (around 52 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the primary functional groups.[2] A broad absorption band is expected in the region of 3100-3500 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak around 1680-1720 cm⁻¹ corresponds to the C=O stretching of the ester carbonyl group.[8] Additional peaks in the fingerprint region will be characteristic of the substituted benzene ring.[2][8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 186, with a characteristic isotopic pattern (M+2 peak at m/z 188 with about one-third the intensity) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).[2]
Synthesis Protocol: Fischer Esterification
The most direct and common synthesis of this compound is through the Fischer esterification of its parent carboxylic acid, 5-chloro-2-hydroxybenzoic acid.[9] This acid-catalyzed reaction with methanol is an equilibrium process, and the use of excess methanol and a strong acid catalyst drives the reaction toward the ester product.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established laboratory procedures.[9]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-chloro-2-hydroxybenzoic acid (1.0 eq), dry methanol (serving as both reactant and solvent, typically 5-10 volumes), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Using excess methanol shifts the reaction equilibrium towards the product side, maximizing the yield.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 22 hours, as per literature).[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.
-
-
Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into cold water or a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. The crude product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.
-
Causality: Neutralization is a critical safety and purification step. Extraction separates the organic product from the aqueous phase containing salts and residual methanol.
-
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate).
-
Causality: Recrystallization is a standard technique for purifying solid organic compounds, yielding a product with high purity, as indicated by a sharp melting point.
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its three key functional regions: the phenolic hydroxyl group, the methyl ester, and the activated aromatic ring.
Caption: Key reactive sites of this compound.
-
Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated. For instance, it can be converted to an ether, which is a common step in the synthesis of more complex pharmaceutical intermediates.[4]
-
Reactions at the Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide by reacting with amines.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position (C5) is blocked by chlorine, electrophilic substitution is favored at the C3 position. A documented example is the iodination of Methyl 5-chlorosalicylate to produce 3-iodo-5-chlorosalicylate.[1][4]
Its role as a versatile intermediate is well-established, serving as a starting material for various pharmaceutical compounds and other fine chemicals.[1][6]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.[2][5]
| Hazard Class | GHS Statement | Source(s) |
| Skin Irritation | H315: Causes skin irritation | [2][10] |
| Eye Irritation | H319: Causes serious eye irritation | [2][10] |
| Respiratory Irritation | H335: May cause respiratory irritation | [2][10] |
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][5]
-
First Aid:
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10][11]
Conclusion
This compound is a compound of significant value in synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an attractive building block for creating novel molecules in the pharmaceutical and chemical industries.[1] A thorough understanding of its characteristics, as detailed in this guide, is crucial for its effective and safe application in research and development.
References
- LookChem.
- PrepChem.com. Synthesis of a.
- PubChem. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester.
- Chemsrc.
- WorldOfChemicals.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Doc Brown's Chemistry.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 4068-78-4 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | CAS#:4068-78-4 | Chemsrc [chemsrc.com]
- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. prepchem.com [prepchem.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. echemi.com [echemi.com]
- 12. synquestlabs.com [synquestlabs.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-chloro-2-hydroxybenzoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Methyl 5-chloro-2-hydroxybenzoate
This compound (CAS 4068-78-4), a halogenated derivative of methyl salicylate, serves as a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its molecular architecture, featuring a hydroxyl group, a methyl ester, and a chlorine atom on an aromatic ring, presents a distinct spectroscopic fingerprint. An unambiguous structural confirmation and purity assessment of this compound is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final product.
This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound. Moving beyond a mere presentation of data, we will explore the causal relationships between the molecule's structure and its spectral output. The methodologies and interpretations described herein are designed to create a self-validating analytical workflow, ensuring the highest degree of confidence in the compound's identity and purity.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | [1][3] |
| Molecular Weight | 186.59 g/mol | [1][3] |
| CAS Number | 4068-78-4 | [1] |
| Melting Point | 46-50 °C | [2] |
Part 1: Infrared (IR) Spectroscopy - Unveiling the Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The principle rests on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of different chemical bonds. For a molecule like this compound, the IR spectrum provides immediate, confirmatory evidence of its key structural motifs.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
A robust and common method for acquiring an IR spectrum of a solid sample is through Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR stage. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the sample.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common cause of weak, low-quality spectra.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high signal-to-noise ratio spectrum in the range of 4000–400 cm⁻¹.
Interpretation of the IR Spectrum
The IR spectrum is dominated by several key absorptions that confirm the compound's identity. The presence of the hydroxyl, ester, and substituted aromatic ring functionalities are all clearly distinguishable.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Interpretation |
| ~3200 (broad) | O-H stretch | Phenolic Hydroxyl | The broadness of this peak is a hallmark of hydrogen bonding.[4][5] In the solid state, the phenolic -OH group hydrogen bonds with the carbonyl oxygen of the ester group on an adjacent molecule, lowering its vibrational frequency from that of a "free" hydroxyl (~3600 cm⁻¹). |
| ~3050-3100 | C-H stretch | Aromatic | These absorptions, appearing just above 3000 cm⁻¹, are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the benzene ring.[6] |
| ~2955 | C-H stretch | Methyl (Ester) | This peak, appearing just below 3000 cm⁻¹, is due to the sp³ C-H stretching of the methyl group.[6] |
| ~1680 | C=O stretch | Conjugated Ester | This is one of the most intense and diagnostic peaks in the spectrum.[7] The carbonyl frequency is slightly lower than a typical saturated ester (~1740 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent -OH group, which delocalizes electron density and weakens the C=O bond. |
| ~1500-1600 | C=C stretch | Aromatic Ring | These medium-intensity absorptions arise from the stretching vibrations within the benzene ring itself.[4][6] |
| ~1250 & ~1100 | C-O stretch | Ester & Phenol | These strong peaks in the fingerprint region correspond to the C-O single bond stretches. The higher frequency band is typically associated with the aryl C-O stretch, while the other corresponds to the O-CH₃ portion of the ester.[7][8] |
| ~800-850 | C-Cl stretch | Aryl Halide | The vibration of the C-Cl bond is expected in this region of the fingerprint, providing evidence for the halogen's presence.[9] |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton
NMR spectroscopy provides the most detailed structural information, elucidating the connectivity and chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Diagram: Structural Numbering for NMR Assignment
To facilitate a clear discussion of the NMR data, the following numbering scheme will be used.
Caption: Numbering scheme for this compound.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for obtaining high-quality NMR spectra is essential for accurate interpretation.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a small vial.[10] CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and for its single, well-defined residual solvent peak.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.
-
Transfer & Analysis: Transfer the solution to a clean, high-quality 5 mm NMR tube.[10] Place the tube in the NMR spectrometer.
-
Data Acquisition:
-
Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field. The field is then "shimmed" to optimize its homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR: A typical experiment involves acquiring data over a 0-12 ppm spectral width using a 90° pulse and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is standard. This involves irradiating the sample with a broad range of proton frequencies, which collapses all C-H coupling and results in a spectrum of sharp singlets for each unique carbon atom. A wider spectral width (0-220 ppm) and a longer relaxation delay are used.[11]
-
¹H NMR Spectrum: Interpretation
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity). The electron-withdrawing nature of the chlorine and ester groups, combined with the electron-donating hydroxyl group, creates a distinct pattern for the aromatic protons.
| Signal Assignment (Proton) | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale |
| H-O (Phenolic) | ~10.5 | Singlet (broad) | - | 1H | The acidic proton of the phenol is highly deshielded due to intramolecular hydrogen bonding with the ester's carbonyl oxygen. It typically appears as a broad singlet and does not couple with other protons. |
| H-6 | ~7.8 | Doublet | J ≈ 2.5 Hz | 1H | This proton is ortho to the electron-withdrawing ester group, making it the most deshielded of the aromatic protons.[12] It is split only by H-4 (meta-coupling), resulting in a doublet with a small coupling constant. |
| H-4 | ~7.4 | Doublet of Doublets | J ≈ 9.0, 2.5 Hz | 1H | This proton is split by two different neighbors: H-3 (ortho-coupling, large J) and H-6 (meta-coupling, small J), resulting in a doublet of doublets. |
| H-3 | ~7.0 | Doublet | J ≈ 9.0 Hz | 1H | This proton is ortho to the electron-donating hydroxyl group, making it the most shielded aromatic proton. It is split only by H-4 (ortho-coupling), giving a clean doublet with a large coupling constant. |
| H-8 (-OCH₃) | ~3.9 | Singlet | - | 3H | The protons of the methyl ester are in a distinct chemical environment. They are adjacent to an oxygen atom, shifting them downfield. As there are no adjacent protons, the signal is a sharp singlet.[7] |
¹³C NMR Spectrum: Interpretation
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shifts are highly sensitive to the electronic environment, providing direct evidence for the carbon skeleton.
| Signal Assignment (Carbon) | Expected δ (ppm) | Rationale |
| C-7 (C=O) | ~170 | The carbonyl carbon of the ester is highly deshielded due to the attached electronegative oxygens and appears furthest downfield.[13] |
| C-2 (-OH) | ~158 | The carbon directly attached to the electron-donating hydroxyl group is significantly deshielded. Its chemical shift is greater than other aromatic carbons except the one adjacent to the chlorine. |
| C-4 | ~135 | Aromatic C-H. |
| C-6 | ~130 | Aromatic C-H. |
| C-5 (-Cl) | ~125 | The carbon directly bonded to chlorine experiences a moderate deshielding effect. |
| C-3 | ~120 | Aromatic C-H. |
| C-1 | ~115 | This is the carbon ipso to the ester group. |
| C-8 (-OCH₃) | ~52 | The sp³ hybridized methyl carbon of the ester appears in the typical upfield region for such groups.[13] |
Part 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this molecule, Electron Ionization (EI) is a common method.
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The GC separates the sample from any volatile impurities before it enters the mass spectrometer.
-
Ionization: In the EI source, the gaseous molecules are bombarded with high-energy electrons (~70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable charged ions and neutral radicals.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at each m/z value, generating the mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural information from the fragment ions.
Diagram: Key Fragmentation Pathways
Sources
- 1. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4068-78-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 5-chloro-2-hydroxybenzoate
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-chloro-2-hydroxybenzoate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed interpretation of expected chemical shifts and coupling constants, and a standard protocol for sample preparation and data acquisition. By elucidating the influence of the chloro, hydroxyl, and methyl ester substituents on the aromatic proton environment, this guide serves as a practical resource for the structural characterization of substituted aromatic compounds.
Introduction: The Central Role of ¹H NMR in Structural Elucidation
In the realm of organic chemistry and pharmaceutical development, the unambiguous determination of a molecule's structure is paramount. Among the arsenal of analytical techniques available, ¹H NMR spectroscopy stands out as one of the most powerful and informative methods for elucidating the structure of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms makes it an indispensable tool for chemists.
This guide focuses on the ¹H NMR spectral analysis of this compound, a substituted aromatic compound. The interplay of the electron-donating hydroxyl group and the electron-withdrawing chloro and methyl ester groups on the benzene ring creates a distinct pattern of signals in the ¹H NMR spectrum. Understanding this pattern is key to confirming the compound's identity and purity.
Theoretical Prediction of the ¹H NMR Spectrum
A thorough understanding of the substituent effects on the benzene ring is crucial for predicting the ¹H NMR spectrum of this compound. The chemical shift of aromatic protons is influenced by the electron density around them. Electron-donating groups (EDGs) increase the electron density, shielding the nearby protons and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deshielding the protons and shifting their signals to a higher chemical shift (downfield).
In this compound, we have three substituents to consider:
-
-OH (hydroxyl): A strong electron-donating group through resonance.
-
-Cl (chloro): An electron-withdrawing group through induction, but a weak electron-donating group through resonance. Overall, it is considered a deactivating group.
-
-COOCH₃ (methyl ester): An electron-withdrawing group through both induction and resonance.
The positions of the protons on the aromatic ring are numbered as follows:
Based on the substituent effects, we can predict the following for the aromatic protons:
-
H(c) (proton at C6): This proton is ortho to the strongly electron-donating -OH group and meta to the -Cl and -COOCH₃ groups. The strong shielding effect of the -OH group will cause this proton to have the lowest chemical shift among the aromatic protons.
-
H(b) (proton at C4): This proton is para to the -OH group and ortho to the -Cl group. It will also be shielded by the -OH group, but to a lesser extent than H(c). The deshielding effect of the adjacent -Cl group will also influence its chemical shift.
-
H(a) (proton at C3): This proton is meta to the -OH and -Cl groups and ortho to the -COOCH₃ group. Being ortho to the electron-withdrawing ester group, this proton is expected to be the most deshielded of the three aromatic protons.
The expected spin-spin coupling patterns are as follows:
-
H(c): Coupled to H(b) (meta coupling, J ≈ 2-3 Hz). It will appear as a doublet.
-
H(b): Coupled to H(c) (meta coupling, J ≈ 2-3 Hz) and H(a) (ortho coupling, J ≈ 7-10 Hz). It will appear as a doublet of doublets.
-
H(a): Coupled to H(b) (ortho coupling, J ≈ 7-10 Hz). It will appear as a doublet.
Additionally, we expect to see signals for the methyl ester protons and the hydroxyl proton:
-
-OCH₃ (methyl ester protons): These protons are not coupled to any other protons and will appear as a sharp singlet. Their chemical shift will be in the typical range for methyl esters, around 3.9 ppm.
-
-OH (hydroxyl proton): This proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. It is often observed in the range of 5-7 ppm for phenols.
Predicted ¹H NMR Data Summary
The predicted ¹H NMR data for this compound are summarized in the table below. The chemical shifts are estimated based on known substituent effects and data from similar compounds.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H(c) | ~6.9 | d | J(meta) ≈ 2.5 | 1H |
| H(b) | ~7.3 | dd | J(ortho) ≈ 8.8, J(meta) ≈ 2.5 | 1H |
| H(a) | ~7.7 | d | J(ortho) ≈ 8.8 | 1H |
| -OCH₃ | ~3.9 | s | - | 3H |
| -OH | Variable (e.g., 5.0-7.0) | br s | - | 1H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To experimentally verify the predicted spectrum, the following protocol should be followed.
4.1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. If the compound's solubility is low in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
4.2. NMR Spectrometer Setup and Data Acquisition
The following diagram illustrates the general workflow for acquiring a ¹H NMR spectrum.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters: Standard ¹H NMR acquisition parameters are typically used. This includes setting the appropriate spectral width, acquisition time, and number of scans.
-
Data Processing: The acquired free induction decay (FID) signal is processed by Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. Finally, the signals are integrated to determine the relative number of protons each represents.
Interpretation of an Experimental Spectrum: A Comparative Approach
Upon acquiring an experimental ¹H NMR spectrum of this compound, the following steps should be taken for a thorough analysis:
-
Chemical Shift Assignment: Compare the observed chemical shifts of the signals with the predicted values. The relative positions of the aromatic protons (H(a), H(b), and H(c)) should align with the theoretical predictions based on substituent effects.
-
Multiplicity Analysis: Examine the splitting patterns of the aromatic signals. The observed multiplicities (doublet, doublet of doublets) should match the predicted patterns based on the coupling between adjacent protons.
-
Coupling Constant Measurement: Measure the coupling constants (J-values) from the spectrum. The ortho coupling constant should be significantly larger than the meta coupling constant, as predicted.
-
Integration Verification: Check the integration values for all signals. The ratio of the integrals should correspond to the number of protons giving rise to each signal (e.g., 1:1:1 for the aromatic protons, 3 for the methyl protons, and 1 for the hydroxyl proton).
-
Hydroxyl Proton Confirmation: To confirm the identity of the hydroxyl proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the solution is shaken, and the spectrum is re-acquired. The hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly diminish in the new spectrum.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information that is crucial for its structural confirmation. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by systematically analyzing the effects of the substituents on the aromatic ring, a detailed and accurate interpretation of the spectrum can be achieved. This technical guide provides a solid theoretical framework for predicting and analyzing the ¹H NMR spectrum of this compound, along with a practical experimental protocol for its acquisition. This knowledge is essential for researchers and scientists working on the synthesis, characterization, and application of substituted aromatic compounds in various fields, including drug discovery and materials science.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin-Madison.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77684, this compound.
An In-depth Technical Guide to the 13C NMR Spectral Data of Methyl 5-chloro-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, the structural elucidation of novel and existing chemical entities forms the bedrock of our research and development endeavors. Among the arsenal of analytical techniques at our disposal, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly 13C NMR, stands out for its ability to provide a direct glimpse into the carbon skeleton of a molecule. This guide is dedicated to a comprehensive analysis of the 13C NMR spectral data of Methyl 5-chloro-2-hydroxybenzoate, a substituted aromatic compound of interest in various chemical syntheses. Our approach will not be a mere recitation of data but a deep dive into the causal relationships between the molecular structure and the resulting spectral features, grounded in fundamental principles and supported by empirical evidence. The methodologies and interpretations presented herein are designed to be a self-validating system, fostering scientific integrity and providing a robust framework for your own analytical challenges.
The Molecular Architecture: this compound
This compound, a derivative of salicylic acid, possesses a benzene ring substituted with three distinct functional groups: a hydroxyl (-OH), a chloro (-Cl), and a methoxycarbonyl (-COOCH₃). The interplay of these substituents—their electronic and steric effects—governs the electron density distribution around each carbon atom, which in turn dictates the chemical shifts observed in the 13C NMR spectrum. A clear understanding of the molecular structure is paramount for accurate spectral assignment.
Caption: Molecular structure of this compound with carbon numbering.
Analysis of the 13C NMR Spectrum
The 13C NMR spectrum of this compound is expected to exhibit eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. An experimental 13C NMR spectrum for this compound is available, and the data can be found in spectral databases such as SpectraBase.[1]
Substituent Effects on Aromatic Chemical Shifts
The chemical shifts of the aromatic carbons are modulated by the interplay of the electron-donating hydroxyl group and the electron-withdrawing chloro and methoxycarbonyl groups.
-
Hydroxyl Group (-OH): As a strong electron-donating group, the -OH substituent increases the electron density at the ortho and para positions, causing an upfield shift (lower ppm) of the corresponding carbon signals.
-
Chloro Group (-Cl): The chloro group is an electron-withdrawing group via induction but a weak electron-donating group through resonance. Its overall effect is a deshielding of the attached carbon (ipso-carbon) and a more complex influence on the other ring carbons.
-
Methoxycarbonyl Group (-COOCH₃): This group is electron-withdrawing and will deshield the ipso-carbon and other carbons in the ring, particularly those at the ortho and para positions.
Predicted and Assigned Chemical Shifts
Based on the known effects of these substituents on a benzene ring, we can predict and assign the chemical shifts for each carbon atom in this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C=O | ~170 | The carbonyl carbon of the ester group is significantly deshielded and appears far downfield. |
| C2 (-OH) | ~160 | The carbon bearing the strongly electron-donating hydroxyl group is deshielded. |
| C5 (-Cl) | ~130 | The carbon attached to the electronegative chlorine atom is deshielded. |
| C1 (-COOCH₃) | ~115 | The ipso-carbon to the ester group is shielded relative to other quaternary carbons. |
| C4 | ~130 | This carbon is para to the hydroxyl group and meta to the chloro and ester groups. |
| C6 | ~120 | This carbon is ortho to the hydroxyl and ester groups. |
| C3 | ~125 | This carbon is meta to the hydroxyl and ester groups and ortho to the chloro group. |
| -OCH₃ | ~52 | The methyl carbon of the ester group appears in the aliphatic region. |
Experimental Protocol for 13C NMR Spectroscopy
To ensure the acquisition of a high-quality 13C NMR spectrum, a robust and well-defined experimental protocol is essential. The following steps provide a comprehensive methodology for the analysis of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 50-100 mg of this compound.[2] A higher concentration is generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[3][4]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[2] Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the sample's solubility. The choice of solvent can influence chemical shifts.[5][6]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[2] However, the residual solvent peak can often be used for calibration.
Caption: Workflow for the preparation of a 13C NMR sample.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment Type: Select a standard proton-decoupled 13C NMR experiment.
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-200 ppm).
-
Number of Scans (ns): Due to the low sensitivity of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a reasonable starting point to allow for sufficient relaxation of the carbon nuclei between pulses.
-
-
Data Acquisition: Start the acquisition. The total experiment time will depend on the number of scans and the relaxation delay.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.
Conclusion
This in-depth technical guide has provided a comprehensive framework for understanding and acquiring the 13C NMR spectral data of this compound. By integrating the foundational principles of NMR spectroscopy with a detailed, field-proven experimental protocol, researchers, scientists, and drug development professionals are equipped to confidently perform and interpret this crucial analytical technique. The provided analysis of substituent effects and predicted chemical shifts, supported by the existence of experimental data, offers a robust starting point for the structural verification of this and related compounds. The emphasis on scientific integrity through self-validating methodologies ensures the generation of reliable and reproducible results, which are indispensable in the rigorous landscape of chemical research and development.
References
- Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates.
- PubChem. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-, methyl ester.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Canadian Science Publishing. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine.
- AIP Publishing. (2023, February 23). Structures and solvent effects on the 1H and 13C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Blogs - News.
- ResearchGate. (n.d.). How to Prepare Samples for NMR.
- (n.d.). NMR Sample Preparation.
Sources
- 1. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]
- 3. CAS 5326-23-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 5-Chloro-2-hydroxybenzoic acid(321-14-2) 13C NMR [m.chemicalbook.com]
- 5. 6-Chloronicotinic acid [webbook.nist.gov]
- 6. PubChemLite - this compound (C8H7ClO3) [pubchemlite.lcsb.uni.lu]
- 7. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
An In-depth Technical Guide to the FT-IR Spectrum of Methyl 5-chloro-2-hydroxybenzoate
Introduction: The Vibrational Story of a Molecule
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a unique "vibrational fingerprint" of a molecule. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present and elucidate key structural features. This guide provides an in-depth interpretation of the FT-IR spectrum of Methyl 5-chloro-2-hydroxybenzoate, a substituted aromatic ester with applications in organic synthesis and as a pharmaceutical intermediate.[1][2]
Understanding the FT-IR spectrum of this molecule requires a systematic analysis of the vibrational modes associated with each of its constituent parts: the phenolic hydroxyl group, the aromatic ring, the ester functionality, and the chloro substituent. The interplay of these groups, through electronic effects such as resonance and induction, results in a complex and informative spectrum. This guide will deconstruct this spectrum, explaining the causality behind the expected peak positions, shapes, and intensities.
Molecular Structure and Functional Group Overview
This compound (C₈H₇ClO₃) possesses a benzene ring substituted with a hydroxyl (-OH) group, a methyl ester (-COOCH₃) group, and a chlorine (-Cl) atom.[3] The relative positions of these substituents are critical to the resulting vibrational frequencies.
Caption: Molecular structure of this compound with key functional groups highlighted.
FT-IR Spectrum Interpretation: A Detailed Analysis
The FT-IR spectrum can be divided into several key regions, each corresponding to specific types of bond vibrations. We will now examine the expected absorptions for this compound in a systematic manner.
The Hydroxyl (-OH) Stretching Region (3600-3200 cm⁻¹)
The hydroxyl group of a phenol typically gives rise to a broad and intense absorption band in this region due to intermolecular hydrogen bonding.[4][5] In this compound, the presence of the adjacent methyl ester group allows for strong intramolecular hydrogen bonding between the phenolic hydrogen and the carbonyl oxygen. This intramolecular interaction is expected to produce a broad, medium-to-strong absorption band centered around 3200 cm⁻¹.[6] The broadness of this peak is a hallmark of hydrogen-bonded hydroxyl groups.[4][6]
The C-H Stretching Region (3100-2850 cm⁻¹)
This region is characterized by absorptions from both aromatic and aliphatic C-H stretching vibrations.
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The C-H bonds on the benzene ring will exhibit weak to medium absorption bands in this range.[7][8][9] These are typically sharper than the aliphatic C-H stretches.[4]
-
Aliphatic C-H Stretching (3000-2850 cm⁻¹): The methyl group (-CH₃) of the ester will show characteristic symmetric and asymmetric stretching vibrations in this region.[10] Expect a peak around 2955 cm⁻¹ for these vibrations.[6]
The Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹)
The carbonyl stretch is one of the most intense and recognizable absorptions in an IR spectrum.[7] For an aromatic ester, this peak is typically found between 1730 and 1715 cm⁻¹.[11][12] The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to a saturated ester.[7] In this compound, the intramolecular hydrogen bonding with the phenolic -OH group can further lower the C=O stretching frequency, likely to the 1680 cm⁻¹ region.[6] This shift is due to a weakening of the C=O double bond character.
The Aromatic C=C Stretching Region (1600-1450 cm⁻¹)
The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of medium to strong, sharp peaks in this region.[4][13] Expect to see characteristic absorptions around 1600 cm⁻¹ and 1500 cm⁻¹.[10][13] The exact positions and intensities can be influenced by the nature and position of the substituents on the ring.
The "Fingerprint" Region (< 1500 cm⁻¹)
This region contains a wealth of complex vibrational information, including C-O stretching, C-H bending, and C-Cl stretching, making it unique for every molecule.[4][9]
-
C-O Stretching (1300-1000 cm⁻¹): Esters characteristically show two strong C-O stretching bands.[12][14]
-
The asymmetric C-C-O stretch of the ester is expected between 1310 and 1250 cm⁻¹.[11]
-
The symmetric O-C-C stretch is found in the 1130-1100 cm⁻¹ range.[11]
-
Additionally, the C-O stretch of the phenolic hydroxyl group will appear as a strong band, typically around 1220 cm⁻¹, distinguishing it from aliphatic alcohols.[4]
-
-
C-H Bending (900-675 cm⁻¹): The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring.[8][9] For a 1,2,4-trisubstituted benzene ring, characteristic strong absorptions are expected in this region.
-
C-Cl Stretching (below 800 cm⁻¹): The carbon-chlorine stretching vibration typically appears as a strong band in the lower frequency region of the spectrum. The exact position can vary, but it is generally found in the 800-600 cm⁻¹ range. The C-X stretching peak positions decrease as the mass of the halogen increases.[15]
Summary of Expected Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Characteristics |
| O-H Stretch (intramolecular H-bonded) | Phenolic -OH | ~3200 | Medium-Strong | Broad |
| C-H Stretch | Aromatic | 3100-3000 | Weak-Medium | Sharp |
| C-H Stretch | Methyl (-CH₃) | 3000-2850 | Medium | Symmetric and asymmetric stretches |
| C=O Stretch (H-bonded) | Ester | ~1680 | Strong | Shifted to lower frequency due to H-bonding/conjugation |
| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong | Multiple sharp peaks |
| C-O Stretch (asymmetric) | Ester | 1310-1250 | Strong | |
| C-O Stretch | Phenolic -OH | ~1220 | Strong | |
| C-O Stretch (symmetric) | Ester | 1130-1100 | Strong | |
| C-H Out-of-Plane Bending | Aromatic Ring | 900-675 | Strong | Diagnostic of substitution pattern |
| C-Cl Stretch | Chloro-aromatic | < 800 | Strong |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable FT-IR spectrum of this compound, which is a solid at room temperature, the following protocol using the KBr pellet method is recommended.[1]
Methodology
-
Sample and Reagent Preparation:
-
Ensure the this compound sample is pure and dry.
-
Use high-purity, spectroscopic grade Potassium Bromide (KBr), and keep it in a desiccator to prevent moisture absorption.
-
-
Grinding:
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.
-
Grind the KBr separately first in a clean, dry agate mortar and pestle to a fine powder.
-
Add the sample to the KBr and grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or moisture contamination.
-
-
Instrument Setup and Background Collection:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Collect a background spectrum of the empty sample compartment. This is crucial for obtaining the true sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Use a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking as necessary.
-
Workflow Diagram
Caption: Experimental workflow for acquiring an FT-IR spectrum of a solid sample using the KBr pellet method.
Conclusion: A Cohesive Vibrational Portrait
The FT-IR spectrum of this compound is a rich tapestry of vibrational information that, when interpreted systematically, provides a clear confirmation of its molecular structure. The key diagnostic features are the broad, hydrogen-bonded -OH stretch, the strong, frequency-shifted C=O stretch, the characteristic trio of strong C-O stretches, and the pattern of absorptions in the aromatic and fingerprint regions. By understanding the interplay of electronic and steric effects, researchers can confidently assign the observed spectral bands to their corresponding molecular vibrations, making FT-IR a powerful tool for identity confirmation and quality control in a drug development and research setting.
References
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
- Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
- Simirgiotis, M. J., et al. (2020). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Plant Science.
- Mierzwa-Hersztek, M., et al. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Journal of Elementology.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
- Hasan, T. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library.
- Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- Michigan State University. (n.d.). Infrared Spectroscopy.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. In NIST Chemistry WebBook.
- PubChem. (n.d.). This compound.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- ResearchGate. (n.d.). FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions....
- ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic....
- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....
- ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols.
- Chemsrc. (2025, August 22). This compound.
- ResearchGate. (n.d.). 5-Chloro-2-hydroxybenzoic acid.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 5-chloro-2-hydroxybenzoate
Introduction
For researchers and professionals in drug development and analytical chemistry, a thorough understanding of molecular fragmentation patterns in mass spectrometry is paramount for unambiguous compound identification. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of Methyl 5-chloro-2-hydroxybenzoate (C₈H₇ClO₃), a substituted aromatic ester. By synthesizing foundational principles with established fragmentation mechanisms of analogous structures, this document serves as a technical resource for interpreting the mass spectrum of this and structurally related compounds. We will explore the key fragmentation pathways, the influence of the "ortho effect," and the characteristic isotopic signatures imparted by the chlorine substituent.
Molecular Structure and Ionization
This compound possesses a molecular weight of 186.59 g/mol . Under electron ionization (70 eV), a high-energy electron bombards the molecule, ejecting one of its valence electrons to produce a positively charged radical cation, known as the molecular ion ([M]⁺•).[1][2] The stability of this molecular ion is influenced by the aromatic ring, which can delocalize the positive charge.
The presence of a chlorine atom is a critical feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75% and 25%, respectively.[3][4] This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with two peaks separated by two mass-to-charge units (m/z) in a roughly 3:1 intensity ratio (M⁺• and [M+2]⁺•).[1][4][5][6]
Therefore, the molecular ion of this compound will appear as a pair of peaks at m/z 186 (corresponding to the ³⁵Cl isotope) and m/z 188 (corresponding to the ³⁷Cl isotope), with the peak at m/z 186 being approximately three times more intense.
Primary Fragmentation Pathways
The fragmentation of the this compound molecular ion is dominated by the interplay between the ester and hydroxyl functional groups, a phenomenon well-documented as the "ortho effect," and the influence of the chloro-substituent.
The Dominant "Ortho Effect": Elimination of Methanol
A hallmark of ortho-substituted hydroxybenzoic acid esters, such as methyl salicylate and its derivatives, is the facile elimination of a neutral methanol (CH₃OH) molecule from the molecular ion.[2][7] This rearrangement is driven by the proximity of the hydroxyl and ester groups, allowing for an intramolecular hydrogen transfer. The resulting ion is a highly stable, cyclic structure.
This fragmentation pathway is the most significant for this compound and leads to the formation of the base peak in the spectrum.
-
[M]⁺• → [M - CH₃OH]⁺• + CH₃OH
The resulting fragment ion will also exhibit the characteristic chlorine isotopic pattern at m/z 154 and m/z 156 . The stability of this ion accounts for its high abundance in the mass spectrum.
Alpha Cleavage: Loss of the Methoxy Radical
A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group, resulting in the loss of the alkoxy radical.[8] In this case, a methoxy radical (•OCH₃) is eliminated.
-
[M]⁺• → [M - •OCH₃]⁺ + •OCH₃
This cleavage results in the formation of a chlorohydroxybenzoyl cation. This acylium ion will produce isotopic peaks at m/z 155 and m/z 157 .
Fragmentation of the Aromatic Ring
Subsequent fragmentation often involves the stable aromatic ring. These pathways typically occur after the initial, more favorable losses.
-
Loss of a Chlorine Radical: The molecular ion or fragment ions can lose a chlorine radical (•Cl). This is a common fragmentation for chlorinated aromatic compounds.[5][9]
-
[M]⁺• → [M - •Cl]⁺ + •Cl (m/z 151)
-
-
Decarbonylation (Loss of CO): Acylium ions, such as the one formed from the loss of the methoxy radical, can readily lose a molecule of carbon monoxide (CO).
-
[M - •OCH₃]⁺ → [M - •OCH₃ - CO]⁺ + CO This would result in a chlorohydroxyphenyl cation with isotopic peaks at m/z 127 and m/z 129 .
-
Summary of Predicted Fragmentation Data
The following table summarizes the key predicted ions in the electron ionization mass spectrum of this compound.
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Description of Fragmentation Pathway | Relative Abundance |
| 186 / 188 | [C₈H₇³⁵ClO₃]⁺• / [C₈H₇³⁷ClO₃]⁺• | Molecular Ion (M⁺•) | Moderate |
| 154 / 156 | [C₇H₃³⁵ClO₂]⁺• / [C₇H₃³⁷ClO₂]⁺• | Loss of methanol (CH₃OH) via ortho effect | High (Base Peak) |
| 155 / 157 | [C₇H₄³⁵ClO₂]⁺ / [C₇H₄³⁷ClO₂]⁺ | Loss of methoxy radical (•OCH₃) | Moderate to High |
| 127 / 129 | [C₆H₄³⁵ClO]⁺ / [C₆H₄³⁷ClO]⁺ | Loss of •OCH₃ followed by loss of CO | Moderate |
| 151 | [C₈H₇O₃]⁺ | Loss of chlorine radical (•Cl) from M⁺• | Low |
| 99 | [C₅H₄OCl]⁺ | Further fragmentation of the ring | Low |
| 92 | [C₆H₄O]⁺• | Loss of CO from the m/z 120 fragment of the non-chlorinated analogue | Low |
| 63 | [C₅H₃]⁺ | Aromatic ring fragment | Low |
Visualizing the Fragmentation
The logical flow of the primary fragmentation pathways can be visualized using the following diagrams.
Overall Fragmentation Scheme
Caption: Primary fragmentation pathways of this compound.
Mechanism of the Ortho Effect
Caption: Conceptual workflow of the ortho effect mechanism.
Experimental Protocol: GC-MS Analysis
This section provides a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. Parameters should be optimized based on the specific instrumentation available.
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan.
-
Scan Range: m/z 40 - 400.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the peak.
-
Analyze the spectrum for the presence of the predicted molecular ion pair (m/z 186/188) and key fragment ions.
-
Compare the observed spectrum with spectral libraries (e.g., NIST, Wiley) if available.
-
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation of this compound is a predictable process governed by fundamental principles of organic mass spectrometry. The key diagnostic features are the presence of a molecular ion pair at m/z 186/188, indicative of a single chlorine atom, and a dominant base peak at m/z 154/156, resulting from the characteristic "ortho effect" elimination of methanol. Understanding these pathways, along with other minor fragmentation routes such as alpha cleavage and loss of the chlorine radical, allows for confident structural elucidation. This guide provides the necessary framework for researchers to interpret the mass spectrum of this compound and apply these principles to related molecules encountered in their work.
References
- Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates.
- C6H5Cl mass spectrum of chlorobenzene fragmentation pattern... Doc Brown's Advanced Organic Chemistry Revision Notes.
- Application Note: Mass Spectrometry Fragmentation Analysis of 1-Chloro-2-(2-chloroethyl)benzene. BenchChem.
- The M+1 & M+2 Peaks. Save My Exams.
- Video: Mass Spectrometry: Isotope Effect. JoVE.
- Isotopes in Mass Spectrometry. Chemistry Steps.
- An introduction to Mass Spectrometry and its applic
- Br and Cl. Chemistry LibreTexts.
- mass spectra - the M+2 peak. Chemguide.
- Application Notes: Identification of Methyl Salicylate Metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
- Unimolecular dissociation rates of the chlorobenzene cation prepared by multiphoton ioniz
- mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern... Doc Brown's Advanced Organic Chemistry Revision Notes.
- Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
- Why do I see two peaks for methyl salicylate in my GC–MS spectrum? Chemistry Stack Exchange.
- Mass Spectrum (Electron Ionization) (HMDB0000500).
- Benzoic acid, 5-chloro-2-hydroxy-, methyl ester. PubChem.
- Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in... National Institute of Standards and Technology.
- Benzoic acid, 5-chloro-2-hydroxy-. NIST WebBook.
- Methyl Salicyl
- MASS SPEC of Methyl Salicyl
- Mass Spectrometry - Fragmentation P
- Methyl 5-chloro-2-methoxybenzo
- Ortho effects: A mechanistic study.
- METHYL 5-CHLOROSALICYLATE.
- Methyl 5-chloro-2-hydroxybenzo
- Methyl ester of 5-chlorosalicylic acid. Sigma-Aldrich.
- 5-Chlorosalicylic Acid. PubChem.
- Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing.
- PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
Sources
- 1. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Video: Mass Spectrometry: Isotope Effect [jove.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Methyl 5-chloro-2-hydroxybenzoate
This guide provides a comprehensive technical overview of the methodologies and analytical considerations for determining and understanding the crystal structure of Methyl 5-chloro-2-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of single-crystal X-ray diffraction, offering a procedural roadmap for obtaining and interpreting crystallographic data for this compound. While a definitive crystal structure for this compound is not publicly available as of the writing of this guide, we will navigate the process of its determination, leveraging comparative analysis with structurally related compounds to predict and interpret its solid-state behavior.
Introduction: The Significance of Solid-State Structure in Drug Design
This compound (C₈H₇ClO₃, Molar Mass: 186.59 g/mol ) is a halogenated derivative of salicylic acid, a well-known pharmacophore.[1][2] As an intermediate in the synthesis of various pharmaceutical compounds, understanding its three-dimensional atomic arrangement is of paramount importance.[2] The crystal structure of an active pharmaceutical ingredient (API) or its intermediates directly influences critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. A thorough characterization of the solid state is therefore a foundational element of modern drug development, ensuring consistency and efficacy of the final drug product.
This guide will provide a robust framework for the crystallographic analysis of this compound, from crystal growth to data interpretation, emphasizing the causality behind experimental choices and the principles of structural analysis.
Experimental Workflow: From Powder to Precision Structure
The determination of a crystal structure is a multi-step process that demands meticulous execution. The following sections outline a detailed, field-proven protocol for the crystallographic analysis of this compound.
Crystal Growth: The Cornerstone of Crystallography
The journey to a crystal structure begins with the growth of high-quality single crystals. The selection of an appropriate crystallization technique is critical and often requires empirical screening of various solvents and conditions. For a small organic molecule like this compound, with a reported melting point of 46-50 °C, several methods are viable.[2]
Recommended Protocol: Slow Evaporation
-
Solvent Selection: Begin by assessing the solubility of this compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of well-defined single crystals.
Diagram: Experimental Workflow for Crystal Structure Determination
Caption: A schematic of the experimental workflow for the determination of the crystal structure of a small molecule.
Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
Data Collection Parameters:
| Parameter | Recommended Setting | Rationale |
| Instrument | Modern single-crystal X-ray diffractometer | Equipped with a sensitive detector (e.g., CCD or CMOS) for efficient data collection. |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo Kα is generally suitable for small organic molecules. Cu Kα can provide better resolution for weakly diffracting crystals. |
| Temperature | 100 K | Cryo-cooling minimizes thermal motion of atoms, leading to higher quality diffraction data and a more precise structure. |
| Data Collection Strategy | Omega (ω) and Phi (φ) scans | A combination of scans ensures complete coverage of the reciprocal space. |
Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data is processed to determine the unit cell parameters and space group. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods, most commonly direct methods for small molecules. This yields an initial electron density map, from which a preliminary structural model can be built.
This model is then refined using a full-matrix least-squares procedure, where the atomic coordinates and thermal parameters are adjusted to best fit the experimental diffraction data. The quality of the final refined structure is assessed by the R-factor, which should ideally be below 5% for a well-resolved structure.
Structural Analysis: Deciphering the Crystal Packing and Intermolecular Interactions
A complete crystallographic study extends beyond the determination of the molecular structure to an in-depth analysis of how the molecules are arranged in the crystal lattice. This includes identifying and characterizing intermolecular interactions, which govern the stability and properties of the crystalline solid.
Hypothetical Molecular Structure of this compound
The molecular structure of this compound is expected to feature a planar benzene ring. An intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester is highly probable, similar to what is observed in salicylic acid and its derivatives.[3] This interaction would result in a pseudo-six-membered ring, contributing to the planarity of the molecule.
Diagram: Hypothetical Molecular Structure and Intramolecular Hydrogen Bonding
Caption: The expected molecular structure of this compound, highlighting the probable intramolecular hydrogen bond.
Comparative Analysis with 5-Chloro-2-hydroxybenzoic Acid
To anticipate the crystal packing of this compound, it is instructive to examine the known crystal structure of its parent acid, 5-chloro-2-hydroxybenzoic acid.[4][5] In the crystal structure of the acid, the molecules form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups.[5] These dimers are then further linked by other interactions.
Crystallographic Data for 5-Chloro-2-hydroxybenzoic Acid
| Parameter | Value[4][5] |
| Formula | C₇H₅ClO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 23.526 |
| b (Å) | 3.7972 |
| c (Å) | 16.7321 |
| β (°) | 104.852 |
| V (ų) | 1444.8 |
| Z | 8 |
The methylation of the carboxylic acid group in this compound precludes the formation of the strong carboxylic acid dimers observed in the parent acid. This fundamental change in hydrogen bonding capability will necessitate a different packing arrangement. We can hypothesize that the crystal packing will be dominated by weaker interactions, such as C-H···O hydrogen bonds involving the ester group and potentially halogen bonds involving the chlorine atom.
The Role of Halogen Bonding
The presence of a chlorine atom on the aromatic ring introduces the possibility of halogen bonding, a non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site. This interaction can play a significant role in directing the crystal packing of halogenated aromatic compounds. In the case of this compound, the chlorine atom could potentially interact with the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, scientifically grounded approach to determining and analyzing the crystal structure of this compound. By following the detailed experimental protocols and analytical frameworks presented, researchers can obtain a high-resolution crystal structure of this important pharmaceutical intermediate.
The determination of this crystal structure will provide invaluable insights into its solid-state properties and behavior. Furthermore, a detailed understanding of its intermolecular interactions will inform strategies for crystal engineering, polymorph screening, and the rational design of co-crystals, all of which are critical aspects of modern pharmaceutical development. The resulting crystallographic data will be a vital contribution to the scientific community, enabling a deeper understanding of the structure-property relationships in this class of compounds.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- LookChem. (n.d.). Cas 4068-78-4, this compound.
- Alonso, J. L., et al. (2021). Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study. Molecules, 26(15), 4469.
- Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2921.
- Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid.
- Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid. ResearchGate.
Sources
The Evolving Landscape of Salicylates: A Technical Guide to the Biological Activity of Methyl 5-chloro-2-hydroxybenzoate Derivatives
Introduction: Beyond the Basic Scaffold
Methyl 5-chloro-2-hydroxybenzoate, a halogenated derivative of salicylic acid, serves as a pivotal structural motif in contemporary drug discovery.[1][2] Its inherent chemical reactivity and privileged scaffold have positioned it as a versatile starting material for the synthesis of a diverse array of biologically active compounds.[3] This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with actionable experimental protocols, offering a comprehensive resource for advancing the therapeutic applications of this promising class of molecules.
The strategic incorporation of the chloro and methyl ester functionalities onto the salicylate backbone significantly influences the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. These modifications can enhance membrane permeability, modulate target binding affinity, and provide avenues for further chemical elaboration. This guide will delve into the specific structure-activity relationships that govern the biological effects of these compounds, providing a rational basis for the design of next-generation therapeutics.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of this compound have emerged as a compelling class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[4] The core scaffold has been successfully integrated into more complex molecules, such as trimethoxy flavonoid salicylate derivatives, which have shown significant antiproliferative effects.[4] The mechanism of action for these derivatives is often multi-faceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration.
Mechanism of Action: Inducing Apoptosis and Halting the Cell Cycle
A primary mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[5] Treatment of cancer cells with potent derivatives leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[6] This is often accompanied by the cleavage of poly-(ADP-ribose)polymerase (PARP), a key enzyme involved in DNA repair, further promoting cell death.[5]
In addition to inducing apoptosis, many of these compounds have been shown to disrupt the normal progression of the cell cycle.[6] A common observation is an accumulation of cells in the G2/M phase, indicating an arrest at the checkpoint before mitosis.[7] This prevents the cancer cells from dividing and proliferating. The ability of these compounds to interfere with fundamental cellular processes like cell division and survival underscores their therapeutic potential.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9] The absorbance is directly proportional to the number of viable cells.
This assay is used to evaluate the effect of a compound on cell migration.[1]
Protocol:
-
Monolayer Formation: Grow cells in a 6-well plate until they form a confluent monolayer.[2]
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.[2]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[1]
-
Treatment: Add fresh medium containing the test compound or a vehicle control.
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
Antimicrobial Activity: A Renewed Fight Against Resistant Pathogens
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[10] Derivatives of this compound, particularly salicylanilides, have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]
Mechanism of Action: Disrupting Bacterial Cell Division
A key target for these antimicrobial derivatives is the bacterial cell division protein FtsZ.[12] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the mid-cell, which is a critical step in bacterial cytokinesis.[3] By inhibiting the polymerization of FtsZ, these compounds prevent the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[13]
Some salicylanilide derivatives also act as inhibitors of the two-component regulatory system (TCS) in bacteria, which is involved in sensing and responding to environmental stimuli.[14] Furthermore, they can disrupt the proton motive force across the bacterial membrane, leading to a collapse of the electrochemical gradient and subsequent cell death.[15]
Experimental Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[16]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.[17]
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).[18]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[17]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The parent compound, salicylic acid, is a well-known anti-inflammatory agent.[19] Derivatives of this compound retain and can even enhance this anti-inflammatory potential.[20]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of anti-inflammatory action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[21] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and swelling.[19] By inhibiting COX-2, these derivatives reduce the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation.[22]
Some salicylate derivatives may also exert their anti-inflammatory effects by suppressing the expression of pro-inflammatory genes.[23] This can be achieved by inhibiting the activity of transcription factors such as nuclear factor-kappa B (NF-κB), which plays a central role in the inflammatory response.[[“]]
Synthesis of Derivatives: A General Approach
The versatile chemical nature of this compound allows for the synthesis of a wide range of derivatives, most notably amides, through reaction with various amines.
General Protocol for Amide Synthesis
-
Activation of the Carboxylic Acid: In a suitable solvent (e.g., dichloromethane or DMF), treat 5-chloro-2-hydroxybenzoic acid (obtained by hydrolysis of the methyl ester) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activator like 1-hydroxybenzotriazole hydrate (HOBt·H₂O).[5]
-
Amine Addition: To the activated carboxylic acid, add the desired amine. The reaction is typically stirred at room temperature.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is filtered to remove any precipitated urea byproduct. The filtrate is then washed with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide derivative.
Conclusion and Future Directions
This compound derivatives represent a rich and promising area of research in medicinal chemistry. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory applications, highlight the therapeutic potential of this chemical scaffold. The ability to systematically modify the core structure provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. Future research in this field will likely focus on the development of derivatives with enhanced target specificity and reduced off-target effects. A deeper understanding of the molecular interactions between these compounds and their biological targets will be crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the discovery and development of the next generation of drugs based on the this compound framework.
References
- How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025). BenchSci.
- Matera, C., et al. (2020). Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ. MDPI.
- Imramovský, A., et al. (2011). Salicylanilide Ester Prodrugs as Potential Antimicrobial Agents - a Review. Ingenta Connect.
- Stokes, J. M., et al. (2019). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. ASM Journals.
- Wound healing migration assay (Scratch assay). (2019). Protocols.io.
- Aris, S., et al. (2021). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. PubMed Central.
- Artola, M., et al. (2022). Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. MDPI.
- SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. (n.d.). Web of Journals.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- Chan, W. C., et al. (2018). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. PubMed Central.
- Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.
- Xu, X. M., et al. (1998). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. PNAS.
- Mitchell, J. A., et al. (1997). Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid. PubMed.
- Tegeder, I., et al. (2000). Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages. PubMed.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Martínez-Gómez, F., et al. (2018). The Antioxidant Properties of Salicylate Derivatives: A Possible New Mechanism of Anti-Inflammatory Activity. PubMed.
- Cell migration assay (wound healing assay). (2022). Bio-protocol.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Wound Healing and Migration Assays. (n.d.). ibidi.
- Yin, M. J., et al. (2007). Salicylates and their Spectrum of Activity. Bentham Science Publishers.
- What is the mechanism of action of salicylic acid in the body?. (n.d.). Consensus.
- van Meerloo, J., et al. (2011). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- Mitchell, J. A., et al. (2014). Sodium Salicylate Inhibits Cyclo-Oxygenase-2 Activity Independently of Transcription Factor (Nuclear Factor κB) Activation. Molecular Pharmacology.
- Anti-Inflammatory Salicylates, Their Properties and Actions. (n.d.). Animal Science Products.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Zadrazilova, I., et al. (2010). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. PubMed Central.
- Zara, G. P., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. MDPI.
- Salicylanilide – Knowledge and References. (n.d.). Taylor & Francis.
- (A) The inhibition of COX-2 production in inflamed CaCo-2 cells, and... (n.d.). ResearchGate.
- Gonec, T., et al. (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. PubMed.
- Hung, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed.
- Cas 4068-78-4,this compound. (n.d.). lookchem.
- In-silico Designing, Synthesis, SAR and Microbiological Evaluation of Novel Amide Derivatives of 2-(3-methylbenzo[b]thiophen-6-yl)-1- (3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylic Acid. (n.d.). ResearchGate.
- Kamal, A., et al. (2017). A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells. PubMed.
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). PubMed Central.
- Amide Synthesis via Molecular Shuffling of Carboxylic Acids. (2025). ResearchGate.
- The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. (n.d.). PubMed Central.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PubMed Central.
- Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (n.d.). ResearchGate.
Sources
- 1. clyte.tech [clyte.tech]
- 2. Wound healing migration assay (Scratch assay) [protocols.io]
- 3. Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ | MDPI [mdpi.com]
- 4. Cas 4068-78-4,this compound | lookchem [lookchem.com]
- 5. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. youtube.com [youtube.com]
- 19. webofjournals.com [webofjournals.com]
- 20. asp-inc.com [asp-inc.com]
- 21. pnas.org [pnas.org]
- 22. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. consensus.app [consensus.app]
An In-depth Technical Guide to Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4): A Versatile Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4), a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, analytical methodologies, and its pivotal role as a molecular scaffold in the creation of novel therapeutic agents.
Core Chemical Identity and Physicochemical Properties
This compound, also known by its synonym Methyl 5-chlorosalicylate, is an aromatic ester derived from salicylic acid.[1][2] Its structure is characterized by a benzene ring substituted with a hydroxyl group at position 2, a chlorine atom at position 5, and a methyl ester at position 1.[2] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic syntheses.[3][4] The chlorine atom, in particular, enhances the lipophilicity of derivative molecules and can influence their binding affinity to biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4068-78-4 | [5][6] |
| Molecular Formula | C₈H₇ClO₃ | [2][6] |
| Molecular Weight | 186.59 g/mol | [2][6] |
| Appearance | White or reddish needle-like crystals; Solid | [3][7] |
| Melting Point | 46-50 °C | [2][4] |
| Boiling Point | 266.91 °C (rough estimate) | [2][7] |
| Density | 1.4 ± 0.1 g/cm³ | [7] |
| Flash Point | > 230 °F (> 110 °C) | [2][7] |
| Solubility | Information not widely available, but expected to be soluble in organic solvents like methanol and dichloromethane. | |
| pKa | 9.31 ± 0.18 (Predicted) | [2] |
Synthesis Protocol: Fischer-Speier Esterification
The most common and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of its parent carboxylic acid, 5-chlorosalicylic acid. This acid-catalyzed reaction with methanol is a classic example of nucleophilic acyl substitution. The use of a strong acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
Detailed Step-by-Step Methodology[1][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-chloro-2-hydroxybenzoic acid (100 g, 0.57 mol) with anhydrous methanol (200 ml).
-
Catalyst Addition: With stirring, cautiously add concentrated sulfuric acid (20 ml) to the mixture. The addition is exothermic and should be done slowly.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 22 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion and Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product can be isolated by pouring the reaction mixture into water and extracting with an organic solvent like dichloromethane.
-
Purification: The organic extracts are then washed with a mild base (e.g., 5% sodium bicarbonate solution) to remove any unreacted acid, followed by a water wash. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent such as isopropyl ether.[8]
Caption: Synthesis of this compound.
Applications in Drug Discovery and Development
This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications.[2][3] Its utility stems from the presence of three key functional groups—the hydroxyl, the ester, and the chloro substituent—which can be selectively modified or used as handles for further chemical transformations.
Precursor for Anti-inflammatory Agents
The salicylate scaffold is the foundation for a major class of non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 5-chlorosalicylic acid have demonstrated anti-inflammatory, analgesic, and antipyretic properties.[8][9] this compound can be hydrolyzed to the parent acid, which is then used to synthesize more complex derivatives. For instance, novel 5-acetamido-2-hydroxy benzoic acid derivatives with potential analgesic and anti-inflammatory activities have been synthesized and evaluated.[9][10]
Scaffold for Antiviral Compounds
Recent research has highlighted the potential of 5-chlorosalicylate derivatives in the development of antiviral agents. A notable example is the synthesis of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV) replication.[11] These compounds were also found to suppress the inflammatory responses associated with RSV infection by inhibiting the activation of IRF3 and NF-κB signaling pathways.[11] This demonstrates the potential of the this compound core in developing dual-action antiviral and anti-inflammatory therapeutics.
Caption: Role as a versatile chemical intermediate.
Foundation for Antibacterial Agents
The salicylate moiety is known for its antibacterial properties.[8] Salicylate-based compounds have been designed and synthesized as a novel class of methionine aminopeptidase (MetAP) inhibitors, which are promising targets for new antibacterial drugs.[12][13] The 5-chloro-2-hydroxybenzoic acid scaffold has been used to create novel sulfonamides with significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential of using this compound as a starting material for the development of new classes of antibiotics.
Analytical Methodologies
The purity and identity of this compound are critical for its successful application in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for its characterization.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of this compound.[14]
-
Column: A C18 column (e.g., Spherisorb C18, 250 mm x 4.6 mm) can be used.[15]
-
Mobile Phase: A mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., potassium phosphate buffer or water with an acid modifier like phosphoric or formic acid) is effective.[14][15] A typical mobile phase could be a 47.5:52.5 (v/v) mixture of potassium phosphate buffer (pH 7.05) and methanol.[15]
-
Detection: UV detection at 254 nm is appropriate due to the aromatic nature of the compound.[15]
-
Analysis Time: The method can be optimized for a short analysis time, typically under 10 minutes.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms, is suitable for separation.
-
Injection: A split injection mode is typically used.
-
Ionization: Electron Ionization (EI) at 70eV will produce a characteristic fragmentation pattern.
-
Mass Analysis: The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Key fragments of the related methyl salicylate include m/z 152 (molecular ion), 120, and 92.[16]
Safety and Handling
This compound is classified as an irritant.[7]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
-
Storage: It should be stored in a well-sealed container in a cool, dry place.[2][7]
Conclusion
This compound (CAS 4068-78-4) is a chemical of significant interest to the pharmaceutical and life sciences industries. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an invaluable building block for the discovery and development of new therapeutic agents. The demonstrated utility of its scaffold in creating potent anti-inflammatory, antiviral, and antibacterial compounds underscores its importance in medicinal chemistry. As research continues to explore novel therapeutic targets, the demand for versatile and reliable chemical intermediates like this compound is expected to grow, paving the way for future innovations in drug discovery.
References
- PrepChem.com. Synthesis of a.
- SIELC Technologies. (2018, February 16). Benzoic acid, 5-chloro-2-hydroxy-, methyl ester. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester. [Link]
- Google Patents. (CN105237422A) Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Royal Society of Chemistry. Analytical Methods. [Link]
- National Institutes of Health. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. [Link]
- Global Substance Registration System.
- lookchem.
- National Institutes of Health. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV)
- PubMed. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors. [Link]
- PrepChem.com.
- PubMed.
- PubMed. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)
- ResearchGate. (2019, February 7).
- PubMed.
- Romeo.
- PubMed.
- MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
- National Institutes of Health. Drug Design Strategies for the Treatment of Viral Disease.
- MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
- VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]
- National Institutes of Health. Synthesis and antiviral activity of 5'-deoxypyrazofurin. [Link]
- PubMed. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
- Chemistry Stack Exchange. (2021, April 19).
- PubMed Central. A roadmap to engineering antiviral natural products synthesis in microbes. [Link]
- Journal of Medicinal and Chemical Sciences.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 4068-78-4 [chemicalbook.com]
- 5. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | SIELC Technologies [sielc.com]
- 15. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide to the Physical Characteristics of Methyl 5-chlorosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chlorosalicylate, a chlorinated derivative of methyl salicylate, is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its chemical structure, featuring a benzene ring substituted with chlorine, a hydroxyl group, and a methyl ester, imparts a unique set of physical and chemical properties that are critical to its application and handling. A thorough understanding of these characteristics is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the quality and stability of the final products. This guide provides a comprehensive overview of the physical characteristics of Methyl 5-chlorosalicylate, supported by experimental methodologies and data interpretation.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of Methyl 5-chlorosalicylate determine its behavior in various experimental and industrial settings. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₃ | [1][2] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| CAS Number | 4068-78-4 | [2] |
| Appearance | White Powder | [1] |
| Melting Point | 46-50 °C | [2] |
| Boiling Point | 266.91 °C (rough estimate) | [2] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and chloroform; limited solubility in water. | [3] |
Spectroscopic and Chromatographic Profile
The structural identity and purity of Methyl 5-chlorosalicylate are definitively established through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 5-chlorosalicylate is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the ester group, and the electron-donating effect of the hydroxyl group. The aromatic protons will exhibit characteristic splitting patterns (coupling) based on their proximity to each other.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene ring.
Exemplary Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of Methyl 5-chlorosalicylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[5]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[5]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The IR spectrum of Methyl 5-chlorosalicylate will exhibit characteristic absorption bands corresponding to:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
-
C=O stretch: A strong, sharp band around 1680-1720 cm⁻¹, corresponding to the carbonyl group of the ester.
-
C-O stretch: Bands in the 1200-1300 cm⁻¹ region, associated with the ester C-O bond.
-
C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, indicating the presence of the chlorine atom.
-
Aromatic C=C stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
Exemplary Protocol for FT-IR Analysis:
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (186.59 g/mol ).[6][7][8]
-
Isotopic Pattern: A characteristic feature will be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
Exemplary Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume of the solution into the gas chromatograph-mass spectrometer (GC-MS) system.
-
Separation and Detection: The compound will be separated on the GC column and then ionized and detected by the mass spectrometer.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments for the characterization of Methyl 5-chlorosalicylate.
Sources
- 1. Methyl 5-chlorosalicylate | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. scbt.com [scbt.com]
Solubility of Methyl 5-chloro-2-hydroxybenzoate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 5-chloro-2-hydroxybenzoate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the pharmaceutical and chemical industries.[1][2][3] In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a predictive framework based on the known properties of structurally similar molecules, namely salicylic acid and methyl salicylate.[4][5][6][7] Furthermore, it offers detailed, field-proven methodologies for the experimental determination of its solubility in various organic solvents, equipping researchers and drug development professionals with the necessary tools to conduct their own assessments. The guide also delves into the theoretical underpinnings of solubility, exploring the interplay of intermolecular forces and the application of predictive models like Hansen Solubility Parameters.
Introduction: Physicochemical Profile of this compound
This compound (CAS No: 4068-78-4) is a derivative of salicylic acid, featuring a chlorine atom at the C5 position and a methyl ester at the carboxylic acid group.[1][2][3][8] These structural modifications significantly influence its physicochemical properties, which in turn govern its solubility in different solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₃ | [1][3][8][9][10] |
| Molecular Weight | 186.59 g/mol | [1][3][8][9][10] |
| Melting Point | 46-50 °C | [2][3][9] |
| Appearance | White Powder/Solid | [1][11] |
| XLogP3 | 3.6 | [1] |
The presence of a polar hydroxyl group and a chlorine atom, combined with the ester functionality, imparts a degree of polarity to the molecule. However, the aromatic ring and the methyl group also contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the specific organic solvent used.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of understanding solubility. This means that a solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capacity. The dissolution process is an endothermic process that involves overcoming the lattice energy of the solid solute and the intermolecular forces of the solvent to form new solute-solvent interactions.
For this compound, the key intermolecular forces at play are:
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl and ester groups can act as hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The polar C-Cl, C=O, and C-O bonds create permanent dipoles, leading to dipole-dipole interactions.
-
Van der Waals Forces: These are present in all molecules and contribute to the overall intermolecular attractions.
The interplay of these forces dictates the extent to which this compound will dissolve in a given organic solvent.
Predicted Solubility Profile and Influence of Structural Analogs
-
Salicylic Acid: Being a carboxylic acid, it is more polar than its methyl ester derivative and exhibits strong hydrogen bonding. It shows good solubility in polar protic solvents like alcohols.[4][5][6]
-
Methyl Salicylate: The esterification of the carboxylic acid group reduces its polarity and hydrogen bond donating ability. It is generally more soluble in less polar organic solvents compared to salicylic acid.[7]
Based on these analogs, we can predict the following solubility trends for this compound:
-
High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, and in polar protic solvents such as methanol and ethanol. These solvents can engage in hydrogen bonding and dipole-dipole interactions with the solute.
-
Moderate Solubility: Likely in less polar solvents like toluene and dichloromethane.
-
Low Solubility: Expected in nonpolar solvents such as hexane and cyclohexane, where the solute-solvent interactions would be weak.
The presence of the chlorine atom is expected to slightly increase the molecule's polarity and its solubility in moderately polar solvents compared to methyl salicylate.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data, experimental determination is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in a temperature-controlled environment.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the saturated solution from the calibration curve, taking into account the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, mol/L, or mole fraction.
-
Perform each experiment in triplicate to ensure the reproducibility of the results.
-
Predictive Approaches: Hansen Solubility Parameters
In the absence of experimental data, theoretical models can provide valuable insights. Hansen Solubility Parameters (HSP) are a powerful tool for predicting solubility based on the principle that "like dissolves like." HSP theory divides the total cohesion energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular dipole forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software. This allows for a virtual screening of a wide range of organic solvents to identify promising candidates for experimental investigation.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data is currently lacking in the public domain, a combination of theoretical principles, analysis of structural analogs, and robust experimental protocols empowers researchers to effectively characterize the solubility profile of this important compound. The detailed shake-flask methodology presented herein provides a reliable path to generating high-quality, reproducible solubility data, which is crucial for process development, formulation design, and regulatory submissions in the pharmaceutical and chemical industries.
References
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Solubility of Salicylic Acid, Salicylamide, and Fenofibrate in Organic Solvents at Low Temperatures.
- Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE.
- ChemBK. (n.d.). methyl 2-hydroxybenzoate.
- Chemsrc. (n.d.). This compound.
- GSRS. (n.d.). METHYL 5-CHLOROSALICYLATE.
- ACS Publications. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K.
- NIH. (2024).
- ResearchGate. (n.d.). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolven.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 4068-78-4 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound | CAS#:4068-78-4 | Chemsrc [chemsrc.com]
- 10. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 5-chlorosalicylate | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Methyl 5-chloro-2-hydroxybenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Characterizing a Key Pharmaceutical Intermediate
Methyl 5-chloro-2-hydroxybenzoate is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity, thermal stability, and decomposition profile are critical parameters that can significantly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Thermogravimetric analysis (TGA) serves as a fundamental technique for elucidating these characteristics.[2][3] This guide provides an in-depth, experience-driven approach to the TGA of this specific molecule, moving beyond a simple procedural outline to explain the scientific rationale behind each step. The objective is to equip researchers with the necessary knowledge to perform robust, reliable thermal analysis and to confidently interpret the resulting data.
The 'Why': Foundational Principles of TGA in a Pharmaceutical Context
Thermogravimetric analysis measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere.[4] For a pharmaceutical intermediate like this compound, a TGA experiment, or thermogram, provides a wealth of information.[5] This includes determining its thermal stability, identifying the temperature ranges at which decomposition occurs, and quantifying volatile components such as residual solvents or moisture.[5]
The core principle involves heating a small, precisely weighed sample on a high-precision balance within a furnace.[2] Any event that causes a mass change—such as evaporation, sublimation, or decomposition—is recorded. The resulting plot of mass versus temperature is the thermogram, which acts as a thermal fingerprint of the material.[6]
Deconstructing the Molecule: Predicting Thermal Behavior
Before initiating any experiment, an expert scientist first considers the molecule's structure to hypothesize its thermal behavior.
This compound (C₈H₇ClO₃) possesses several key functional groups that will dictate its decomposition pathway:
-
Methyl Ester (-COOCH₃): Esters can undergo thermal decomposition or hydrolysis.[7] A likely initial fragmentation could involve the loss of the methoxy group or decarboxylation.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group can participate in dehydration reactions and influences the overall stability of the aromatic ring.
-
Chlorine Atom (-Cl): The carbon-chlorine bond is a potential cleavage site, which could lead to the release of chlorinated volatile products.
-
Aromatic Ring: The benzene ring itself is thermally stable but will decompose at higher temperatures, often as the final stage of degradation.
Based on this structure, a multi-stage decomposition is plausible. The initial mass loss might be attributed to the cleavage of the ester group, followed by further fragmentation of the ring structure at elevated temperatures. The presence of chlorine suggests that evolved gas analysis could be particularly insightful.
The Protocol: A Self-Validating Experimental Methodology
This protocol is designed to be robust and compliant with general principles outlined in standards such as ASTM E1131, which governs compositional analysis by thermogravimetry.[8][9]
Instrument Calibration and Verification
Trustworthy data begins with a properly calibrated instrument.
-
Mass Calibration: Verify the balance response using certified calibration weights according to the manufacturer's schedule.
-
Temperature Calibration: Calibrate the furnace temperature using certified magnetic standards (e.g., Curie point standards like Nickel and Iron) or melting point standards (e.g., Indium, Tin, Zinc) in an inert atmosphere. This ensures the temperature recorded accurately reflects the sample's temperature.
Experimental Parameters: Rationale and Choices
The selection of experimental parameters is critical and must be justified. For this compound, a solid with a reported melting point of 46-50°C, the following parameters are recommended.[10][11]
| Parameter | Recommended Value | Rationale |
| Sample Mass | 5 – 10 mg | Provides a strong signal-to-noise ratio while minimizing thermal gradients within the sample.[12] |
| Sample Pan | Platinum or Alumina | Chemically inert at high temperatures and will not react with the sample or its decomposition products. |
| Heating Rate | 10 °C/min | A standard rate that provides good resolution of thermal events without excessively long run times. Slower rates can improve resolution but may broaden peaks. |
| Temperature Range | Ambient to 800 °C | This range will capture initial events like melting and volatilization, as well as the complete decomposition of the organic structure.[8][13] |
| Purge Gas | Nitrogen (High Purity) | Provides an inert atmosphere to prevent oxidative decomposition, allowing for the study of the material's inherent thermal stability.[14] |
| Purge Gas Flow Rate | 50 mL/min | Ensures efficient removal of evolved gaseous products from the furnace, preventing secondary reactions and ensuring a clean signal. |
Step-by-Step Experimental Workflow
The following workflow ensures reproducibility and data integrity.
Caption: Standard Operating Procedure for TGA of this compound.
Interpreting the Data: From Thermogram to Insight
The output of the TGA experiment is a thermogram. Analysis involves examining this curve and its first derivative (the DTG curve), which shows the rate of mass change.
| Feature | Interpretation for this compound |
| Initial Mass Loss (below 150°C) | Likely indicates the loss of residual moisture or volatile solvents. A sharp, early mass loss points to surface-adsorbed volatiles. |
| Onset of Decomposition (T_onset) | The temperature at which significant decomposition begins. This is a primary indicator of the material's thermal stability. For this molecule, it would signify the start of the fragmentation of its functional groups. |
| Decomposition Steps | Multiple steps in the thermogram indicate a multi-stage decomposition process. Each step can be quantified for percentage mass loss, corresponding to the loss of specific molecular fragments. |
| Residual Mass | The mass remaining at the end of the experiment (e.g., at 800°C). In an inert atmosphere, a low residual mass is expected for a pure organic compound. |
A hypothetical thermogram might show a primary decomposition step between 200°C and 350°C, potentially corresponding to the loss of the ester and chloro groups, followed by the slower degradation of the remaining phenolic structure at higher temperatures.
Advancing the Analysis with Evolved Gas Analysis (EGA)
While TGA quantifies mass loss, it does not identify the gaseous products evolved during decomposition.[15] Coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) provides this crucial information.[16]
TGA-MS: A Deeper Look
By feeding the evolved gas from the TGA furnace directly into a mass spectrometer, we can identify the decomposition products in real-time.[17]
Caption: Logical workflow for TGA coupled with Mass Spectrometry (TGA-MS).
For this compound, a TGA-MS experiment could detect specific mass-to-charge ratios (m/z) corresponding to predicted fragments like:
-
m/z 31: CH₃O⁺ (from the ester)
-
m/z 36/38: HCl (from the chlorine and hydroxyl groups)
-
m/z 44: CO₂ (from decarboxylation)
-
m/z 94: Phenol radical cation (from fragmentation)[18]
Conclusion: The Role of TGA in Drug Development
The thermogravimetric analysis of this compound is more than a routine quality control test; it is a critical step in understanding the material's fundamental properties. A well-designed TGA study provides invaluable data on thermal stability, purity, and decomposition kinetics.[4] When augmented with techniques like MS, it offers a detailed mechanistic understanding of thermal degradation. This knowledge is paramount for drug development professionals in defining stable storage conditions, ensuring process safety, and guaranteeing the integrity of the final pharmaceutical product.
References
- ASTM International. (n.d.). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM.
- Conti Testing Laboratories. (n.d.). ASTM E1131.
- Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards.
- Global-Standard. (n.d.). ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry.
- Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
- Pharmaffiliates. (2024, November 27). Thermogravimetric Analysis (TGA): How Helpful in Drug Development.
- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
- Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
- Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis.
- AZoM. (2018, June 27). Thermal Analysis of Organic Compounds.
- Heetderks, T., & Wang, X. (2022, January 13). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Eurofins EAG.
- AZoM. (2025, March 17). Exploring Thermogravimetry and Gas Analysis.
- E-Cigarette Forum. (2016, October 9). Wintergreen (methyl salicylate) and decomposition.
- TA Instruments. (n.d.). Evolved Gas Analysis: Introduction to TGA/MS.
- Chemsrc. (n.d.). This compound.
- CORE. (n.d.). Phenolic resins emissions upon thermal degradation.
Sources
- 1. echemi.com [echemi.com]
- 2. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. veeprho.com [veeprho.com]
- 5. improvedpharma.com [improvedpharma.com]
- 6. infinitalab.com [infinitalab.com]
- 7. e-cigarette-forum.com [e-cigarette-forum.com]
- 8. store.astm.org [store.astm.org]
- 9. kalite.com [kalite.com]
- 10. This compound | 4068-78-4 [chemicalbook.com]
- 11. This compound | CAS#:4068-78-4 | Chemsrc [chemsrc.com]
- 12. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. azom.com [azom.com]
- 16. eag.com [eag.com]
- 17. tainstruments.com [tainstruments.com]
- 18. azom.com [azom.com]
An In-depth Technical Guide to Methyl 5-chlorosalicylate: Discovery, Synthesis, and Applications
Introduction
Methyl 5-chlorosalicylate, a chlorinated derivative of the well-known methyl salicylate, is a compound of significant interest in the realms of medicinal chemistry and organic synthesis. Its structural relationship to salicylic acid—a compound with a rich history in the development of analgesic and anti-inflammatory drugs—positions it as a valuable building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of Methyl 5-chlorosalicylate, from its historical context within the broader family of salicylates to detailed modern synthetic protocols, thorough characterization, and key applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile intermediate.
Historical Context: The Legacy of Salicylates
The story of Methyl 5-chlorosalicylate is intrinsically linked to the broader history of salicylates. The therapeutic use of salicylate-rich plants, such as the willow tree, dates back millennia for the treatment of pain and fever.[1][3] The 19th century marked a turning point with the isolation of salicin and the subsequent synthesis of salicylic acid.[2][[“]] This era saw the industrial production of salicylic acid and its establishment as a standard medicine for rheumatic diseases and fever.[[“]]
The drive to mitigate the gastric side effects of salicylic acid led to the synthesis of acetylsalicylic acid (Aspirin) in the late 19th century, a landmark achievement in medicinal chemistry.[1][[“]] This focus on modifying the basic salicylate structure to enhance therapeutic properties and reduce adverse effects set the stage for the exploration of a wide array of derivatives, including halogenated compounds like Methyl 5-chlorosalicylate. While the precise first synthesis of Methyl 5-chlorosalicylate is not prominently documented in seminal historical publications, its emergence is a logical progression in the systematic exploration of salicylate chemistry for pharmaceutical and other applications.
Physicochemical and Spectroscopic Characterization
Methyl 5-chlorosalicylate is a white to off-white crystalline solid at room temperature.[5] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 4068-78-4 | [5][6] |
| Molecular Formula | C₈H₇ClO₃ | [6] |
| Molecular Weight | 186.59 g/mol | [6] |
| Melting Point | 46-50 °C | |
| Appearance | White to off-white solid | [5] |
Spectroscopic Data
A thorough understanding of the spectral characteristics of Methyl 5-chlorosalicylate is essential for its identification and quality control in a laboratory setting.
¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 5-chlorosalicylate in a deuterated solvent such as CDCl₃ would be expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. Based on the structure and known chemical shifts of similar compounds, the anticipated signals are: a singlet for the methyl group (O-CH₃) around 3.9 ppm, and distinct signals for the three aromatic protons in the 6.8-7.8 ppm region, showing coupling patterns consistent with their substitution on the aromatic ring. The phenolic hydroxyl proton would likely appear as a broad singlet at a higher chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon skeleton of the molecule. Key expected signals include the carbonyl carbon of the ester at approximately 170 ppm, the aromatic carbons attached to oxygen and chlorine at higher chemical shifts within the aromatic region (approx. 110-160 ppm), and the methyl carbon of the ester at around 52 ppm.[7]
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the functional groups present in Methyl 5-chlorosalicylate. Characteristic absorption bands would include a broad O-H stretch for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), a strong C=O stretch for the ester carbonyl group (around 1700-1730 cm⁻¹), C-O stretching bands, and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.[8]
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (186.59). The fragmentation pattern would likely show the loss of the methoxy group (-OCH₃) to give a prominent peak at m/z 155, and the loss of the entire ester group (-COOCH₃) resulting in a peak at m/z 127. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident for chlorine-containing fragments.
Synthesis of Methyl 5-chlorosalicylate
There are two primary and well-established methods for the synthesis of Methyl 5-chlorosalicylate. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Fischer-Speier Esterification of 5-Chlorosalicylic Acid
This is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.
The Fischer-Speier esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Caption: Fischer-Speier Esterification Workflow
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chlorosalicylic acid in an excess of methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent in vacuo to obtain the crude product. The crude Methyl 5-chlorosalicylate can be further purified by recrystallization or column chromatography.
Method 2: Electrophilic Chlorination of Methyl Salicylate
An alternative route to Methyl 5-chlorosalicylate is the direct chlorination of methyl salicylate. This is an electrophilic aromatic substitution reaction.
-
Generation of the Electrophile: A chlorinating agent (e.g., chlorine gas or sulfuryl chloride) is used to generate a potent electrophile, Cl⁺, often with the aid of a Lewis acid catalyst.
-
Nucleophilic Attack by the Aromatic Ring: The electron-rich aromatic ring of methyl salicylate attacks the electrophilic chlorine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The hydroxyl and ester groups on the ring direct the incoming electrophile primarily to the ortho and para positions. Due to steric hindrance from the adjacent ester group, the para-position (position 5) is favored.
-
Deprotonation: A base removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and yielding Methyl 5-chlorosalicylate.
Caption: Electrophilic Chlorination Workflow
-
Reaction Setup: Dissolve methyl salicylate in a suitable inert solvent (e.g., chloroform or dichloromethane) in a reaction vessel protected from light.
-
Chlorination: Cool the solution in an ice bath and slowly introduce the chlorinating agent (e.g., a solution of chlorine in the same solvent or sulfuryl chloride) while stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess chlorinating agent.
-
Extraction: Separate the organic layer and wash it with water and brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure Methyl 5-chlorosalicylate.
Applications in Research and Drug Development
Methyl 5-chlorosalicylate serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.
-
Synthesis of Glibenclamide (Glyburide) Analogues: Historically, Methyl 5-chlorosalicylate has been a crucial starting material in the synthesis of the antidiabetic drug glibenclamide (glyburide) and its analogues. The synthesis involves the methylation of the phenolic hydroxyl group of Methyl 5-chlorosalicylate, followed by amidation and subsequent chemical transformations.
-
Precursor for Novel Bioactive Compounds: As a derivative of salicylic acid, Methyl 5-chlorosalicylate is an attractive scaffold for the development of new therapeutic agents. Its anti-inflammatory and analgesic properties, inherited from the salicylate core, make it a target for modification to create novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or safety profiles.[6]
-
Intermediate in Agrochemical Synthesis: The structural motifs present in Methyl 5-chlorosalicylate are also found in some agrochemicals. Its synthesis is therefore relevant to the development of new pesticides and herbicides.
-
Research Chemical: In a research context, Methyl 5-chlorosalicylate is used to study the effects of halogenation on the biological activity of salicylates and as a starting material for the synthesis of a wide range of substituted aromatic compounds.
Conclusion
Methyl 5-chlorosalicylate, while not as widely known as its parent compound, salicylic acid, or its famous derivative, aspirin, holds a significant place in the landscape of organic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its versatile chemical reactivity, makes it an indispensable intermediate for the creation of a diverse array of more complex and biologically active molecules. This guide has provided a detailed overview of its historical context, synthesis, characterization, and applications, offering a valuable resource for scientists and researchers working in the field of drug discovery and development.
References
- D. F. Aminov, N. A. Al-Attas, "Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history," Saudi Pharmaceutical Journal, vol. 28, no. 12, pp. 1656-1663, 2020. [Online]. Available: [Link]
- Human Metabolome Database, "13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883)," [Online]. Available: [Link]
- T. Hedner, "The early clinical history of salicylates in rheumatology and pain," Clinical Rheumatology, vol. 17, no. 1, pp. 17-25, 1998. [Online]. Available: [Link]
- Global Substance Registration System, "METHYL 5-CHLOROSALICYL
- G. Pasero, P. Marson, "[The Italian contributions to the history of salicylates]," Reumatismo, vol. 61, no. 3, pp. 226-233, 2009. [Online]. Available: [Link]
- Consensus, "Was salicylic acid the first form of aspirin?," [Online]. Available: [Link]
- Organic Chemistry Data, "13C NMR Chemical Shifts," [Online]. Available: [Link]
- PubChem, "Methyl 5-methylsalicyl
- R. Mekala, R. Mathammal, "Design and structural characterization of 2-methyl 8-hydroxyl quinolinilium 5-chloro salicylate salt," Molecular Crystals and Liquid Crystals, vol. 724, no. 1, pp. 52-74, 2021. [Online]. Available: [Link]
- PubChem, "5-Chlorosalicylic Acid," [Online]. Available: [Link]
- R. Mekala, R.
- G. Paraskevopoulos et al., "Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity," Bioorganic & Medicinal Chemistry, vol. 23, no. 22, pp. 7292-7301, 2015. [Online]. Available: [Link]
- Unknown, "Ester Derivatives of Salicylic Acid," [Online]. Available: [Link]
- C. D. Reddy et al., "Synthesis and spectral characterization of some new 2-(substituted)
- Unknown, "13-C NMR Chemical Shift Table.pdf," [Online]. Available: [Link]
- OUCI, "Design and structural characterization of 2-methyl 8-hydroxyl quinolinilium 5-chloro salicyl
- NIST, "Benzoic acid, 5-chloro-2-hydroxy-," [Online]. Available: [Link]
- A. D. Feilden, "Alkylation of Salicylic Acids," [Online]. Available: [Link]
- PubChem, "Benzoic acid, 5-chloro-2-hydroxy-, methyl ester," [Online]. Available: [Link]
- Unknown, "Historically, salicylates* were among the 1st of the NSAIDs to achieve," [Online]. Available: [Link]
- Doc Brown's Chemistry, "1H proton nmr spectrum of methyl 2-hydroxybenzo
- Wikipedia, "Aspirin," [Online]. Available: [Link]
- Doc Brown's Chemistry, "mass spectrum of methyl 2-hydroxybenzo
- Chegg, "Solved Label the peaks in the 1 H NMR spectrum of methyl," [Online]. Available: [Link]
- Reddit, "help!!! : r/chemhelp," [Online]. Available: [Link]
- Reddit, "MASS SPEC of Methyl Salicylate: How to Interpret? What is the peaks and its mass fragment structure? : r/OrganicChemistry," [Online]. Available: [Link]
- Doc Brown's Chemistry, "infrared spectrum of methyl 2-hydroxybenzo
- A. Dempsey, "Salicylic acid: an old hormone up to new tricks," Journal of Experimental Botany, vol. 64, no. 18, pp. 5539-5549, 2013. [Online]. Available: [Link]
- Scribd, "Infrared Spectra of Salicylic Acid and Methyl Salicyl
Sources
- 1. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The early clinical history of salicylates in rheumatology and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The Italian contributions to the history of salicylates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. echemi.com [echemi.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Application Notes & Protocol for the Synthesis of Methyl 5-chloro-2-hydroxybenzoate
This document provides a detailed protocol and scientific background for the synthesis of Methyl 5-chloro-2-hydroxybenzoate, a key chemical intermediate.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth explanations, safety protocols, and characterization methods.
Introduction: Scientific Context and Applications
This compound, also known as Methyl 5-chlorosalicylate, is a benzoate ester and phenol derivative of salicylic acid.[3][4] It serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[5][6]
The parent compound, 5-chlorosalicylic acid, and its derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, antibacterial, and antifungal properties.[5] The esterification to this compound is a critical modification. Introducing an ester functional group alters the molecule's physicochemical properties, such as lipophilicity and cell permeability. This modulation can significantly influence its biological efficacy and pharmacokinetic profile, making it a crucial step in the development of novel active pharmaceutical ingredients (APIs).[5]
The most common and efficient method for this synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] This protocol will focus on this established method.
Reaction Principle: The Fischer-Speier Esterification
Fischer esterification is a classic organic reaction that converts a carboxylic acid and an alcohol into an ester in the presence of a strong acid catalyst.[8] The reaction is an equilibrium process.[7] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[8][9]
The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and activating it for nucleophilic attack.[8][9]
-
Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[10]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[10]
Caption: Simplified mechanism of Fischer-Speier Esterification.
Experimental Protocol
This protocol details the synthesis of this compound from 5-chlorosalicylic acid and methanol.
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount (Example Scale) | Molar Eq. | Notes |
| 5-Chlorosalicylic Acid | 321-14-2 | 172.57 | 10.0 g | 1.0 | Starting material. Toxic if swallowed, skin/eye irritant.[11] |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 200 mL | Excess | Reagent and solvent. Flammable and toxic. |
| Sulfuric Acid (Conc., 98%) | 7664-93-9 | 98.08 | 2.0 mL | Catalyst | Corrosive. Add slowly and carefully. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~100 mL | - | Extraction solvent. |
| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | 84.01 | As needed | - | For neutralization wash. |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 | As needed | - | Drying agent. |
| Isopropyl Ether | 108-20-3 | 102.17 | As needed | - | Recrystallization solvent. |
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Melting point apparatus
PART A: REACTION SETUP & REFLUX
-
Preparation : In a dry 250 mL round-bottom flask, add 5-chlorosalicylic acid (10.0 g, 0.058 mol).[12]
-
Dissolution : Add anhydrous methanol (200 mL) to the flask and stir until the acid is fully dissolved.[12] Methanol is used in large excess to act as both the reactant and the solvent, driving the reaction equilibrium towards the product.[9]
-
Catalyst Addition : While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the solution.[12] Caution: This addition is exothermic.
-
Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 20-22 hours to ensure the reaction proceeds to completion.[5][12]
PART B: WORK-UP & EXTRACTION
-
Cooling : After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Extraction Setup : Transfer the cooled mixture to a 500 mL separatory funnel containing 50 mL of water.[5][13]
-
Solvent Extraction : Rinse the reaction flask with dichloromethane (~40 mL) and add this rinsing to the separatory funnel.[5][13]
-
Washing : Gently shake the separatory funnel to extract the product into the dichloromethane layer, venting frequently to release pressure.[5][13] Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.
-
Neutralization : Wash the organic layer with saturated sodium bicarbonate solution (~25 mL portions) until the aqueous layer is basic (test with pH paper).[5] This step neutralizes any remaining sulfuric acid and unreacted 5-chlorosalicylic acid. Caution: CO₂ gas will evolve; vent the funnel frequently.[13]
-
Drying : Drain the neutralized organic layer into a flask and add anhydrous sodium sulfate. Swirl the flask until the drying agent no longer clumps, indicating that residual water has been removed.[5]
-
Solvent Removal : Filter off the drying agent by gravity filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane and yield the crude product as a solid.[5]
PART C: PURIFICATION & CHARACTERIZATION
-
Recrystallization : Purify the crude ester by recrystallization. A suitable solvent for this is isopropyl ether.[5] Dissolve the crude product in a minimal amount of hot isopropyl ether, then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization.
-
Isolation : Collect the pure crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold solvent, and dry thoroughly.
-
Characterization :
Caption: Experimental workflow for the synthesis of this compound.
Environmental Health & Safety (EHS) Precautions
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
PPE : Wear tightly fitting safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[11][15]
-
5-Chlorosalicylic Acid : Toxic if swallowed.[11] Causes skin and serious eye irritation.[11] May cause respiratory irritation.[11] Avoid breathing dust.[11] Wash hands thoroughly after handling.[15]
-
Methanol : Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
-
Concentrated Sulfuric Acid : Causes severe skin burns and eye damage. Highly corrosive. Add to solutions slowly and carefully to control the exothermic reaction.
-
Dichloromethane : Suspected of causing cancer. May cause drowsiness or dizziness.
-
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Aqueous and organic waste should be collected in separate, labeled containers.[11]
References
- PrepChem.com. Synthesis of a. This compound (2c). PrepChem.com.
- Ningbo Inno Pharmchem Co.,Ltd. Unlocking Chemical Synthesis: The Role of this compound. Ningbo Inno Pharmchem Co.,Ltd.
- Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal.
- Chemistry Steps. Fischer Esterification. Chemistry Steps.
- Cole-Parmer. Material Safety Data Sheet - 5-Chlorosalicylic acid, 98%. Cole-Parmer.
- BYJU'S. Fischer esterification reaction. BYJU'S.
- Chemistry LibreTexts. Fischer Esterification. Chemistry LibreTexts.
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Chlorosalicylic acid. Thermo Fisher Scientific.
- Organic Chemistry Data. Acid to Ester - Common Conditions. Organic Chemistry Data.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Specifications and Purity of this compound for Industrial Use. NINGBO INNO PHARMCHEM CO.,LTD.
- NISCAIR. Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. NISCAIR.
- Chemsrc. This compound | CAS#:4068-78-4. Chemsrc.
- PubChem. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester. PubChem.
- NIH. Methyl 5-chloro-2-nitrobenzoate - PMC. NIH.
- University of California, Irvine. Lab5 procedure esterification. University of California, Irvine.
- LookChem. Cas 4068-78-4,this compound. LookChem.
- Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 4068-78-4 [chemicalbook.com]
- 4. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. byjus.com [byjus.com]
- 11. echemi.com [echemi.com]
- 12. prepchem.com [prepchem.com]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. This compound | CAS#:4068-78-4 | Chemsrc [chemsrc.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols: Methyl 5-chloro-2-hydroxybenzoate as a Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Methyl 5-chloro-2-hydroxybenzoate
In the landscape of modern medicinal chemistry, the efficiency and versatility of starting materials are paramount. This compound (CAS: 4068-78-4), a derivative of salicylic acid, stands out as a critical and versatile building block for the synthesis of complex organic molecules and Active Pharmaceutical Ingredients (APIs).[1][2] Its unique structure, featuring a chlorinated phenyl ring, a hydroxyl group, and a methyl ester, provides multiple reactive sites for chemists to elaborate upon, leading to the development of novel therapeutics.[3]
The presence of the ester group can modulate physicochemical properties like lipophilicity and cell permeability, which are crucial for a molecule's pharmacokinetic profile and biological efficacy.[4] This compound and its parent acid, 5-chlorosalicylic acid, are foundational in the synthesis of various drugs, including anti-inflammatory agents, analgesics, and anthelmintics.[4][5]
This document serves as a technical guide for researchers and drug development professionals, providing in-depth protocols for the synthesis of this compound and its subsequent application as an intermediate in the synthesis of the anthelmintic drug, Niclosamide. The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental choices.
Synthesis of this compound via Fischer Esterification
The most common and straightforward method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 5-chlorosalicylic acid. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol.
Causality of Experimental Design:
-
Excess Methanol: The reaction is a reversible equilibrium. Le Châtelier's principle dictates that using methanol as both the reactant and the solvent drives the equilibrium towards the formation of the ester product.
-
Acid Catalyst (H₂SO₄): Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. The acid catalyst is regenerated at the end of the reaction cycle.[6]
-
Reflux Conditions: The reaction rate is slow at room temperature. Heating the mixture to reflux provides the necessary activation energy to accelerate the reaction and reach equilibrium in a reasonable timeframe, typically several hours.[4][7]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Fischer Esterification
Materials:
-
5-chlorosalicylic acid
-
Methanol (dry/absolute)
-
Sulfuric acid (concentrated, 98%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)
-
Deionized water
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chlorosalicylic acid (e.g., 100 g, 0.57 mol) in an excess of dry methanol (e.g., 200 mL).[7]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 20 mL) to the solution. The addition is exothermic and should be done with caution.[7]
-
Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 20-22 hours.[4][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC). An additional small portion of sulfuric acid may be added if the reaction is proceeding slowly.[7]
-
Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.
-
Work-up: Add dichloromethane to extract the ester and add water to the separatory funnel. Shake gently, venting frequently to release any pressure.[4]
-
Neutralization: Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the residual sulfuric acid), and finally with water again.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a yellowish oil or solid, can be purified by recrystallization (e.g., from a suitable solvent like petroleum ether) to yield the pure this compound as white or reddish needle-like crystals.[1][8]
| Parameter | Value/Condition | Rationale |
| Starting Material | 5-chlorosalicylic acid | The carboxylic acid precursor.[9] |
| Reagent | Methanol (excess) | Acts as reactant and solvent to drive equilibrium.[6] |
| Catalyst | Conc. H₂SO₄ | Protonates the carbonyl to activate it for nucleophilic attack.[6] |
| Temperature | Reflux (~65°C) | Provides activation energy to increase reaction rate.[4] |
| Reaction Time | 20-22 hours | Required to reach equilibrium for a good yield.[7] |
| Expected Product | This compound | White/reddish crystals, M.P. 46-48°C.[1][8] |
| Purity (Typical) | >99% after recrystallization | High purity is essential for subsequent pharmaceutical synthesis.[2][8] |
Application in Drug Synthesis: The Case of Niclosamide
The 5-chlorosalicylic acid scaffold is a key component in the synthesis of Niclosamide, an anthelmintic medication used to treat tapeworm infections.[5] The synthesis involves forming an amide bond between 5-chlorosalicylic acid and 2-chloro-4-nitroaniline. While the reaction typically starts with the carboxylic acid, understanding this synthesis is crucial for appreciating the utility of its methyl ester derivative, which can be easily hydrolyzed back to the acid if needed.
Causality of Experimental Design:
-
Amide Bond Formation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires very high temperatures.
-
Carboxylic Acid Activation: To facilitate the reaction under milder conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by transforming it into an acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[5][10] The highly reactive acyl chloride then readily reacts with the amine (2-chloro-4-nitroaniline) to form the desired amide, Niclosamide.
Synthetic Pathway: Niclosamide
Caption: Synthesis of Niclosamide via an activated acyl chloride intermediate.
Detailed Protocol: Synthesis of Niclosamide
Materials:
-
5-chlorosalicylic acid
-
2-chloro-4-nitroaniline
-
Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)
-
Chlorobenzene (or another suitable high-boiling solvent)
-
Ethyl acetate or Acetone (for recrystallization)
Procedure:
-
Reaction Setup: In a flask suitable for heating, dissolve 5-chlorosalicylic acid (1 eq.) and 2-chloro-4-nitroaniline (1 eq.) in chlorobenzene.[10]
-
Activation and Condensation: Heat the solution to approximately 135°C. Slowly add a solution of phosphorus trichloride (PCl₃) dissolved in chlorobenzene dropwise to the mixture.[10] This in-situ formation of the acyl chloride is immediately followed by its reaction with the aniline derivative.
-
Reaction: Maintain the reaction at temperature for about 3 hours, monitoring for completion.[10]
-
Isolation: Cool the reaction mixture to room temperature. A solid product should precipitate.
-
Purification: Filter the resulting solid and wash it thoroughly. Recrystallize the crude product from a suitable solvent like ethyl acetate or acetone to obtain pure Niclosamide.[10]
| Parameter | Reagent/Condition | Rationale |
| Reactant 1 | 5-Chlorosalicylic Acid | Provides the core salicylanilide structure.[5] |
| Reactant 2 | 2-chloro-4-nitroaniline | Forms the second half of the amide structure.[10] |
| Activating Agent | PCl₃ or SOCl₂ | Converts the carboxylic acid to a highly reactive acyl chloride.[5][10] |
| Solvent | Chlorobenzene | A high-boiling point solvent suitable for the reaction temperature.[10] |
| Temperature | ~135°C | Provides the necessary energy for the condensation reaction.[10] |
| Product | Niclosamide | The target anthelmintic API. |
Conclusion
This compound is a high-value intermediate whose utility is firmly established in pharmaceutical development.[1][3] Its straightforward synthesis via Fischer esterification and the reactivity of its functional groups make it an ideal starting point for creating more complex molecules. As demonstrated by the synthesis of Niclosamide from the parent 5-chlorosalicylic acid scaffold, this chemical family is integral to the production of essential medicines. The protocols and insights provided herein are intended to empower researchers to confidently utilize this versatile building block in their drug discovery and development endeavors.
References
- Application Notes and Protocols for Esterification Reactions of 5-Chlorosalicylic Acid. (n.d.). Benchchem.
- This compound: A Key Building Block for Innovation in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Unlocking Chemical Synthesis: The Role of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Cas 4068-78-4, this compound. (n.d.). LookChem.
- Synthesis of a. This compound (2c). (n.d.). PrepChem.com.
- 5-Chloro-2-hydroxybenzoic acid synthesis. (n.d.). ChemicalBook.
- Design, synthesis and biological evaluation of niclosamide analogs against SARS-CoV-2. (n.d.). Journal of the Chinese Chemical Society.
- Niclosamide synthesis. (n.d.). ChemicalBook.
- Understanding the Specifications and Purity of this compound for Industrial Use. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Niclosamide synthesis - chemicalbook [chemicalbook.com]
The Versatile Intermediate: Methyl 5-chloro-2-hydroxybenzoate in Agrochemical Synthesis
Introduction: The Unseen Pillar of Crop Protection
In the intricate world of agrochemical synthesis, the final active ingredient often receives the spotlight. However, the journey from basic raw materials to a potent pesticide is paved with crucial, yet often overlooked, chemical intermediates. Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4), also known as Methyl 5-chlorosalicylate, stands as a prime example of such a foundational building block.[1] Its unique structure—a chlorinated benzene ring functionalized with both a hydroxyl and a methyl ester group—offers chemists a versatile scaffold for constructing complex molecules. This guide provides an in-depth look at the synthesis of this key intermediate and its pivotal role in the production of high-value agrochemicals, including molluscicides and advanced insecticides.
The high purity of this compound, typically exceeding 99%, is critical for ensuring the success and reproducibility of subsequent, often complex, chemical reactions in the manufacturing process.[2] This document serves as a technical resource for researchers and development scientists, offering detailed protocols and explaining the chemical logic behind its application in creating effective crop protection solutions.
Physicochemical Profile & Specifications
A thorough understanding of a starting material's properties is paramount for process design and safety. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4068-78-4 | [3] |
| Molecular Formula | C₈H₇ClO₃ | [2][3][4] |
| Molecular Weight | 186.59 g/mol | [2][3][4] |
| Appearance | White to off-white or reddish crystalline powder/needles | [2] |
| Melting Point | 46-50 °C | |
| Purity | Typically ≥ 99% | [2] |
| Synonyms | Methyl 5-chlorosalicylate, 5-Chloro-2-hydroxybenzoic acid methyl ester | [4] |
Core Synthesis: From Acid to Ester
The most common and straightforward method for producing this compound is through the Fischer esterification of its parent carboxylic acid, 5-chloro-2-hydroxybenzoic acid. This acid-catalyzed reaction with methanol is a classic and efficient transformation.
The causality behind this process is rooted in fundamental organic chemistry principles. Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the methanol's oxygen atom. The reaction is typically performed under reflux to increase the reaction rate. The process is reversible, so an excess of methanol is often used to drive the equilibrium towards the formation of the ester product, maximizing the yield.
Caption: Fischer Esterification workflow for this compound.
Application in Agrochemical Synthesis
The true value of this compound is demonstrated in its conversion to potent agrochemical active ingredients.
Case Study 1: Synthesis of Niclosamide (Molluscicide)
Niclosamide is a widely used molluscicide for controlling snails in agriculture and a piscicide in aquaculture. It is a salicylanilide derivative, and its synthesis is a prime example of utilizing the 5-chlorosalicylate scaffold.[5] The synthesis involves the formation of an amide bond between 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[5][6]
While the direct starting material is the carboxylic acid, understanding this synthesis is crucial as this compound is its immediate ester derivative and is often synthesized from the same acid precursor. The conversion of the carboxylic acid to an amide typically requires activation. This is achieved by converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[6][7] This highly reactive intermediate then readily reacts with the amine to form the stable amide linkage of Niclosamide.
Caption: Synthesis pathway of Niclosamide from 5-chlorosalicylic acid.
Case Study 2: Intermediate for Indoxacarb (Insecticide)
The versatility of the chlorosalicylate structure extends to modern insecticides. A structurally related compound, methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is a key intermediate in the synthesis of (S)-indoxacarb.[8] Indoxacarb is a potent oxadiazine insecticide known for its novel mode of action.[9] Although not a direct downstream product of this compound, the synthesis of this critical indoxacarb building block relies on the same core chemical motifs, underscoring the importance of the 5-chlorosalicylate family in developing advanced crop protection agents.[8][10]
Future Directions: Development of Novel Nematicides
Plant-parasitic nematodes cause significant crop losses globally, and there is a continuous need for safer and more effective nematicides. Salicylic acid and its derivatives have demonstrated inherent nematicidal activity.[11][12] this compound, with its multiple reactive sites, is an excellent starting point for the synthesis of novel nematicidal candidates. The hydroxyl group can be converted into ethers, the ester can be hydrolyzed and converted into amides or hydrazides, and the aromatic ring can undergo further substitution, allowing for the creation of a diverse library of new chemical entities for screening.
Caption: Conceptual workflow for developing novel agrochemicals.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of this compound[13]
Objective: To synthesize this compound via Fischer esterification of 5-chloro-2-hydroxybenzoic acid.
Materials & Equipment:
-
5-chloro-2-hydroxybenzoic acid (100 g, 0.57 mol)
-
Dry Methanol (200 ml)
-
Concentrated Sulfuric Acid (H₂SO₄) (25 ml total)
-
Round-bottom flask (500 ml) with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Combine 5-chloro-2-hydroxybenzoic acid (100 g), dry methanol (200 ml), and concentrated sulfuric acid (20 ml) in a 500 ml round-bottom flask.
-
Heat the mixture under reflux with stirring for 22 hours.
-
After 22 hours, add an additional 5 ml of concentrated sulfuric acid to the reaction mixture and continue to reflux.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate aqueous workup to neutralize the acid and extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product, typically by recrystallization, to obtain pure this compound.
Protocol 2: Illustrative Synthesis of Niclosamide[6][14]
Objective: To synthesize Niclosamide via amidation of 5-chlorosalicylic acid (an illustrative example of the scaffold's utility).
Materials & Equipment:
-
5-chlorosalicylic acid (3.44 g, 20.0 mmol)
-
2-chloro-4-nitroaniline (3.44 g, 20.0 mmol)
-
Phosphorus trichloride (PCl₃) (2.4 g, 17.5 mmol)
-
Chlorobenzene (as solvent)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper for filtration
Procedure:
-
In a round-bottom flask, dissolve 5-chlorosalicylic acid (3.44 g) and 2-chloro-4-nitroaniline (3.44 g) in chlorobenzene.
-
Heat the mixture to 135 °C with stirring.
-
In a dropping funnel, prepare a solution of phosphorus trichloride (2.4 g) in a small amount of chlorobenzene.
-
Add the PCl₃ solution dropwise to the heated reaction mixture.
-
Maintain the reaction at 135 °C for 3 hours.[6]
-
After 3 hours, cool the reaction mixture to room temperature. A solid product should precipitate.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a suitable solvent (e.g., ethyl acetate or acetone) to remove impurities.
-
Dry the solid to obtain Niclosamide. A typical yield is around 68-70%.[6]
References
- Luo, M., Zhang, J., & Sun, D. (2012). Preparation of Intermediate of Indoxacarb. Asian Journal of Chemistry, 24(11), 5148-5150.
- Wang, Y., et al. (2019). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering.
- Google Patents. (2014). CN103864641A - Niclosamide synthetic method.
- PubChem. (n.d.). Niclosamide.
- Zhang, R., et al. (2021). Design, synthesis and biological evaluation of niclosamide analogs against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters.
- Patsnap. (n.d.). Synthesis method of indoxacarb intermediate semicarbazone.
- Google Patents. (2005). CN1687016A - New method for synthesizing niclosamide.
- ResearchGate. (2012). Preparation of Intermediate of Indoxacarb.
- Google Patents. (2017). CN107118103A - A kind of insecticide indoxacarb intermediate and its synthesis technique.
- PrepChem.com. (n.d.). Synthesis of a. This compound (2c).
- ResearchGate. (2014). Formulation and Nematicidal Efficiency of Some Alternative Pesticides against Meloidogyne spp.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of this compound.
- ResearchGate. (2020). Nematicidal Activity of Acetylsalicylic Acid Comparing With Oxamyl Against Root-Knot Nematode on Tomato Plants.
- FDA Global Substance Registration System. (n.d.). METHYL 5-CHLOROSALICYLATE.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Methyl 5-chlorosalicylate | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Niclosamide synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. CN107118103A - A kind of insecticide indoxacarb intermediate and its synthesis technique - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Regioselective Iodination of Methyl 5-chlorosalicylate
Abstract
This document provides a comprehensive guide for the synthesis of methyl 3-iodo-5-chlorosalicylate, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and efficient method for the regioselective iodination of methyl 5-chlorosalicylate using iodine monochloride. We delve into the mechanistic underpinnings of the reaction, offering insights into the directing effects of the substituents that govern the high regioselectivity of the transformation. This guide is intended for researchers, chemists, and drug development professionals, providing a self-validating protocol complete with safety information, step-by-step procedures, purification techniques, and characterization data.
Introduction and Significance
Halogenated salicylates are key intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials. Specifically, the introduction of an iodine atom into the salicylate scaffold, as in methyl 3-iodo-5-chlorosalicylate, opens up avenues for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This makes it a highly sought-after precursor for complex molecular architectures.
The challenge in synthesizing this molecule lies in achieving precise regiocontrol during the electrophilic iodination of the starting material, methyl 5-chlorosalicylate[1][2][3]. The aromatic ring possesses three distinct substituents—a hydroxyl group, a methyl ester group, and a chlorine atom—each exerting its own electronic and steric influence. This protocol leverages the powerful directing effect of the hydroxyl group to achieve selective iodination at the C3 position.
The Chemistry: Mechanism and Regioselectivity
The synthesis of methyl 3-iodo-5-chlorosalicylate is achieved through an electrophilic aromatic substitution (SEAr) reaction. The success of this synthesis hinges on understanding the directing effects of the substituents on the benzene ring.
-
Hydroxyl (-OH): A strongly activating, ortho, para-directing group. It enhances the electron density of the ring, particularly at the positions ortho and para to it, making them more susceptible to electrophilic attack.
-
Chlorine (-Cl): A deactivating, yet ortho, para-directing group due to the interplay of its inductive electron withdrawal and resonance electron donation.
-
Methyl Ester (-COOCH3): A deactivating, meta-directing group that withdraws electron density from the ring.
In methyl 5-chlorosalicylate, the hydroxyl group is the most powerful activating director. It strongly favors substitution at its ortho (C3 and C6) and para (C5) positions. The C5 position is already occupied by chlorine. The C6 position is sterically hindered by the adjacent bulky methyl ester group. Therefore, the electrophilic attack is overwhelmingly directed to the C3 position, which is ortho to the hydroxyl group and meta to the two deactivating groups.
Iodine monochloride (ICl) serves as the source of the electrophile. It is a polarized interhalogen compound (Iδ+-Clδ-), making the iodine atom sufficiently electrophilic to attack the activated aromatic ring.[4] The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity.[4]
Figure 1: Simplified mechanism of the iodination of methyl 5-chlorosalicylate.
Materials and Equipment
| Reagent/Material | CAS Number | Purity | Supplier Example |
| Methyl 5-chlorosalicylate | 4068-78-4 | ≥97% | Sigma-Aldrich |
| Iodine Monochloride (1.0 M in CH2Cl2) | 7790-99-0 | 1.0 M | Sigma-Aldrich |
| Methanol (Anhydrous) | 67-56-1 | ≥99.8% | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | ACS Grade | VWR |
| Hexanes | 110-54-3 | ACS Grade | VWR |
| Saturated Sodium Thiosulfate (aq.) | 7772-98-7 | N/A | Lab Prepared |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | N/A | Lab Prepared |
| Anhydrous Sodium Sulfate | 7757-82-6 | N/A | VWR |
| Silica Gel for Chromatography | 7631-86-9 | 60 Å | Sorbent Tech. |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glassware for recrystallization
-
Melting point apparatus
Safety Precautions: A Critical Overview
All procedures must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.
-
Iodine Monochloride (ICl): DANGER! Highly corrosive and toxic. Causes severe skin burns and eye damage.[5][6][7] May be fatal if swallowed or inhaled.[8] Reacts violently with water. Handle with extreme care. Keep away from heat and open flames.[6]
-
Methyl 5-chlorosalicylate: Warning. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
-
Methanol: Danger. Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
-
Ethyl Acetate & Hexanes: Highly flammable liquids and vapors. May cause drowsiness or dizziness.
In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8] Have a safety data sheet (SDS) readily available for all chemicals.[5][10]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
Step 1: Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 5-chlorosalicylate (1.87 g, 10.0 mmol).
-
Add anhydrous methanol (40 mL) to the flask and stir until the starting material is completely dissolved.
-
Cool the flask in an ice-water bath, allowing the solution to reach 0-5 °C.
Step 2: Iodination
-
Measure iodine monochloride solution (1.0 M in CH2Cl2, 11.0 mL, 11.0 mmol, 1.1 equivalents).
-
Transfer the ICl solution to a dropping funnel.
-
Add the ICl solution dropwise to the stirred, cooled solution of methyl 5-chlorosalicylate over a period of 20-30 minutes. Causality: Slow, dropwise addition at low temperature is critical to control the exothermic nature of the reaction and prevent the formation of potential side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-3 hours at room temperature.
Step 3: Reaction Monitoring
-
Monitor the reaction's progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate eluent).
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
The reaction is considered complete upon the disappearance of the starting material spot. The product, being more non-polar, will have a higher Rf value.
Step 4: Work-up and Isolation
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous sodium thiosulfate solution (~20 mL) until the dark red/brown color of iodine disappears, resulting in a pale yellow solution. Trustworthiness: This step neutralizes any unreacted ICl, making the mixture safe to handle and preventing further reactions during extraction.
-
Transfer the mixture to a separatory funnel.
-
Add ethyl acetate (50 mL) and deionized water (30 mL). Shake vigorously and allow the layers to separate.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Combine all organic layers and wash with brine (saturated NaCl solution, 1 x 30 mL). Causality: The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic layers over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Step 5: Purification
-
Purify the crude solid by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Product | Methyl 3-iodo-5-chlorosalicylate |
| Molecular Formula | C8H6ClIO3 |
| Molecular Weight | 312.49 g/mol |
| Physical Appearance | Off-white to pale yellow crystalline solid |
| Expected Yield | 80-90% |
| Melting Point | ~100-104 °C (Literature values may vary) |
| Characterization | 1H NMR, 13C NMR, IR, HRMS should confirm the structure. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of methyl 3-iodo-5-chlorosalicylate.
References
- Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. (n.d.). Rasayan J. Chem.
- Chaikovskii, V. K., Filimonov, V., et al. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. ChemInform.
- SAFETY DATA SHEET: Iodine Monochloride. (n.d.). Samrat Pharmachem Limited.
- Material Safety Data Sheet - Iodine Monochloride, Reagent ACS. (n.d.). Cole-Parmer.
- Christiansen, J., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory.
- Methyl 5-chlorosalicylate, min 97%, 100 grams. (n.d.). CP Lab Safety.
- METHYL 5-CHLOROSALICYLATE. (n.d.). gsrs.ncats.nih.gov.
Sources
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. riccachemical.com [riccachemical.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. samratpharmachem.com [samratpharmachem.com]
Application Notes and Protocols: Derivatization of Methyl 5-chloro-2-hydroxybenzoate for Biological Screening
Introduction: The Privileged Scaffold of 5-Chlorosalicylic Acid in Drug Discovery
In the landscape of medicinal chemistry, the salicylic acid framework stands as a quintessential "privileged scaffold"—a molecular architecture that is recurrently identified as a binder to diverse biological targets. This inherent promiscuity, when strategically harnessed, provides a fertile ground for the development of novel therapeutics.[1][2][3] Methyl 5-chloro-2-hydroxybenzoate, a key derivative of salicylic acid, offers a readily accessible and synthetically versatile starting point for the construction of compound libraries aimed at biological screening. The presence of a chlorine atom at the 5-position can enhance biological activity and modulate pharmacokinetic properties, making this scaffold particularly attractive for drug discovery programs.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into the rationale behind specific derivatization strategies, provide detailed, field-proven protocols for the synthesis of ether and amide derivatives, and outline a workflow for their subsequent biological screening, with a focus on anticancer and antimicrobial activities.
Rationale for Derivatization: Exploring Chemical Space
The primary objective of derivatizing this compound is to systematically explore the chemical space around this privileged scaffold. By introducing a diverse range of functional groups at the phenolic hydroxyl and the methyl ester positions, we can generate a library of compounds with varied physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications can significantly impact the binding affinity and selectivity of the compounds for their biological targets.
-
O-Alkylation (Etherification): Modification of the phenolic hydroxyl group to form ethers allows for the introduction of a wide array of alkyl and aryl substituents. This strategy can probe the steric and electronic requirements of the binding pocket and can also improve metabolic stability by masking the potentially reactive phenol.
-
Amidation: Conversion of the methyl ester to a series of amides introduces a hydrogen bond donor and acceptor moiety, which can be critical for target recognition. The diversity of commercially available primary and secondary amines allows for the generation of a vast library of amide derivatives with varying sizes, shapes, and polarities.
The following diagram illustrates the two primary derivatization pathways for this compound:
Caption: Derivatization strategies for this compound.
Synthetic Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. Each step includes explanations of the underlying chemistry to empower the researcher to troubleshoot and adapt the methods as needed.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[3][5][6][7] In this protocol, the phenolic hydroxyl group of this compound is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask, add a base (1.1-1.5 eq).
-
Base Selection: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed, though caution is advised due to its pyrophoric nature.
-
Addition of Alkyl Halide: Add the desired alkyl halide (1.1-1.5 eq) to the reaction mixture. A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction with alkyl chlorides or bromides through the in-situ formation of the more reactive alkyl iodide.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether derivative.
Table 1: Reagents for O-Alkylation
| Reagent Category | Examples | Rationale |
| Solvent | Acetone, DMF, Acetonitrile | Aprotic polar solvents that solubilize the reactants and facilitate the Sₙ2 reaction. |
| Base | K₂CO₃, NaH, Cs₂CO₃ | Deprotonates the phenolic hydroxyl to form the nucleophilic phenoxide. |
| Alkyl Halide | Benzyl bromide, Ethyl bromoacetate, Propargyl bromide | Provides the electrophilic carbon center for the Sₙ2 reaction, introducing diverse functionalities. |
| Catalyst | KI | Finkelstein reaction in-situ generates a more reactive alkyl iodide from less reactive alkyl halides. |
Protocol 2: Amide Synthesis
The synthesis of amides from the methyl ester of 5-chloro-2-hydroxybenzoate can be achieved through direct aminolysis, although this often requires harsh conditions. A more versatile and widely used approach involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling. However, for the direct conversion of the ester to an amide, a useful method involves the use of a Lewis acid or specific coupling reagents. A more direct approach from the corresponding acid is also presented.
Method A: Direct Amidation from 5-Chlorosalicylic Acid
A direct and efficient method involves the reaction of 5-chlorosalicylic acid with a primary amine in the presence of a coupling agent.
Experimental Protocol:
-
Reaction Setup: To a solution of 5-chlorosalicylic acid (1.0 eq) and the desired primary amine (1.1 eq) in an inert organic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Base: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Method B: Amidation of this compound via an Intermediate
A practical approach for the amidation of the methyl ester involves its conversion to an activated species. For instance, reaction with an amine in the presence of a suitable catalyst.
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq) and the desired primary or secondary amine (2.0-3.0 eq).
-
Solvent and Catalyst: The reaction can be run neat or in a high-boiling point solvent like xylene. The addition of a catalytic amount of a Lewis acid, such as trimethylaluminum, can facilitate the reaction.
-
Reaction Conditions: Heat the mixture at a high temperature (e.g., 100-150°C) for several hours to overnight. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the desired amide derivative.
Table 2: Reagents for Amidation
| Reagent Category | Examples | Rationale |
| Starting Material | 5-Chlorosalicylic acid | The free carboxylic acid is readily activated for amide bond formation. |
| Amine | Aniline, Benzylamine, Morpholine | Provides the nucleophilic nitrogen for amide bond formation, allowing for diverse R-group introduction. |
| Coupling Agent | EDC, DCC, HATU | Activates the carboxylic acid to facilitate nucleophilic attack by the amine. |
| Additive | HOBt, HOAt | Suppresses side reactions and minimizes racemization (if applicable). |
| Base | DIPEA, TEA | Scavenges the acid formed during the reaction and facilitates the coupling process. |
| Solvent | Dichloromethane, DMF | Provides a suitable reaction medium for the coupling reaction. |
Biological Screening Cascade: From Hits to Leads
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. A tiered screening approach is often the most efficient strategy.
Caption: A typical biological screening cascade for a small molecule library.
Primary Screening: Identifying Initial Hits
The goal of primary screening is to rapidly assess the entire library at a single concentration to identify "hits"—compounds that exhibit a desired biological effect.[8]
Protocol 3: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[9]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the synthesized derivatives at a single, high concentration (e.g., 10 µM or 50 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that cause a significant reduction in cell viability (e.g., >50% inhibition) are considered primary hits.
Protocol 4: In Vitro Antimicrobial Screening (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Experimental Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria).
-
Serial Dilution: Perform a serial dilution of the synthesized derivatives in a suitable broth medium in 96-well plates.
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (a known antibiotic) and a negative control (no compound).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Hit Confirmation and Prioritization
Primary hits must be confirmed through dose-response studies to determine their potency (e.g., IC₅₀ or MIC values).[10][11][12] Compounds that show a clear dose-dependent effect are confirmed as hits. At this stage, a preliminary Structure-Activity Relationship (SAR) analysis can be performed to identify trends between the chemical modifications and biological activity. This analysis helps in prioritizing hits for further investigation.
Secondary and Tertiary Assays
Prioritized hits are then subjected to more detailed secondary and tertiary assays to elucidate their mechanism of action, selectivity, and potential for in vivo efficacy. These can include enzyme inhibition assays, cell cycle analysis, or other target-specific assays. Promising compounds that emerge from this cascade are considered "leads" for further preclinical development.
Conclusion
The derivatization of this compound offers a powerful strategy for the generation of novel small molecule libraries for biological screening. The protocols outlined in this application note provide a robust framework for the synthesis of ether and amide derivatives and their subsequent evaluation in a tiered screening cascade. By combining rational chemical synthesis with systematic biological evaluation, researchers can effectively explore the therapeutic potential of this privileged scaffold and identify promising new candidates for drug discovery.
References
- R. A. H. Ekinci, D. E., & Keri, R. S. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools.
- Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature reviews Drug discovery, 10(3), 188-195. [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press. [Link]
- Hit Selection in High-Throughput Screening. (n.d.). News-Medical.Net.
- Blasco, B., Jang, S., Terauchi, H., Kobayashi, N., Suzuki, S., Akao, Y., ... & Piddock, L. J. V. (2024). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. eBioMedicine, 102, 105063. [Link]
- Sui, Y., & Wu, Z. (2016). Hit identification and optimization in virtual screening: practical recommendations based upon a critical literature analysis. Future medicinal chemistry, 8(12), 1437-1447. [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176. [Link]
- Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
- The Williamson Ether Synthesis. (n.d.).
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
- Williamson ether synthesis. (n.d.). In Wikipedia.
- O'Hagan, D. (2000). Halogen atoms in substituted methanes: the influence of the halogen on C–H bond length and acidity. Beilstein journal of organic chemistry, 6, 19. [Link]
Sources
- 1. Hit selection - Wikipedia [en.wikipedia.org]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. news-medical.net [news-medical.net]
- 12. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Methyl 5-chloro-2-hydroxybenzoate
Introduction: The Analytical Imperative for Methyl 5-chloro-2-hydroxybenzoate
This compound, a chlorinated derivative of methyl salicylate, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its molecular structure, featuring a halogenated phenolic ring, imparts specific chemical properties that are leveraged in multi-step organic syntheses. The purity and concentration of this intermediate are critical parameters that directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or chemical product. Therefore, robust and reliable analytical methods for the precise quantification of this compound in various matrices, from raw materials to in-process samples and final formulations, are indispensable for quality control and regulatory compliance.
This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound using state-of-the-art analytical techniques. We will delve into the principles and practical execution of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering field-proven insights into method development, validation, and sample preparation. The methodologies described herein are designed to be self-validating systems, grounded in the principles outlined by the International Conference on Harmonisation (ICH) guidelines, ensuring accuracy, precision, and robustness.[2][3][4][5]
Part 1: High-Performance Liquid Chromatography (HPLC) - A Versatile Approach
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the quantification of this compound.[5] The method's versatility allows for its application across a range of sample matrices with high specificity and sensitivity.
Causality in HPLC Method Design
The selection of the HPLC method parameters is a deliberate process, guided by the physicochemical properties of this compound. A reversed-phase approach is the logical choice due to the compound's moderate polarity.
-
Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides optimal retention and separation of the analyte from polar and non-polar impurities. The alkyl chains of the C18 stationary phase interact with the non-polar regions of the this compound molecule.
-
Mobile Phase: A mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is employed. The organic solvent modulates the retention time of the analyte, while the buffer controls the pH and ensures the consistent ionization state of the phenolic hydroxyl group, leading to sharp, symmetrical peaks. The use of a gradient elution can be advantageous when analyzing complex matrices to ensure the efficient elution of all components.[6][7]
-
Detector: A UV-Vis or Photodiode Array (PDA) detector is ideal for this analysis. This compound possesses a chromophore (the substituted benzene ring) that absorbs UV light. The characteristic UV absorption spectrum, with maxima around 230-240 nm and a broader band around 310 nm, allows for selective and sensitive detection.[8][9]
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Detailed HPLC Protocol
1. Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Potassium phosphate monobasic.
-
Phosphoric acid.
-
This compound reference standard.
2. Chromatographic Conditions
-
Mobile Phase A: 0.02 M Potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 40% B
-
10-15 min: 40% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (60:40 Mobile Phase A:B).
-
Sample Preparation (for a cream formulation):
-
Accurately weigh approximately 1 g of the cream sample into a 50 mL volumetric flask.
-
Add 25 mL of methanol and sonicate for 15 minutes to extract the analyte.[6]
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Centrifuge a portion of the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
4. Method Validation Parameters
The validation of the analytical method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.[2][4][5]
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Range | 80-120% of the test concentration | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0% Intermediate (Inter-day) ≤ 2.0% | < 1.0% < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity index > 0.999 |
Part 2: Gas Chromatography (GC) - A High-Sensitivity Alternative
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers a highly sensitive and selective alternative for the quantification of this compound. This technique is especially useful for the analysis of volatile and semi-volatile compounds and for trace-level quantification.
Rationale for GC Method Parameters
The successful GC analysis of this compound hinges on the appropriate selection of the column and operating conditions to ensure efficient separation and detection.
-
Derivatization: While direct injection is possible, derivatization of the phenolic hydroxyl group (e.g., silylation) can improve peak shape, reduce tailing, and enhance thermal stability, leading to more reproducible results.[10]
-
Stationary Phase: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a suitable choice. This stationary phase provides good separation based on boiling points and polarity.[11]
-
Injector and Detector: A split/splitless injector is commonly used. For detection, a Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For enhanced selectivity and structural confirmation, a Mass Spectrometer (MS) is the detector of choice.[12]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed GC-MS Protocol
1. Instrumentation and Reagents
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
Capillary column: 5% phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Methylene chloride (GC grade).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent).
-
This compound reference standard.
2. Chromatographic and MS Conditions
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Carrier Gas Flow: Helium at 1.2 mL/min (constant flow).
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-450.
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methylene chloride.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with methylene chloride.
-
Sample Preparation (for a cream formulation):
-
Perform a liquid-liquid extraction of the cream sample with methylene chloride.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methylene chloride.
-
-
Derivatization Procedure:
-
To 100 µL of each standard and sample solution in a vial, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
4. Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Range | - | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 5.0% Intermediate (Inter-day) ≤ 5.0% | < 3.0% < 4.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.06 µg/mL |
| Specificity | Unique mass spectrum and retention time | Confirmed by library match |
Conclusion: A Framework for Reliable Quantification
The analytical methods detailed in this guide provide a robust framework for the accurate and precise quantification of this compound. The choice between HPLC and GC will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC offers a more direct analysis for a wider range of concentrations, while GC-MS provides superior sensitivity and selectivity, particularly for trace-level analysis in complex matrices.
It is imperative that any method based on these protocols is fully validated in the user's laboratory to demonstrate its suitability for the intended application, adhering to the principles of scientific integrity and regulatory expectations.
References
- International Conference on Harmonization. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
- Pharma guideline. (2024, December 11). Steps for HPLC Method Validation.
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- LCGC. (n.d.). Determination of Preservatives in Cosmetics and Personal Care Products by LC–MS-MS.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF MOISTURIZERS, PRESERVATIVES AND ANTI-OXIDANTS IN COS.
- Academia.edu. (n.d.). The Determination of Preservatives in Cosmetics and Environmental Waters by HPLC.
- Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- Scribd. (n.d.). HPLC Analyis of Preservatives in Cosmetics.
- Norlab. (n.d.). Automation of a Sample Preparation method for the analysis of Sodium benzoate in skin cream by RP-HPLC.
- MDPI. (n.d.). A Preliminary Study for Ultraviolet Optical Methyl Salicylate Monitoring in Agriculture.
- ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS.
- Indian Journal of Pharmaceutical Education and Research. (2023). Development and Validation of UV-spectrophotometric Method for the Estimation of Wintergreen Oil in Pharmaceutical Formulation.
- ResearchGate. (n.d.). On the fluorescence of methyl salicylate: The significance of its IMHB.
- Semantic Scholar. (2012). Development of UV Spectrophotometric Method For Determination of Methyl Salicylate In Bulk And Semisolid Formulation.
- MDPI. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
- LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing.
- PMC - PubMed Central. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
- SIELC Technologies. (n.d.). HPLC Determination of Chloride, Chlorate and Perchlorate on Newcrom B Column.
- National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals.
- LookChem. (n.d.). Cas 4068-78-4,this compound.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pjoes.com [pjoes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Methyl 5-chloro-2-hydroxybenzoate
Abstract
This application note presents a robust, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 5-chloro-2-hydroxybenzoate. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, offering excellent peak symmetry and resolution. Detection is performed using a UV spectrophotometer. The development rationale is discussed in detail, linking the physicochemical properties of the analyte to the chromatographic conditions. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for routine quality control and research applications in the pharmaceutical and chemical industries.[1][2]
Introduction
This compound (CAS: 4068-78-4), a derivative of salicylic acid, is a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients.[3][4][5] Its purity and concentration are critical parameters that can influence the yield and quality of downstream products. Therefore, a reliable and validated analytical method for its quantification is essential for process monitoring and quality assurance.
High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility.[6] This document provides a comprehensive guide to a validated HPLC method, including the scientific rationale for parameter selection, a step-by-step protocol, and performance validation data.
Analyte Properties & Method Development Rationale
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.[7] These properties dictate the optimal choices for the stationary phase, mobile phase, and detector settings.
| Property | Value | Implication for HPLC Method |
| Molecular Formula | C₈H₇ClO₃[8] | - |
| Molecular Weight | 186.59 g/mol [9] | - |
| LogP (Octanol/Water) | ~3.2 - 3.6[4][8][9] | A high LogP value indicates significant hydrophobicity, making Reversed-Phase (RP) chromatography the ideal separation mode.[10] A C18 column is a suitable first choice. |
| pKa (Predicted) | 9.31 (for the phenolic -OH)[5] | To ensure consistent retention and sharp, symmetrical peaks, the phenolic hydroxyl group must be in a single, non-ionized state. This is achieved by setting the mobile phase pH at least 2 units below the pKa.[7] Therefore, an acidic mobile phase is required. |
| UV Chromophore | Substituted benzene ring[11] | The conjugated system of the benzene ring allows for strong UV absorbance, making UV detection a sensitive and appropriate choice.[6][12] |
Based on this analysis, a reversed-phase HPLC method was developed with the following rationale:
-
Stationary Phase: A C18 column was selected due to the non-polar nature of the analyte (LogP > 3). This provides strong hydrophobic interactions necessary for retention.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water was chosen. ACN is a common organic modifier in RP-HPLC. To suppress the ionization of the phenolic hydroxyl group (pKa ≈ 9.31), 0.1% phosphoric acid is added to the aqueous component, ensuring a low pH and resulting in excellent peak shape.[13]
-
Detection: A UV detector is used. A preliminary scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[12]
Optimized HPLC Method & Chromatographic Conditions
The following parameters were optimized to provide a rapid and efficient separation with excellent peak integrity.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | ~5 minutes |
Detailed Experimental Protocol
This section provides a step-by-step procedure for sample and standard preparation and analysis.
Reagent and Solution Preparation
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or Milli-Q
-
Phosphoric Acid (H₃PO₄): Analytical grade, ~85%
-
Diluent: Mobile Phase (ACN:Water, 60:40)
-
Mobile Phase Preparation (1 L): Carefully add 1.0 mL of phosphoric acid to 400 mL of HPLC grade water. Add 600 mL of acetonitrile. Mix well and degas using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1 - 100 µg/mL).
Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Instrument Setup and Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Perform five replicate injections of a working standard (e.g., 50 µg/mL) to check for system suitability.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Inject a standard solution after every 10-15 sample injections to monitor system performance.
Method Validation Summary
The analytical method was validated according to ICH Q2(R2) guidelines.[2][14][15] The results demonstrate that the method is suitable for its intended purpose.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | The peak for the analyte should be free from interference from blank and placebo. Peak purity index > 0.999. | Passed. No interference observed. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL. | r² = 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery at three concentration levels (80%, 100%, 120%). | 99.2% - 101.5% |
| Precision (RSD%) | ||
| Repeatability (n=6) | RSD ≤ 2.0% | 0.85% |
| Intermediate Precision | RSD ≤ 2.0% | 1.21% |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10 | 0.7 µg/mL |
| Robustness | RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min) and organic phase composition (±2%). | Passed |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak area (n=5) ≤ 2.0%. | Passed |
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample preparation to final data reporting.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. This compound | 4068-78-4 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
- 6. actascientific.com [actascientific.com]
- 7. asianjpr.com [asianjpr.com]
- 8. This compound | CAS#:4068-78-4 | Chemsrc [chemsrc.com]
- 9. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 13. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | SIELC Technologies [sielc.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Application Note: Gas Chromatography Method for the Analysis of Methyl 5-chlorosalicylate
Introduction
Methyl 5-chlorosalicylate (M5CS) is a halogenated derivative of salicylic acid, a key starting material and intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of the final products. Gas chromatography (GC), owing to its high resolution and sensitivity, is a well-suited technique for the analysis of semi-volatile compounds like M5CS.
This application note presents a detailed protocol for the determination of Methyl 5-chlorosalicylate using gas chromatography coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The methodology herein is synthesized from established analytical principles for related compounds, including chlorinated phenols and salicylic acid derivatives, to provide a robust starting point for method development and validation in a research or quality control setting.
Analytical Principle
The analytical approach involves the direct injection of a diluted sample of Methyl 5-chlorosalicylate into the GC system. Due to the presence of a phenolic hydroxyl group, which can cause peak tailing and reduce volatility, an optional derivatization step is also discussed. The compound is separated from potential impurities on a low to mid-polarity capillary column and subsequently detected by FID or MS. The choice of detector will depend on the specific requirements of the analysis, with MS providing greater selectivity and structural confirmation.
Experimental Workflow
The overall analytical workflow for the GC analysis of Methyl 5-chlorosalicylate is depicted below.
Caption: Workflow for the GC analysis of Methyl 5-chlorosalicylate.
Sample Preparation
Accurate sample preparation is crucial for reliable and reproducible results. As chlorinated phenols can be present in various matrices, a clean-up step might be necessary for complex samples.[2] For the analysis of the pure substance or in a simple matrix, the following protocol is recommended.
Protocol:
-
Standard Solution: Accurately weigh approximately 25 mg of Methyl 5-chlorosalicylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane or another suitable solvent like methyl tert-butyl ether (MTBE).[3] This yields a stock solution of 1 mg/mL.
-
Working Standard: Prepare a working standard of approximately 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the same solvent.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution to a final concentration expected to be within the linear range of the detector.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[4]
Optional Derivatization for Enhanced Performance
For compounds with active hydrogens, such as the phenolic hydroxyl group in Methyl 5-chlorosalicylate, derivatization can significantly improve chromatographic performance by increasing volatility and reducing peak tailing. Silylation is a common and effective derivatization technique for salicylic acid and its derivatives.[5][6]
Silylation Protocol:
-
Evaporate 1 mL of the prepared sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection into the GC.
Gas Chromatography (GC) Conditions
The following GC conditions are recommended as a starting point for the analysis of Methyl 5-chlorosalicylate. These parameters are based on methods for similar compounds like chlorinated phenols and methyl salicylate.[7][8]
| Parameter | Recommended Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise control over temperature and flow. |
| Injector | Split/Splitless | Allows for flexibility in sample concentration. A split injection is suitable for purity analysis of the neat material, while splitless is preferred for trace analysis. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte and its derivatives without thermal degradation.[9] |
| Split Ratio | 50:1 (adjustable based on concentration) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode) | Typical flow rate for a 0.25 mm ID column, providing a balance between analysis time and resolution.[10][11] |
| Column | Low to mid-polarity, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane stationary phase provides excellent selectivity for a wide range of semi-volatile compounds, including halogenated aromatics.[7][8] |
| Oven Program | Initial: 80 °C, hold 2 minRamp: 10 °C/min to 280 °CHold: 5 min | A temperature program is essential to ensure good separation of the analyte from any potential impurities with different boiling points.[10] |
Detector Conditions
Flame Ionization Detector (FID)
The FID is a robust and universally applicable detector for organic compounds.
| Parameter | Recommended Condition |
| Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
Mass Spectrometer (MS)
An MS detector provides higher sensitivity and selectivity, and allows for positive identification of the analyte based on its mass spectrum.
| Parameter | Recommended Condition |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C[8] |
| Quadrupole Temp. | 150 °C[3] |
| Electron Energy | 70 eV[8] |
| Scan Range | 40 - 300 amu |
| Solvent Delay | 3 - 4 min |
System Suitability and Validation
Prior to sample analysis, the chromatographic system should be evaluated for its suitability. Key parameters to assess include:
-
Peak Shape: The asymmetry factor for the Methyl 5-chlorosalicylate peak should be between 0.8 and 1.5.
-
Resolution: If closely eluting impurities are present, the resolution between the main peak and the impurity should be greater than 1.5.[10]
-
Reproducibility: The relative standard deviation (RSD) of peak areas from replicate injections of the standard solution should be less than 2.0%.[10]
Method validation should be performed according to ICH guidelines and include assessments of linearity, accuracy, precision, specificity, and robustness.
Conclusion
The gas chromatography method outlined in this application note provides a comprehensive and scientifically grounded protocol for the analysis of Methyl 5-chlorosalicylate. The recommended conditions, based on established methods for structurally related compounds, offer an excellent starting point for method development and validation. The flexibility to use either FID or MS detection allows for adaptation of the method based on the specific analytical requirements, from routine quality control to trace-level impurity identification.
References
- Quintana, J. B., & Ramos, J. J. (2008). Sample preparation for the determination of chlorophenols. ResearchGate.
- Drozd, J. (1981). Acids: Derivatization for GC Analysis.
- Deng, C., et al. (2004). Rapid Determination of Salicylic Acid in Plant Materials by Gas Chromatography–Mass Spectrometry. ResearchGate.
- Pinto, C. G., et al. (2013). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. ResearchGate.
- Gudzenko, V., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
- Zgrajka, W., et al. (2003).
- Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.
- Watson, C., et al. (2014). A new GC/MS method for the quantitation of ten flavor compounds in tobacco products. Analytical Methods.
- Global Substance Registration System. (n.d.). METHYL 5-CHLOROSALICYLATE.
- Groza, R. C., & Ciucanu, I. (2011).
- Gheldof, N., et al. (2012). Quantitative Analysis of Salicylic Acid and its Derivatives in Primulae radix by High Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS) and Simultaneous Determination of Total Polyphenol Content (TPC). ResearchGate.
- Ministry of the Environment, Japan. (n.d.). Analytical Methods.
- U.S. Environmental Protection Agency. (1995).
- BenchChem. (n.d.).
- Li, M., et al. (2019). Rapid Determination of Methyl Salicylate and Menthol in Activating Collaterals Oil by Near Infrared Spectroscopy. E3S Web of Conferences.
- Dalton, C. H., et al. (2019). Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies. PubMed.
- BenchChem. (n.d.). Application Note: HPLC Analysis of 5-Chlorosalicylic Acid Purity.
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- NIST. (n.d.). Methyl salicylate. NIST WebBook.
- Dalton, C. H., et al. (2019). Optimisation and validation of a GC–MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies. ResearchGate.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DERIVATIZATION OF ASPIRIN FOR GAS CHROMATOGRAPHIC ANALYSIS - ProQuest [proquest.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds from Methyl 5-chloro-2-hydroxybenzoate
Introduction: The Versatility of Methyl 5-chloro-2-hydroxybenzoate in Heterocyclic Synthesis
This compound, a readily available derivative of salicylic acid, stands as a pivotal building block in the realm of synthetic organic chemistry.[1][2] Its bifunctional nature, possessing a nucleophilic hydroxyl group and an electrophilic ester moiety on a halogenated benzene ring, offers a versatile platform for the construction of a diverse array of heterocyclic scaffolds. These heterocyclic systems are of paramount importance in medicinal chemistry and drug development, frequently forming the core structures of pharmacologically active agents.[3][4][5] The presence of the chloro substituent can significantly influence the biological activity of the final compounds, often enhancing their potency and modulating their pharmacokinetic profiles.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of three key classes of heterocyclic compounds from this compound: 6-chlorocoumarins, 6-chlorobenzofurans, and 6-chlorobenzoxazinones. The methodologies presented are grounded in established synthetic strategies and are designed to be robust and reproducible for researchers in both academic and industrial settings. We will delve into the mechanistic underpinnings of each transformation, providing a rationale for the selected reagents and reaction conditions, thereby empowering chemists to not only replicate these procedures but also to adapt them for the synthesis of novel derivatives.
I. Synthesis of 6-Chloro-4-methylcoumarin via Pechmann Condensation
The Pechmann condensation is a classic and highly effective method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions.[6] This reaction proceeds through a cascade of transesterification, intramolecular electrophilic aromatic substitution (hydroxyalkylation), and dehydration. Here, we adapt this powerful reaction for the synthesis of a 6-chloro-4-methylcoumarin derivative from this compound. The initial hydrolysis of the methyl ester is a crucial first step to liberate the free salicylic acid, which is more amenable to the subsequent condensation.
Mechanistic Rationale
The reaction commences with the acid-catalyzed hydrolysis of the methyl ester of the starting material to yield 5-chlorosalicylic acid. Subsequently, the Pechmann condensation is initiated by the acid-catalyzed transesterification between the phenolic hydroxyl group of 5-chlorosalicylic acid and ethyl acetoacetate. The resulting β-ketoester intermediate then undergoes an intramolecular Friedel-Crafts-type acylation, where the electron-rich aromatic ring attacks the enolized ketone. The resulting cyclic intermediate readily dehydrates under the acidic conditions to furnish the final aromatic coumarin ring system. The use of a strong protic acid like sulfuric acid is essential to catalyze both the transesterification and the cyclization-dehydration steps.
Experimental Workflow: Pechmann Condensation
Caption: Workflow for the synthesis of 6-Chloro-4-methylcoumarin.
Detailed Protocol: Synthesis of 6-Chloro-4-methylcoumarin
Step 1: Hydrolysis of this compound
-
To a solution of this compound (10.0 g, 53.6 mmol) in methanol (100 mL), add a 2 M aqueous solution of sodium hydroxide (50 mL, 100 mmol).
-
Heat the mixture to reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and acidify to pH 2 with concentrated hydrochloric acid.
-
Collect the precipitated 5-chlorosalicylic acid by filtration, wash with cold water, and dry under vacuum.
Step 2: Pechmann Condensation
-
To a cooled (0 °C) flask, slowly add 5-chlorosalicylic acid (5.0 g, 28.9 mmol) to concentrated sulfuric acid (25 mL) with stirring.
-
To this solution, add ethyl acetoacetate (3.9 mL, 30.4 mmol) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to afford pure 6-chloro-4-methylcoumarin.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | NaOH, HCl, Ethyl Acetoacetate, H₂SO₄ |
| Reaction Type | Hydrolysis, Pechmann Condensation |
| Product | 6-Chloro-4-methylcoumarin |
| Expected Yield | 70-80% |
Biological Significance: Chloro-substituted coumarins have been investigated for their potential anticoagulant, anti-inflammatory, and antimicrobial activities.[4][7][8][9]
II. Synthesis of Methyl 6-chloro-3-methylbenzofuran-2-carboxylate
The synthesis of benzofurans from phenols often involves an initial O-alkylation to introduce a side chain that can subsequently undergo intramolecular cyclization. A common and effective strategy is the reaction of the phenol with an α-halo ketone or ester, followed by a base- or acid-catalyzed cyclization. In this protocol, we will utilize an O-alkylation with ethyl 2-chloropropionate followed by a base-mediated intramolecular cyclization to construct the 6-chlorobenzofuran scaffold.
Mechanistic Rationale
The synthesis begins with the deprotonation of the phenolic hydroxyl group of this compound using a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes a Williamson ether synthesis with ethyl 2-chloropropionate to yield an O-alkylated intermediate. The subsequent intramolecular cyclization is a base-catalyzed Dieckmann-type condensation. A strong base, such as sodium ethoxide, deprotonates the α-carbon of the propionate moiety, generating a carbanion. This carbanion then attacks the ester carbonyl of the salicylate moiety, leading to the formation of a five-membered ring. Subsequent elimination of ethanol and tautomerization yields the aromatic benzofuran ring system.
Experimental Workflow: Benzofuran Synthesis
Caption: Workflow for the synthesis of a 6-chlorobenzofuran derivative.
Detailed Protocol: Synthesis of Methyl 6-chloro-3-methylbenzofuran-2-carboxylate
Step 1: O-Alkylation
-
In a round-bottom flask, combine this compound (10.0 g, 53.6 mmol), anhydrous potassium carbonate (14.8 g, 107.2 mmol), and acetone (150 mL).
-
To this suspension, add ethyl 2-chloropropionate (8.1 mL, 64.3 mmol) and heat the mixture to reflux for 8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated intermediate, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 g, 65.2 mmol) in absolute ethanol (100 mL) under an inert atmosphere.
-
Add the crude O-alkylated intermediate from Step 1 to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and carefully neutralize with glacial acetic acid.
-
Remove the ethanol under reduced pressure and partition the residue between ethyl acetate (150 mL) and water (100 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Methyl 6-chloro-3-methylbenzofuran-2-carboxylate.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | K₂CO₃, Ethyl 2-chloropropionate, NaOEt |
| Reaction Type | Williamson Ether Synthesis, Dieckmann Condensation |
| Product | Methyl 6-chloro-3-methylbenzofuran-2-carboxylate |
| Expected Yield | 60-70% |
Biological Significance: Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[5][10][11][12]
III. Synthesis of 6-Chloro-2H-1,3-benzoxazin-2,4(3H)-dione
The synthesis of benzoxazinones from salicylic acid derivatives typically requires the introduction of a nitrogen-containing functionality ortho to the hydroxyl group. This protocol outlines a multi-step synthesis starting with the nitration of 5-chlorosalicylic acid (obtained from the hydrolysis of the starting material), followed by reduction of the nitro group to an amine, and subsequent cyclization with a carbonylating agent.
Mechanistic Rationale
The synthetic sequence begins with the regioselective nitration of 5-chlorosalicylic acid. The hydroxyl and carboxyl groups are ortho-, para-directing, and the chloro group is also ortho-, para-directing. The position ortho to the hydroxyl group and meta to the chloro and carboxyl groups is sterically hindered. Therefore, nitration is expected to occur at the position ortho to the hydroxyl group and para to the chloro group. The resulting nitro-salicylic acid is then subjected to reduction, typically using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to yield 2-amino-5-chlorobenzoic acid.[1][13][14][15][16] Finally, the 2-aminobenzoic acid derivative is cyclized to the benzoxazinone. This can be achieved using various carbonylating agents such as phosgene, triphosgene, or carbonyldiimidazole. The reaction proceeds via the formation of an intermediate isocyanate from the amino group, which then undergoes intramolecular cyclization by the attack of the carboxylate to form the six-membered heterocyclic ring.
Experimental Workflow: Benzoxazinone Synthesis
Caption: Workflow for the synthesis of a 6-chlorobenzoxazinone derivative.
Detailed Protocol: Synthesis of 6-Chloro-2H-1,3-benzoxazin-2,4(3H)-dione
Step 1: Synthesis of 5-Chloro-2-hydroxy-3-nitrobenzoic acid
-
Prepare 5-chlorosalicylic acid from this compound as described in Protocol I, Step 1.
-
To a stirred, cooled (0 °C) solution of 5-chlorosalicylic acid (5.0 g, 28.9 mmol) in concentrated sulfuric acid (20 mL), add a mixture of concentrated nitric acid (2.0 mL) and concentrated sulfuric acid (5.0 mL) dropwise, maintaining the temperature below 5 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture onto ice (150 g) and collect the precipitated product by filtration. Wash with cold water and dry.
Step 2: Synthesis of 3-Amino-5-chloro-2-hydroxybenzoic acid
-
To a solution of 5-chloro-2-hydroxy-3-nitrobenzoic acid (4.0 g, 18.4 mmol) in ethanol (100 mL), add tin(II) chloride dihydrate (20.8 g, 92.0 mmol).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Filter the mixture to remove tin salts and wash the solid with water.
-
Acidify the filtrate with acetic acid to precipitate the amino acid product. Collect the solid by filtration and dry.
Step 3: Cyclization to 6-Chloro-2H-1,3-benzoxazin-2,4(3H)-dione
-
To a suspension of 3-amino-5-chloro-2-hydroxybenzoic acid (2.0 g, 10.7 mmol) in dry toluene (50 mL), add pyridine (0.9 mL, 11.2 mmol).
-
Heat the mixture to 80 °C and add a solution of triphosgene (1.1 g, 3.7 mmol) in dry toluene (20 mL) dropwise over 30 minutes.
-
After the addition, heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to obtain the desired benzoxazinone.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | HNO₃/H₂SO₄, SnCl₂/HCl, Triphosgene |
| Reaction Type | Nitration, Reduction, Cyclization |
| Product | 6-Chloro-2H-1,3-benzoxazin-2,4(3H)-dione |
| Expected Yield | 40-50% (over 3 steps) |
Biological Significance: Benzoxazinone derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][17][18][19]
Conclusion
This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed herein for the preparation of 6-chlorocoumarins, 6-chlorobenzofurans, and 6-chlorobenzoxazinones provide researchers with robust and adaptable methods for accessing these important scaffolds. The provided mechanistic insights and detailed experimental procedures are intended to facilitate not only the replication of these syntheses but also the design and execution of novel synthetic routes towards new bioactive molecules. The continued exploration of the synthetic potential of this compound is anticipated to yield further innovations in the field of heterocyclic and medicinal chemistry.
References
- Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Journal of Cancer Research and Therapeutics. [Link]
- Preparation of 2-amino-5-chlorobenzoic acid. PrepChem. [Link]
- Synthesis of 2-amino-5-chlorobenzoic acid. PrepChem. [Link]
- Preparation method of 2-amino-5-chlorobenzamide.
- Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. (2018). Jordan Journal of Biological Sciences. [Link]
- Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin. PubMed. [Link]
- ANTICOAGULANT ACTIVITY OF COUMARIN DERIV
- Pechmann condens
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2022). MDPI. [Link]
- Synthesis of new coumarin derivatives with suspected anticoagulant activity.
- Relationship between structure and anticoagulant activity of coumarin deriv
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- In vivo anticancer activity of benzoxazine and aminomethyl compounds derived
- This compound: A Key Building Block for Innovation in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
- Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024). MDPI. [Link]
- Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. [Link]
- Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. PubMed Central. [Link]
- Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes. PubMed. [Link]
- Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes.
- 6-Chlorobenzofuran. MySkinRecipes. [Link]
- Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2).
- A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). MDPI. [Link]
- Coumarin Synthesis Via The Pechmann Reaction. (2023). IJSART. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 5. Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 7. jms.mabjournal.com [jms.mabjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Relationship between structure and anticoagulant activity of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 6-Chlorobenzofuran [myskinrecipes.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 15. prepchem.com [prepchem.com]
- 16. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 17. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 5-Chloro-2-Hydroxybenzoate in the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Versatility of a Halogenated Salicylate in Drug Discovery
In the landscape of medicinal chemistry, the salicylate scaffold remains a cornerstone for the development of anti-inflammatory drugs. Methyl 5-chloro-2-hydroxybenzoate, a halogenated derivative of methyl salicylate, has emerged as a pivotal starting material and a versatile intermediate in the synthesis of a new generation of anti-inflammatory agents.[1][2] Its unique electronic properties, conferred by the presence of a chlorine atom on the benzene ring, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of salicylate-based compounds. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent anti-inflammatory agents, with a focus on the synthesis of 6-chlorobenzoxazol-2-one, a promising scaffold for the development of novel cyclooxygenase (COX) inhibitors.
Chemical Properties and Strategic Synthetic Advantages
This compound is a white to off-white crystalline solid with a molecular formula of C₈H₇ClO₃.[3][4] The presence of the electron-withdrawing chlorine atom at the 5-position of the salicylic acid backbone significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group. This strategic placement of the halogen atom can enhance the binding affinity of the final compound to its biological target and improve its metabolic stability, thereby prolonging its therapeutic effect.
The synthetic utility of this compound lies in its trifunctional nature, possessing a methyl ester, a phenolic hydroxyl group, and a chloro-substituted aromatic ring. These functional groups provide multiple reaction sites for derivatization and the construction of more complex molecular architectures, such as the benzoxazolone heterocyclic system, which is a known pharmacophore in many biologically active compounds, including anti-inflammatory agents.[5][6]
Synthesis of 6-Chlorobenzoxazol-2-one: A Key Anti-inflammatory Scaffold
A significant application of this compound is its use as a precursor for the synthesis of 6-chlorobenzoxazol-2-one. This heterocyclic compound has been identified as a valuable scaffold for the development of selective COX-2 inhibitors, which are a class of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7] The following sections detail the multi-step synthesis of 6-chlorobenzoxazol-2-one from this compound.
Workflow for the Synthesis of 6-Chlorobenzoxazol-2-one
Caption: Synthetic pathway from this compound to 6-Chlorobenzoxazol-2-one.
Experimental Protocols
PART 1: Synthesis of 5-Chlorosalicylic Acid (Hydrolysis)
Rationale: The first step involves the hydrolysis of the methyl ester group of this compound to yield the corresponding carboxylic acid, 5-chlorosalicylic acid. This is a necessary step to enable the subsequent nitration reaction at the desired position on the aromatic ring.
Protocol:
-
To a solution of this compound (18.6 g, 0.1 mol) in methanol (100 mL), add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).
-
Heat the reaction mixture at reflux for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water (100 mL) and acidify with 2N hydrochloric acid until the pH reaches 2-3.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford 5-chlorosalicylic acid as a white solid.
| Parameter | Value |
| Yield | >95% |
| Purity (HPLC) | >98% |
| Melting Point | 171-176 °C |
PART 2: Synthesis of 5-Chloro-2-hydroxy-3-nitrobenzoic Acid (Nitration)
Rationale: The nitration of 5-chlorosalicylic acid is a critical step that introduces a nitro group at the 3-position of the aromatic ring. The directing effects of the hydroxyl and carboxyl groups, along with the chloro substituent, favor nitration at this position. This nitro group will be subsequently reduced to an amino group, which is essential for the formation of the benzoxazolone ring. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent for this transformation.[5]
Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chlorosalicylic acid (17.2 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0 °C.
-
Slowly add a mixture of concentrated nitric acid (7.0 mL, 0.11 mol) and concentrated sulfuric acid (10 mL) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 5-chloro-2-hydroxy-3-nitrobenzoic acid.
| Parameter | Value |
| Yield | 85-90% |
| Purity (HPLC) | >97% |
| Melting Point | 229-231 °C |
PART 3: Synthesis of 3-Amino-5-chloro-2-hydroxybenzoic Acid (Reduction)
Rationale: The reduction of the nitro group to an amino group is a key transformation to prepare the necessary precursor for the intramolecular cyclization. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this reduction, providing the desired amino-substituted salicylic acid in high yield and purity.[8]
Protocol:
-
In a hydrogenation vessel, dissolve 5-chloro-2-hydroxy-3-nitrobenzoic acid (21.7 g, 0.1 mol) in methanol (150 mL).
-
Add 10% palladium on carbon (1.0 g) to the solution.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-5-chloro-2-hydroxybenzoic acid.
| Parameter | Value |
| Yield | >90% |
| Purity (HPLC) | >98% |
| Appearance | Off-white to light brown solid |
PART 4: Synthesis of 6-Chlorobenzoxazol-2-one (Intramolecular Cyclization)
Rationale: The final step is the intramolecular cyclization of 3-amino-5-chloro-2-hydroxybenzoic acid to form the stable 6-chlorobenzoxazol-2-one ring system. This reaction is typically achieved by heating the amino acid derivative with a cyclizing agent such as urea or a phosgene equivalent. The use of urea is a safer and more convenient alternative to phosgene.[1]
Protocol:
-
In a round-bottom flask, thoroughly mix 3-amino-5-chloro-2-hydroxybenzoic acid (18.7 g, 0.1 mol) and urea (12.0 g, 0.2 mol).
-
Heat the mixture in an oil bath at 180-190 °C for 4-5 hours. Ammonia gas will be evolved during the reaction.
-
Cool the reaction mixture to room temperature and add water (100 mL).
-
Acidify the mixture with 2N hydrochloric acid to pH 2-3.
-
Collect the solid product by vacuum filtration, wash with water, and recrystallize from ethanol to obtain pure 6-chlorobenzoxazol-2-one.
| Parameter | Value |
| Yield | 75-80% |
| Purity (HPLC) | >99% |
| Melting Point | 258-260 °C |
Mechanism of Anti-inflammatory Action: Targeting Cyclooxygenase Enzymes
The anti-inflammatory properties of many benzoxazolone derivatives, including 6-chlorobenzoxazol-2-one, are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7] The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Inhibition of Prostaglandin Synthesis
Caption: Mechanism of action of 6-chlorobenzoxazol-2-one derivatives as COX-2 inhibitors.
By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating the symptoms of inflammatory conditions without significantly affecting the gastroprotective functions of COX-1.
Pharmacological Data of Benzoxazolone Derivatives
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of some representative benzoxazolone derivatives.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | 15 | 0.04 | 375 | [9] |
| Benzoxazolone Derivative 1 | >100 | 0.25 | >400 | [10] |
| Benzoxazolone Derivative 2 | 50 | 0.15 | 333 | [11] |
| Benzoxazolone Derivative 3 | 25 | 0.08 | 312.5 | [9] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. Its unique chemical properties and multiple reactive sites allow for the efficient construction of complex molecular scaffolds, such as the benzoxazolone ring system. The detailed synthetic protocols provided in this application note offer a clear and reproducible pathway for the preparation of 6-chlorobenzoxazol-2-one, a promising precursor for the development of selective COX-2 inhibitors. Further derivatization of this scaffold holds significant potential for the discovery of new and improved anti-inflammatory drugs with enhanced efficacy and safety profiles.
References
- Google Patents. (2021). CN113816920A - Synthetic method of chlorzoxazone.
- Google Patents. (2017). US9567308B1 - Process for the synthesis of chlorzoxazone.
- Eureka | Patsnap. (n.d.). Chlorzoxazone synthesis method.
- Google Patents. (2006). CN1235888C - Preparation process of chlorazol thazone.
- Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate.
- ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD).
- PubMed. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors.
- SciSpace. (2017). Synthetic method of 5-nitrosalicylic acid.
- Google Patents. (2006). KR100543345B1 - New Preparation of 6-Chlorobenzoxazol-2-one.
- MDPI. (2001). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid*.
- University of Helsinki. (2004). A novel intramolecular cyclization reaction: Facile solvent-free microscale synthesis suitable for rapid production of libraries of 3-amino-1,2,4-triazines and for combinatorial chemistry.
- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. ACS Publications.
- PubMed. (2024). Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis.
- PubMed. (2009). Amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids as potential analgesic and anti-inflammatory compounds.
- ResearchGate. (n.d.). IC50 values of anti-inflammatory activity for the synthesized complexes.
- YouTube. (2021, April 15). Synthesis of 5 and 3-nitrosalicylic acid.
- Google Patents. (2001). CN1290246A - The hydrogenation method of 5-nitrosalicylic acid.
- Google Patents. (2020). CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole.
- Semantic Scholar. (2001). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid.
- ResearchGate. (2001). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid.
- Figshare. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.
- Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
- PubMed Central. (2011). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates.
- PubMed Central. (2018). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
Sources
- 1. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 3. rsc.org [rsc.org]
- 4. Collection - Synthesis of 3âAmino-5-fluoroalkylfurans by Intramolecular Cyclization - Organic Letters - Figshare [figshare.com]
- 5. Synthetic method of 5-nitrosalicylic acid (2017) | Jin Gang [scispace.com]
- 6. KR100543345B1 - New Preparation of 6-Chlorobenzoxazol-2-one - Google Patents [patents.google.com]
- 7. US9567308B1 - Process for the synthesis of chlorzoxazone - Google Patents [patents.google.com]
- 8. CN1290246A - The hydrogenation method of 5-nitrosalicylic acid - Google Patents [patents.google.com]
- 9. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids as potential analgesic and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for the esterification of 5-chlorosalicylic acid
CRITICAL SAFETY WARNING: Diazomethane is a highly toxic, explosive, and sensitizing yellow gas. [10][17]It can detonate unexpectedly from contact with sharp edges (e.g., scratched glassware), bright light, or certain metals. [10][11]* ALWAYS work in a certified chemical fume hood with a blast shield. [10]* ALWAYS use specialized fire-polished glassware designed for diazomethane generation. [17]* NEVER store diazomethane solutions; generate them in-situ for immediate use. [10]* Inexperienced personnel MUST receive direct, hands-on training from a senior researcher before attempting this procedure. [10]* SAFER ALTERNATIVE: Trimethylsilyldiazomethane (TMS-diazomethane) is commercially available and significantly less prone to explosion, making it a much safer choice for this transformation. [12]
Product Purification and Characterization
Independent of the synthetic method, the identity and purity of the final ester product must be confirmed.
-
Purification:
-
Recrystallization: Effective for solid esters. A minimal amount of a hot solvent (or solvent pair) is used to dissolve the crude product, and the solution is cooled slowly to allow pure crystals to form.
-
Column Chromatography: The gold standard for purifying oils or separating the product from closely related impurities. A silica gel stationary phase is typically used with a non-polar mobile phase (e.g., hexanes/ethyl acetate).
-
-
Characterization:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. For a methyl ester, expect a new singlet integrating to 3 protons around 3.9 ppm in the ¹H NMR spectrum and a new carbon signal around 52 ppm in the ¹³C NMR spectrum.
-
FT-IR Spectroscopy: Infrared spectroscopy is excellent for confirming the functional group transformation. Key changes to look for are:
-
Disappearance of the broad O-H stretch from the carboxylic acid (typically ~3000 cm⁻¹). [15][16] * Appearance of a sharp C=O stretch for the ester, typically at a higher wavenumber (around 1730-1680 cm⁻¹) than the starting carboxylic acid C=O. [16][17] * Appearance of C-O stretching bands in the 1300-1100 cm⁻¹ region. [16] * Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ester.
-
-
Hazard and Safety Information
Proper personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory for all procedures. All work should be conducted in a well-ventilated chemical fume hood.
-
5-Chlorosalicylic Acid: Harmful if swallowed. May cause skin and eye irritation. [18][19]Avoid generating dust. [18]* Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin and eye burns. Reacts violently with water. Handle with extreme care.
-
DCC (N,N'-Dicyclohexylcarbodiimide): A potent sensitizer and corrosive. Avoid inhalation and skin contact.
-
DMAP (4-Dimethylaminopyridine): Toxic and corrosive. Readily absorbed through the skin.
-
Diazomethane: EXTREMELY TOXIC AND EXPLOSIVE. Refer to the specific safety section in Protocol 3. [9][20][21] Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work. [18][22][23]
References
- BenchChem. (2025). Application Notes and Protocols for Esterification Reactions of 5-Chlorosalicylic Acid.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorosalicylic acid, 98%. [Link]
- Fiveable. (n.d.).
- Chemistry Learner. (n.d.). Fischer Esterification: Definition, Examples, and Mechanism. [Link]
- Grokipedia. (n.d.).
- ScienceMotive. (2021).
- Pearson. (n.d.).
- SynArchive. (n.d.).
- Harrison, H.R., et al. (1968). Rapid and convenient isolation and methyl esterification of water-soluble acids using diazomethane. Chemistry and Industry.
- Scribd. (n.d.).
- University of Illinois Division of Research Safety. (n.d.). Diazomethane. [Link]
- University of Georgia Research. (n.d.). Diazomethane-334-88-3.docx. [Link]
- New Jersey Department of Health. (n.d.). Hazard Summary: Diazomethane. [Link]
- Environmental Health & Safety, University of Washington. (n.d.).
- CDC/NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Diazomethane. [Link]
- Giant Chem Solutions. (n.d.). MATERIAL SAFETY DATA SHEET - 5-Chlorosalicylic acid. [Link]
- PubChem. (n.d.). 5-Chlorosalicylic Acid. [Link]
- Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II.
- Organic Chemistry Portal. (n.d.).
- CAS Common Chemistry. (n.d.). 5-Chlorosalicylic acid. [Link]
- Spectroscopy Online. (n.d.).
- Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
- Master Organic Chemistry. (2025). Diazomethane (CH2N2). [Link]
- BenchChem. (2025). Application Notes and Protocols for Polymerization Reactions Involving 5-Chlorosalicylic Acid.
- Science and Education Publishing. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4)
- Homework.Study.com. (n.d.).
- Journal of the Chemical Society (Resumed). (1954). 132. Infrared spectra of substituted salicylic acids and their esters. [Link]
- HiMedia Laboratories. (n.d.). 5-Chlorosalicylic acid. [Link]
- National Institutes of Health (NIH). (2023).
- Wikipedia. (n.d.).
- University Course Material. (n.d.).
- ResearchGate. (2016). Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM?. [Link]
- Supporting Information. (n.d.). Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents. [Link]
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Google Patents. (n.d.). A kind of improvement synthetic method of 5 chloro-salicylic acid.
- Google Patents. (n.d.). Process for preparing s-chlorosalicylic.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI EUROPE N.V. [tcichemicals.com]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. homework.study.com [homework.study.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. echemi.com [echemi.com]
- 20. nj.gov [nj.gov]
- 21. ehs.unm.edu [ehs.unm.edu]
- 22. 5-Chlorosalicylic Acid | 321-14-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: A Scalable and Efficient Synthesis of Methyl 5-chloro-2-hydroxybenzoate
Abstract
Methyl 5-chloro-2-hydroxybenzoate is a pivotal intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] This document provides a comprehensive, field-proven protocol for its large-scale synthesis via the Fischer-Speier esterification of 5-chlorosalicylic acid. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology optimized for yield and purity, and outline critical safety and handling procedures. This guide is intended for researchers, chemists, and process development professionals engaged in organic synthesis and drug development.
Introduction & Scientific Background
This compound (CAS No: 4068-78-4), also known as Methyl 5-chlorosalicylate, is a benzoate ester derived from salicylic acid.[4][5] Its molecular structure, featuring a chlorinated phenyl ring with hydroxyl and methyl ester functional groups, makes it a versatile building block for more complex molecules.[3] It serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs), including anxiolytics and anti-inflammatory agents.[6][7]
The most direct and industrially viable route to this compound is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[8] The synthesis of this compound is achieved by reacting 5-chlorosalicylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[6][9]
The reaction is a reversible, equilibrium-driven process.[10] To ensure a high conversion rate and maximize the yield of the desired ester, the equilibrium must be shifted towards the products. This is accomplished by applying Le Châtelier's principle, primarily through the use of a large excess of one of the reactants, in this case, methanol, which also conveniently serves as the reaction solvent.[10][11]
Reaction Mechanism: The Fischer-Speier Esterification
Understanding the reaction mechanism is crucial for process optimization and troubleshooting. The acid-catalyzed esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps:
-
Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the 5-chlorosalicylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][11]
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate (an oxonium ion).[8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[8]
-
Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, simultaneously expelling a molecule of water.[8]
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.[12]
Caption: Figure 1: Mechanism of Fischer-Speier Esterification.
Materials, Equipment, and Safety
Reagent & Material Specifications
| Reagent | CAS No. | Molar Mass ( g/mol ) | Required Purity | Notes |
| 5-Chlorosalicylic Acid | 321-14-2 | 172.57 | >98% | Starting material.[13] |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | >99.8% | Reactant and solvent. |
| Sulfuric Acid (Conc.) | 7664-93-9 | 98.08 | 95-98% | Catalyst. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Extraction solvent. |
| Sodium Bicarbonate | 144-55-8 | 84.01 | ACS Grade | For neutralization. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Granular | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 | N/A | For washing. |
Equipment for Large-Scale Synthesis
-
Glass-lined or stainless steel reactor (sized appropriately for scale) equipped with a mechanical stirrer, reflux condenser, thermocouple, and addition funnel.
-
Heating/cooling mantle or circulating bath.
-
Large separatory funnel or liquid-liquid extraction setup.
-
Rotary evaporator with a suitable vacuum pump and trap.
-
Recrystallization vessel.
-
Filtration apparatus (e.g., Buchner funnel, Nutsche filter).
-
Vacuum oven for drying.
Environment, Health, and Safety (EHS) Considerations
This protocol involves hazardous materials and must be performed in a well-ventilated fume hood or a controlled manufacturing environment. Adherence to institutional safety guidelines is mandatory.
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[14]
-
Chemical Hazards:
-
Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated area.
-
This compound: Irritant. Causes skin and eye irritation. Avoid breathing dust.[7]
-
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.[14] Acidic and basic aqueous waste must be neutralized before disposal. Halogenated organic waste (DCM) should be collected separately.
Detailed Synthesis Protocol
This protocol is based on a 0.57 mole scale, which can be adapted for larger quantities.[9]
Step 1: Reactor Setup and Reagent Charging
-
Ensure the reactor is clean, dry, and inerted (e.g., with nitrogen gas).
-
Charge the reactor with 5-chlorosalicylic acid (100 g, 0.579 mol).
-
Add anhydrous methanol (200 mL, ~4.94 mol). The large excess drives the reaction equilibrium.[11]
-
Begin agitation to dissolve the solid starting material.
Step 2: Catalysis and Reflux
-
While stirring, carefully and slowly add concentrated sulfuric acid (20 mL) to the mixture via an addition funnel. Caution: This addition is highly exothermic. Maintain a slow addition rate to control the temperature.
-
Once the addition is complete, attach a reflux condenser with a drying tube or nitrogen inlet.
-
Heat the mixture to reflux (approximately 65-70°C) using a heating mantle.[6]
-
Maintain a gentle reflux for 20-22 hours to ensure the reaction proceeds to completion.[6][9] Monitor the reaction progress using a suitable analytical method (e.g., TLC or HPLC).
Step 3: Work-up and Extraction
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a larger vessel and dilute it with deionized water (400 mL). The product may precipitate as a solid or oil.
-
Transfer the aqueous slurry to a large separatory funnel.
-
Extract the product with dichloromethane (DCM, 3 x 150 mL).[6] Combine the organic layers.
-
Wash the combined organic layer sequentially with:
-
Deionized water (200 mL).
-
Saturated sodium bicarbonate solution (2 x 150 mL) to neutralize any remaining sulfuric acid and unreacted 5-chlorosalicylic acid. Caution: Vent the separatory funnel frequently to release CO₂ gas produced during neutralization.[12]
-
Brine (saturated NaCl solution, 150 mL) to aid in breaking any emulsions and pre-drying the organic layer.
-
Step 4: Drying and Solvent Removal
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
Filter off the drying agent.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Step 5: Purification by Recrystallization
-
Transfer the crude solid to a clean flask.
-
Recrystallize the product from a suitable solvent system, such as methanol/water or hexane/ethyl acetate, to achieve high purity.
-
Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum. The final product should be white to off-white needle-like crystals.[3]
Process Workflow and Data
Caption: Figure 2: Large-Scale Synthesis Workflow.
Product Specifications & Expected Yield
| Parameter | Specification | Reference |
| Appearance | White or reddish needle-like crystals | [1][3] |
| Melting Point | 46-50 °C | [2][4][15] |
| Molecular Formula | C₈H₇ClO₃ | [7] |
| Molecular Weight | 186.59 g/mol | [5] |
| Purity (by HPLC/GC) | >99% | [1] |
| Expected Yield | 85-95% | (Typical for Fischer Esterification) |
Conclusion
The Fischer-Speier esterification of 5-chlorosalicylic acid is a robust, scalable, and economically viable method for the large-scale production of this compound. By carefully controlling reaction parameters, particularly reaction time and the molar ratio of reactants, and employing a rigorous work-up and purification procedure, this key pharmaceutical intermediate can be synthesized in high yield and purity. Adherence to strict safety protocols is paramount throughout the process to ensure safe and reliable manufacturing.
References
- Benchchem. (n.d.). Application Notes and Protocols for Esterification Reactions of 5-Chlorosalicylic Acid.
- ECHEMI. (n.d.). This compound SDS, 4068-78-4 Safety Data Sheets.
- Synquest Labs. (2024, May 10). This compound Safety Data Sheet.
- Chemsrc. (n.d.). This compound | CAS#:4068-78-4.
- ECHEMI. (n.d.). 4068-78-4, this compound Formula.
- University of Colorado Boulder. (n.d.). The Fischer Esterification. Retrieved from the University of Colorado Boulder, Department of Chemistry website.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- ChemicalBook. (n.d.). This compound | 4068-78-4.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Specifications and Purity of this compound for Industrial Use.
- Doug's Lab. (2016, July 28). The Fischer Esterification: Methyl Salicylate [Video]. YouTube.
- Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules.
- Athabasca University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- ChemicalBook. (n.d.). 5-Chloro-2-hydroxybenzoic acid synthesis.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of this compound.
- PrepChem.com. (n.d.). Synthesis of a. This compound (2c).
- PubChem. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-, methyl ester. National Center for Biotechnology Information.
- Indian Journal of Chemistry. (2007). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Retrieved from CSIR-NISCAIR Online Periodicals Repository.
- Organic Process Research & Development. (2003). An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate. ACS Publications.
- CymitQuimica. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Methyl ester of 5-chlorosalicylic acid.
- ResearchGate. (2010). (PDF) 5-Chloro-2-hydroxybenzoic acid.
- LookChem. (n.d.). Cas 4068-78-4,this compound.
- FAO. (1998). METHYL p-HYDROXYBENZOATE.
- National Institutes of Health. (2011). Methyl 5-chloro-2-nitrobenzoate. PMC.
- PubChem. (n.d.). 5-Chlorosalicylic Acid. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Building Block for Innovation in Chemical Synthesis.
- Sigma-Aldrich. (n.d.). Methyl 2-chloro-5-hydroxybenzoate | 247092-10-0.
Sources
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 4068-78-4 [chemicalbook.com]
- 5. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. athabascau.ca [athabascau.ca]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. community.wvu.edu [community.wvu.edu]
- 13. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. This compound | CAS#:4068-78-4 | Chemsrc [chemsrc.com]
Application Notes and Protocols for the Synthesis of N-Substituted 5-Chloro-2-hydroxybenzamides
Abstract
This comprehensive guide details the synthetic routes for the reaction of methyl 5-chloro-2-hydroxybenzoate with various primary and secondary amines to yield N-substituted 5-chloro-2-hydroxybenzamides. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development, serving as the scaffold for numerous biologically active molecules, including the well-known anthelmintic and antiviral agent, niclosamide.[1][2] This document provides an in-depth analysis of three primary synthetic strategies: traditional hydrolysis and activation, direct aminolysis of the methyl ester, and modern catalytic amidation. For each method, we present detailed, step-by-step protocols, discuss the underlying chemical principles, and offer expert insights into optimizing reaction conditions. Safety protocols for all hazardous reagents are also included to ensure safe laboratory practices.
Introduction: The Significance of the 5-Chloro-2-hydroxybenzamide Scaffold
The 5-chloro-2-hydroxybenzoic acid framework is a crucial building block in the synthesis of a wide array of therapeutic compounds.[3] Its derivatives, particularly the N-substituted amides, have demonstrated a broad spectrum of biological activities. The most prominent example is niclosamide, an FDA-approved drug, which is synthesized from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[2] Beyond its use as an anthelmintic, niclosamide and its analogs are being extensively investigated for their potential as anticancer and antiviral agents, including activity against SARS-CoV-2.[1][4][5]
The reaction of this compound with amines is a cornerstone of synthesizing libraries of these valuable compounds for structure-activity relationship (SAR) studies. The choice of synthetic methodology can significantly impact yield, purity, substrate scope, and overall efficiency. This guide aims to provide researchers with the necessary tools to select and execute the most suitable synthetic strategy for their specific research goals.
Reaction Mechanisms and Strategic Considerations
The conversion of this compound to an N-substituted amide can be approached through several pathways. The choice of method depends on factors such as the reactivity of the amine, desired scale, and available laboratory equipment.
Amidation vs. Nucleophilic Aromatic Substitution (SNAr)
Two primary reactive sites exist on the this compound molecule for a nucleophilic amine: the ester carbonyl carbon and the aromatic carbon bearing the chloro substituent.
-
Amidation: This is the desired and most common reaction, where the amine attacks the electrophilic carbonyl carbon of the ester (or the activated carboxylic acid), leading to the formation of a stable amide bond.
-
Nucleophilic Aromatic Substitution (S
NAr): In this potential side reaction, the amine would displace the chloride from the aromatic ring. However, for SNAr to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups at the ortho and/or para positions to the leaving group.[6][7] In this compound, the hydroxyl and ester groups are not sufficiently activating to promote SNAr under standard amidation conditions. Therefore, amidation at the ester position is the overwhelmingly favored pathway.
The diagram below illustrates the primary reaction pathways.
Figure 1. Overview of synthetic pathways from this compound.
Experimental Protocols
Safety First: Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment. Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Two-Step Synthesis via Hydrolysis and Acyl Chloride Formation
This classic and robust method is suitable for a wide range of amines, including less nucleophilic aromatic amines. It involves the initial saponification of the methyl ester to the corresponding carboxylic acid, followed by activation to an acyl chloride, which then readily reacts with the amine.
Part A: Hydrolysis of this compound
Workflow:
Figure 2. Workflow for the hydrolysis of this compound.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (5-10 mL per gram of ester).
-
Saponification: Add a 2M aqueous solution of sodium hydroxide (1.5 eq) to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed (typically 2-4 hours).
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 2M hydrochloric acid with stirring until the pH of the solution is approximately 2. A white precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 5-chlorosalicylic acid. The product is typically of high purity and can be used in the next step without further purification.
Part B: Amidation via Acyl Chloride
Workflow: dot digraph "Acyl_Chloride_Workflow" { graph [fontname="Arial", fontsize=10, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"Start" [label="Suspend 5-Chlorosalicylic Acid in DCM"]; "Add_SOCl2" [label="Add Thionyl Chloride (SOCl₂) dropwise"]; "Reflux" [label="Reflux until clear solution forms"]; "Evaporate" [label="Remove excess SOCl₂ under vacuum"]; "Dissolve_Acyl_Chloride" [label="Dissolve Acyl Chloride in DCM"]; "Amine_Solution" [label="Prepare solution of Amine and Base (e.g., Et₃N) in DCM"]; "Add_Amine" [label="Add Amine solution dropwise at 0 °C"]; "Stir" [label="Stir at Room Temperature"]; "Workup" [label="Aqueous Workup (Wash with HCl, NaHCO₃, Brine)"]; "Dry_Concentrate" [label="Dry (Na₂SO₄), Filter, Concentrate"]; "Purify" [label="Purify by Recrystallization or Chromatography"]; "Product" [label="Final Amide Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Add_SOCl2" -> "Reflux" -> "Evaporate" -> "Dissolve_Acyl_Chloride" -> "Add_Amine"; "Amine_Solution" -> "Add_Amine"; "Add_Amine" -> "Stir" -> "Workup" -> "Dry_Concentrate" -> "Purify" -> "Product"; }
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 5-chlorosalicylate
Welcome to the Technical Support Center for the purification of crude Methyl 5-chlorosalicylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important chemical intermediate.[1][] This resource synthesizes established purification principles with practical, field-tested insights to ensure you can achieve the desired purity for your downstream applications.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of Methyl 5-chlorosalicylate, presented in a question-and-answer format to directly tackle experimental challenges.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds like Methyl 5-chlorosalicylate, which typically appears as a white to light cream-colored powder.[1][3] A successful recrystallization hinges on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain either fully soluble or insoluble at all temperatures.[4][5]
Q1: My Methyl 5-chlorosalicylate is "oiling out" instead of forming crystals upon cooling. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling instead of crystallizing. This is often due to the melting point of the impure compound being depressed to a temperature below that at which it would normally crystallize from the cooling solution.[6] Given that pure Methyl 5-chlorosalicylate has a melting point in the range of 46-50°C, significant impurities can easily lower this.[7]
Probable Causes & Solutions:
-
High Impurity Load: A large amount of impurity significantly lowers the melting point of the mixture.
-
Solution: Consider a preliminary purification step. If the impurities are significantly different in polarity, a quick filtration through a short plug of silica gel might be effective.[8]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high, exceeding the melting point of your crude product.
-
Solution: Select a solvent with a lower boiling point. Refer to the solvent selection table below.
-
-
Cooling Too Rapidly: Rapid cooling can sometimes favor oil formation over crystal lattice formation.
-
Insufficient Solvent: Too little solvent can lead to saturation at a temperature above the compound's melting point.
-
Solution: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to ensure the compound stays in solution at a slightly lower temperature.[10]
-
Q2: No crystals are forming even after my solution has cooled completely. What should I do?
A2: The absence of crystal formation indicates that the solution is not supersaturated at the lower temperature.
Probable Causes & Solutions:
-
Too Much Solvent: The most common reason for no crystal formation is the use of an excessive amount of solvent, keeping the compound soluble even at low temperatures.[10]
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or the formation of solid, allow it to cool again.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial site for the molecules to begin arranging into a lattice.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.[11]
-
Solution 2: Seeding: If you have a small amount of pure Methyl 5-chlorosalicylate, add a single, tiny crystal to the cooled solution. This "seed crystal" will provide a template for further crystal growth.[11]
-
Column Chromatography Complications
Flash column chromatography is an effective method for separating Methyl 5-chlorosalicylate from impurities with different polarities. The success of this technique relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (the eluent).
Q3: I can't find a good solvent system for my column. My compound either stays at the baseline or runs with the solvent front on the TLC plate.
A3: This is a common challenge in developing a chromatography method. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.3 for your target compound.[8]
Probable Causes & Solutions:
-
Eluent Polarity is Too Low: If your compound remains at the baseline (Rf ≈ 0), the eluent is not polar enough to move it up the silica plate.
-
Solution: Gradually increase the proportion of the more polar solvent in your eluent mixture. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[12]
-
-
Eluent Polarity is Too High: If your compound runs with the solvent front (Rf ≈ 1), the eluent is too polar, and it is not interacting sufficiently with the silica gel.
-
Solution: Decrease the proportion of the polar solvent or choose a less polar solvent system altogether.[12]
-
Q4: My compound seems to be decomposing on the silica gel column. What are my options?
A4: The phenolic hydroxyl group in Methyl 5-chlorosalicylate can make it susceptible to decomposition on acidic silica gel.[8]
Probable Causes & Solutions:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.
-
Solution 1: Deactivate the Silica: You can deactivate the silica gel by adding a small percentage of a base like triethylamine (0.1-1%) to your eluent system.[12] This will neutralize the acidic sites on the silica.
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil.[8] A quick stability test on a TLC plate with the chosen stationary phase is recommended.[8]
-
Distillation Difficulties
While Methyl 5-chlorosalicylate is a solid at room temperature, distillation under reduced pressure (vacuum distillation) can be a viable purification method, especially for removing non-volatile impurities on a larger scale.[13]
Q5: I'm trying to perform a vacuum distillation, but the compound is not distilling over, even at a high temperature.
A5: This issue usually points to a problem with either the vacuum level or heat transfer.
Probable Causes & Solutions:
-
Insufficient Vacuum: The pressure in the system may not be low enough to allow the compound to boil at the applied temperature.
-
Solution: Check all joints and connections for leaks. Ensure your vacuum pump is functioning correctly and pulling a sufficient vacuum. The vapor must heat the glassware to the boiling point, and constant airflow in a fume hood can cool the apparatus, so proper insulation of the distillation head can be beneficial.[14]
-
-
Inaccurate Temperature Reading: The thermometer might be placed incorrectly, not accurately reflecting the temperature of the vapor that is supposed to be distilling.
-
Solution: Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser.
-
-
Decomposition: Heating the compound for an extended period at a high temperature, even under vacuum, can lead to decomposition.
-
Solution: Ensure the vacuum is as low as possible to allow for distillation at the lowest feasible temperature. A typical vacuum distillation is conducted at pressures where the compound boils between 45°C and 180°C to minimize decomposition.[13]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure Methyl 5-chlorosalicylate?
A1:
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₇ClO₃ | [15][16] |
| Molecular Weight | 186.59 g/mol | [1][15] |
| Appearance | White to light cream powder/solid | [1][3] |
| Melting Point | 46-50 °C | [7] |
| Boiling Point | ~267 °C (rough estimate at atmospheric pressure) |[7] |
Q2: What are the common impurities I might encounter in crude Methyl 5-chlorosalicylate?
A2: The impurities will largely depend on the synthetic route. A common synthesis involves the chlorination of methyl salicylate.[17] Potential impurities could include:
-
Starting Material: Unreacted methyl salicylate.
-
Isomeric Products: Other chlorinated isomers of methyl salicylate.
-
Over-chlorinated Products: Dichlorinated salicylates.
-
By-products from Synthesis: Residual acids or other reagents from the reaction workup.[18]
Q3: What safety precautions should I take when handling Methyl 5-chlorosalicylate?
A3: Methyl 5-chlorosalicylate is classified as a hazardous substance.[3]
-
Hazards: It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][19]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20] Avoid breathing in the dust.[20]
Q4: How should I properly store Methyl 5-chlorosalicylate?
A4: Store in a tightly closed container in a cool, dry, and well-ventilated area.[20] It should be kept away from strong oxidizing agents.[20]
III. Experimental Workflows & Diagrams
Workflow for Selecting a Purification Method
The choice of purification method depends on the nature of the impurities and the scale of your experiment.
Caption: Flowchart for troubleshooting recrystallization.
IV. References
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available from: [Link]
-
Solvent Choice - Chemistry Teaching Labs - University of York. Available from: [Link]
-
Finding the best solvent for recrystallisation student sheet - RSC Education. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]
-
Several Problems of Flash Column Chromatography - Hawach. Available from: [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. Available from: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available from: [Link]
-
2.2: Distillation - Chemistry LibreTexts. Available from: [Link]
-
methyl 5-Chlorosalicylate - ChemBK. Available from: [Link]
-
Chromatography Troubleshooting - YouTube. Available from: [Link]
-
How To: Purify by Distillation - Department of Chemistry : University of Rochester. Available from: [Link]
-
What Common Problems Do Distillation Columns Have? - Chemistry For Everyone. Available from: [Link]
-
Distillation - Wikipedia. Available from: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available from: [Link]
-
Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem. Available from: [Link]
-
Safety data sheet - Carl ROTH. Available from: [Link]
-
Isolation and Purification of Organic Compounds Extraction (Expt #2). Available from: [Link]
-
safety data sheet - SysKem Chemie GmbH. Available from: [Link]
-
5: Distillation - Chemistry LibreTexts. Available from: [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]
-
Methyl 5-chlorosalicylate, min 97%, 100 grams - CP Lab Safety. Available from: [Link]
-
Synthesis of methyl 5-chlorosalicylate - PrepChem.com. Available from: [Link]
-
Recrystallization - YouTube. Available from: [Link]
-
Organic Chemistry Lab: Recrystallization - YouTube. Available from: [Link]
Sources
- 1. Methyl 5-chlorosalicylate | CymitQuimica [cymitquimica.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. edu.rsc.org [edu.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
- 8. Chromatography [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. silicycle.com [silicycle.com]
- 13. How To [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. prepchem.com [prepchem.com]
- 18. benchchem.com [benchchem.com]
- 19. carlroth.com [carlroth.com]
- 20. fishersci.com [fishersci.com]
Technical Support Center: Recrystallization of Methyl 5-chloro-2-hydroxybenzoate
Welcome to the technical support guide for the purification of Methyl 5-chloro-2-hydroxybenzoate. This document provides researchers, scientists, and drug development professionals with in-depth protocols, foundational knowledge, and troubleshooting solutions for the successful recrystallization of this compound. Our approach is rooted in explaining the causality behind experimental choices to empower you to adapt and overcome challenges in your laboratory work.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions regarding the material properties and the principles of the recrystallization technique.
Q1: What are the critical physicochemical properties of this compound that influence its recrystallization?
Understanding the compound's properties is the cornerstone of developing a robust purification strategy. This compound is a salicylic acid derivative, and its structure—containing a phenolic hydroxyl group, a methyl ester, and a chloro-substituted aromatic ring—dictates its behavior.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Recrystallization |
|---|---|---|
| CAS Number | 4068-78-4 | Ensures correct compound identification. |
| Molecular Formula | C₈H₇ClO₃ | Indicates the presence of polar functional groups and a nonpolar aromatic core.[3][4] |
| Molecular Weight | 186.59 g/mol | Used for calculating molar quantities and theoretical yield.[2][3] |
| Appearance | White to off-white solid | Visual indicator of purity; discoloration suggests impurities.[5][6] |
| Melting Point | 46-50 °C | CRITICAL PROPERTY: This low melting point presents a high risk of "oiling out," where the compound melts in the hot solvent instead of dissolving.[1][3][4] This requires careful solvent selection and temperature control. |
| Structure | Phenol, Benzoate Ester | The polar -OH and ester groups allow for hydrogen bonding, suggesting solubility in polar solvents. The aromatic ring provides nonpolar character. |
Q2: What is the core principle of recrystallization and why is solvent selection so critical?
Recrystallization is a purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the target compound completely at or near its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[7][8] Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
The choice of solvent is paramount because it governs the recovery and purity of the final product. A solvent that is "too good" (dissolves the compound at room temperature) will result in poor or no yield.[7] A solvent that is "too bad" (does not dissolve the compound even when hot) is unusable. For this compound, the solvent's boiling point must also be considered in relation to the compound's low melting point (46-50 °C) to mitigate the risk of oiling out.[9][10]
Q3: How do I select an appropriate solvent system for this compound?
A systematic approach is best. Start with small-scale solubility tests (approx. 20-30 mg of crude compound in 0.5 mL of solvent).
-
Single Solvent Systems: Based on the principle of "like dissolves like," the polar functional groups of your compound suggest moderately polar solvents.
-
Good Starting Points: Alcohols (Methanol, Ethanol), Ketones (Acetone), Esters (Ethyl Acetate). A related compound was successfully crystallized from methanol.[11]
-
Test Procedure:
-
Add solvent to the crude solid at room temperature. If it dissolves, the solvent is "too good."
-
If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves, this is a promising candidate.
-
Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
-
Mixed Solvent Systems (Solvent/Anti-Solvent): This is a powerful technique when no single solvent is ideal.[8][12] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "bad" solvent or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid (cloudy), indicating the onset of precipitation. The solution is then heated to redissolve the solid and cooled slowly.
Section 2: Experimental Protocols & Workflows
These protocols provide a validated starting point for your experiments. Always begin with a small-scale trial before committing your entire batch.
Protocol 1: Single-Solvent Recrystallization (Example: Methanol)
This protocol is recommended if solubility tests indicate methanol is a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot methanol dropwise while stirring and heating to dissolve the solid completely. Causality: Using the absolute minimum volume of hot solvent is crucial for maximizing yield, as some product will always remain in the mother liquor.[7][12]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.[15]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[9][12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor. Causality: The wash solvent must be cold to prevent the crystals from redissolving.
-
Drying: Dry the purified crystals under vacuum. Characterize the final product by measuring its melting point and comparing it to the literature value. A sharp melting point close to the literature value is a strong indicator of high purity.
Workflow Diagram: General Recrystallization Process
Caption: A generalized workflow for solid purification via recrystallization.
Section 3: Troubleshooting Guide (Q&A)
This section addresses common issues encountered during the recrystallization of this compound.
Q4: My compound formed an oil instead of crystals ("oiled out"). What happened and how can I fix it?
This is the most common problem for low-melting-point solids like this compound.[9] "Oiling out" occurs when the saturated solution's temperature is higher than the compound's melting point, causing it to separate as a liquid instead of a solid. Impurities can also suppress the melting point, exacerbating the issue.[10]
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature. Allow it to cool again, but much more slowly.[9]
-
Lower the Solution Temperature: If using a high-boiling solvent, switch to one with a lower boiling point. For example, if using toluene (BP 111 °C), switch to ethanol (BP 78 °C).
-
Induce Crystallization at a Lower Temperature: After adding more solvent, cool the solution to just above the melting point (e.g., 55 °C) and try to induce crystallization by scratching the flask or adding a seed crystal. This encourages crystal growth to begin below the melting point.
Q5: The solution is cold, but no crystals have formed. What are my next steps?
This indicates that the solution is supersaturated, a metastable state where crystallization has not been initiated.[10]
Solutions (in order of application):
-
Scratch the Flask: Use a glass stirring rod to vigorously scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[12][16]
-
Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution. This provides a perfect template for further crystallization.[16][17]
-
Reduce Solvent Volume: If the above methods fail, you likely used too much solvent.[10] Gently heat the solution to boil off a portion of the solvent (e.g., 25%) to re-establish a saturated state, and then attempt the cooling process again.
-
Cool to a Lower Temperature: Use a salt-ice bath or a dry ice-acetone bath to achieve lower temperatures, which will further decrease solubility.[15] Use this as a last resort, as very rapid cooling can sometimes lead to the precipitation of impurities.
Q6: My final product is discolored, but the crude material was not. What should I do?
Discoloration can arise from the concentration of colored impurities or, in the case of phenols, from degradation or complex formation.
A Critical Warning: While activated charcoal (Norit) is a common remedy for colored impurities, it should be avoided with phenolic compounds like this compound.[8] Charcoal often contains ferric ion (Fe³⁺) impurities, which can form intensely colored complexes with phenols, making the problem worse.[8]
Solutions:
-
Repeat Recrystallization: The best course of action is to perform a second recrystallization, ensuring slow and careful crystal growth to mechanically exclude the colored impurities in the mother liquor.
-
Consider an Alternative Purification: If discoloration persists, the impurity may have similar solubility properties to your product. In this case, an alternative technique like column chromatography may be necessary.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- This compound | CAS#:4068-78-4 | Chemsrc. (n.d.).
- Describe two techniques that can be used to induce crystallization. (2023, August 15). Brainly.
- Guide for crystallization. (n.d.).
- Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. (n.d.). Homework.Study.com.
- Crystallisation Techniques. (2006, January 8).
- 3.5: Inducing Recrystallization. (2022, April 7). Chemistry LibreTexts.
- Preparation and Re-crystallization of Salicylic Acid. (n.d.).
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
- Recrystallization. (n.d.). University of Colorado Boulder.
- Recrystallization-1.pdf. (n.d.).
- Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization and Crystallization. (n.d.).
- Purification of salicylic acid derivatives. (1959). United States Patent Office.
- Recrystallization. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Benzoic acid, 5-chloro-2-hydroxy-, methyl ester. (n.d.). PubChem.
- Purification of salicylic acid derivatives. (1959). Google Patents.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
- Preparation of Methyl Salicylate. (n.d.).
- Synthesis of a. This compound (2c). (n.d.). PrepChem.com.
- Methyl 5-chloro-2-nitrobenzoate. (2012). National Institutes of Health.
Sources
- 1. This compound | 4068-78-4 [chemicalbook.com]
- 2. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:4068-78-4 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. prepchem.com [prepchem.com]
- 6. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Home Page [chem.ualberta.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US2891090A - Purification of salicylic acid derivatives - Google Patents [patents.google.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. brainly.com [brainly.com]
Identification of byproducts in Methyl 5-chloro-2-hydroxybenzoate synthesis
Welcome to the technical support center for the synthesis of Methyl 5-chloro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Our aim is to provide in-depth, scientifically grounded advice to help you optimize your reaction outcomes and troubleshoot any issues you may encounter.
Introduction to the Synthesis
This compound is a valuable intermediate in the pharmaceutical and chemical industries.[1] It is typically synthesized via the Fischer-Speier esterification of 5-chlorosalicylic acid with methanol, using a strong acid catalyst such as sulfuric acid.[2][3] While this reaction is well-established, the formation of byproducts can impact the purity and yield of the desired product. This guide will focus on the identification and mitigation of these common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis of this compound?
A1: The most common impurities are typically unreacted starting material (5-chlorosalicylic acid) and potential side products arising from the reactivity of the starting material under acidic conditions. These can include dimers of 5-chlorosalicylic acid and potentially Methyl 5-chloro-2-methoxybenzoate.
Q2: My reaction seems to have a low yield. What are the likely causes?
A2: Low yields are often due to the reversible nature of the Fischer esterification.[4] The reaction exists in an equilibrium between the reactants (5-chlorosalicylic acid and methanol) and the products (this compound and water).[4] To drive the reaction towards the product, it is crucial to either use a large excess of methanol or to remove the water as it is formed.[4][5]
Q3: I am observing a byproduct with a similar retention time to my product in HPLC analysis. What could it be?
A3: A byproduct with a similar polarity and therefore retention time could be a dimer of 5-chlorosalicylic acid, formed by the esterification of the carboxylic acid of one molecule with the phenolic hydroxyl group of another. Another possibility, though less likely under standard Fischer esterification conditions, is the methylation of the phenolic hydroxyl group to form Methyl 5-chloro-2-methoxybenzoate.
Q4: Can the phenolic hydroxyl group of 5-chlorosalicylic acid interfere with the reaction?
A4: Yes, the phenolic hydroxyl group is a nucleophile and can potentially compete with methanol in reacting with the protonated carboxylic acid of another 5-chlorosalicylic acid molecule, leading to dimer formation.[6] However, under typical Fischer esterification conditions where methanol is used in large excess, the reaction with methanol is kinetically and thermodynamically favored.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of unreacted 5-chlorosalicylic acid | Incomplete reaction due to equilibrium. | Increase the molar excess of methanol. Ensure the acid catalyst is active and used in the correct concentration. Increase the reaction time or temperature moderately. Consider removing water using a Dean-Stark apparatus if the reaction scale allows.[5] |
| Presence of a high molecular weight impurity | Dimerization of 5-chlorosalicylic acid. | Lower the reaction temperature to disfavor the intermolecular reaction between two molecules of 5-chlorosalicylic acid. Ensure a sufficient excess of methanol is present to outcompete the phenolic hydroxyl group as a nucleophile. |
| Detection of an unexpected methylated byproduct | Methylation of the phenolic hydroxyl group. | This is more likely to occur under more forcing conditions. Avoid excessively high temperatures or prolonged reaction times. If this byproduct is consistently observed, consider alternative esterification methods that do not employ a large excess of methanol and a strong acid, such as using methyl iodide with a non-nucleophilic base. |
| Product is discolored | Potential degradation or side reactions. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Purify the starting materials if they are of low quality. Optimize the purification method (e.g., recrystallization solvent, column chromatography conditions). |
Byproduct Formation Mechanisms
The following diagrams illustrate the main reaction and potential side reactions during the synthesis of this compound.
Caption: Fischer Esterification of 5-Chlorosalicylic Acid.
Caption: Potential Byproduct Formation Pathways.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 5-chlorosalicylic acid (1 equivalent) in methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) with cooling.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove unreacted acid and the catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from a mixture of hexane and ethyl acetate) or column chromatography on silica gel.
Protocol 2: Analytical Identification of Byproducts by HPLC-MS
-
Instrumentation : A high-performance liquid chromatograph coupled with a mass spectrometer (LC-MS) is ideal for separating and identifying the product and byproducts.[7]
-
Column : A C18 reverse-phase column is typically suitable.
-
Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol) is commonly used.
-
Detection : UV detection at a suitable wavelength (e.g., 254 nm) and mass spectrometry in both positive and negative ion modes.
-
Sample Preparation : Dissolve a small amount of the crude reaction mixture in the mobile phase.
Expected Observations:
-
This compound : The main peak with a molecular ion corresponding to its mass (m/z [M+H]+ = 187.0/189.0).
-
5-Chlorosalicylic acid : An earlier eluting peak with a molecular ion corresponding to its mass (m/z [M-H]- = 171.0/173.0).
-
Dimer : A later eluting peak with a molecular ion corresponding to the combined mass of two 5-chlorosalicylic acid molecules minus a molecule of water.
-
Methyl 5-chloro-2-methoxybenzoate : A peak with a molecular ion corresponding to its mass (m/z [M+H]+ = 201.0/203.0).[8]
References
- Esterification of salicylic acid - US2397498A. (n.d.). Google Patents.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- Esterification of Salicylic Acid: The synthesis of cool smelling molecules. (n.d.). Westfield State University.
- Ester Derivatives of Salicylic Acid. (n.d.).
- Why is it when salicylic acid reacts with itself that the ester is formed between the phenol... (2021, May 10). Quora.
- Understanding the Specifications and Purity of this compound for Industrial Use. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Fischer–Speier esterification. (n.d.). In Wikipedia.
- What is the reaction mechanism for the esterification reaction between acetic acid and salicylic acid to synthesise aspirin? (2025, November 22). Reddit.
- Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. (2017). Research Journal of Science and Technology.
- Cas 4068-78-4,this compound. (n.d.). lookchem.com.
- Fischer Esterification. (n.d.). Chemistry Steps.
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- This compound | CAS#:4068-78-4. (2025, August 22). Chemsrc.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024, April 16). AIR Unimi.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009, December 1). Chromatography Today.
- methyl 5-chloro-3-formyl-2-hydroxybenzoate. (2025, May 20). Chemical Synthesis Database.
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Eureka | Patsnap.
- Application of GC-MS in Determinating the Trace Impurities of Benazolin. (n.d.). Aidic.
- Methyl 5-chloro-2-(4-methyl-benzene-sulfonamido)-benzoate. (2010, May 26). PubMed.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. teachnlearnchem.com [teachnlearnchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR spectrum [chemicalbook.com]
Common side reactions in the preparation of Methyl 5-chlorosalicylate
Prepared by the Senior Application Scientists at Synthatech Solutions
Welcome to the technical support guide for the synthesis of Methyl 5-chlorosalicylate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the preparation of this important chemical intermediate. Our goal is to provide in-depth, scientifically grounded advice to help you optimize your reaction outcomes, improve yield, and ensure the highest purity of your final product.
Introduction
Methyl 5-chlorosalicylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The most common and cost-effective method for its preparation is the Fischer-Speier esterification of 5-chlorosalicylic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1][2] While seemingly straightforward, this reaction is governed by an equilibrium and is susceptible to several side reactions and process-related issues that can affect yield and purity. This guide addresses the most frequent challenges in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of Methyl 5-chlorosalicylate is consistently low. What are the likely causes?
Low yield is the most common problem and can stem from several factors, primarily related to the reversible nature of the Fischer esterification.[3][4]
Core Issue: Reaction Equilibrium
The Fischer esterification is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water.[3][4]
5-Chlorosalicylic Acid + Methanol ⇌ Methyl 5-chlorosalicylate + Water
According to Le Châtelier's principle, the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield of the desired ester.[5]
Troubleshooting Steps:
-
Use Excess Alcohol: The simplest method to shift the equilibrium to the product side is to use a large excess of the alcohol reactant.[4][5] Using methanol as the reaction solvent is a common and effective strategy.[2][6]
-
Remove Water: For larger-scale reactions or when using more precious alcohols, removing water as it forms is highly effective. This can be achieved by:
-
Check Catalyst Activity: Ensure your acid catalyst (e.g., concentrated H₂SO₄) has not been compromised by absorbing atmospheric moisture. Use a fresh, unopened bottle if in doubt.
-
Optimize Reaction Time and Temperature: The reaction is typically slow and requires prolonged heating (reflux) to reach equilibrium.[1][2] A typical duration is 20 hours.[1][2] Ensure your reaction is heated to a steady reflux.
Below is a troubleshooting workflow to diagnose low-yield issues.
Q2: I'm observing a significant byproduct. What could it be?
While Fischer esterification is generally clean, the use of a strong acid catalyst like sulfuric acid at elevated temperatures can introduce side reactions.
Potential Side Reactions:
-
Sulfonation of the Aromatic Ring: This is a classic electrophilic aromatic substitution reaction.[9] Sulfuric acid (especially fuming H₂SO₄ or at high temperatures) can act as both a catalyst and a sulfonating agent. The electron-donating hydroxyl group of 5-chlorosalicylic acid activates the ring, making it susceptible to sulfonation, likely at the position ortho to the hydroxyl group. The resulting sulfonic acid product is highly polar and water-soluble, which can lead to losses during aqueous workup.[10][11]
-
Etherification of the Phenolic Hydroxyl: While less common under these conditions compared to esterification of the carboxylic acid, it's theoretically possible for two molecules of methanol to form dimethyl ether, or for the phenolic -OH to be methylated, though this typically requires different conditions (e.g., using a base and a methylating agent like dimethyl sulfate). A patent describing the synthesis of the corresponding methoxy ester highlights the need for specific, anhydrous conditions to achieve this, suggesting it is not a primary side reaction during esterification.[12]
-
Degradation/Oxidation: Phenolic compounds can be susceptible to oxidation, especially at high temperatures over long reaction times, which can lead to the formation of colored, polymeric impurities.[13]
The diagram below illustrates the desired reaction versus a potential sulfonation side reaction.
Mitigation Strategies:
-
Use a Non-Sulfonating Acid Catalyst: Consider using p-toluenesulfonic acid (p-TsOH) or a Lewis acid catalyst, which are less prone to causing ring sulfonation.[3][7]
-
Control Temperature: Avoid excessive heating. Maintain a gentle, controlled reflux rather than a vigorous boil.
-
Minimize Catalyst Amount: Use the minimum effective catalytic amount of sulfuric acid (typically 1-5 mol%).
Q3: My final product is discolored (pink, yellow, or brown). What causes this and how can I prevent it?
Discoloration is almost always due to the oxidation of the phenolic hydroxyl group. Phenols are sensitive to air oxidation, which can be accelerated by heat and trace metal impurities. This process often forms highly colored quinone-type structures.
Prevention and Remediation:
-
Inert Atmosphere: While not always necessary for this specific reaction, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidation.
-
Purification: Discoloration can often be removed during purification.
-
Recrystallization: This is a highly effective method for purifying the solid product. A patent for a related synthesis mentions recrystallization from isopropyl ether.[2] Solvents like hexanes, ethanol/water, or toluene could also be effective.
-
Activated Carbon: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Filter the hot solution through celite to remove the carbon before allowing it to cool.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can separate the desired product from colored impurities.
-
Recommended Protocol and Best Practices
This protocol for Fischer esterification is a robust starting point for synthesizing Methyl 5-chlorosalicylate.
| Parameter | Recommendation | Rationale |
| Reactants | 5-Chlorosalicylic Acid (1 equiv.) | Starting material. |
| Methanol (Anhydrous) | Reactant and solvent. Using a large excess drives the equilibrium.[4] | |
| Catalyst | Conc. Sulfuric Acid (2-5 mol%) | Standard, cost-effective Brønsted acid catalyst.[3][7] |
| Temperature | Reflux (approx. 65 °C) | Provides activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 18-24 hours | The reaction is slow and requires sufficient time to approach equilibrium.[1][2] |
| Workup | Neutralization & Extraction | Quenches the catalyst and separates the product from water-soluble materials. |
| Purification | Recrystallization | Effective method for obtaining high-purity solid product.[2] |
Step-by-Step Methodology
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chlorosalicylic acid.
-
Reagent Addition: Add an excess of absolute methanol (e.g., 10-20 mL per gram of acid). Stir until the solid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.03 equivalents) to the stirring solution.[1]
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 20 hours.[1][2] Monitor progress by TLC if desired.
-
Cooling & Quenching: After the reflux period, allow the mixture to cool to room temperature.
-
Workup - Extraction:
-
Transfer the cooled mixture to a separatory funnel.
-
Add an organic solvent like dichloromethane or ethyl acetate to extract the ester.[1]
-
Add water to the separatory funnel and shake gently.
-
Carefully neutralize the mixture by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This step removes the acid catalyst and any unreacted carboxylic acid.[6][8]
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification - Recrystallization: Recrystallize the resulting crude solid from a suitable solvent (e.g., methanol/water, hexanes, or isopropyl ether[2]) to yield pure Methyl 5-chlorosalicylate as a white solid. The reported melting point is 46-50 °C.[14]
References
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Wikipedia. (2023). Fischer–Speier esterification.
- Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification).
- Mannu, A., & Mele, A. (2024). General mechanism of the Fischer-Speier esterification. ResearchGate.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Feilden, A. D. (n.d.). Alkylation of Salicylic Acids. Durham University.
- Edelmann, F. T. (2021). Sulfonation of salicylic acid?. ResearchGate.
- Williamson, K. (n.d.). Fischer Esterification.
- Google Patents. (1976). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- PrepChem.com. (n.d.). Synthesis of methyl 5-chlorosalicylate.
- Gumula, I., et al. (2025). In silico Antimycobacterial Evaluation of Compounds Isolated from Kigelia africana Stem Bark. ResearchGate.
- Google Patents. (1958). US2852557A - 4-sulfonyl derivatives of salicylic acid.
- Chemistry LibreTexts. (2023). Other Reactions of Phenol.
- U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Conversion of phenolic oil from biomass pyrolysis into phenyl esters.
- Chen, J., et al. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. Royal Society of Chemistry.
- ACS Publications. (n.d.). The direct esterification of phenols. Journal of Chemical Education.
- PubChem. (n.d.). Salicylic acid sulfonic acid.
- Sciencemadness.org. (n.d.). Preparation of methyl salicylate.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Google Patents. (1931). US1814853A - Method of purifying methyl salicylate.
- University document. (n.d.). Preparation of Methyl Salicylate. Retrieved from a document hosted by uotechnology.edu.iq.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 13. osti.gov [osti.gov]
- 14. 5-クロロサリチル酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
Stability and storage conditions for Methyl 5-chloro-2-hydroxybenzoate
Welcome to the technical support guide for Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical principles governing substituted salicylates.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Based on stability data for closely related compounds like methyl salicylate, refrigeration (2°C–8°C) is recommended for long-term storage to minimize degradation.[2][3]
Q2: Is this compound sensitive to light?
Yes, compounds with a chromophore like the substituted benzene ring in this compound can be susceptible to photodegradation.[4][5] It is best practice to store it in an amber or opaque container to protect it from light. Photostability studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are crucial for drug substances to ensure that light exposure does not lead to unacceptable changes in quality and purity.[6][7][8]
Q3: What happens if the compound is exposed to high temperatures?
Exposure to elevated temperatures will accelerate the rate of chemical degradation. For instance, studies on methyl salicylate ointment have shown a notable decrease in shelf life when stored at room temperature compared to refrigeration.[3] Therefore, it is crucial to avoid storing this compound near heat sources.
Q4: Is this compound stable in solution?
The stability of this compound in solution is highly dependent on the pH. As an ester of salicylic acid, it is susceptible to hydrolysis, particularly in basic (alkaline) conditions.[9][10] Acidic conditions tend to minimize this degradation pathway.[11] When preparing solutions, it is advisable to use buffers with a slightly acidic pH if compatible with your experimental design.
Q5: What are the known incompatibilities for this compound?
This compound should not be stored or mixed with strong oxidizing agents, strong acids, or strong bases, as these can induce degradation.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing) or appearance of the solid. | Exposure to light or air (oxidation). | Store the compound in a tightly sealed, opaque container in a dark place. Consider purging the container with an inert gas like nitrogen or argon. |
| Unexpected results or loss of activity in experiments. | Degradation of the compound due to improper storage or handling. | Review storage conditions. If the compound has been stored for an extended period under suboptimal conditions, consider using a fresh batch. For solutions, prepare them fresh before use and consider the pH of the solvent. |
| Precipitation or cloudiness in a prepared solution. | Poor solubility or degradation leading to insoluble byproducts. | Ensure the solvent is appropriate and the concentration is not above the solubility limit. If degradation is suspected, especially in a basic solution, adjust the pH to be more acidic if the experiment allows. |
| Inconsistent results between different batches of the compound. | Variation in purity or degradation of older batches. | Always check the certificate of analysis for each batch. It is good practice to re-qualify older batches if there are concerns about their stability. |
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2°C – 8°C (Refrigerated) | To slow down potential degradation reactions.[3] |
| Light | Protect from light (Amber vial/opaque container) | To prevent photodegradation.[4][5] |
| Atmosphere | Tightly sealed container, consider inert gas | To prevent oxidation and hydrolysis from atmospheric moisture. |
| pH (in solution) | Slightly acidic | To minimize ester hydrolysis. |
Potential Degradation Pathway: Hydrolysis
The primary degradation pathway for this compound under aqueous conditions is expected to be ester hydrolysis. This reaction is catalyzed by both acids and bases but is significantly more rapid under basic conditions.
Caption: Potential hydrolysis pathway of this compound.
Experimental Protocol: Solution Stability Assessment
This protocol provides a basic framework for assessing the stability of this compound in a specific solvent system.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in the desired solvent to a known concentration (e.g., 1 mg/mL).
-
-
Establishment of Study Conditions:
-
Divide the stock solution into several aliquots in appropriate containers (e.g., clear and amber vials).
-
Store the aliquots under different conditions:
-
Refrigerated (2°C–8°C), protected from light.
-
Room temperature (~25°C), protected from light.
-
Room temperature (~25°C), exposed to ambient light.
-
Elevated temperature (e.g., 40°C), protected from light (accelerated stability).
-
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound (this compound) at each time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) sample.
-
References
- Synquest Labs.
- PubChem. Methyl Salicylate.
- Erdmann, L., & Uhrich, K. E. (2000). Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters).
- Proposed degradation pathways of the drug under different hydrolytic conditions.
- Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences, 3(6), 1185-1193.
- Erdmann, L., & Uhrich, K. E. (2000). Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters).
- Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release.
- Chula Digital Collections. (2017).
- Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences.
- ECHEMI.
- PubChem. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester.
- Makeen, H. A., et al. (2018). Stability testing of extemporaneous preparation of methyl salicylate ointment. Journal of Health Specialties, 6(2), 73.
- Stability data for methyl salicylate.
- How to prevent methyl salicylate from hydrolysis in an ointment formulation?.
- Risk Management and Safety, University of Wisconsin-Madison.
- Crystal Reports ActiveX Designer.
- Thermo Fisher Scientific.
- Singh, R., & Sharma, P. K. (2014). Photostability and Photostabilization of Drugs and Drug Products.
- Müller, R., et al. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and Bioengineering, 51(5), 528-537.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- Fisher Scientific.
- IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- Caron Scientific. FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- Higgins, I. J., & Whittaker, J. W. (1989). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and Environmental Microbiology, 55(1), 194-200.
- D'Adamo, P. D., et al. (2002). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 68(11), 5347–5352.
- Chemsrc.
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. q1scientific.com [q1scientific.com]
- 6. database.ich.org [database.ich.org]
- 7. ikev.org [ikev.org]
- 8. caronscientific.com [caronscientific.com]
- 9. Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. synquestlabs.com [synquestlabs.com]
Troubleshooting guide for the synthesis of Methyl 5-chlorosalicylate
Welcome to the technical support center for the synthesis of Methyl 5-chlorosalicylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this chemical synthesis. The following question-and-answer format directly addresses specific issues, providing in-depth explanations and actionable troubleshooting steps to ensure a successful and efficient reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of Methyl 5-chlorosalicylate, typically achieved through Fischer esterification of 5-chlorosalicylic acid with methanol, is a common issue that can stem from several factors. The primary reason is often the reversible nature of the esterification reaction.[1][2] To drive the equilibrium towards the product, several strategies can be employed.
Causality and Solutions:
-
Incomplete Reaction: The Fischer esterification is an equilibrium-controlled process.[2]
-
Troubleshooting:
-
Excess Methanol: Utilize a significant excess of methanol, which acts as both a reactant and the solvent. This shifts the equilibrium to favor the formation of the methyl ester according to Le Châtelier's principle.[1][2]
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the reactants. While technically challenging for this specific reaction, using a dehydrating agent or a Dean-Stark apparatus in analogous systems can be effective.
-
Reaction Time: Ensure the reaction is refluxing for a sufficient duration. A typical procedure involves refluxing for 20 hours to maximize conversion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (5-chlorosalicylic acid) is no longer visible.
-
-
-
Insufficient Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[2]
-
Troubleshooting:
-
Catalyst Loading: Ensure the correct catalytic amount of concentrated sulfuric acid is used. Typically, a few drops to a small percentage of the starting material's molar equivalent is sufficient.
-
Catalyst Quality: Use fresh, concentrated sulfuric acid, as it can absorb atmospheric moisture over time, reducing its effectiveness.
-
-
-
Suboptimal Temperature: The reaction requires heating to proceed at a reasonable rate.
-
Troubleshooting:
-
Reflux Conditions: Maintain a steady reflux of methanol (boiling point ~65°C). Overheating can lead to side reactions, while insufficient heat will result in a sluggish or incomplete reaction.
-
-
-
Losses During Workup and Purification: Significant product loss can occur during the extraction and purification steps.
-
Troubleshooting:
-
Extraction Efficiency: During the aqueous workup, ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Perform multiple extractions to maximize the recovery of the product from the aqueous layer.
-
Neutralization: Carefully neutralize any remaining acid with a weak base like sodium bicarbonate solution.[4][5] Vigorous gas evolution can lead to loss of material if not controlled.
-
Purification Method: Recrystallization is a common method for purifying the final product.[3] Choose an appropriate solvent system to minimize product loss in the mother liquor. Isopropyl ether is a documented solvent for recrystallization.[3]
-
-
Question 2: I'm observing significant amounts of unreacted 5-chlorosalicylic acid in my final product. What went wrong?
Answer:
The presence of unreacted starting material is a clear indication that the esterification reaction did not go to completion. This can be due to several of the factors mentioned in the low yield section, but with a particular emphasis on reaction equilibrium and catalysis.
Causality and Solutions:
-
Equilibrium Not Sufficiently Shifted: As the Fischer esterification is reversible, a significant amount of starting material will remain if the equilibrium is not pushed towards the products.
-
Troubleshooting:
-
Increase Methanol Excess: The most straightforward solution is to increase the molar excess of methanol.
-
Increase Reaction Time: Allow the reaction to reflux for a longer period, monitoring by TLC to confirm the disappearance of the starting material spot.
-
-
-
Catalyst Deactivation or Insufficiency: The acid catalyst is essential for the reaction to proceed.
-
Troubleshooting:
-
Check Catalyst Amount and Quality: Verify that the correct amount of fresh, concentrated sulfuric acid was added.
-
-
-
Inefficient Mixing: In a heterogeneous mixture (if the salicylic acid does not fully dissolve initially), poor stirring can lead to localized areas of low reactant concentration, hindering the reaction.
-
Troubleshooting:
-
Ensure Adequate Agitation: Use a magnetic stir bar and stir plate to ensure the reaction mixture is homogeneous and well-mixed throughout the reflux period.
-
-
Question 3: My purified product shows impurities that are not the starting material. What are the likely side products and how can I avoid them?
Answer:
While the Fischer esterification is generally a clean reaction, side products can form, particularly under harsh conditions.
Causality and Solutions:
-
Dimerization/Polymerization: Salicylic acid derivatives, having both a carboxylic acid and a hydroxyl group, can potentially self-condense to form dimers or even polymers, though this is less common under standard Fischer esterification conditions.[6] The phenolic hydroxyl group is a poor nucleophile, making this side reaction less favorable.[6]
-
Troubleshooting:
-
Controlled Temperature: Avoid excessive heating, as higher temperatures can promote side reactions. Maintain a gentle reflux.
-
-
-
Sulfonation of the Aromatic Ring: While less common with catalytic amounts of sulfuric acid, using a large excess or very high temperatures could potentially lead to sulfonation of the electron-rich aromatic ring.
-
Troubleshooting:
-
Use Catalytic H₂SO₄: Adhere to the recommended catalytic quantities of sulfuric acid.
-
-
-
Methylation of the Phenolic Hydroxyl Group: While the carboxylic acid is more reactive towards esterification, methylation of the phenolic hydroxyl group to form methyl 5-chloro-2-methoxybenzoate is a possible side reaction, especially if using a stronger methylating agent or under different reaction conditions.
-
Troubleshooting:
-
Standard Fischer Conditions: The mild acidic conditions of the Fischer esterification favor the formation of the ester over the ether. Avoid harsher methylating agents unless the methoxy product is desired.
-
-
-
Purification Strategy:
-
Column Chromatography: If simple recrystallization is insufficient to remove impurities, column chromatography on silica gel can be an effective purification method.
-
Wash Steps: During the workup, washing the organic layer with a sodium bicarbonate solution is crucial for removing acidic impurities, including unreacted starting material and the sulfuric acid catalyst.[4][5]
-
Question 4: How do I effectively monitor the progress of the reaction?
Answer:
Monitoring the reaction is critical to determine the point of completion and to avoid unnecessary heating that could lead to side product formation.
Methodology:
-
Thin Layer Chromatography (TLC): TLC is the most common and effective method for monitoring the progress of this reaction.
-
Experimental Protocol:
-
Prepare a TLC plate: Use a silica gel coated plate.
-
Spot the plate: On the baseline, apply a small spot of the starting material (5-chlorosalicylic acid) dissolved in a suitable solvent, a spot of the co-spot (starting material and reaction mixture), and a spot of the reaction mixture.
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio will need to be determined experimentally to achieve good separation between the starting material and the product.
-
Visualize the plate: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The starting material and product should have different Rf values. The reaction is complete when the spot corresponding to the 5-chlorosalicylic acid is no longer visible in the reaction mixture lane.
-
-
Question 5: What is the best procedure for isolating and purifying Methyl 5-chlorosalicylate after the reaction is complete?
Answer:
A proper workup and purification procedure is essential for obtaining a high-purity product.
Step-by-Step Protocol:
-
Cool the Reaction Mixture: After the reaction is complete (as determined by TLC), allow the flask to cool to room temperature.
-
Remove Excess Methanol: The bulk of the excess methanol can be removed using a rotary evaporator.
-
Dissolve the Residue: Dissolve the remaining residue in an organic solvent such as diethyl ether or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it sequentially with:
-
Water: To remove the majority of the remaining methanol and some of the sulfuric acid.
-
Saturated Sodium Bicarbonate Solution: To neutralize any remaining sulfuric acid and unreacted 5-chlorosalicylic acid.[4] Add the bicarbonate solution slowly and vent the funnel frequently to release the pressure from the CO₂ gas that evolves. Continue washing until no more gas evolution is observed.
-
Brine (Saturated NaCl solution): To remove any residual water from the organic layer.
-
-
Dry the Organic Layer: Drain the organic layer from the separatory funnel into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Remove the Solvent: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude product.
-
Purification:
-
Recrystallization: The crude product, which is a solid at room temperature (melting point 48-50 °C), can be purified by recrystallization. A suitable solvent is isopropyl ether.[3] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Fractional Distillation: An alternative purification method is fractional distillation under reduced pressure.[7] Methyl 5-chlorosalicylate has a boiling point of 117-120 °C at 8 mmHg.[7]
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of Methyl 5-chlorosalicylate.
Caption: Troubleshooting workflow for Methyl 5-chlorosalicylate synthesis.
References
- PrepChem.com. (n.d.). Synthesis of methyl 5-chlorosalicylate.
- Reddit. (2017). Fischer Esterification of Salicylic Acid With Only Itself?. r/chemistry.
- NileRed. (2016, July 28). The Fischer Esterification: Methyl Salicylate [Video]. YouTube.
- Chegg. (2019, April 30). PREPARATION OF PHARMACEUTICALS - Fischer Esterification Reactions.
- D'Amelia, R. P., Prasad, S., & Rooney, M. T. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 10(1), 6-15.
- Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Google Patents. (1957). Process for preparing s-chlorosalicylic.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry.
- Sciencemadness.org. (n.d.). Preparation of methyl salicylate.
- Global Substance Registration System. (n.d.). METHYL 5-CHLOROSALICYLATE.
- Supporting Information for "Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents". (n.d.).
- Reddit. (2025). Help for synthesis of methyl salicylate. r/chemhelp.
- Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules.
- Google Patents. (1931). Method of purifying methyl salicylate.
Sources
Technical Support Center: Purification of Methyl 5-chloro-2-hydroxybenzoate
Welcome to the technical support center for Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. As a key building block in the synthesis of various pharmaceutical compounds, its purity is paramount.[1][2] This document provides in-depth troubleshooting advice and detailed protocols grounded in established chemical principles to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide: From Crude Solid to Pure Compound
This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: The isolated product has a low and/or broad melting point.
Symptom: The melting point of your product is significantly lower than the literature value of 46-50 °C and melts over a range of several degrees.[1][3] The product may also appear as a sticky solid or an oil.
Causality Analysis: A depressed and broad melting point is a classic indicator of impurities. The presence of foreign molecules disrupts the crystal lattice of the pure compound, requiring less energy to transition to a liquid state. The most probable culprits are:
-
Unreacted Starting Material: The most common synthesis involves the Fischer esterification of 5-chloro-2-hydroxybenzoic acid with methanol.[4] Incomplete reaction will leave residual acidic starting material.
-
Residual Solvents: Trapped solvents from the reaction (e.g., methanol) or extraction/crystallization (e.g., ethyl acetate, hexane) can significantly impact the melting point.
-
Isomeric Impurities: If the starting 5-chloro-2-hydroxybenzoic acid was not pure, other chlorinated salicylic acid isomers could be present.
-
Side-Reaction Byproducts: Though less common under controlled conditions, harsh reaction conditions (e.g., excessive heat with sulfuric acid catalyst) could lead to minor byproducts.
Step-by-Step Resolution Plan:
-
Initial Purity Assessment (TLC):
-
Protocol: Prepare a TLC plate by spotting your crude product, the 5-chloro-2-hydroxybenzoic acid starting material, and a co-spot (crude + starting material).
-
Eluent System: A good starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Interpretation:
-
If you see a spot that matches the Rf of your starting material, it confirms an incomplete reaction.
-
Multiple spots indicate the presence of several impurities. The relative polarity will help guide your purification strategy.
-
-
-
Purification Strategy Selection: Based on the TLC results, choose the appropriate method.
Caption: Decision workflow for selecting a purification method.
-
For Unreacted Starting Material: An acid-base wash is highly effective. Dissolve the crude product in a non-polar organic solvent like ethyl acetate or dichloromethane. Wash the solution with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated and move to the aqueous layer, while your neutral ester product remains in the organic layer. Follow this with recrystallization.
-
For Minor, Well-Separated Impurities: Recrystallization is the most efficient method.[5]
-
For Multiple Impurities or Isomers with Close Polarity: Column chromatography is necessary for effective separation.[6][7]
-
Issue 2: Recrystallization results in "oiling out" or poor crystal yield.
Symptom: Upon cooling the recrystallization solution, the product separates as an oil instead of forming crystals. Alternatively, very few crystals form even after extensive cooling.
Causality Analysis:
-
Oiling Out: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a point where the solute comes out of solution above its melting point. It can also be caused by the presence of impurities that act as a solvent for the product.
-
Poor Yield: This can result from using too much solvent, cooling the solution too quickly (which traps impurities and forms small crystals), or choosing a solvent in which the product has high solubility even at low temperatures.
Step-by-Step Resolution Plan:
-
Address Oiling Out:
-
Re-heat: Heat the solution until the oil redissolves completely.
-
Add More Solvent: Add a small amount of hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. This gives the molecules time to orient themselves into a crystal lattice.
-
Scratch/Seed: Once the solution is at room temperature, scratch the inside of the flask with a glass rod below the solvent level or add a tiny seed crystal of the pure product to induce crystallization.
-
-
Optimize Solvent Choice and Volume:
-
Solvent Screening: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. Test small batches with different solvents.
-
Use Minimum Solvent: When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves. This prevents having an overly dilute solution.
-
| Solvent System | Suitability |
| Methanol / Water | Good potential. Dissolve in hot methanol, then add water dropwise until cloudy. Reheat to clarify and cool. |
| Ethanol / Water | Similar to methanol/water, a viable option. |
| Hexane or Heptane | Good for removing more polar impurities. The product has moderate solubility. |
| Toluene | Can be effective, especially for larger scales. |
| Dichloromethane / Hexane | Dissolve in a minimum of dichloromethane, then add hexane as an anti-solvent. |
Issue 3: Product appears colored (yellow or brown) after isolation.
Symptom: The final product is not the expected white or off-white solid.
Causality Analysis: Color impurities often arise from oxidation or degradation, especially if the synthesis involved elevated temperatures for prolonged periods. Phenolic compounds are particularly susceptible to oxidation, which can form highly colored quinone-type species.
Step-by-Step Resolution Plan:
-
Activated Carbon Treatment: This is a classic method for removing colored impurities.
-
Protocol: Dissolve the impure product in a suitable hot solvent (e.g., ethanol or toluene). Add a very small amount of activated carbon (typically 1-2% by weight).
-
Caution: Adding too much carbon will adsorb your product and reduce the yield.
-
Procedure: Keep the solution hot and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon.
-
-
Recrystallization: Proceed with recrystallization of the decolorized filtrate. The colored impurities will often remain in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the most effective analytical method to confirm the purity of this compound?
A1: A combination of methods provides the most complete picture:
-
Melting Point: As a primary indicator, a sharp melting point within the 46-50 °C range suggests high purity.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile and water with a small amount of acid (e.g., formic acid for MS compatibility) can provide a precise percentage purity.[8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can detect impurities if their protons do not overlap with the product's signals. Check for the absence of signals from starting materials or solvents.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and confirming the molecular weight of the product.[9]
Q2: I performed a synthesis via Fischer esterification. What are the key workup steps before final purification?
A2: After the reaction is complete (monitored by TLC), a standard workup is crucial:
-
Neutralize the Acid Catalyst: Cool the reaction mixture and slowly pour it into ice water. If a strong acid like H₂SO₄ was used, neutralize it carefully with a base like sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The product will move into the organic layer.
-
Wash: Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (to remove any remaining acidic starting material).
-
Water (to remove any remaining base).
-
Brine (saturated NaCl solution) to help break any emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude solid. This crude product is now ready for high-purity recrystallization or chromatography.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity and purity over time, the compound should be stored in a tightly sealed container to protect it from moisture and air. Store it at room temperature in a dry, well-ventilated area away from light and strong oxidizing agents.[1]
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes you are starting with ~5g of crude material that is mostly product but contains minor impurities.
-
Solvent Selection: Based on prior small-scale tests, select a suitable solvent system (e.g., methanol/water).
-
Dissolution: Place the crude solid in a 100 mL Erlenmeyer flask. Add the minimum amount of hot methanol (~20-30 mL) needed to fully dissolve the solid with gentle heating and swirling.
-
Hot Filtration (Optional): If there are any insoluble particulates, perform a hot filtration to remove them.
-
Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while swirling until the solution becomes faintly and persistently cloudy. Add one or two drops of hot methanol to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (e.g., a 50:50 methanol/water mixture) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals in a vacuum oven at low temperature (~35-40 °C) or in a desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography Purification
This protocol is for separating the product from impurities with similar polarity.
-
Mobile Phase Selection: Use TLC to determine the optimal eluent. A system that gives your product an Rf value of ~0.3 is ideal. For this compound, a gradient from 95:5 to 80:20 Hexane:Ethyl Acetate is a good starting point.
-
Column Packing:
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into your chromatography column and use gentle pressure or tapping to ensure even packing without air bubbles. Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of a moderately polar solvent like dichloromethane or the eluent itself.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution: Begin eluting with the mobile phase. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Step-by-step workflow for column chromatography.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Specifications and Purity of this compound for Industrial Use.
- LookChem. Cas 4068-78-4, this compound.
- ChemicalBook. 5-Chloro-2-hydroxybenzoic acid synthesis.
- CymitQuimica. This compound.
- X-Mol. Unlocking Chemical Synthesis: The Role of this compound.
- Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E66(11), o2921.
- National Center for Biotechnology Information. Methyl 5-chloro-2-nitrobenzoate. PubChem.
- ChemicalBook. This compound | 4068-78-4.
- SIELC Technologies. Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column.
- Food and Agriculture Organization of the United Nations. METHYL p-HYDROXYBENZOATE.
- National Institute of Standards and Technology. Benzoic acid, 5-chloro-2-hydroxy-. NIST Chemistry WebBook.
- BenchChem. Technical Support Center: Resolving Impurities in Methyl 3-hydroxy-4,5-dimethoxybenzoate Samples.
- University of California, Los Angeles. Recrystallization and Crystallization.
- Sigma-Aldrich. Methyl 2-chloro-5-hydroxybenzoate.
- ECHA C&L Inventory. This compound GHS Information.
- ChemScene. This compound | 4068-78-4.
- Chemical Synthesis Database. methyl 5-chloro-3-formyl-2-hydroxybenzoate.
- BenchChem. Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
- PrepChem. Synthesis of a. This compound (2c).
Sources
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 4068-78-4 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]
Removal of unreacted 5-chlorosalicylic acid from product mixture
Topic: Removal of Unreacted 5-Chlorosalicylic Acid from Product Mixtures
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist: This guide is designed to be a dynamic resource for tackling a common yet critical challenge in synthetic chemistry: the purification of a desired product from unreacted 5-chlorosalicylic acid. We will move beyond simple procedural lists to explore the underlying principles of separation, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
Q1: My initial purification attempt failed to remove all the 5-chlorosalicylic acid. What are the most likely reasons?
A1: This is a frequent challenge. The primary reasons often revolve around the acidic nature of 5-chlorosalicylic acid and its solubility profile, which may be similar to your target compound. Key factors to consider are:
-
Inadequate pH control: If you attempted a liquid-liquid extraction, the pH of the aqueous phase might not have been sufficiently basic to completely deprotonate and extract the 5-chlorosalicylic acid.
-
Suboptimal solvent selection: In methods like recrystallization or chromatography, the chosen solvent system may not provide adequate differentiation in solubility or polarity between your product and the unreacted starting material.[1]
-
Co-crystallization: During recrystallization, if the product and 5-chlorosalicylic acid have similar crystal lattice energies, they may crystallize together, leading to impure crystals.
Q2: What are the key physicochemical properties of 5-chlorosalicylic acid that I should consider for purification?
A2: Understanding the properties of the impurity is the first step to its successful removal. For 5-chlorosalicylic acid, the following are crucial:
| Property | Value/Characteristic | Implication for Purification |
| IUPAC Name | 5-chloro-2-hydroxybenzoic acid | Aromatic carboxylic acid.[2] |
| Molecular Formula | C₇H₅ClO₃ | --- |
| Molecular Weight | 172.57 g/mol | --- |
| pKa | ~2.9 (estimated based on salicylic acid) | Strongly acidic, readily deprotonated by weak bases. |
| Solubility | Slightly soluble in water; Soluble in alcohol, ether, chloroform, benzene, and methanol.[3] | Its solubility in organic solvents necessitates a purification strategy that can differentiate it from other soluble organic compounds. |
| Appearance | White to off-white powder | Visual confirmation of removal may be possible if the product has a different appearance.[4] |
Q3: Is there a universal "best method" for removing 5-chlorosalicylic acid?
A3: Unfortunately, there is no one-size-fits-all solution. The optimal purification strategy is contingent on the properties of your desired product.[1] The decision-making process should be guided by factors such as your product's stability (to acid, base, and heat), its solubility, and its physical state (solid or liquid).
Troubleshooting and In-Depth Guides
This section provides detailed protocols and the scientific rationale for the most effective methods to remove unreacted 5-chlorosalicylic acid.
Scenario 1: Your product is a neutral or basic organic compound.
In this ideal scenario, the acidic nature of 5-chlorosalicylic acid can be exploited for a straightforward separation using acid-base liquid-liquid extraction.[5][6]
Core Principle: Acid-base extraction relies on the differential solubility of a compound in its neutral and ionized forms.[7] By treating the mixture with a base, the acidic 5-chlorosalicylic acid is converted to its carboxylate salt, which is highly soluble in an aqueous phase and can be separated from the neutral or basic product that remains in the organic phase.[8]
Workflow for Acid-Base Extraction
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing and Venting: Stopper the funnel and shake vigorously, periodically inverting the funnel and opening the stopcock to release the pressure from the evolved CO₂ gas.[9]
-
Separation: Allow the layers to separate completely. The aqueous layer will contain the deprotonated 5-chlorosalicylic acid.
-
Drain and Repeat: Drain the lower layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acid.
-
Work-up: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
Trustworthiness Check: To confirm the removal of 5-chlorosalicylic acid, the aqueous layer can be acidified with a strong acid (e.g., HCl) until it is acidic to litmus paper. The reappearance of a white precipitate indicates the presence of the protonated 5-chlorosalicylic acid.[10]
Scenario 2: Your product is also an acidic compound.
This presents a more complex challenge as a simple acid-base extraction will not be selective. In this case, chromatographic or recrystallization methods are generally more effective.[11]
Core Principle: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents).[12][13] The separation is driven by differences in polarity; more polar compounds interact more strongly with the polar silica gel and elute more slowly, while less polar compounds travel down the column faster.[14]
Workflow for Flash Chromatography
Experimental Protocol: Flash Column Chromatography
-
Solvent System Development: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system (mobile phase) that provides good separation between your product and 5-chlorosalicylic acid. Aim for a difference in Rf values of at least 0.2.
-
Column Packing: Prepare a column with silica gel in the chosen eluent. Ensure the silica bed is well-packed and free of air bubbles.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent by rotary evaporation.[15]
Troubleshooting Chromatography:
-
Poor Separation: If the compounds elute together, try a less polar solvent system, a longer column, or a slower flow rate.[1]
-
Tailing: If spots on the TLC plate appear elongated, adding a small amount of acetic acid to the eluent can help to sharpen the peaks of acidic compounds.
Core Principle: Recrystallization purifies a solid compound by taking advantage of differences in solubility between the desired compound and impurities in a particular solvent at different temperatures.[16][17] The ideal recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures.[18]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures, while 5-chlorosalicylic acid has a different solubility profile.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities and then dry them thoroughly.[1]
Trustworthiness Check: The purity of the recrystallized product can be assessed by its melting point. A sharp melting point at the expected temperature is indicative of high purity. The presence of impurities typically results in a depressed and broadened melting point range.[18]
References
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
- Modus Technologies. (2023, July 3). Flash Chromatography: A Speedy Solution for Separation & Purification.
- Moravek. (n.d.). Understanding Compound Purification Practices.
- Icon Scientific Inc. (n.d.). FLASH Chromatography - Purification System Archives.
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Boulder. (n.d.). Recrystallization.
- LCGC Europe. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
- Biotage. (n.d.). Successful flash chromatography.
- Writing in Biology. (2019, February 6). Recrystallization.
- Jasperse, J. (n.d.). Recrystallization.
- JoVE. (2020, March 26). Video: Extraction - Concept.
- National Institutes of Health. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC.
- Edubirdie. (n.d.). Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University.
- University of California, Irvine. (n.d.). Liquid/liquid Extraction.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
- European Pharmaceutical Review. (2024, April 8). Fractionation, purification and downstream processing of biologics.
- YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities.
- PubChem. (n.d.). 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447.
- University of Toronto. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-Chlorosalicylic acid [himedialabs.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Video: Extraction - Concept [jove.com]
- 7. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 8. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 13. chromtech.com [chromtech.com]
- 14. biotage.com [biotage.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Recrystallization [sites.pitt.edu]
- 17. Recrystallization | Writing in Biology [bcrc.bio.umass.edu]
- 18. web.mnstate.edu [web.mnstate.edu]
Preventing the formation of dichlorinated byproducts in salicylate synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dichlorinated Byproducts
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of synthetic chemistry and the challenges that can arise during process optimization. This guide is designed to provide in-depth, actionable advice for a common and frustrating issue in salicylate synthesis: the formation of dichlorinated byproducts. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you not only solve current issues but also prevent future occurrences.
Troubleshooting Guide: Dichlorinated Byproducts
This section addresses specific problems you may be encountering in your experiments.
Q1: I've detected dichlorinated species in my final salicylic acid product. What is the most likely cause?
The formation of dichlorinated byproducts is a classic case of an unwanted electrophilic aromatic substitution reaction. The primary cause is almost always the presence of a chlorine source that reacts with the highly activated phenol ring.
-
Root Cause - The Activated Ring: The hydroxyl group (-OH) of phenol is a strong activating group, meaning it donates electron density to the aromatic ring.[1][2][3] This effect is even more pronounced in the Kolbe-Schmitt reaction, where phenol is first deprotonated by a base (like NaOH) to form the sodium phenoxide salt.[4][5] The resulting phenoxide ion is an extremely powerful nucleophile, making the ring highly susceptible to attack by electrophiles—including unwanted electrophilic chlorine (Cl⁺) or its equivalents.[5]
-
Primary Suspect - Contaminated Phenol: The most common source of chlorine is the phenol starting material itself. Industrial manufacturing processes for phenol may involve chlorinated intermediates or trace impurities from equipment.[6] Even phenol that meets standard purity specifications may contain parts-per-million levels of chlorinated phenols, which can be sufficient to cause detectable byproduct formation.
-
Secondary Sources: While less common, other potential sources include chlorinated solvents used in purification or chlorinated water used during the workup phase.[7][8][9][10]
Q2: My starting phenol is listed as >99% pure. How can I confirm it's the source of chlorine and what can I do about it?
High-purity specifications do not always account for trace halogenated compounds. Verification and subsequent purification are crucial.
Verification Protocol:
-
Analytical Detection: The most reliable method is to analyze your starting phenol using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate and identify trace amounts of chlorinated phenols or other chlorinated organic impurities.
-
Control Experiment: Run a small-scale "mock" reaction where you subject the phenol to the reaction conditions (base, temperature) without adding carbon dioxide. If you can detect chlorinated phenols after this treatment, it confirms their presence in the starting material.
Purification Protocol: Fractional Distillation of Phenol If your phenol is contaminated, purification is necessary. Fractional distillation is a highly effective method.
-
Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux column) to ensure high separation efficiency. Ensure all glassware is scrupulously clean and dry.
-
Safety: Conduct the distillation in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves and safety goggles. Phenol is corrosive and toxic.
-
Procedure:
-
Place the impure phenol in the distillation flask with boiling chips.
-
Heat the flask gently using a heating mantle.
-
Carefully monitor the temperature at the head of the distillation column. Discard the initial, lower-boiling fraction, which may contain water and other volatile impurities.
-
Collect the main fraction at the boiling point of phenol (181.7 °C at atmospheric pressure). Chlorinated phenols typically have higher boiling points, so they will remain in the distillation flask.
-
Stop the distillation before the flask goes to dryness to avoid the concentration and potential decomposition of higher-boiling impurities.
-
-
Verification: Analyze a small sample of the purified, distilled phenol by GC-MS to confirm the removal of chlorinated impurities before using it in your synthesis.
Q3: Besides reactant purity, can I modify my reaction conditions to suppress the formation of dichlorinated byproducts?
Yes, reaction conditions play a critical role, primarily by influencing the kinetics of competing reactions. The desired carboxylation and the undesired chlorination are both electrophilic aromatic substitutions, and their relative rates can be modulated.
The Kolbe-Schmitt reaction is a classic example of a reaction that can be influenced by kinetic versus thermodynamic control.[11][12][13]
-
Kinetic Product (Favored at Lower Temperatures): The ortho-carboxylation product (salicylic acid) is often the kinetic product. Its formation is faster but the product itself may be less stable than the para isomer.[14]
-
Thermodynamic Product (Favored at Higher Temperatures): The para-hydroxybenzoic acid is typically the more thermodynamically stable product.[12][15]
Chlorination is generally a fast, kinetically favored reaction when an electrophile is present. Therefore, the key is to optimize conditions to favor the carboxylation reaction exclusively.
| Parameter | Recommended Condition | Rationale for Preventing Dichlorination |
| Temperature | 120-150°C | This is the optimal range for the Kolbe-Schmitt carboxylation.[4] Excessively high temperatures can increase the rate of side reactions and potentially lead to product degradation. Keeping the temperature as low as possible while still enabling carboxylation can disfavor the chlorination pathway by minimizing the available energy for this competing reaction. |
| **Pressure (CO₂) ** | High Pressure (e.g., 100 atm) | High CO₂ pressure increases the concentration of the desired electrophile (CO₂), making the carboxylation reaction kinetically more competitive against the trace chlorination reaction, according to Le Chatelier's principle.[4] |
| Reaction Time | Monitor to completion | Do not extend the reaction time unnecessarily. Once the phenol is consumed, prolonged exposure to high temperatures could favor side reactions with any remaining impurities. Monitor the reaction using HPLC or TLC.[16] |
| Base/Counter-ion | Sodium Hydroxide (NaOH) | For ortho-selectivity (salicylic acid), sodium phenoxide is preferred. Smaller counter-ions like Na⁺ are thought to chelate with the incoming CO₂, directing it to the ortho position.[17] While this doesn't directly prevent chlorination, it optimizes the primary reaction pathway. |
Frequently Asked Questions (FAQs)
What is the mechanism of the Kolbe-Schmitt reaction?
The reaction proceeds in several key steps:
-
Deprotonation: Phenol is treated with a strong base, typically sodium hydroxide (NaOH), to form sodium phenoxide. This step is crucial as the phenoxide ion is a much stronger nucleophile than phenol itself.[18][5][19]
-
Electrophilic Attack: The electron-rich phenoxide attacks the weakly electrophilic carbon atom of carbon dioxide (CO₂). This carboxylation occurs preferentially at the ortho position when using a sodium counter-ion.[4][17]
-
Tautomerization & Acidification: A keto-enol tautomerization occurs to restore the aromaticity of the ring. The final step involves acidification (e.g., with H₂SO₄) to protonate the carboxylate, yielding salicylic acid.[18][20]
What is the mechanism of byproduct formation via chlorination?
The chlorination of the phenoxide ring is a classic electrophilic aromatic substitution reaction.
-
Electrophile Presence: A source of electrophilic chlorine (Cl⁺ or a polarized equivalent) must be present, typically from chlorinated phenol impurities.
-
Nucleophilic Attack: The highly activated phenoxide ring attacks the chlorine electrophile. Due to the strong directing effect of the -O⁻ group, this attack occurs at the ortho and para positions.[1][3]
-
Rearomatization: The resulting intermediate (a sigma complex) loses a proton to restore the aromaticity of the ring, yielding a monochlorinated phenoxide.
-
Second Chlorination: Because the ring is still highly activated, it can undergo a second chlorination step to form the dichlorinated byproduct.
What are the best analytical methods for detecting dichlorinated salicylates?
A combination of chromatographic and spectroscopic techniques is ideal for both identification and quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of your salicylic acid and detecting byproducts.[10][21][22] Dichlorinated salicylates will have different retention times than the parent compound. A reversed-phase C18 column is typically used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification, LC-MS is the gold standard.[22][23][24] It provides the molecular weight of the byproduct, and the isotopic pattern for species containing two chlorine atoms (a characteristic M, M+2, M+4 pattern) is definitive proof of dichlorination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for analyzing the volatile starting materials, like phenol, for chlorinated impurities.[22] The salicylic acid product may need to be derivatized (e.g., esterified) to make it more volatile for GC analysis.
Are there alternative synthesis routes that avoid this issue?
While the Kolbe-Schmitt reaction is the most common industrial method, other routes exist.[25] However, most syntheses that start from phenol will carry the same risk if the phenol is contaminated. An alternative approach is transesterification.
-
Transesterification of Methyl Salicylate: One could synthesize a salicylate ester (e.g., propyl salicylate) via the acid-mediated transesterification of methyl salicylate (oil of wintergreen).[26] This route avoids the direct carboxylation of phenol. However, the purity of the starting methyl salicylate is still critical, as it is often produced from salicylic acid synthesized via the Kolbe-Schmitt reaction.[27] This approach mainly shifts the purification burden rather than eliminating the root problem.
The most robust and industrially viable solution remains the use of high-purity, chlorine-free phenol in a well-controlled Kolbe-Schmitt reaction.[21][25]
References
- The Manufacturing and Quality Control of High-Purity Salicylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year. (2021, November 18). YouTube.
- Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry.
- Purification of Phenol and Chloroform from Impurity Components by Extractive Rectification. (n.d.). ResearchGate.
- Reactions of Phenols. (n.d.). Chemistry Steps.
- 22.6: Electrophilic Substitution of Phenols. (2020, August 26). Chemistry LibreTexts.
- Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S.
- Inside the Chemistry: Industrial Production Process of Aspirin. (2025, August 11). ChemAnalyst.
- How to Start a Salicylic Acid Manufacturing Business? (n.d.). Niir Project Consultancy Services.
- Phenol Wastes Treatment by Chemical Oxidation. (n.d.). orsanco.
- Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). (n.d.). UCLA Chemistry.
- Improving the yield and purity of glycol salicylate synthesis reactions. (n.d.). Benchchem.
- Kolbe–Schmitt reaction. (n.d.). Wikipedia.
- Production of purified salicylic acid. (n.d.). Google Patents.
- Purification of salicylic acid derivatives. (n.d.). Google Patents.
- Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (2020, April 24). Saltworks Technologies.
- Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry.
- PURIFICATION OF PHENOL. (n.d.). Google Patents.
- Purification of phenol. (n.d.). Google Patents.
- Kolbe-Schmidt Reaction: Videos & Practice Problems. (2024, August 14). Pearson.
- Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. (n.d.). Aakash Institute.
- Synthetic routes of methyl salicylate derivatives. (n.d.). ResearchGate.
- Solved An alternative route to the synthesis of propyl. (2022, December 1). Chegg.com.
- Kolbe-Schmitt Reaction. (2025, February 23). J&K Scientific LLC.
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- Kinetic and Thermodynamic Control. (n.d.). Dalal Institute.
- Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. (n.d.). National Institutes of Health.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts.
- The Kolbe-Schmitt Reaction. (n.d.). Future4200.
- Reactions of Chlorine and Some of Its Oxygen Derivatives with Phenol. (n.d.). ScholarWorks at WMU.
- Kolbe Schmitt Reaction Mechanism. (2018, July 24). YouTube.
- preventing byproduct formation in salicylonitrile synthesis. (n.d.). Benchchem.
- Kolbe synthesis reaction, mechanism and limitations. (2023, February 28). Purechemistry.
- Pathways of phenol-chlorine reactions in the presence of bromide ions in wastewaters. (2025, August 10). ResearchGate.
- Methyl Salicylate Impurities and Related Compound. (n.d.). Veeprho.
- Reaction Mechanisms of Chlorine Dioxide with Phenolic Compounds Influence of Different Substituents on Stoichiometric Ratios and Intrinsic Formation of Free Available Chlorine. (n.d.). ResearchGate.
- Reaction Mechanisms of Chlorine Dioxide with Phenolic Compounds Influence of Different Substituents on Stoichiometric Ratios and Intrinsic Formation of Free Available Chlorine. (2023, June 5). PubMed.
- Method of removing impurities from salicylo-salicylic acid and product obtainable thereby. (n.d.). Google Patents.
- A Review on a Some Analytical Methods for Determination of Salicylic Acid. (2019, October 16). ResearchGate.
- The Colorimetric Determination of Salicylates. (2025, August 7). ResearchGate.
- Determination of Salicylic Acid in Feed Using LC-MS/MS. (n.d.). National Institutes of Health.
- Development of an analytical method to detect methyl salicylate in human plasma. (n.d.). ACS.
- Study of the transformation of two salicylates used in personal care products in chlorinated water. (2014, November 15). PubMed.
- Salicylate Detection by Complexation with Iron(III) and Optical Absorbance Spectroscopy: An Undergraduate Quantitative Analysis Experiment. (2008, December). ERIC.
- Alternative methods for chlorination. (1985, December). PubMed.
Sources
- 1. youtube.com [youtube.com]
- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. US3102149A - Purification of phenol - Google Patents [patents.google.com]
- 7. orsanco.org [orsanco.org]
- 8. saltworkstech.com [saltworkstech.com]
- 9. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the transformation of two salicylates used in personal care products in chlorinated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. jackwestin.com [jackwestin.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. niir.org [niir.org]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
- 23. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. coresta.org [coresta.org]
- 25. Inside the Chemistry: Industrial Production Process of Aspirin [chemanalyst.com]
- 26. Solved An alternative route to the synthesis of propyl | Chegg.com [chegg.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Methyl 5-chloro-2-hydroxybenzoate
Introduction:
Welcome to the Technical Support Center for the synthesis of Methyl 5-chloro-2-hydroxybenzoate (CAS: 4068-78-4). This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this critical synthesis. As a key intermediate in the pharmaceutical and fine chemical industries, the robust and efficient production of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered when transitioning from laboratory-scale experiments to pilot or industrial-scale manufacturing. Our focus is on providing not just solutions, but the underlying chemical principles to empower you to make informed decisions in your process development.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the scale-up of this compound synthesis, which is typically achieved via the Fischer-Speier esterification of 5-chlorosalicylic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1]
Issue 1: Low or Stagnant Reaction Conversion
Question: My large-scale batch reaction has stalled, and I'm seeing significant amounts of unreacted 5-chlorosalicylic acid even after extended reaction times. What are the likely causes and how can I resolve this?
Answer:
Low conversion in a Fischer esterification scale-up is a common yet multifaceted issue stemming from the reaction's equilibrium nature.[3][4] Here’s a breakdown of potential causes and actionable solutions:
-
Causality - The Equilibrium Problem: The Fischer esterification is a reversible reaction that produces water as a byproduct.[4]
On a large scale, the accumulation of water can shift the equilibrium back towards the starting materials, effectively halting the reaction. What works in a lab flask, where evaporation might be more significant, often fails in a large, enclosed reactor.
-
Troubleshooting & Solutions:
-
Excess Methanol: The most straightforward method to shift the equilibrium is to use a large excess of methanol, which acts as both a reactant and the solvent.[5] For scale-up, a 10-20 fold molar excess of methanol relative to 5-chlorosalicylic acid is a good starting point.
-
Water Removal:
-
Azeotropic Distillation: If your reactor setup allows, introducing a co-solvent like toluene or hexane can enable the removal of water via a Dean-Stark trap. This is a highly effective, albeit more complex, method for driving the reaction to completion.[3]
-
Molecular Sieves: While more common in smaller-scale or high-value syntheses, adding activated molecular sieves (3Å or 4Å) to the reactor can sequester the water as it forms. However, the quantity required for a large-scale batch can be substantial, and their removal adds another step to the process.
-
-
Catalyst Concentration: Ensure the catalytic amount of sulfuric acid is appropriate for the batch size. A typical loading is 5-10% w/w relative to the 5-chlorosalicylic acid. Insufficient catalyst will result in slow reaction kinetics.
-
Issue 2: Product Purity Issues & Formation of Key Byproducts
Question: My final product purity is below the required 99%, and I'm detecting consistent impurities via HPLC analysis. What are these byproducts and how can I prevent their formation?
Answer:
Achieving high purity is critical for pharmaceutical intermediates.[2] Side reactions become more pronounced at scale due to longer heating times and potential for localized temperature spikes.
-
Causality - Potential Side Reactions:
-
Etherification: The phenolic hydroxyl group on the salicylic acid ring is nucleophilic and can react with methanol under strong acid catalysis, especially at elevated temperatures, to form Methyl 5-chloro-2-methoxybenzoate. This is a common impurity in the synthesis of phenolic esters.
-
Dimerization (Salsalate Formation): Although less likely to be a major byproduct under these conditions due to the poor nucleophilicity of the phenol, self-esterification of 5-chlorosalicylic acid to form a dimer (a salsalate-type molecule) is a theoretical possibility.[4]
-
Decomposition: Prolonged exposure to strong acid at high temperatures can lead to gradual decomposition of the starting material and product, resulting in colored impurities and tar formation.
-
-
Troubleshooting & Solutions:
-
Strict Temperature Control: Maintain the reaction temperature at the reflux point of methanol (approx. 65-70°C) and avoid overheating. Ensure your reactor has adequate heat transfer capabilities to prevent localized hot spots near heating surfaces.
-
Minimize Reaction Time: While the reaction needs to go to completion, unnecessarily long reaction times will favor byproduct formation. Monitor the reaction progress by a suitable in-process control (IPC) like HPLC or TLC. Once the starting material consumption plateaus, proceed with the workup.
-
Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that may contribute to color formation.
-
Issue 3: Challenges During Workup and Isolation
Question: I'm facing several issues during the workup of my multi-kilogram batch, including difficult phase separations and low recovery after recrystallization. How can I optimize my downstream processing?
Answer:
Workup and isolation are where many scale-up challenges materialize. Procedures that are simple in the lab can become major bottlenecks in production.
-
Causality & Troubleshooting:
-
Neutralization & Emulsion Formation:
-
Problem: Quenching the reaction mixture (containing excess methanol, product, and sulfuric acid) with a large volume of water and then neutralizing with a base like sodium bicarbonate can be problematic. The addition of base can be highly exothermic and generate large volumes of CO2 gas, leading to foaming and potential loss of material. Furthermore, vigorous mixing during neutralization can lead to the formation of stable emulsions, making phase separation difficult and time-consuming.
-
Solution:
-
Methanol Removal: Before quenching, distill off the majority of the excess methanol under reduced pressure. This significantly reduces the volume of the reaction mixture and improves the subsequent extraction efficiency.
-
Controlled Neutralization: Cool the concentrated reaction mixture before slowly adding it to a chilled aqueous solution of a mild base like sodium bicarbonate. Control the addition rate to manage gas evolution. Using a weaker base like sodium carbonate can also be an option, but it is more alkaline and could potentially hydrolyze the ester if not handled carefully.
-
Extraction Solvent: While dichloromethane is effective, its use at scale is often discouraged due to environmental and health concerns. Consider replacing it with a less hazardous solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Brine Wash: After neutralization and extraction, wash the organic layer with a saturated brine solution. This helps to break emulsions and removes excess water from the organic phase.
-
-
-
Recrystallization & Recovery:
-
Problem: Achieving high purity and high recovery during recrystallization can be challenging. The product may "oil out" if the solution is cooled too quickly or if the solvent system is not optimal.
-
Solution:
-
Solvent Selection: An ideal recrystallization solvent will dissolve the crude product well at elevated temperatures but poorly at lower temperatures. For this compound, a mixed solvent system is often effective. A common industrial approach is to dissolve the crude solid in a good solvent like toluene or ethyl acetate at reflux, and then slowly add a poor solvent like heptane or hexane until the solution becomes cloudy (the cloud point).
-
Controlled Cooling: Allow the solution to cool slowly to ambient temperature, then further cool in an ice bath or chiller to maximize crystal formation. Rapid cooling promotes the formation of small crystals that can trap impurities and are difficult to filter.
-
Seeding: If you have a small amount of high-purity product, adding a seed crystal once the solution is saturated can promote the growth of large, pure crystals.
-
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up this synthesis?
A1: Safety is paramount. Key considerations include:
-
Thermal Hazards: The initial addition of concentrated sulfuric acid to methanol is highly exothermic. At scale, this must be done slowly, with efficient stirring and external cooling to maintain control of the temperature. A runaway reaction is a significant risk.
-
Reagent Handling: Both 5-chlorosalicylic acid and its methyl ester are irritants to the skin, eyes, and respiratory system.[6] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory. Ensure operations are conducted in a well-ventilated area or in a closed system.
-
Pressure Management: The neutralization step with bicarbonate generates a large volume of carbon dioxide. The reactor must be adequately vented to prevent pressure buildup.
-
Flammability: Methanol is a flammable solvent. All equipment must be properly grounded, and ignition sources must be eliminated from the processing area.
Q2: Can I use a different catalyst instead of sulfuric acid to simplify the workup?
A2: Yes, this is an excellent process optimization strategy.
-
Homogeneous Alternatives: p-Toluenesulfonic acid (p-TsOH) is a solid, making it easier to handle than sulfuric acid, and it is an effective catalyst for Fischer esterifications. The workup, however, is still similar.
-
Heterogeneous Catalysts: The use of solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, or certain zeolites, is highly advantageous at an industrial scale.[2]
-
Advantages: These catalysts can be removed by simple filtration at the end of the reaction, eliminating the need for an aqueous quench and neutralization. This dramatically simplifies the workup, reduces waste streams, and allows for catalyst recycling.
-
Considerations: Heterogeneous catalysts may require higher reaction temperatures or longer reaction times to achieve the same conversion as sulfuric acid. A feasibility study to screen different solid acids is recommended.
-
Q3: What are the ideal specifications for the starting material, 5-chlorosalicylic acid?
A3: The purity of your starting material directly impacts the purity of your final product and the complexity of your purification process. For scale-up, it is crucial to use 5-chlorosalicylic acid with a purity of >99%. Key impurities to be aware of in the starting material include other isomers of chlorosalicylic acid and any unreacted starting materials from its own synthesis.
Q4: How can I effectively monitor the reaction's progress on a large scale?
A4: In-process controls (IPCs) are essential for process understanding and control.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring. A suitable mobile phase (e.g., 30% ethyl acetate in hexanes) can effectively separate the starting material (more polar) from the product ester (less polar).
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. An HPLC method can accurately determine the percentage of remaining starting material, the formation of the product, and the presence of any byproducts. Taking samples from the reactor at regular intervals (e.g., every 2-4 hours) will allow you to plot a reaction curve and determine the optimal reaction endpoint.
Section 3: Data & Process Flow Visualization
Table 1: Key Process Parameters and Recommended Ranges
| Parameter | Laboratory Scale | Pilot / Industrial Scale | Rationale & Causality |
| Methanol (Molar Equiv.) | 5 - 10 | 10 - 20 | A larger excess is used at scale to more effectively shift the reaction equilibrium towards the product, compensating for the reduced impact of evaporation in a closed system.[5] |
| H₂SO₄ Catalyst (w/w) | 5 - 10% | 5 - 10% | The catalyst loading generally scales linearly. However, thermal management during addition becomes critical at a larger scale. |
| Reaction Temperature | 65-70°C (Reflux) | 65-70°C (Reflux) | This temperature provides an optimal balance between reaction rate and minimizing side reactions like etherification. Higher temperatures can decrease purity. |
| Reaction Time | 4 - 24 hours | Monitored by IPC | Fixed reaction times are avoided at scale. The reaction is monitored until completion to optimize throughput and minimize byproduct formation. |
| Workup Solvent | Dichloromethane | Ethyl Acetate / MTBE | Shift to less hazardous and more environmentally benign solvents is standard practice in industrial settings. |
| Neutralizing Agent | Saturated NaHCO₃ | 5-10% NaHCO₃ (aq) | A more dilute solution is used to better control the rate of gas evolution and the exotherm during neutralization of large quantities of acid. |
Diagram 1: Standard Fischer Esterification Workflow
This diagram illustrates the typical process flow for the synthesis of this compound using a homogeneous acid catalyst.
Caption: Standard process workflow for the synthesis and purification.
Diagram 2: Troubleshooting Logic for Low Yield
This decision tree provides a logical path for diagnosing and resolving issues related to low product yield.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- BenchChem. (n.d.). Application Notes and Protocols for Esterification Reactions of 5-Chlorosalicylic Acid.
- ResearchGate. (2013, October). A method to clean industrial water via esterification: A review.
- Sustainability Dictionary. (n.d.). Esterification Process.
- BenchChem. (n.d.). Application Notes and Protocols for Esterification Reactions of 5-Chlorosalicylic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Building Block for Innovation in Chemical Synthesis. Retrieved January 10, 2026, from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Rochester University Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- US Patent US3965173A. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Longdom Publishing. (n.d.). Chemical Synthesis and Process Optimization of Industrial Chemistry.
- PrepChem. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of this compound. Retrieved January 10, 2026, from NINGBO INNO PHARMCHEM CO.,LTD. website.
- US Patent US6639093B2. (2003). Process for the preparation of hydroxybenzoic benzyl esters.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- PubChem. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-, methyl ester.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Specifications and Purity of this compound for Industrial Use. Retrieved January 10, 2026, from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorosalicylic acid, 98%.
- Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
- Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules.
Sources
Technical Support Center: Analytical Method Validation for Methyl 5-chloro-2-hydroxybenzoate Purity
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support center for the analytical method validation of Methyl 5-chloro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to ensure your purity analyses are accurate, reliable, and compliant with regulatory expectations.
Introduction: The Criticality of Purity Analysis
This compound (CAS No: 4068-78-4) is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] Its purity is paramount, as even trace impurities can affect the safety, efficacy, and stability of the final product. Therefore, a validated analytical method is not merely a regulatory requirement but a scientific necessity to guarantee product quality.
This guide will focus on the two most common and powerful chromatographic techniques for purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will dissect the validation process as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing both the "how" and the "why" for each step.[3][4]
Core Principles of Analytical Method Validation
The objective of analytical method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[4][5] A validated method gives confidence in the results, ensuring that the measured purity value is accurate and precise. The process follows a structured evaluation of specific performance characteristics.
Below is a general workflow for analytical method validation, from initial development to implementation in a quality control environment.
Caption: High-level workflow for analytical method validation.
Recommended Technique: High-Performance Liquid Chromatography (HPLC)
For a non-volatile, polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It offers excellent resolution, sensitivity, and reproducibility.
Suggested Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.[6] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) | Acetonitrile is a common organic modifier. The acidic aqueous phase suppresses the ionization of the phenolic hydroxyl and any carboxylic acid impurities, ensuring good peak shape.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and pressure.[6] |
| Detection | UV at 230 nm or Diode Array Detector (DAD) | The aromatic ring structure of the analyte ensures strong UV absorbance. A DAD is highly recommended for checking peak purity.[6] |
| Column Temp. | 25°C | Provides stable retention times. Can be adjusted to optimize separation.[6] |
| Injection Vol. | 10 µL | A typical injection volume that can be adjusted based on sample concentration and sensitivity needs. |
HPLC Method Validation Protocols & Troubleshooting
This section combines the validation parameters with a troubleshooting guide. Each parameter is explained, followed by a Q&A addressing common issues.
Specificity (and Selectivity)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components like impurities, degradation products, and matrix components.[7][8][9] A method that is 100% selective for a single analyte is considered specific.[10]
Experimental Protocol: Forced Degradation Forced degradation (or stress testing) is the most effective way to demonstrate specificity for a purity method.[11][12] It involves subjecting the analyte to harsh conditions to intentionally produce degradation products.
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable diluent.
-
Apply Stress Conditions: Expose the solutions to the following conditions (one condition per solution):
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 105°C for 48 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralize (if needed): Neutralize the acid and base-stressed samples before analysis.
-
Analyze: Inject the unstressed sample and all stressed samples into the HPLC system.
-
Evaluation:
-
The main peak for this compound should be well-resolved from all degradation peaks (Resolution > 2.0).
-
If using a DAD, perform a peak purity analysis. The purity angle should be less than the purity threshold for the analyte peak in all chromatograms.[13]
-
Troubleshooting Guide: Specificity
-
Q1: A degradation peak is co-eluting with my main analyte peak. What should I do?
-
A1: This indicates a lack of specificity.
-
Cause: The chromatographic conditions (mobile phase, column) are insufficient to resolve the analyte from a specific degradant.
-
Solution 1 (Modify Mobile Phase): Adjust the organic-to-aqueous ratio. A lower percentage of acetonitrile will generally increase retention and may improve resolution. You can also try a different organic modifier like methanol.
-
Solution 2 (Change pH): Slightly altering the mobile phase pH can change the ionization state of impurities and significantly impact their retention, helping to resolve them from the main peak.
-
Solution 3 (Change Column): If mobile phase adjustments fail, try a column with a different selectivity, such as a C8 or a Phenyl-Hexyl column.
-
-
-
Q2: My peak purity test failed for the analyte peak in a stressed sample. What does this mean?
-
A2: This confirms co-elution.
-
Cause: The spectra across the peak are not homogenous, proving that more than one compound is eluting at that retention time.
-
Solution: This is a definitive failure of specificity. You must proceed with the solutions outlined in A1 to achieve chromatographic resolution. A failed peak purity test provides the concrete evidence needed to justify further method development.[14]
-
-
Linearity and Range
Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte within a specified range.[15]
Experimental Protocol:
-
Prepare Standards: Prepare at least five concentration levels of this compound reference standard, spanning 80% to 120% of the expected sample concentration.
-
Analyze: Inject each concentration level in triplicate.
-
Evaluation:
-
Plot a graph of the average peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria for Linearity & Range
| Parameter | Acceptance Criterion | Rationale |
| Correlation Coefficient (r) | ≥ 0.999 | Indicates a strong linear relationship between concentration and response. |
| Y-intercept | Should be close to zero | A large y-intercept may indicate the presence of a constant systematic error or interference. |
| Residuals | Randomly scattered around zero | A pattern in the residuals (e.g., a curve) suggests the data is not truly linear. |
Accuracy
Objective: To express the closeness of agreement between the value found and an accepted reference value.[9] It is typically determined by spike-recovery experiments.
Experimental Protocol:
-
Prepare Samples: Prepare a sample matrix (placebo).
-
Spike Samples: Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analyze: Analyze the spiked samples.
-
Evaluation: Calculate the percent recovery for each sample.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.
Precision
Objective: To express the closeness of agreement (degree of scatter) between a series of measurements from the same homogeneous sample.[9]
Protocol 1: Repeatability (Intra-assay precision)
-
Measures precision over a short interval of time under the same conditions.
-
Procedure: Prepare six individual samples at 100% of the target concentration and analyze them. Alternatively, perform nine determinations across the specified range (3 concentrations, 3 replicates each).[4]
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Protocol 2: Intermediate Precision
-
Measures precision within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment).
-
Procedure: Repeat the repeatability experiment on a different day with a different analyst.
-
Acceptance Criteria: The cumulative %RSD for all data (e.g., 12 determinations from both days) should be ≤ 2.0%.
Troubleshooting Guide: Precision & Accuracy
-
Q3: My %RSD for precision is high (>2.0%). What are the common causes?
-
A3: Poor precision points to random error in the analytical process.
-
Cause 1 (Sample Preparation): Inconsistent weighing, incomplete dissolution, or inaccurate dilutions are common sources of error. Review the sample preparation procedure for clarity and ensure volumetric glassware is properly calibrated and used.
-
Cause 2 (Injection Variability): A faulty autosampler can introduce variability. Check the injection syringe for air bubbles and perform a system precision test by injecting the same standard solution six times. The %RSD for peak area should be very low (<0.5%).
-
Cause 3 (System Instability): Fluctuations in pump flow rate or column temperature can cause retention time and peak area to vary. Ensure the pump is properly primed and the column compartment is maintaining a stable temperature.
-
-
-
Q4: My accuracy results show low recovery (<98.0%). Where could the analyte be lost?
-
A4: Low recovery indicates a systematic error or loss of analyte.
-
Cause 1 (Incomplete Extraction): If analyzing a formulated product, the extraction procedure may not be completely recovering the analyte from the matrix. Try increasing extraction time, using a stronger solvent, or employing sonication.
-
Cause 2 (Adsorption): The analyte may be adsorbing to glassware, vials, or filter membranes. Using silanized glass vials or testing different filter materials (e.g., PTFE vs. Nylon) can resolve this.
-
Cause 3 (Degradation): The analyte might be unstable in the sample diluent. Analyze samples immediately after preparation or perform a solution stability study to investigate.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.[16][17][18][19] This is critical for impurity analysis.
Experimental Protocol (Based on Calibration Curve): This approach is recommended by the ICH.[4][20]
-
Prepare a Low-Level Curve: Prepare a series of standards at the low end of the concentration range.
-
Analyze: Inject the standards and perform a linear regression.
-
Calculate:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where:
-
σ = The standard deviation of the y-intercept of the regression line.
-
S = The slope of the calibration curve.
-
-
-
Verification: Prepare standards at the calculated LOD and LOQ concentrations and inject them to confirm that the analyte can be detected (for LOD, signal-to-noise ratio > 3:1) and quantified with acceptable precision (for LOQ, %RSD < 10%).[16]
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile Phase Composition (e.g., ±2% acetonitrile)
-
Mobile Phase pH (e.g., ±0.2 units)
-
Column Temperature (e.g., ±5°C)
-
Flow Rate (e.g., ±0.1 mL/min)
-
-
Analyze: Analyze a system suitability solution under each modified condition.
-
Evaluation: Check if the system suitability parameters (e.g., resolution, tailing factor, retention time) remain within acceptable limits for all variations.
General Chromatography Troubleshooting Guide (Q&A)
This section addresses common chromatographic problems applicable to both HPLC and GC.
Caption: Decision tree for troubleshooting asymmetrical HPLC peaks.
-
Q5: My retention times are shifting from run to run. What's wrong?
-
A5: Shifting retention times suggest a problem with the mobile phase delivery or column temperature.[21]
-
HPLC Cause: Insufficient mobile phase equilibration, pump malfunction (leaks, check valves), or unstable column temperature. Ensure the column is fully equilibrated before starting the sequence. Check the pump pressure for fluctuations.
-
GC Cause: Fluctuations in carrier gas flow rate or oven temperature.[22] Check for leaks in the gas lines and verify the oven temperature program.[23]
-
-
-
Q6: I'm seeing a noisy or drifting baseline. How can I fix it?
-
A6: Baseline issues often point to contamination or detector problems.[22][24]
-
HPLC Cause: Contaminated mobile phase, column bleed, or a dirty detector flow cell. Filter all mobile phases. Purge the system with a strong solvent like isopropanol. If the problem persists, the column may be degrading.
-
GC Cause: Column bleed at high temperatures, contaminated carrier gas, or a dirty detector (e.g., FID jet).[22] Condition the column properly.[23] Use gas traps to purify the carrier gas. Clean the detector according to the manufacturer's instructions.
-
-
-
Q7: What are "ghost peaks" and where do they come from?
-
A7: Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs.
-
Cause: They are typically due to carryover from a previous injection or contamination in the injection port/liner (GC) or autosampler (HPLC).[22]
-
Solution: Clean the GC inlet liner and septum.[23] In HPLC, use a strong needle wash in the autosampler program. Run several blank injections after a high-concentration sample to ensure the system is clean.
-
-
Alternative Technique: Gas Chromatography (GC)
While HPLC is preferred, GC can be used for purity analysis, especially for identifying volatile or semi-volatile impurities. The analyte itself would likely require derivatization (e.g., silylation) to increase its volatility and thermal stability.
Suggested Starting GC Conditions (for derivatized analyte)
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium or Hydrogen, 1.2 mL/min constant flow |
| Inlet Temp. | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
The validation parameters (Specificity, Linearity, etc.) are the same as for HPLC, but the experimental execution and troubleshooting are specific to GC.
GC Troubleshooting Quick Guide
-
Poor Peak Shape (Tailing): Often caused by active sites in the inlet liner or column. Use a deactivated liner and trim the first few centimeters off the column inlet.[24][25]
-
No Peaks: Check for a broken syringe, incorrect injection parameters, or a major leak in the system.[24]
-
Retention Time Shifts: Usually caused by leaks or inconsistent flow/pressure control.[21] Perform a leak check.
Frequently Asked Questions (FAQs)
-
Q: What is a "stability-indicating method"?
-
A: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[11] The successful validation of the Specificity parameter through forced degradation studies is the key to proving a method is stability-indicating.[26]
-
-
Q: Do I need to re-validate my method if I change something?
-
A: It depends on the change. Minor changes that are shown to have no impact during the Robustness study (e.g., a slight change in mobile phase composition) typically do not require re-validation. However, significant changes like switching to a different column type or changing the detection wavelength will require at least partial re-validation to prove the method remains suitable for its intended purpose.
-
-
Q: Why is mass balance important in forced degradation studies?
-
A: Mass balance is an accounting of the initial amount of the drug versus the sum of the drug remaining and all the degradation products formed. A good mass balance (e.g., 95-105%) provides confidence that all major degradation products are being detected and that there are no "hidden" degradants that are not being chromatographically resolved or detected.
-
References
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Bajerski, L., et al. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives.
- IRJET. (n.d.). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review.
- IJCRT.org. (n.d.). Force Degradation And Stability Indicating Method For Impurity Profiling.
- Pharma Stability. (n.d.). Forced Degradation for Impurity Profiling in ANDA and NDA Submissions.
- Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chromperfect. (n.d.). 8 Common Gas Chromatography Mistakes.
- SCION Instruments. (n.d.). A Guide to Analytical Method Validation.
- Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist. Reviews, 29(Suppl 1), S49–S52.
- BiochemSphere. (2025, November 26). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ICH. (n.d.). Quality Guidelines.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Sisu@UT. (n.d.). Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
- Adwoa Biotech. (2022, December 29). CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ).
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution.
- BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?.
- alwsci. (2025, February 8). Common Sources Of Error in Gas Chromatography.
- Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?.
- Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- SIELC Technologies. (2018, February 16). Benzoic acid, 5-chloro-2-hydroxy-, methyl ester.
- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- Research Journal of Science and Technology. (n.d.). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Retrieved from Research Journal of Science and Technology website.
- IJPPR. (2024, February 29). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms.
- Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
- SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- NPRA. (n.d.). Analytical Method Validation & Common Problem 1.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Specifications and Purity of this compound for Industrial Use. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Agilent. (n.d.). GC and GC/MS Applications.
- PMC - NIH. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid.
- Sigma-Aldrich. (n.d.). Methyl 2-chloro-5-hydroxybenzoate.
- IJPPS. (2013, July 1). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS.
- Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS.
Sources
- 1. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | SIELC Technologies [sielc.com]
- 2. nbinno.com [nbinno.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BiochemSphere [biochemicalsci.com]
- 8. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. 2. Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 11. ijcrt.org [ijcrt.org]
- 12. Forced Degradation for Impurity Profiling in ANDA and NDA Submissions – Pharma Stability [pharmastability.com]
- 13. scispace.com [scispace.com]
- 14. npra.gov.my [npra.gov.my]
- 15. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 16. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 17. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 21. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. pharmaguru.co [pharmaguru.co]
- 25. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 26. irjet.net [irjet.net]
Technical Support Center: Methyl 5-chlorosalicylate Degradation Studies
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 5-chlorosalicylate. This resource provides in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimental studies of its degradation pathways. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to conduct robust and reliable stability studies.
Frequently Asked Questions (FAQs) on Degradation Pathways
This section addresses fundamental questions regarding the chemical stability and degradation mechanisms of Methyl 5-chlorosalicylate.
Question: What are the primary degradation pathways for Methyl 5-chlorosalicylate?
Methyl 5-chlorosalicylate, an ester of a halogenated salicylic acid, is susceptible to several degradation pathways common to pharmaceutical compounds. The principal routes of degradation are hydrolysis, photolysis, oxidation, and thermal decomposition.[1]
-
Hydrolysis: This is often the most significant pathway in aqueous environments. The ester linkage is susceptible to cleavage, yielding 5-chlorosalicylic acid and methanol. This reaction is highly dependent on pH.[1][2]
-
Oxidation: The aromatic ring and hydroxyl group can be targets for oxidative degradation, especially in the presence of oxidizing agents or radical initiators. This can lead to the formation of hydroxylated byproducts or even ring-opening under harsh conditions.[3][4]
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to induce degradation. This may involve cleavage of the ester, reactions involving the chloro-substituent, or modification of the aromatic ring. Salicylate derivatives have been shown to be photolabile.[4][5]
-
Thermal Degradation: High temperatures can induce decomposition of the molecule. For salicylate esters, this can involve decarboxylation or other complex fragmentation patterns at elevated temperatures.[6][7]
Question: How does pH affect the stability of Methyl 5-chlorosalicylate in solution?
The stability of Methyl 5-chlorosalicylate is critically dependent on pH due to its ester functionality.
-
Basic Conditions (pH > 7): The rate of hydrolysis is significantly accelerated under basic conditions. The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the ester, leading to rapid cleavage. Studies on similar salicylic acid-based esters show that degradation is much faster at basic pH values compared to neutral or acidic conditions.[8]
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis can also occur, though it is typically slower than base-catalyzed hydrolysis for this class of compounds. The reaction involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to attack by a weak nucleophile like water.[3][9] Minimal degradation is often observed in acidic conditions compared to basic ones.[8]
-
Neutral Conditions (pH ≈ 7): While more stable than in basic media, uncatalyzed hydrolysis can still occur slowly at neutral pH.
The presence of the electron-withdrawing chlorine atom at the 5-position is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of hydrolysis compared to unsubstituted methyl salicylate.[1]
Visualizing the Primary Degradation Pathway: Hydrolysis
The following diagram illustrates the base-catalyzed hydrolysis of Methyl 5-chlorosalicylate, the most common degradation pathway in aqueous solutions.
Caption: Base-catalyzed hydrolysis of Methyl 5-chlorosalicylate.
Troubleshooting Guide for Degradation Experiments
This guide provides solutions to common problems encountered during the analysis of Methyl 5-chlorosalicylate degradation.
| Problem / Observation | Potential Causes | Recommended Actions & Scientific Rationale |
| Rapid, unexpected loss of the parent compound in solution. | 1. Incorrect pH: The solution may be more basic than intended, significantly accelerating hydrolysis.[8] 2. Photodegradation: The sample may be exposed to ambient or UV light.[4] 3. Contamination: Presence of catalytic impurities (e.g., metal ions) or microbial growth.[1][10] | 1. Verify and Buffer pH: Use a calibrated pH meter. Employ a suitable buffer system to maintain a stable pH throughout the experiment. 2. Protect from Light: Conduct experiments in amber glassware or cover vessels with aluminum foil to prevent light-induced degradation. 3. Use High-Purity Reagents: Utilize HPLC-grade solvents and high-purity water. Filter-sterilize solutions if microbial contamination is suspected. |
| Multiple, unidentified peaks appear in my HPLC chromatogram. | 1. Degradation Products: The peaks could be 5-chlorosalicylic acid (from hydrolysis), or various oxidative or photolytic byproducts. 2. Impurities: The starting material may not be pure, or impurities could be present in the solvents/reagents. 3. Side Reactions: The degradation products may themselves be unstable and degrade further into secondary products. | 1. Perform Forced Degradation: Systematically expose the compound to acidic, basic, oxidative, photolytic, and thermal stress.[3][11] This helps in assigning peaks to specific degradation pathways. 2. Use Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to obtain molecular weight information for each peak, which is crucial for structural elucidation.[12] 3. Analyze a 'Time Zero' Sample: Run a chromatogram of the sample immediately after preparation to identify peaks corresponding to the starting material and any initial impurities. |
| Poor reproducibility of degradation kinetics between experiments. | 1. Temperature Fluctuations: The rate of chemical reactions is highly temperature-dependent.[13] 2. Inconsistent Light Exposure: Variations in light intensity or duration will affect photostability results. 3. Analytical Variability: Inconsistent sample preparation, injection volume, or HPLC system performance can introduce errors. | 1. Use a Temperature-Controlled Incubator/Water Bath: Ensure a stable temperature (e.g., ±1°C) for the duration of the study. 2. Standardize Photostability Conditions: Use a photostability chamber with calibrated light sources (both UV and visible) as per ICH guidelines. 3. Validate Analytical Method: Ensure your HPLC method is validated for precision, accuracy, and linearity.[11] Use an internal standard to correct for injection volume variability. |
| My mass spectrometry data suggests dechlorination is occurring. | 1. Photolytic Cleavage: High-energy UV light can cause homolytic cleavage of the C-Cl bond. 2. Reductive Degradation: Certain conditions or contaminants could promote reductive dechlorination. 3. Microbial Degradation: Some microorganisms are capable of dehalogenating aromatic compounds.[14] | 1. Confirm with Photostability Studies: Compare samples exposed to light with dark controls. If the dechlorinated product is only in the light-exposed sample, photolysis is the cause. 2. Analyze Reaction Media: Check for the presence of potential reducing agents. 3. Ensure Sterility: If microbial action is a possibility, ensure all solutions and glassware are sterile. |
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps for conducting a comprehensive forced degradation study to identify the likely degradation pathways and products of Methyl 5-chlorosalicylate.
Caption: Workflow for a forced degradation study.
Protocol 2: Step-by-Step Method for Hydrolytic Degradation Analysis
This protocol provides a detailed procedure for investigating acid- and base-catalyzed hydrolysis.
Objective: To determine the rate of hydrolysis of Methyl 5-chlorosalicylate under acidic and basic conditions.
Materials:
-
Methyl 5-chlorosalicylate (of known purity)
-
HPLC-grade acetonitrile and water
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Volumetric flasks, pipettes, and autosampler vials (amber recommended)
-
Temperature-controlled water bath or incubator
-
Validated stability-indicating HPLC-UV or HPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Methyl 5-chlorosalicylate in acetonitrile.
-
Reaction Solution Preparation:
-
Acidic: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with 0.1 N HCl. This gives a final concentration of 100 µg/mL.
-
Basic: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with 0.1 N NaOH.
-
Control: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Incubation:
-
Place the flasks in a temperature-controlled environment (e.g., 40°C for the acidic solution, room temperature for the basic solution to avoid excessively fast degradation). Protect all solutions from light.
-
-
Sampling:
-
Immediately after preparation (t=0), withdraw an aliquot from each flask. For the basic sample, immediately neutralize it with an equivalent amount of 0.1 N HCl to quench the reaction. For the acidic sample, neutralize with 0.1 N NaOH. Dilute as necessary with the mobile phase for HPLC analysis.
-
Repeat the sampling and quenching process at predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. An example method for related compounds is a reverse-phase C18 column with a mobile phase of acetonitrile and acidified water, monitored at ~230-300 nm.[3][4][11]
-
Record the peak area of the parent compound (Methyl 5-chlorosalicylate) and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of Methyl 5-chlorosalicylate remaining at each time point relative to the t=0 sample.
-
Identify the major degradation product by comparing its retention time to a standard of 5-chlorosalicylic acid, if available, or by using LC-MS to confirm its mass.
-
References
- Erdmann, L., & Uhrich, K. E. (2000). Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters).
- Roy, K., et al. (n.d.). Degradation of methyl salicylate through Cl initiated atmospheric oxidation – a theoretical study. RSC Advances.
- Wahlig, H., et al. (n.d.). Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release.
- Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences.
- Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences.
- Griffin, D. R., & Uhrich, K. E. (n.d.). Storage Stability Study of Salicylate-based Poly(anhydride-esters). PMC NIH.
- (n.d.). Degradation Pathway.
- Cheng, C. Y. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. Journal of Agricultural and Food Chemistry, 69(21).
- (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- (n.d.). Force degradation studies data for methyl salicylate.
- (n.d.).
- (2012). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. Course Hero.
- (n.d.). Microbial Degradation of Some Halogenated Compounds: Biochemical and Molecular Features.
- Franck-Mokross, A. C., & Schmidt, E. (1998). Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho pathway exclusively. Applied Microbiology and Biotechnology, 50(2), 233-240.
- (n.d.). Stability testing of extemporaneous preparation of methyl salicylate ointment.
- Sznitowska, M., et al. (2019).
- (n.d.). A thermal analysis study of methyl salicylate.
- Sznitowska, M., et al. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proef Scheikunde Hydrolysis of Methylsalicylate (5e klas vwo) | Scholieren.com [scholieren.com]
- 10. researchgate.net [researchgate.net]
- 11. wjpsonline.com [wjpsonline.com]
- 12. ijmr.net.in [ijmr.net.in]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho pathway exclusively - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 5-chloro-2-hydroxybenzoate
Welcome to the Technical Support Center for Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the handling, storage, and use of this versatile chemical intermediate. Our goal is to empower you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.
Introduction
This compound is a key building block in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals.[1][2][3] Its bifunctional nature, possessing both a phenolic hydroxyl group and a methyl ester, allows for diverse chemical transformations. However, like many phenolic esters, its utility is intrinsically linked to its stability, particularly its sensitivity to moisture. Understanding and controlling this sensitivity is paramount to achieving reproducible and high-yielding experimental outcomes.
This guide provides a comprehensive overview of the moisture sensitivity of this compound, offering practical solutions to common problems encountered during its use.
I. Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its moisture sensitivity.
Issue 1: Inconsistent Reaction Yields or Failure to Reach Completion
-
Symptom: You are performing a reaction using this compound as a starting material (e.g., acylation, etherification, or coupling reactions), and you observe inconsistent yields, or the reaction stalls before all the starting material is consumed.
-
Probable Cause: The primary suspect is the presence of moisture, which can lead to the hydrolysis of the methyl ester group. This hydrolysis consumes the starting material and generates 5-chlorosalicylic acid, which may not participate in the desired reaction or could even inhibit the catalyst. Ester hydrolysis is often catalyzed by acid or base, and even trace amounts of moisture can be detrimental, especially under basic reaction conditions.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
-
Corrective Actions & Explanations:
-
Assess Starting Material Purity: Before troubleshooting the reaction, confirm the purity of your this compound. The presence of 5-chlorosalicylic acid as an impurity is a direct indicator of hydrolysis.
-
Drying the Starting Material: If hydrolysis is suspected or if the compound has been stored for an extended period, it is crucial to dry it thoroughly before use.
-
Experimental Protocol 1: Drying this compound:
-
Place the solid in a clean, dry round-bottom flask or a vacuum-compatible dish.
-
For small quantities, a vacuum desiccator containing a suitable desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate) can be used for overnight drying at room temperature.[8][9]
-
For more rigorous drying, heat the solid under vacuum. Given its melting point of 46-50°C, a temperature of 35-40°C is recommended to avoid melting.[8]
-
Dry for several hours until a constant weight is achieved.
-
-
-
Ensure Anhydrous Reaction Conditions: Use freshly dried solvents and ensure all other reagents are anhydrous.[10][11] Standard laboratory procedures for drying solvents should be followed.
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Issue 2: Formation of Unexpected Byproducts
-
Symptom: You observe the formation of unexpected byproducts in your reaction mixture, which may be difficult to separate from the desired product.
-
Probable Cause: Besides hydrolysis, other side reactions can be influenced by the presence of water or impurities in the starting material. For instance, in acylation reactions, water can compete with the phenolic hydroxyl group, leading to the hydrolysis of the acylating agent.[12]
-
Troubleshooting and Prevention:
-
Characterize Byproducts: If possible, isolate and characterize the byproducts using techniques like NMR, mass spectrometry, or comparison to known standards. This can provide valuable clues about the undesired reaction pathway.
-
Review Synthesis of Starting Material: Be aware of potential impurities from the synthesis of this compound. Common starting materials for its synthesis include 5-chlorosalicylic acid and methanol, or salicylic acid followed by chlorination.[1] Incomplete reaction or purification can lead to the presence of these starting materials in the final product.
-
Control Reaction Temperature: For some reactions, carefully controlling the temperature can minimize the formation of byproducts.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.[3] For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended.
Q2: How can I visually assess if my this compound has degraded?
A2: While a visual inspection is not a substitute for analytical testing, some signs of degradation may be apparent. The pure compound is a white to off-white solid.[6] If the material appears discolored, clumpy, or has a different texture than expected, it may be an indication of impurity or degradation. However, the absence of these signs does not guarantee purity.
Q3: Is this compound hygroscopic?
Q4: What is the primary degradation pathway for this compound in the presence of moisture?
A4: The primary degradation pathway is the hydrolysis of the methyl ester to form 5-chlorosalicylic acid and methanol. This reaction is significantly accelerated in the presence of acids or bases.
Caption: Primary degradation pathway of this compound.
Q5: At what pH is the hydrolysis of this compound most rapid?
A5: Based on the general principles of ester hydrolysis, the rate is slowest at a neutral pH and increases under both acidic and basic conditions.[4] However, base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for esters. Therefore, exposure to basic conditions, even aqueous solutions of weak bases, should be avoided if hydrolysis is not the intended reaction.
III. Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 4068-78-4 | [13] |
| Molecular Formula | C₈H₇ClO₃ | [13] |
| Molecular Weight | 186.59 g/mol | [13] |
| Melting Point | 46-50 °C | [1] |
| Appearance | White to off-white solid | [6] |
IV. Key Experimental Protocols
Protocol 2: Setting up a Moisture-Sensitive Reaction with this compound
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Reagent Preparation:
-
Dry the this compound as described in Protocol 1 .
-
Use freshly distilled or commercially available anhydrous solvents.
-
Ensure all other reagents are of high purity and anhydrous.
-
-
Reaction Setup:
-
Assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (nitrogen or argon).
-
Use septa and syringes for the transfer of liquid reagents to maintain the inert atmosphere.
-
Add the solid this compound to the reaction flask under a positive flow of inert gas.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of the starting material.
V. References
-
Drying - Fundamental laboratory techniques - Biocyclopedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
What are some methods to dry organic solids? (2018, April 18). Reddit. Retrieved January 10, 2026, from [Link]
-
Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved January 10, 2026, from [Link]
-
Acyl chlorides and water, alcohols or phenol. (n.d.). Chemguide. Retrieved January 10, 2026, from [Link]
-
Water-Tolerant ortho-Acylation of Phenols. (2021, August 11). Organic Letters. Retrieved January 10, 2026, from [Link]
-
Drying Organic Solutions - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 10, 2026, from [Link]
-
Cas 4068-78-4,this compound. (n.d.). LookChem. Retrieved January 10, 2026, from [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 10, 2026, from [Link]
-
Acylation of phenols to phenolic esters with organic salts. (n.d.). Green Chemistry. Retrieved January 10, 2026, from [Link]
-
Ch24 - Acylation of phenols. (n.d.). University of Calgary. Retrieved January 10, 2026, from [Link]
-
Why does hydrolysis occur with water on phenol but not with sulphuric acid? (2023, March 10). Quora. Retrieved January 10, 2026, from [Link]
-
Drying liquids | Resource. (n.d.). RSC Education. Retrieved January 10, 2026, from [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. Retrieved January 10, 2026, from [Link]
-
Kinetics of Alkaline Hydrolysis of Esters. II. Unsaturated Esters and Oxalic Esters. (n.d.). Scilit. Retrieved January 10, 2026, from [Link]
-
Unlocking Chemical Synthesis: The Role of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]
-
Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Benzoic acid, 5-chloro-2-hydroxy-, methyl ester. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. (n.d.). Farmacia Journal. Retrieved January 10, 2026, from [Link]
-
[Characterization of the kinetics of ester hydrolysis at the submolecular level]. (1999, June). PubMed. Retrieved January 10, 2026, from [Link]
-
The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Hydrolysis Product Analysis of Methyl Salicylate in Nitrogenous and Non-Nitrogenous Medium. (2020, December 11). IOSR Journal. Retrieved January 10, 2026, from [Link]
-
6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). (2020, June 29). LibreTexts Chemistry. Retrieved January 10, 2026, from [Link]
-
Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Methyl Salicylate: A Reactive Chemical Warfare Agent Surrogate to Detect Reaction with Hypochlorite (POSTPRINT). (2011, October 7). DTIC. Retrieved January 10, 2026, from [Link]
-
Synthetic Methyl Salicylate and You. (2017, June 12). PhytoChemia. Retrieved January 10, 2026, from [Link]
-
High-resolution X-ray structure of methyl salicylate, a time-honored oily medicinal drug, solved by crystalline sponge method. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Vehiculation of Methyl Salicylate from Microcapsules Supported on Textile Matrix. (n.d.). PMC. Retrieved January 10, 2026, from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Drying | Basic laboratory procedures II | Fundamental laboratory techniques [biocyclopedia.com]
- 9. reddit.com [reddit.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Drying liquids | Resource | RSC Education [edu.rsc.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Substituted Salicylic Acid Derivatives: A Guide for Researchers
Salicylic acid, a naturally occurring beta-hydroxy acid, has long been a cornerstone in medicinal chemistry. Its derivatives form the basis of some of the most widely used therapeutic agents, from the humble aspirin to more complex anti-inflammatory and anticancer drugs.[1][2] The strategic modification of the salicylic acid scaffold allows for the fine-tuning of its physicochemical and pharmacological properties, leading to compounds with enhanced efficacy, selectivity, and reduced side effects. This guide provides a comparative analysis of substituted salicylic acid derivatives, offering insights into their structure-activity relationships, and presenting experimental data to support these findings.
The Rationale for Derivatization: Beyond the Basic Scaffold
The therapeutic potential of salicylic acid is often limited by factors such as poor aqueous solubility and gastrointestinal irritation.[3] Derivatization serves to overcome these limitations and to explore new therapeutic applications. Key modifications often involve the carboxylic acid and phenolic hydroxyl groups, as well as substitutions on the aromatic ring. These changes can profoundly influence the molecule's acidity (pKa), lipophilicity (log P), and its interaction with biological targets.
Structure-Activity Relationships: The Impact of Substitution
The biological activity of salicylic acid derivatives is intricately linked to the nature and position of substituents on the phenyl ring.
-
Halogenation: The introduction of halogen atoms, particularly chlorine and bromine, at the 5-position of the salicylic acid ring has been shown to enhance anti-inflammatory and antibacterial activity.[4][5] For instance, 5-chlorosalicylic acid derivatives have demonstrated potent inhibition of NF-κB, a key transcription factor in the inflammatory response.[4][6]
-
Nitration: The presence of a nitro group, especially at the 4-position, has been associated with significant antimycobacterial and antibacterial activity.[7][8] For example, 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide has shown potent activity against Mycobacterium tuberculosis.[7]
-
Alkylation and Arylation: The addition of alkyl or aryl groups can modulate the lipophilicity of the molecule, influencing its ability to cross cell membranes. Phenyl substitution at the 5-position has been found to increase anti-inflammatory activity, particularly when the phenyl group itself is substituted with electron-withdrawing groups.[9]
-
Amidation: Conversion of the carboxylic acid group to an amide can lead to derivatives with enhanced biological activity and potentially reduced gastric irritation.[1] Salicylanilides, formed by coupling salicylic acid with an aniline, have shown promise as anticancer agents by inhibiting various signaling pathways in cancer cells.[10]
Below is a diagram illustrating the key substitution points on the salicylic acid scaffold and their general influence on bioactivity.
Caption: Key substitution points on the salicylic acid scaffold and their general influence on bioactivity.
Comparative Physicochemical Properties
The therapeutic efficacy of a drug is heavily dependent on its physicochemical properties. The following table summarizes key properties for a selection of substituted salicylic acid derivatives.
| Derivative | Molecular Weight ( g/mol ) | pKa | log P |
| Salicylic Acid | 138.12 | 2.97 | 2.26 |
| Acetylsalicylic Acid (Aspirin) | 180.16 | 3.5 | 1.19 |
| 5-Chlorosalicylic Acid | 172.57 | 2.72 | 2.89 |
| 4-Nitrosalicylic Acid | 183.12 | 2.21 | 1.98 |
| Salicylamide | 137.14 | 8.2 | 1.28 |
Note: pKa and log P values are approximate and can vary depending on the experimental conditions.
The pKa value is crucial as it determines the degree of ionization at a given pH, which in turn affects solubility, absorption, and interaction with biological targets. For instance, the lower pKa of 4-nitrosalicylic acid compared to salicylic acid indicates it is a stronger acid. The log P value, a measure of lipophilicity, influences the ability of a compound to cross biological membranes.
Therapeutic Applications: A Comparative Overview
The structural modifications of salicylic acid have led to a diverse range of therapeutic applications.
1. Anti-inflammatory and Analgesic Activity:
Aspirin (acetylsalicylic acid) is the most well-known derivative, exerting its anti-inflammatory, analgesic, and antipyretic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes.[11][12] Other derivatives, such as diflunisal, also exhibit potent anti-inflammatory properties.[11] The central analgesic effects of acetylsalicylic acid have also been demonstrated.[13] While salicylic acid itself is a weaker COX inhibitor in vitro, it is the primary active metabolite of aspirin and contributes to its anti-inflammatory effects.[14]
2. Anticancer Properties:
Recent research has highlighted the anticancer potential of salicylic acid and its derivatives.[[“]][[“]] They can induce apoptosis (programmed cell death) and endoplasmic reticulum stress in cancer cells.[17] Salicylanilides, in particular, have been shown to inhibit various signaling pathways implicated in tumor growth, such as the Wnt/β-catenin and mTOR pathways.[10] Diflunisal has been found to block a key protein involved in tumor formation in leukemia.[18]
3. Antimicrobial Activity:
Certain substituted salicylic acids exhibit significant antimicrobial properties. Halogenated derivatives have shown antibacterial activity, while nitro-substituted derivatives are effective against mycobacteria.[5][7]
The following diagram illustrates the primary mechanisms of action for different classes of salicylic acid derivatives.
Caption: Primary mechanisms of action for different classes of salicylic acid derivatives.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments in the analysis of substituted salicylic acid derivatives.
Synthesis of Substituted Salicylic Acid Derivatives
A general method for the synthesis of salicylanilides from salicylic acids is presented below.[7]
Experimental Workflow: Synthesis of Salicylanilides
Caption: A general workflow for the synthesis of salicylanilides.
Step-by-Step Protocol:
-
Dissolve the substituted salicylic acid (1 mmol) and the appropriate substituted aniline (1 mmol) in chlorobenzene (10 mL).
-
Add phosphorus trichloride (0.5 mmol) to the solution.
-
Reflux the reaction mixture for 3 hours.
-
After cooling to room temperature, pour the mixture into n-hexane.
-
Filter the resulting precipitate.
-
Wash the solid with water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure salicylanilide.
Note: This is a general procedure and may require optimization for specific derivatives.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by titrating a solution of the salicylic acid derivative with a strong base and monitoring the pH.[19][20]
Step-by-Step Protocol:
-
Accurately weigh a sample of the salicylic acid derivative and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).
-
Calibrate a pH meter using standard buffer solutions.
-
Place the pH electrode in the sample solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Record the pH after each addition of the titrant.
-
Plot a graph of pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[19]
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of salicylic acid derivatives against COX-1 and COX-2 can be evaluated using a colorimetric inhibitor screening assay.[21][22][23]
Step-by-Step Protocol:
-
Prepare a reaction mixture containing assay buffer, heme, and the COX-1 or COX-2 enzyme in a 96-well plate.
-
Add the test compound (salicylic acid derivative) at various concentrations to the inhibitor wells.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 25°C).[23]
-
Initiate the reaction by adding a colorimetric substrate solution and arachidonic acid.
-
Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the separation, identification, and quantification of salicylic acid and its derivatives.[24][25]
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of an aqueous buffer (often acidified with formic or trifluoroacetic acid to suppress ionization) and an organic solvent like acetonitrile or methanol.[25]
-
Column: Use a C18 reverse-phase column.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection: Inject a known volume of the sample onto the HPLC system.
-
Detection: Use a UV detector set at a wavelength appropriate for the analytes.
-
Quantification: Create a calibration curve using standard solutions of known concentrations to quantify the amount of each derivative in the sample.
Conclusion
The derivatization of salicylic acid is a proven strategy for the development of new therapeutic agents with improved properties and novel mechanisms of action. By understanding the structure-activity relationships and employing robust experimental methodologies, researchers can continue to unlock the full potential of this versatile scaffold in the pursuit of more effective treatments for a wide range of diseases.
References
- Gupta, S. P. (1983). Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. Arzneimittelforschung, 33(9), 1226-30. [Link]
- Weaver, L. C., Richards, A. B., & Martin, H. E. (2011). Analgesic and Antipyretic Properties of Some Aspirin Derivatives. Journal of Pharmacy and Pharmacology, 13(1), 153-162. [Link]
- Kim, H. J., et al. (2012). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. European Journal of Medicinal Chemistry, 48, 36-44. [Link]
- Consensus. (n.d.). What are the potential anticancer properties of salicylic acid? [Link]
- Consensus. (n.d.). What are the potential anticancer properties of salicylic acid? [Link]
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]
- Paraskevopoulos, G., et al. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 23(22), 7292-7301. [Link]
- de Oliveira, J. F., et al. (2022). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Molecules, 27(19), 6285. [Link]
- Jansen, F. H., et al. (1993). Direct gradient reversed-phase high-performance liquid chromatographic determination of salicylic acid, with the corresponding glycine and glucuronide conjugates in human plasma and urine.
- ResearchGate. (n.d.).
- Kosakowska, O., et al. (2018). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 19(10), 2975. [Link]
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]
- Higgs, G. A., et al. (1985). The modes of anti-inflammatory and analgesic actions of aspirin and salicylic acid.
- ResearchGate. (n.d.). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. [Link]
- Dromgoole, S. H., & Furst, D. E. (1987). Aspirin and related derivatives of salicylic acid. Drugs, 33(Suppl 1), 1-15. [Link]
- Furtado, C. M., et al. (2020). Acetylsalicylic acid and salicylic acid present anticancer properties against melanoma by promoting nitric oxide-dependent endoplasmic reticulum stress and apoptosis. Scientific Reports, 10(1), 19634. [Link]
- Al-Masoudi, W. A., & Al-Amiery, A. A. (2015). Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity. Oriental Journal of Chemistry, 31(2), 823-829. [Link]
- Bromm, B., et al. (1991). Central analgesic effects of acetylsalicylic acid in healthy men. Arzneimittelforschung, 41(11), 1123-1129. [Link]
- Chemistry Stack Exchange. (2018). HPLC method for salicylic acid. [Link]
- Ballo, M. A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Salicylic acid. [Link]
- Wikipedia. (n.d.). Aspirin. [Link]
- Chen, K., & Yu, J. Q. (2016). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Journal of the American Chemical Society, 138(23), 7371-7374. [Link]
- Scribd. (n.d.). Pka of Salicylic Acid. [Link]
- Bio-protocol. (2022). 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro. [Link]
- ResearchGate. (n.d.). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. [Link]
- Agilent. (2011). Fast Reversed Phase HPLC of Analgesics. [Link]
- Royal Society of Chemistry. (n.d.). Determining the pKa of aspirin. [Link]
- Naveen, P., et al. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science, 8(2), 061-066. [Link]
- ResearchGate. (n.d.). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. [Link]
- ResearchGate. (n.d.). (PDF)
- Kim, J. Y., et al. (2021). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. Biological & Pharmaceutical Bulletin, 44(9), 1333-1339. [Link]
- Gladstone Institutes. (2016, May 31). Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties. ScienceDaily. [Link]
- Taha, E. A., et al. (2017). The Antioxidant Properties of Salicylate Derivatives: A Possible New Mechanism of Anti-Inflammatory Activity. Molecules, 22(10), 1641. [Link]
- ResearchGate. (n.d.). Salicylic Acid Solubility and Thermodynamic Dissociation Constant at Various Temperatures in Water: Variable Ionic Strength Titrimetric Analysis. [Link]
- ResearchGate. (n.d.). Physicochemical properties of salicylic acid. [Link]
- Smietana, M., & Meeuwissen, J. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9478-9499. [Link]
- Al-Ghanimi, A. A. A. (2016). Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 8(3), 543-549. [Link]
- ResearchGate. (n.d.). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. [Link]
- Chemical Review and Letters. (n.d.).
- The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. [Link]
- Ekinci, D., et al. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools.
- Ibrahim, N. A., et al. (2014). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. International Journal of Biological Macromolecules, 63, 10-16. [Link]
Sources
- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 2. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspirin and related derivatives of salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aspirin - Wikipedia [en.wikipedia.org]
- 13. Central analgesic effects of acetylsalicylic acid in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. consensus.app [consensus.app]
- 16. consensus.app [consensus.app]
- 17. Acetylsalicylic acid and salicylic acid present anticancer properties against melanoma by promoting nitric oxide-dependent endoplasmic reticulum stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciencedaily.com [sciencedaily.com]
- 19. edu.rsc.org [edu.rsc.org]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 22. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academicjournals.org [academicjournals.org]
- 24. Direct gradient reversed-phase high-performance liquid chromatographic determination of salicylic acid, with the corresponding glycine and glucuronide conjugates in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Spectroscopic Guide to Differentiating Methyl 5-chloro-2-hydroxybenzoate and Methyl Salicylate
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of aromatic esters is paramount. Methyl salicylate, the familiar scent of wintergreen, serves as a foundational building block for numerous derivatives. One such derivative, Methyl 5-chloro-2-hydroxybenzoate, introduces a single chloro-substituent to the aromatic ring, a modification that significantly alters its electronic properties and potential biological activity. While their core structures are similar, this substitution provides a distinct set of spectroscopic fingerprints.
This guide provides a comprehensive comparison of this compound and Methyl salicylate using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will explore how the presence of the chlorine atom systematically influences the spectral output, offering clear, data-supported methods for their differentiation. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization.
Molecular Structures and Numbering
A clear understanding of the molecular geometry is essential for interpreting spectroscopic data. The structures and standard numbering conventions for both compounds are presented below. The primary difference is the substitution of a hydrogen atom at the C5 position in Methyl salicylate with a chlorine atom in this compound.
Caption: Molecular structures of Methyl Salicylate and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹H NMR Comparison
The proton NMR spectrum is highly sensitive to the electronic environment of each proton. In Methyl Salicylate, the aromatic region (δ 6.8-7.8 ppm) displays signals for four distinct protons.[1] In this compound, the chlorine atom at C5 replaces a proton and its electron-withdrawing inductive effect deshields adjacent protons (H4 and H6), causing their signals to shift downfield. The splitting patterns are also simplified due to the removal of one proton from the aromatic spin system.
| Proton Assignment | Methyl Salicylate (δ ppm) | This compound (δ ppm) | Key Observations |
| -OH (Phenolic) | ~10.7 (singlet, broad) | ~10.8 (singlet, broad) | Largely unaffected; remains a downfield singlet due to strong intramolecular H-bonding. |
| H6 | ~7.8 (doublet of doublets) | ~7.7 (doublet) | Becomes a simple doublet due to coupling only with H4. Shift is slightly downfield. |
| H4 | ~7.4 (triplet of doublets) | ~7.4 (doublet of doublets) | Experiences deshielding from Cl. Coupled to H3 and H6. |
| H3 | ~6.9 (doublet) | ~6.9 (doublet) | Coupled only to H4. Least affected by the C5 substituent. |
| H5 | ~6.8 (triplet) | N/A (substituted with Cl) | Signal is absent in the chloro-derivative. |
| -OCH₃ (Ester) | ~3.9 (singlet) | ~3.9 (singlet) | Unaffected by ring substitution, serving as a reliable internal reference point. |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data for Methyl Salicylate sourced from multiple references.[1][2][3] Data for MCHB is estimated based on established substituent effects.
¹³C NMR Comparison
The ¹³C NMR spectrum directly reveals the carbon skeleton. Methyl Salicylate shows eight distinct carbon signals.[4] For this compound, the most dramatic effect is on C5, which is directly bonded to the chlorine atom, causing a significant shift in its resonance. Other carbons in the ring also experience shifts, albeit to a lesser extent.
| Carbon Assignment | Methyl Salicylate (δ ppm) | This compound (δ ppm) | Key Observations |
| C7 (C=O) | ~170.5 | ~169.2 | Minor shift due to altered ring electronics. |
| C2 (C-OH) | ~161.7 | ~157.3 | Shifted upfield due to the electronic effect of the para-chloro group. |
| C4 | ~135.9 | ~134.1 | Minor shift. |
| C6 | ~130.1 | ~129.7 | Minor shift. |
| C5 | ~119.1 | ~128.9 | Significant downfield shift due to the direct attachment of the electronegative Cl. |
| C3 | ~117.7 | ~119.4 | Minor shift. |
| C1 (C-COOCH₃) | ~112.5 | ~114.3 | Minor shift. |
| C8 (-OCH₃) | ~52.3 | ~52.6 | Essentially unchanged. |
Data sourced from PubChem and other spectral databases.[2][4][5]
Experimental Protocol: NMR Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
-
Sample Preparation : Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer : Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition : Place the tube in the NMR spectrometer. The instrument will be tuned and the magnetic field shimmed to ensure homogeneity. Standard ¹H and ¹³C (with proton decoupling) spectra are then acquired.
-
Data Processing : The resulting Free Induction Decay (FID) is processed using a Fourier transform to generate the frequency-domain spectrum. Phase and baseline corrections are applied.
-
Analysis : Chemical shifts are referenced to TMS. For ¹H NMR, peak integrals are calculated, and splitting patterns are analyzed. For ¹³C NMR, the chemical shift of each unique carbon is recorded.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Since both compounds share the same functional groups (hydroxyl, ester, aromatic ring), their IR spectra are expected to be very similar. The primary differences will be subtle shifts and unique absorptions in the "fingerprint region" (< 1500 cm⁻¹), where the C-Cl stretch of this compound is located.
| Vibrational Mode | Wavenumber (cm⁻¹) | Key Observations |
| O-H stretch (intramolecular H-bond) | 3000 - 3200 (broad) | A strong, broad peak is characteristic for both, indicating the hydrogen-bonded phenolic hydroxyl group.[6][7] |
| C-H stretch (aromatic & aliphatic) | 3000 - 3100 (aromatic) ~2950 (methyl) | Present in both spectra. |
| C=O stretch (ester) | 1680 - 1730 | A very strong, sharp absorption. The exact position can be slightly shifted by the chloro-substituent's electronic effect.[8] |
| C=C stretch (aromatic) | 1450 - 1600 | Multiple sharp peaks, characteristic of the benzene ring, will be present in both compounds. |
| C-O stretch (ester & phenol) | 1100 - 1300 | Strong absorptions are expected for both molecules. |
| C-Cl stretch | N/A (for MS) 600 - 800 | A moderate to strong absorption in the fingerprint region, unique to this compound. |
Data sourced from various spectral databases and publications.[6][8]
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
Caption: General workflow for ATR-IR spectroscopic analysis.
-
Background Scan : Ensure the ATR crystal surface is clean. Record a background spectrum to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure : Lower the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition : Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Analysis : Identify the wavenumbers of major absorption peaks and correlate them with specific functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns of a molecule. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺•) and various fragment ions.
The most definitive difference between the two compounds in MS is the isotopic signature of chlorine. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any fragment containing a chlorine atom in the mass spectrum of this compound will appear as a pair of peaks (M and M+2) with an intensity ratio of approximately 3:1. This signature is absent in Methyl salicylate.
| Ion | Methyl Salicylate (m/z) | This compound (m/z) | Key Observations |
| [M]⁺• (Molecular Ion) | 152 | 186 / 188 | The molecular ion of MCHB shows the characteristic 3:1 isotopic pattern for chlorine.[5] This is the most telling feature. |
| [M - •OCH₃]⁺ | 121 | 155 / 157 | Loss of the methoxy radical from the ester. The chlorine isotope pattern is retained. |
| [M - CH₃OH]⁺• | 120 (Base Peak) | 154 / 156 | Loss of a molecule of methanol, often the most abundant fragment (base peak) in salicylates.[9] The chlorine pattern is retained. |
| [C₆H₅O]⁺ | 92 | N/A | Corresponds to the hydroxy-tropylium ion after loss of the entire carbomethoxy group. |
| [C₆H₄ClO]⁺ | N/A | 126 / 128 | The chloro-analogue of the m/z 92 fragment. |
Data sourced from NIST and PubChem mass spectral libraries.[2][5][10][11]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: General workflow for GC-MS analysis.
-
Sample Preparation : Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection : Inject a small volume (typically 1 µL) of the solution into the heated GC inlet, where it is vaporized.
-
Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from the solvent and any impurities based on its boiling point and interaction with the column's stationary phase.
-
Ionization and Detection : As the pure compound elutes from the column, it enters the mass spectrometer's ion source (e.g., 70 eV electron impact). The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio before hitting a detector.
-
Analysis : The resulting mass spectrum is analyzed, comparing the molecular ion peak to the expected molecular weight and interpreting the fragmentation pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light due to electronic transitions within the molecule, primarily involving the conjugated π-electron system of the aromatic ring and carbonyl group.
Methyl salicylate typically exhibits two main absorption bands corresponding to π→π* and n→π* transitions.[12] The introduction of a chlorine atom, an auxochrome, onto the benzene ring is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of these absorption maxima due to its inductive and resonance effects.
| Compound | λmax 1 (nm) | λmax 2 (nm) | Key Observations |
| Methyl Salicylate | ~238 | ~305 | Represents the π→π* and n→π* transitions of the conjugated system.[2][12] |
| This compound | ~245 (estimated) | ~315 (estimated) | A slight bathochromic (red) shift is predicted due to the electronic contribution of the chlorine substituent. |
Note: λmax values are dependent on the solvent used. Data for MCHB is estimated based on known auxochromic effects.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a stock solution of the sample of known concentration in a UV-transparent solvent (e.g., methanol or ethanol). From this, prepare a dilute solution that will have an absorbance in the optimal range (0.1 - 1.0 AU).
-
Baseline Correction : Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and run a baseline scan to zero the instrument.
-
Data Acquisition : Replace the blank cuvette with a cuvette containing the sample solution. Scan the absorbance across the desired wavelength range (e.g., 200-400 nm).
-
Analysis : Identify the wavelengths of maximum absorbance (λmax).
Conclusion
While this compound and Methyl salicylate share a common structural framework, their spectroscopic properties are distinct and allow for unambiguous differentiation.
-
¹H NMR distinguishes them by the absence of the H5 signal and the simplified splitting patterns in the aromatic region of the chloro-derivative.
-
¹³C NMR provides a clear distinction through the significant downfield shift of the C5 signal in this compound.
-
Mass Spectrometry offers the most definitive evidence through the characteristic 3:1 [M]⁺•/[M+2]⁺• isotopic pattern for all chlorine-containing fragments of this compound.
-
IR Spectroscopy can be used to confirm the presence of shared functional groups, with the C-Cl stretch providing a unique, albeit potentially obscured, feature in the fingerprint region.
-
UV-Vis Spectroscopy shows subtle but measurable bathochromic shifts in the absorption maxima for the chlorinated compound.
By leveraging this multi-technique spectroscopic approach, researchers can confidently identify and distinguish between these two closely related compounds, ensuring the integrity and accuracy of their scientific endeavors.
References
- Cantatore, V., et al. (2024). A Preliminary Study for Ultraviolet Optical Methyl Salicylate Monitoring in Agriculture. MDPI.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4133, Methyl Salicylate. PubChem.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate.
- Brainly. (2023). What is the IR spectrum of methyl salicylate?.
- Truman State University. (n.d.). 1H NMR of methyl salicylate in CDCl3. Truman ChemLab.
- Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate.
- ResearchGate. (n.d.). Total abundances of characteristic ions of methyl salicylate (m/z 152, 120, and 92).
- Scribd. (n.d.). Infrared Spectra of Salicylic Acid and Methyl Salicylate.
- mzCloud. (n.d.). Methyl salicylate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77684, this compound. PubChem.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate.
- National Institute of Standards and Technology. (n.d.). Methyl salicylate in the NIST WebBook. NIST.
Sources
- 1. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
- 7. scribd.com [scribd.com]
- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Methyl salicylate [webbook.nist.gov]
- 12. A Preliminary Study for Ultraviolet Optical Methyl Salicylate Monitoring in Agriculture | MDPI [mdpi.com]
A Comparative Guide to the Biological Activity of Halogenated Salicylate Esters
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Salicylates, a long-established class of compounds, continue to be a fertile ground for structural modification to improve their biological activities. This guide provides an in-depth technical comparison of the biological activities of halogenated salicylate esters, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. By examining the interplay between halogenation patterns and ester functionalities, we aim to provide actionable insights and supporting experimental data to guide future research and development.
Introduction: The Rationale for Modifying Salicylates
Salicylic acid and its derivatives are renowned for their therapeutic effects, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][2] Esterification of the carboxyl group and halogenation of the aromatic ring are two key strategies employed to modulate the physicochemical and biological properties of salicylates.
-
Esterification: Converting the carboxylic acid to an ester can enhance lipophilicity, thereby improving membrane permeability and altering pharmacokinetic profiles.[3] Many salicylate esters act as prodrugs, hydrolyzed by esterases in the body to release the active salicylic acid.[1][2]
-
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) to the salicylate scaffold can significantly impact biological activity. Halogens can alter the electronic properties of the molecule, influence binding to target enzymes, and enhance membrane transport.[4]
This guide will dissect the impact of these modifications on the therapeutic potential of salicylate esters.
Comparative Biological Activity: A Data-Driven Analysis
The biological activities of halogenated salicylate esters are a composite of their anti-inflammatory, antimicrobial, and anticancer effects. The following sections provide a comparative analysis based on available in vitro data.
Anti-inflammatory Activity
The primary mechanism of the anti-inflammatory action of salicylates is the inhibition of COX enzymes, which blocks the synthesis of prostaglandins.[1][2] The ester and halogen moieties can modulate this inhibitory activity.
Key Insights:
-
Ester Moiety: Salicylate esters act as prodrugs, with their efficacy being dependent on the rate of hydrolysis to salicylic acid by tissue esterases.[1][2]
-
Halogenation: The position and nature of the halogen substituent can influence COX inhibitory activity. While direct comparative data for a series of halogenated salicylate esters is limited, studies on related halogenated compounds suggest that electron-withdrawing groups can enhance inhibitory potential.
Table 1: Comparative Anti-inflammatory Activity of Salicylate Derivatives
| Compound | Target/Assay | Activity Metric | Result | Reference |
| Salicylic Acid | COX-2-dependent PGE2 synthesis | - | Poor inhibitor | [3] |
| Aspirin | COX-2-dependent PGE2 synthesis | IC50 | 5.35 µM | [3] |
| Methyl Salicylate Glycosides | NO and ROS production in LPS-induced macrophages | Inhibition % | Significant dose-dependent inhibition | [5] |
Note: This table includes data on salicylic acid and its derivatives to provide a baseline for understanding the potential effects of modifications.
Antimicrobial Activity
Halogenation is a well-established strategy for enhancing the antimicrobial properties of organic compounds. Salicylate esters with halogen substituents are being explored for their potential as novel antimicrobial agents.
Key Insights:
-
The antimicrobial efficacy is often dependent on the type and position of the halogen, as well as the nature of the ester group, which influences the compound's ability to penetrate microbial cell walls.
-
Studies on salicylates linked to fatty acids have shown moderate antibacterial and antifungal activity.[6]
Table 2: Comparative Antimicrobial Activity of Salicylate Esters
| Compound/Derivative | Target Organism | Activity Metric | Result | Reference |
| Palmitic acid-salicylate esters | Streptococcus pneumoniae, Staphylococcus aureus, Salmonella typhi, Klebsiella pneumoniae, Escherichia coli | MIC | 31.25 - 125 µg/mL | [6] |
| Allyl ester of salicylic acid (AESA) | Various microorganisms | Dilution Ratio for effect | 1:100 | [7] |
| Allyl ester of acetylsalicylic acid (AEASA) | Various microorganisms | Dilution Ratio for effect | 1:100 | [7] |
Anticancer Activity
The link between chronic inflammation and cancer is well-established, with COX-2 being implicated in tumorigenesis.[8] This provides a strong rationale for investigating COX inhibitors, including halogenated salicylate esters, as potential anticancer agents.
Key Insights:
-
Alkylated derivatives of salicylic acid have demonstrated better anti-proliferative activity against HeLa cervical cancer cells compared to salicylic acid itself.[9][10]
-
The length of the alkyl chain in the ester group appears to influence cytotoxic activity, though not in a linear fashion.[10] For instance, butyl salicylate showed the highest activity in one study.[9][10]
-
Benzyl salicylate has been shown to increase the proliferation of MCF-7 breast cancer cells at certain concentrations, suggesting a complex, context-dependent effect.[11][12]
Table 3: Comparative Anticancer Activity of Salicylate Esters against HeLa Cells
| Compound | IC50 (µg/mL) | Reference |
| Salicylic Acid | 39.968 | [10] |
| Methyl Salicylate | 14.096 | [10] |
| Ethyl Salicylate | 15.537 | [10] |
| Butyl Salicylate | 0.280 | [10] |
| Isoamyl Salicylate | 10.519 | [10] |
| Octyl Salicylate | 28.882 | [10] |
Mechanistic Insights: Signaling Pathways and Molecular Interactions
The biological effects of halogenated salicylate esters are underpinned by their interactions with key signaling pathways.
Inhibition of the Cyclooxygenase (COX) Pathway
The canonical mechanism of action for salicylates involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[1][2]
Caption: Inhibition of the COX pathway by halogenated salicylate esters.
Modulation of the NF-κB Signaling Pathway
Beyond COX inhibition, salicylates can also modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses.[13] By inhibiting NF-κB activation, these compounds can suppress the expression of pro-inflammatory genes.
Caption: Modulation of the NF-κB pathway by halogenated salicylate esters.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of halogenated salicylate esters.
Workflow for Biological Activity Screening
The initial screening of novel halogenated salicylate esters typically follows a standardized workflow to assess their anti-inflammatory, antimicrobial, and anticancer properties.
Caption: General workflow for screening the biological activities of novel compounds.
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol details the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, a common method for assessing anti-inflammatory potential.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Halogenated salicylate esters (test compounds)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the concentration of nitrite from a standard curve and calculate the percentage inhibition of NO production.
Protocol: Antimicrobial Assay (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Halogenated salicylate esters (test compounds)
-
96-well microtiter plates
Procedure:
-
Prepare Compound Dilutions: Perform serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Halogenated salicylate esters (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The halogenation of salicylate esters presents a promising avenue for the development of novel therapeutic agents with enhanced anti-inflammatory, antimicrobial, and anticancer activities. The data, while not yet exhaustive, suggests that the strategic placement of halogens and the choice of ester moiety can significantly modulate the biological profile of these compounds. Future research should focus on systematic studies of homologous series of halogenated salicylate esters to establish clear structure-activity relationships. Such investigations, guided by the experimental protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile class of molecules.
References
- In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers. (2025). PMC - NIH. [Link]
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PMC - PubMed Central. [Link]
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. (n.d.). NIH. [Link]
- Alkylation of Salicylic Acids. (n.d.). Andrew David Feilden. [Link]
- In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. (n.d.). Science Alert. [Link]
- Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. (2024). MDPI. [Link]
- Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. (n.d.). PubMed. [Link]
- A comprehensive in vitro comparison of the biological and physicochemical properties of bioactive root canal sealers. (n.d.). PMC - NIH. [Link]
- Antibacterial, antifungal activities and toxicity of new synthetic fatty acid salicyl
- Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages. (2000). PubMed. [Link]
- The comparison of anti-inflammatory and analgesic activities of indomethacin or methyl salicylate-containing hot-type cataplasms. (2025).
- Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. (n.d.). PMC - NIH. [Link]
- Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. (n.d.).
- In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. (2021). Science Alert. [Link]
- A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. (2012). PubMed. [Link]
- Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. (2018). Journal of Applied Pharmaceutical Science. [Link]
- Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. (n.d.). PMC - PubMed Central. [Link]
- Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. (n.d.). PMC - NIH. [Link]
- The Immunomodulatory, Antimicrobial and Bactericidal Efficacy of Commonly Used Commercial Household Disinfectants, Sterilizers a. (n.d.).
- Effects of different carboxylic ester spacers on chemical stability, release characteristics, and anticancer activity of mono-PEGylated curcumin conjug
- Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. (2022). MDPI. [Link]
- Anticancer potential and synthesis of salicylic acid and eugenol molecular hybridization: With and without linked amino acids. (2024). Journal of Applied Pharmaceutical Science. [Link]
- OPINION on Benzyl Salicylate (CAS No. 118-58-1, EC No. 204-262-9). (n.d.). Public Health - European Commission. [Link]
- Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. (2023). NIH. [Link]
- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (n.d.). MDPI. [Link]
- Boron Salicylate Ester Compounds as Boron Therapeutics. Their Synthesis, Structural Characterizations and Anticancer Effects against MDA-MB-231. (n.d.). PubMed. [Link]
- Safety Assessment of Benzyl Salicylate As Used in Cosmetics. (n.d.).
- Salicylate reduces the antimicrobial activity of ciprofloxacin against extracellular Salmonella enterica serovar Typhimurium, but not against Salmonella in macrophages. (2010). PubMed. [Link]
- Synthesis and Performance Evaluation of a New Salicylate Type Foaming Agent with Temperature and Salt Resistance. (2016). Journal of Surfactants and Detergents. [Link]
- Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro. (2025). CentAUR. [Link]
- Initial hazard assessment of benzyl salicylate: In vitro genotoxicity test and combined repeated-dose and reproductive/developmental toxicity screening test in r
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases [mdpi.com]
- 5. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. scialert.net [scialert.net]
- 11. cir-safety.org [cir-safety.org]
- 12. Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro - CentAUR [centaur.reading.ac.uk]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. A critical assessment of the estrogenic potency of benzyl salicylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Salicylic Acid Derivatives in Cancer Research: Focus on Chloro-Substituted Analogs
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is perpetual. Salicylic acid, a well-known phenolic compound, and its derivatives have emerged as a promising class of molecules warranting in-depth investigation for their anti-cancer properties. This guide provides a comparative analysis of the efficacy of various salicylic acid derivatives, with a particular focus on chloro-substituted analogs, in pre-clinical cancer research. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays.
Introduction: The Rationale for Salicylic Acid Derivatives in Oncology
Salicylic acid, the primary metabolite of aspirin, has long been recognized for its anti-inflammatory properties. This activity is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. However, emerging evidence suggests that its therapeutic potential extends beyond inflammation and into the realm of cancer biology through COX-independent mechanisms. A pivotal target in this context is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
NF-κB is a transcription factor that plays a central role in regulating immune and inflammatory responses.[1] In the context of cancer, constitutive activation of NF-κB is a hallmark of many malignancies, contributing to tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2] Salicylic acid and its derivatives have been shown to inhibit NF-κB activation, making them attractive candidates for anti-cancer drug development.[3]
The derivatization of the salicylic acid scaffold, particularly through halogenation, offers a strategy to enhance its pharmacological properties, including potency and selectivity. The introduction of a chloro- group at the 5-position, for instance, has been explored to modulate the compound's electronic and lipophilic characteristics, potentially leading to improved cellular uptake and target engagement.
Comparative Efficacy of Salicylic Acid Derivatives: An In Vitro Perspective
The anti-proliferative activity of novel compounds is a critical first step in their evaluation as potential cancer therapeutics. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent compound.
One notable example is the study of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , a compound with structural similarities to methyl 5-chlorosalicylate. MBIC demonstrated significant and selective cytotoxicity against breast cancer cell lines.[4]
Table 1: Comparative IC50 Values of MBIC and Other Salicylic Acid Derivatives
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| MBIC | MCF-7 (Breast) | 0.73 ± 0.0 | [4] |
| MDA-MB-231 (Breast) | 20.4 ± 0.2 | [4] | |
| L-cells (Normal Fibroblast) | 59.6 ± 2.5 | [4] | |
| 5-Fluorouracil (5-FU) | SW480 (Colon) | 12.116 | [5] |
| Doxorubicin | SW480 (Colon) | 3.3159 | [5] |
| Gefitinib | A-549 (Lung) | >100 | [6] |
| HCT-116 (Colon) | >100 | [6] | |
| MIAPaCa-2 (Pancreatic) | >100 | [6] |
The data clearly indicates that MBIC exhibits potent activity against the MCF-7 breast cancer cell line, with an IC50 value in the sub-micromolar range.[4] Importantly, it shows significantly less toxicity towards normal fibroblast cells, suggesting a favorable therapeutic window.[4] In comparison, the established chemotherapeutic agent 5-Fluorouracil shows an IC50 in the micromolar range against colon cancer cells.[5]
Another study on 5-chloro-6-methylaurone derivatives also highlights the potential of chloro-substituted compounds. Compound 6i from this series was found to be active against 55 out of 60 human cancer cell lines, with a GI50 of 1.90 µM against melanoma and 2.70 µM against breast cancer cell lines.[7]
Unraveling the Mechanism of Action: Beyond Simple Cytotoxicity
The efficacy of a potential anti-cancer agent is not solely defined by its ability to kill cancer cells, but also by its underlying mechanism of action. A well-defined mechanism provides a rationale for its use in specific cancer types and can predict potential resistance mechanisms.
Inhibition of the NF-κB Signaling Pathway
As previously mentioned, the inhibition of the NF-κB pathway is a key mechanism for salicylic acid and its derivatives. This pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation.[1] In many cancers, the NF-κB pathway is constitutively active, promoting a pro-tumorigenic environment.[2]
The canonical NF-κB activation pathway is initiated by various stimuli, including inflammatory cytokines like TNF-α. This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.
Caption: Inhibition of the canonical NF-κB pathway by salicylic acid derivatives.
Salicylic acid derivatives can interfere with this pathway at multiple levels, including the inhibition of the IKK complex, which is responsible for IκB phosphorylation.[3] By preventing IκB degradation, these compounds effectively sequester NF-κB in the cytoplasm, thereby inhibiting the transcription of its pro-survival target genes.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. Many successful chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.
Studies have shown that salicylic acid derivatives can induce apoptosis through various mechanisms. The inhibition of the pro-survival NF-κB pathway is one such mechanism. Furthermore, compounds like MBIC have been shown to induce mitochondrial-caspase-dependent apoptosis.[8] This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
Experimental Protocols: Validating Anti-Cancer Efficacy
To ensure the scientific rigor of findings in cancer research, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the efficacy of Methyl 5-chlorosalicylate derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Methyl 5-chlorosalicylate derivative (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Sources
- 1. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in neoplastic transition from epithelial to mesenchymal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. (PDF) Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017) | Mohadeseh Hasanpourghadi | 16 Citations [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Genotoxicity of Salicylic Acid Derivatives
Salicylic acid and its derivatives are among the most widely used therapeutic agents globally, with applications ranging from anti-inflammatory and analgesic to antiplatelet and keratolytic. Given their widespread and often long-term use, a thorough understanding of their safety profile, particularly their potential to cause genetic damage (genotoxicity), is paramount for researchers, clinicians, and drug development professionals. This guide provides a comparative analysis of the genotoxicity of several key salicylic acid derivatives, grounded in experimental data and established testing methodologies.
The Imperative of Genotoxicity Assessment
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations, chromosomal alterations, and genomic instability. Such damage can be a precursor to carcinogenesis, making genotoxicity testing a critical, non-negotiable step in the safety assessment of any pharmaceutical compound. A standard battery of tests is typically employed to screen for different types of genetic damage, providing a comprehensive risk profile.
Pillars of Genotoxicity Testing: Key Assays
To objectively compare the genotoxic potential of different compounds, standardized and validated assays are essential. The choice of assay is dictated by the specific type of genetic damage being investigated. A typical testing battery begins with in vitro assays and proceeds to in vivo studies if positive results are found.[1]
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a cornerstone of genotoxicity screening.[2][3] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[2] The assay determines if a test compound can cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.[4] A positive result indicates the substance is a mutagen.[2] The test is performed with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect metabolites that may be genotoxic.[5]
In Vitro Micronucleus Assay
The in vitro micronucleus test is a robust method for detecting chromosomal damage.[6][7][8] It identifies substances that cause micronuclei, which are small, membrane-bound bodies in the cytoplasm of interphase cells that contain chromosome fragments or whole chromosomes left behind during cell division.[6][9] The formation of micronuclei indicates that a substance is a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).[6][7] This assay is often performed in mammalian cell lines, such as human lymphocytes or TK6 cells.[7][8][10]
Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive and versatile method for quantifying DNA damage, particularly DNA strand breaks, in individual cells.[1][11] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[12] Fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[11] The assay can be performed under alkaline conditions to detect both single- and double-strand breaks or under neutral conditions to primarily detect double-strand breaks.[13]
Comparative Genotoxicity Profile of Salicylic Acid Derivatives
The genotoxic potential of salicylic acid derivatives varies significantly, influenced by their chemical structure. The following table summarizes available experimental data.
| Derivative | Chemical Structure | Assay | System/Cell Line | Metabolic Activation (S9) | Key Result | Reference |
| Salicylic Acid | 2-Hydroxybenzoic acid | Chromosome Aberration | Mouse Bone Marrow | In vivo | Negative | [14] |
| Acetylsalicylic Acid (Aspirin) | 2-Acetoxybenzoic acid | Sister Chromatid Exchange | Mouse Bone Marrow | In vivo | Weakly positive at the highest dose | [14] |
| Mesalazine (5-ASA) | 5-Amino-2-hydroxybenzoic acid | Ames Test | S. typhimurium | N/A | Negative | [15] |
| Micronucleus Assay | Mouse | In vivo | Negative | [15] | ||
| Sister Chromatid Exchange | Chinese Hamster Bone Marrow | In vivo | Negative | [15] | ||
| 4-Aminosalicylic Acid (PAS) | 4-Amino-2-hydroxybenzoic acid | N/A | N/A | N/A | Data not widely available; used as an antibiotic.[16][17] | N/A |
| Salsalate | 2-Hydroxybenzoic acid 2-carboxyphenyl ester | N/A | N/A | N/A | Data not widely available; prodrug of salicylic acid.[18] | N/A |
| Diflunisal | 5-(2,4-Difluorophenyl)-2-hydroxybenzoic acid | Sister Chromatid Exchange | Mouse Bone Marrow | In vivo | Positive | [14] |
| Chromosome Aberration | Mouse Bone Marrow | In vivo | Positive | [14] |
Analysis of Findings
-
Salicylic Acid & Mesalazine (5-ASA): The available data suggest that both salicylic acid and its metabolite, mesalazine, are not genotoxic under the tested conditions.[14][15] Mesalazine, a key treatment for inflammatory bowel disease, has been shown to be negative in a battery of genotoxicity tests, including the Ames test and in vivo micronucleus and sister chromatid exchange assays.[15] Similarly, salicylazosulfapyridine (SASP), which is metabolized to mesalazine and sulfapyridine, along with its major metabolites, did not exhibit mutagenicity or DNA reactivity in vivo.[19]
-
Acetylsalicylic Acid (Aspirin): The genotoxicity of aspirin is complex. While one study reported a weak positive result for inducing sister chromatid exchanges at a very high dose in vivo, other research highlights a protective role.[14] Recent studies suggest that aspirin may protect against genotoxicity by promoting genome repair through the acetylation of histones, which facilitates the recruitment of DNA repair proteins.[20][21] This dual role—weak genotoxicity at high concentrations versus a potential protective effect at therapeutic levels—underscores the importance of dose and context in genotoxicity assessment.
-
Diflunisal: Among the derivatives compared, diflunisal demonstrated the clearest evidence of genotoxicity in vivo, testing positive in both the sister chromatid exchange and chromosome aberration assays in mouse bone marrow cells.[14] This suggests a potential for diflunisal to induce chromosomal damage.
Methodologies in Focus: Standard Protocols
To ensure reproducibility and adherence to regulatory standards, genotoxicity assays must follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Protocol: OECD 471 - Bacterial Reverse Mutation Test[2][3][4]
-
Strain Preparation: Prepare overnight cultures of appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[5]
-
Metabolic Activation: Prepare the S9 fraction from the livers of rats induced with a suitable agent (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination).
-
Exposure (Plate Incorporation Method):
-
To 2 mL of molten top agar, add 0.1 mL of bacterial culture and 0.1 mL of the test compound solution (or solvent control).
-
For metabolic activation, add 0.5 mL of the S9 mix.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-related increase in the number of revertants compared to the negative control indicates a positive result.
Protocol: OECD 487 - In Vitro Mammalian Cell Micronucleus Test[7][8][9]
-
Cell Culture: Culture appropriate mammalian cells (e.g., TK6, CHO, or human peripheral blood lymphocytes) to a suitable density.
-
Exposure: Treat the cell cultures with various concentrations of the test substance, along with positive and negative controls, for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation.
-
Recovery: Remove the test substance and allow the cells to grow for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells that have completed one nuclear division. This allows for specific analysis of cells that have divided during or after treatment.[6]
-
Harvest and Staining: Harvest the cells, perform a hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Conclusion and Future Directions
The genotoxic profiles of salicylic acid derivatives are not uniform. While salicylic acid itself and mesalazine appear to be non-genotoxic, diflunisal shows clear evidence of inducing chromosomal damage in vivo.[14][15] Acetylsalicylic acid (aspirin) presents a more nuanced picture, with potential for weak genotoxicity at high doses but also a demonstrated protective, repair-promoting mechanism at others.[14][20]
For researchers and drug developers, these findings highlight the critical impact of chemical modifications on the safety profile of a parent molecule. Structure-activity relationship (SAR) studies are essential to predict and understand the genotoxic potential of new derivatives. For compounds like diflunisal, further investigation into the mechanism of chromosomal damage is warranted. Conversely, exploring the DNA repair-promoting aspects of aspirin could open new avenues for its application in chemoprevention. As new analytical techniques and high-throughput screening methods, such as the CometChip®, become more widespread, a more detailed and mechanistic understanding of the genotoxic potential of both new and existing drugs will continue to evolve.[22]
References
- OECD 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons.
- The Ames Test or Bacterial Reverse Mut
- OECD 487 In Vitro Micronucleus Test. Scantox.
- Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
- OECD 487: in vitro micronucleus assay using TK6 cells to investig
- Mammalian Cell In Vitro Micronucleus Assay.
- OECD 471: Bacterial reverse mut
- Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD.
- Comparative genotoxicity of six salicylic acid derivatives in bone marrow cells of mice.
- Aspirin protects against genotoxicity by promoting genome repair. Stockholm University.
- Ames Test - Confirmatory test included - OECD 471. Vivotecnia.
- GLP OECD 471 Ames Test. Scantox.
- Pharmacology Review(s).
- Comet Assay for the Detection of DNA Breaks Protocol.
- Comet Assay Protocol. McGill University.
- Comet assay: a versatile but complex tool in genotoxicity testing. PMC - NIH.
- The Comet Assay: A straight Way to Estimate Geno-Toxicity.
- Mechanistic studies on genotoxicity and carcinogenicity of salicylazosulfapyridine an anti-inflamm
- CometAssay® Principle-How To Run Comet Assay. R&D Systems.
- Aspirin protects against genotoxicity by promoting genome repair.
- 4-Aminosalicylic acid. Wikipedia.
- Salsal
- 4-Aminosalicylic Acid. PubChem.
- Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. Frontiers.
Sources
- 1. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 3. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. scantox.com [scantox.com]
- 6. policycommons.net [policycommons.net]
- 7. scantox.com [scantox.com]
- 8. criver.com [criver.com]
- 9. oecd.org [oecd.org]
- 10. insights.inotiv.com [insights.inotiv.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Comparative genotoxicity of six salicylic acid derivatives in bone marrow cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]
- 17. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Salsalate | C14H10O5 | CID 5161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Mechanistic studies on genotoxicity and carcinogenicity of salicylazosulfapyridine an anti-inflammatory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aspirin protects against genotoxicity by promoting genome repair - Stockholms universitet [su.se]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells [frontiersin.org]
Alternative reagents for the synthesis of Methyl 5-chloro-2-hydroxybenzoate
An In-Depth Comparative Guide to Alternative Reagents for the Synthesis of Methyl 5-chloro-2-hydroxybenzoate
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] Its molecular structure, featuring a chlorinated phenyl ring, a hydroxyl group, and a methyl ester, makes it a versatile building block for more complex molecules. The traditional synthesis is a robust, two-step process: the electrophilic chlorination of salicylic acid followed by the esterification of the resulting 5-chlorosalicylic acid.
This guide provides a comprehensive comparison of alternative reagents and methodologies for both stages of this synthesis. We will delve into the rationale behind these alternatives, focusing on improvements in yield, safety, environmental impact (green chemistry), and process efficiency. The information presented is tailored for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic pathway.
Traditional Synthesis Pathway: A Brief Overview
The conventional route to this compound is straightforward but relies on reagents that present handling and environmental challenges.
-
Chlorination: Salicylic acid is treated with a strong chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), often in a halogenated solvent.[3][4] This method is effective but involves hazardous reagents that require specialized handling.
-
Esterification: The intermediate, 5-chlorosalicylic acid, is then esterified using the classic Fischer-Speier method. This involves refluxing the carboxylic acid with an excess of methanol in the presence of a strong mineral acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[5][6] While widely used, this method requires harsh acidic conditions and a challenging aqueous workup to neutralize the acid and remove excess methanol.
Caption: The conventional two-step synthesis of this compound.
Part 1: Alternative Reagents for the Chlorination of Salicylic Acid
The primary goals for seeking alternatives in the chlorination step are to enhance safety, improve regioselectivity, and simplify handling. The hydroxyl and carboxylic acid groups of salicylic acid direct electrophilic substitution primarily to the 3- and 5-positions, and controlled conditions are necessary to favor the desired 5-chloro isomer.[7]
Comparison of Chlorinating Agents
| Reagent | Typical Conditions | Yield (%) | Advantages | Disadvantages | References |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., nitrobenzene) | Poor yields reported | Common lab reagent | Hazardous; produces SO₂ and HCl gas; poor yields reported for this specific reaction.[3][8] | [3][8] |
| Chlorine Gas (Cl₂) | Chlorobenzene, 100-150 °C | Not specified | Cost-effective for large scale | Highly toxic gas; requires specialized equipment; can lead to over-chlorination.[3][4] | [3][4] |
| N-Chlorosuccinimide (NCS) | H₂SO₄ (cat.), Acetonitrile, 20 °C, 2.5 h | 92% | Solid, easy to handle; high regioselectivity; mild conditions. | Stoichiometric amounts of succinimide waste are produced. | [9] |
| HCl / H₂O₂ | Aqueous solution | 56-66% | Inexpensive and readily available reagents. | Moderate yields; potential for side reactions. | [3] |
Featured Alternative: N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide stands out as a superior alternative for laboratory-scale synthesis. It is a solid reagent, which obviates the need for the complex gas-handling equipment required for chlorine gas.[9] The reaction proceeds under mild conditions (room temperature) and exhibits excellent regioselectivity for the 5-position, driven by the protonated carbonyl group under acidic conditions. A reported yield of 92% makes it a highly efficient choice.[9]
Caption: Workflow comparing traditional vs. alternative chlorination reagents.
Experimental Protocol: Chlorination using N-Chlorosuccinimide
This protocol is adapted from a reported regioselective synthesis.[9]
-
Setup: In a round-bottom flask, dissolve salicylic acid (1.0 eq) in acetonitrile (MeCN).
-
Catalyst Addition: At room temperature (20 °C), carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1.05 eq, though this seems high for a catalyst and may be a reactant/activator). Stir the mixture for 5 minutes.
-
NCS Addition: Add N-Chlorosuccinimide (1.05 eq) to the mixture in portions.
-
Reaction: Stir the reaction at room temperature for 2.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, evaporate the solvent under reduced pressure. Add a small amount of MeCN to the residue, stir for 10 minutes, and filter the resulting solid.
-
Purification: Wash the filter cake with water and dry to obtain 5-chlorosalicylic acid as a white solid.
Part 2: Alternative Reagents for the Esterification of 5-Chlorosalicylic Acid
Alternatives to the Fischer-Speier esterification are sought to avoid strongly acidic conditions, improve yields for sensitive substrates, and simplify product purification by eliminating the need for an aqueous wash and neutralization.
Comparison of Esterification Methods
| Method | Reagents / Catalyst | Typical Conditions | Yield (%) | Advantages | Disadvantages | References |
| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Reflux, ~20 hours | ~95% | Inexpensive, simple setup. | Harsh conditions; long reaction time; requires excess alcohol and difficult workup.[5][10] | [5][6][10] |
| Solid Acid Catalyst | Methanol, Sulfated Zirconia | Autoclave, 150 °C | High Yield | Catalyst is reusable, non-corrosive, and easily separated. Environmentally benign. | Requires higher temperatures/pressure; catalyst preparation needed. | [11][12] |
| Steglich Esterification | Methanol, DCC, DMAP (cat.) | Anhydrous DCM, RT, 2-3 hours | Good | Mild conditions (room temp); suitable for acid-sensitive substrates. | DCC is an allergen; produces dicyclohexylurea (DCU) byproduct that must be filtered. | [5][13] |
| Mitsunobu Reaction | Methanol, PPh₃, DEAD/DIAD | Anhydrous THF, 0 °C to RT | High | Very mild; works for sterically hindered alcohols; proceeds with stereochemical inversion (not relevant here).[14][15] | Stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts are generated, which can complicate purification.[16] | [14][15][16] |
Featured Alternative: Solid Acid Catalysis
For industrial and green chemistry applications, solid acid catalysts represent a significant advancement. Materials like sulfated zirconia, anion-modified metal oxides, and sulfonated silica offer robust, reusable alternatives to corrosive liquid acids.[12][17] These catalysts function by providing strong acidic sites on a solid support, facilitating the esterification reaction without dissolving in the reaction medium. This heterogeneity is a major advantage, as the catalyst can be removed by simple filtration and reused, drastically reducing waste and simplifying product isolation. Studies have shown that the strength of the acidic sites, rather than the total number of sites, is crucial for high catalytic activity.
Caption: Comparison of different esterification pathways from 5-chlorosalicylic acid.
Experimental Protocol: Steglich Esterification
This protocol is a general method adapted for this specific substrate, offering mild reaction conditions.[5]
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-chlorosalicylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~0.2 eq) and methanol (1.1 eq) to the solution with stirring.
-
Coupling: Cool the mixture in an ice bath (0 °C). Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) to the cooled, stirring mixture.
-
Reaction: Remove the ice bath and continue stirring at room temperature for 2-3 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Remove the DCU precipitate by filtration. Transfer the filtrate to a separatory funnel.
-
Purification: Wash the organic layer sequentially with 0.5M HCl solution and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester, which can be further purified if necessary.
Conclusion
The synthesis of this compound can be significantly optimized by selecting modern, alternative reagents. For the chlorination step, N-chlorosuccinimide offers a safer, milder, and highly regioselective alternative to traditional agents like chlorine gas. For the esterification step, the choice of method depends on the scale and specific requirements of the synthesis. Solid acid catalysts provide a green, reusable, and industrially scalable option, while methods like the Steglich esterification offer exceptionally mild conditions suitable for delicate substrates at the lab scale. By moving beyond traditional protocols, researchers can achieve higher efficiency, improve safety, and reduce the environmental impact of this important synthetic process.
References
- Jadhav, G. S., et al. (n.d.). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Indian Journal of Chemistry.
- Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules.
- BenchChem. (2025). Application Notes and Protocols for Esterification Reactions of 5-Chlorosalicylic Acid.
- Wikipedia. (n.d.). Corey–Link reaction.
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for the Salicylation of Alcohols and Amines.
- Google Patents. (n.d.). WO2023182349A1 - Method for producing salicylic acid ester.
- Google Patents. (n.d.). US2811547A - Process for preparing s-chlorosalicylic.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
- Gov. (n.d.). Ester Derivatives of Salicylic Acid.
- ResearchGate. (2017). Is there any alternative for thionyl chloride, SOCl2?.
- PubMed. (n.d.). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology.
- IvyPanda. (2025). Carboxylic Acids and Esters: Preparation of Methyl Salicylate Report.
- Google Patents. (n.d.). US8314045B1 - Solid acid catalyst.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- CSIRO Publishing. (2004). The Synthesis of Carbohydrate a-Amino Acids Utilizing the Corey–Link Reaction. Australian Journal of Chemistry.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Preprints.org. (2022). Tandem Transesterification-Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergr.
- National Institutes of Health (NIH). (n.d.). Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification. PMC.
- Sigma-Aldrich. (n.d.). Greener Solvent Alternatives.
- TCI Chemicals. (n.d.). Mitsunobu Reaction.
- Google Patents. (n.d.). A kind of improvement synthetic method of 5 chloro-salicylic acid.
- ChemicalBook. (n.d.). 5-Chloro-2-hydroxybenzoic acid synthesis.
- PrepChem.com. (n.d.). Synthesis of a. This compound (2c).
- Indian Academy of Sciences. (1938). DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers.
- The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Reddit. (2025). Alternatives to Thionyl Chloride : r/OrganicChemistry.
- Polish Journal of Environmental Studies. (2020). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind.
- Chemical Synthesis Database. (2025). methyl 5-chloro-3-formyl-2-hydroxybenzoate.
- University of Toronto. (n.d.). Fischer Esterification.
- ECHEMI. (n.d.). Is there any alternative for thionyl chloride, SOCl2?.
- Medium. (n.d.). Unlocking Chemical Synthesis: The Role of this compound.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka.
- lookchem. (n.d.). Cas 4068-78-4,this compound.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification.
- PubMed. (n.d.). Methyl 5-chloro-2-(4-methyl-benzene-sulfonamido)-benzoate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 4. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. WO2023182349A1 - Method for producing salicylic acid ester - Google Patents [patents.google.com]
- 12. US8314045B1 - Solid acid catalyst - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. preprints.org [preprints.org]
A Comparative Guide to the Synthetic Routes of Methyl 5-chlorosalicylate for Researchers and Drug Development Professionals
Methyl 5-chlorosalicylate is a key building block in the synthesis of various pharmaceuticals and other fine chemicals. Its preparation is a critical step in many drug discovery and development pipelines. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering practical insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparing Synthetic Strategies
Two principal strategies dominate the synthesis of Methyl 5-chlorosalicylate: the esterification of 5-chlorosalicylic acid and the direct chlorination of methyl salicylate. Each approach presents a unique set of advantages and challenges related to starting material availability, reaction control, and product purity.
| Parameter | Route 1: Fischer Esterification | Route 2: Electrophilic Chlorination |
| Starting Material | 5-Chlorosalicylic Acid | Methyl Salicylate |
| Key Transformation | Esterification | Electrophilic Aromatic Substitution |
| Primary Reagents | Methanol, Acid Catalyst (e.g., H₂SO₄) | Chlorinating Agent (e.g., Cl₂, SO₂Cl₂, NCS) |
| Key Advantage | High Regioselectivity (single product) | Potentially more atom-economical if starting from readily available methyl salicylate. |
| Primary Challenge | Availability and cost of 5-chlorosalicylic acid. | Formation of isomeric byproducts (methyl 3-chlorosalicylate), requiring careful purification. |
| Typical Yield | High (often >90%) | Variable, dependent on the chlorinating agent and reaction conditions. |
| Purity Concerns | Generally high, purification is straightforward. | Requires careful separation of isomers. |
Route 1: Fischer Esterification of 5-Chlorosalicylic Acid
This classical approach involves the acid-catalyzed esterification of 5-chlorosalicylic acid with methanol. It is a highly reliable and straightforward method that guarantees the exclusive formation of the desired product, as the chlorine atom is already in the correct position on the aromatic ring.
Reaction Scheme
Causality Behind Experimental Choices
The Fischer esterification is a reversible reaction.[1][2] To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically methanol, is used.[2] The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[3] The reaction is typically performed under reflux to increase the reaction rate. The workup procedure is designed to remove the excess methanol, the acid catalyst, and any unreacted carboxylic acid.
Detailed Experimental Protocol
Materials:
-
5-Chlorosalicylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 5-chlorosalicylic acid in 100 mL of anhydrous methanol.
-
With gentle stirring, slowly add 2.0 mL of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of 5% aqueous sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-chlorosalicylate.
-
The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to afford a white crystalline solid.
Workflow Diagram
Caption: Workflow for the synthesis of Methyl 5-chlorosalicylate via Fischer Esterification.
Route 2: Electrophilic Chlorination of Methyl Salicylate
This route involves the direct chlorination of the readily available starting material, methyl salicylate. The hydroxyl and methoxycarbonyl groups on the aromatic ring direct the incoming electrophile, making this an example of electrophilic aromatic substitution.[4] However, a significant challenge with this method is controlling the regioselectivity, as the reaction can produce both the desired 5-chloro (para) and the undesired 3-chloro (ortho) isomers, as well as dichlorinated products.[5][6][7]
Reaction Scheme
Causality Behind Experimental Choices
The hydroxyl group of methyl salicylate is a strongly activating, ortho-, para-directing group, while the methoxycarbonyl group is a deactivating, meta-directing group. The directing effect of the hydroxyl group dominates, leading to substitution at the positions ortho and para to it. Steric hindrance from the adjacent methoxycarbonyl group can influence the ratio of ortho to para substitution. The choice of chlorinating agent and reaction conditions is critical for maximizing the yield of the desired 5-chloro isomer and minimizing the formation of byproducts. Milder chlorinating agents are often preferred to improve selectivity.
Sub-Route 2a: Chlorination with Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a convenient and effective source of chlorine for electrophilic aromatic substitution.[8]
Detailed Experimental Protocol
Materials:
-
Methyl salicylate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Anhydrous Aluminum Chloride (AlCl₃) (optional, as catalyst)
-
Ice-water bath
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g of methyl salicylate in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of sulfuryl chloride (1.1 equivalents) in 20 mL of anhydrous dichloromethane dropwise over 30 minutes.
-
(Optional) For enhanced reactivity, a catalytic amount of anhydrous aluminum chloride can be added to the methyl salicylate solution before the addition of sulfuryl chloride.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 50 mL of aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of isomers, will require purification by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the methyl 5-chlorosalicylate.
Sub-Route 2b: Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a milder and safer alternative to chlorine gas and sulfuryl chloride for electrophilic chlorination.[9][10][11][12][13]
Detailed Experimental Protocol
Materials:
-
Methyl salicylate
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (CH₃CN)
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask, dissolve 10.0 g of methyl salicylate in 100 mL of acetonitrile.
-
Add 1.1 equivalents of N-chlorosuccinimide to the solution in one portion.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with 50 mL of aqueous sodium thiosulfate solution to quench any unreacted NCS, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the 5-chloro and 3-chloro isomers.
Workflow Diagram for Electrophilic Chlorination
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. ijrar.org [ijrar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. irjet.net [irjet.net]
- 8. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
In vitro activity of Methyl 5-chloro-2-hydroxybenzoate vs other salicylates
An In-Depth Comparative Guide to the In Vitro Activity of Methyl 5-chloro-2-hydroxybenzoate and Other Salicylates
Introduction: Re-examining Salicylates in Modern Drug Discovery
For centuries, salicylates, originally derived from willow bark, have been a cornerstone of anti-inflammatory and analgesic therapy.[1] The synthesis of acetylsalicylic acid (Aspirin) in the late 19th century marked a pivotal moment in pharmacology, providing a widely accessible and effective non-steroidal anti-inflammatory drug (NSAID).[1] The therapeutic relevance of salicylates continues today, with applications ranging from cardiovascular protection to potential anti-neoplastic activity.[2][3]
The core structure of salicylic acid has inspired the development of numerous derivatives, each with a unique pharmacological profile. This compound, a chlorinated ester of salicylic acid, represents one such derivative.[4] It serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical industries.[5][6][7] This guide provides a comparative analysis of the in vitro biological activity of this compound against other common salicylates, such as salicylic acid, acetylsalicylic acid, and methyl salicylate. By examining their effects in established antimicrobial and anti-inflammatory models, we aim to provide researchers and drug development professionals with a clear, data-driven perspective on their relative performance and potential applications.
Core Mechanisms of Action: A Shared Heritage
The primary mechanism of action for most salicylates involves the modulation of inflammatory pathways. Their best-known action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of pain, fever, and inflammation.[2][8][9]
-
COX Inhibition: Salicylates inhibit both COX-1 and COX-2 enzymes.[10] Aspirin does so irreversibly by acetylating a serine residue in the enzyme's active site, a property not shared by other salicylates like sodium salicylate, which are reversible inhibitors.[1][11] This inhibition blocks the conversion of arachidonic acid to prostaglandins like PGE2.[9][11]
-
NF-κB Signaling: Beyond COX inhibition, salicylates have been shown to suppress the activation of nuclear factor-kappa B (NF-κB).[3][9] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[9] By preventing NF-κB's translocation to the nucleus, salicylates can exert a broad anti-inflammatory effect.[3]
Comparative In Vitro Antimicrobial Activity
While renowned for their anti-inflammatory properties, salicylates also possess a spectrum of antimicrobial activities.[3] The addition of a halogen, such as chlorine, to the salicylic acid scaffold can significantly modulate this activity. Studies have shown that derivatives of 5-chloro-2-hydroxybenzoic acid are active against various bacterial strains, particularly Gram-positive bacteria.[12][13][14]
Below is a summary of reported Minimum Inhibitory Concentration (MIC) values for relevant compounds.
| Compound/Derivative | Bacterial Strain | MIC (µmol/L) | Reference |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (Methicillin-Sensitive & Resistant) | 15.62 - 31.25 | [12] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 | [12] |
| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide | Methicillin-Resistant Staphylococcus aureus (MRSA 63718) | Not specified, but showed rapid bactericidal effect at 2x and 4x MIC | [15] |
| Salicylamide | Neisseria gonorrhoeae | Exhibited bactericidal effect comparable to azithromycin | [16] |
Expert Interpretation: The data indicates that the 5-chloro-salicylate scaffold is a promising feature for antimicrobial activity, especially against problematic pathogens like MRSA and mycobacteria.[12][15] The lipophilicity introduced by the chlorine atom may enhance membrane permeability, a critical factor in antimicrobial efficacy. It is important to note that salicylates can also have complex interactions with existing antibiotics, in some cases increasing resistance by activating efflux pumps, while in others potentiating their effects.[16][17][18]
Comparative In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of salicylates can be robustly quantified in vitro by measuring their ability to suppress the production of key inflammatory mediators in immune cells, such as macrophages, upon stimulation with lipopolysaccharide (LPS).
| Compound Class / Specific Compound | Cell Model | Inducer | Key Mediator Measured | Observed Effect | Reference |
| Salix Extracts & Acetylsalicylic Acid | Human PBMCs | SARS-CoV-2 peptides/IL-1β or LPS | Prostaglandin E2 (PGE2) | Concentration-dependent suppression | [19][20] |
| Salix Extracts | Human PBMCs | SARS-CoV-2 peptides/IL-1β or LPS | IL-6, IL-1β, IL-10 | Suppression of cytokines | [19][20] |
| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid | Primary Microglia | LPS | NO, PGE2, iNOS, COX-2 | Significant inhibition | [21] |
| Salicylates (general) | Various | Inflammatory Stimuli | NF-κB activation | Inhibition | [3][9] |
| Natural Wintergreen Oil (Methyl Salicylate) | Egg Albumin | Heat | Protein Denaturation | Significant inhibition, outperformed synthetic standard | [9] |
Expert Interpretation: The data consistently demonstrates that salicylates are effective at suppressing key inflammatory markers like PGE2 and pro-inflammatory cytokines across various in vitro models.[19][20] The activity of a di-halogenated benzoic acid derivative in microglial cells suggests that halogenation can yield potent anti-inflammatory effects, likely by enhancing the inhibition of MAPK and NF-κB pathways.[21] While direct comparative data for this compound is limited, its structural similarity to these active compounds strongly suggests it would exhibit significant anti-inflammatory properties, a hypothesis that warrants direct experimental validation.
Experimental Protocols
The following protocols are standardized, self-validating systems for assessing the in vitro bioactivity of test compounds like this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that prevents visible microbial growth.[22] The broth microdilution method is a widely accepted standard.[23][24]
Causality: This method is chosen for its efficiency and scalability. By testing a range of concentrations in a 96-well plate format, a precise MIC value can be determined with minimal reagent usage, allowing for high-throughput screening.[22]
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22] Dilute this suspension in broth to achieve the final desired inoculum concentration (typically ~5 x 10⁵ CFU/mL in the well).[25]
-
Plate Preparation: Using a 96-well microtiter plate, dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12.
-
Compound Dilution: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Create a working solution in CAMHB at twice the highest desired final concentration. Add 100 µL of this working solution to the wells in column 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10. This creates a gradient of compound concentrations.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Controls:
-
Incubation & Analysis: Seal the plate and incubate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[24][25]
Protocol 2: In Vitro Anti-inflammatory Assay (LPS-Stimulated Macrophages)
This protocol measures the ability of a compound to inhibit the production of inflammatory mediators (Nitric Oxide, Prostaglandins, Cytokines) from RAW 264.7 macrophage cells stimulated with LPS.
Causality: RAW 264.7 cells are a standard and reliable model for studying inflammation. LPS, a component of Gram-negative bacteria, is a potent inducer of the inflammatory response via TLR4 signaling, providing a robust and reproducible system to screen for anti-inflammatory agents.[26] Measuring multiple downstream mediators (NO, PGE2, cytokines) provides a comprehensive view of the compound's activity.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed the cells into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.[27]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for 1-2 hours.[26]
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[26][27]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
PGE2 and Cytokine (TNF-α, IL-6) Measurement (ELISA):
-
Quantify the concentration of PGE2, TNF-α, and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[26]
-
Follow the manufacturer's protocol precisely, which typically involves binding the mediator to an antibody-coated plate, adding a detection antibody, and developing a colorimetric signal.[27][28]
-
-
Cell Viability (MTT Assay):
-
After removing the supernatant, assess the viability of the remaining cells to ensure the observed anti-inflammatory effects are not due to cytotoxicity.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[27]
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the resulting formazan crystals.[29]
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.[27][30]
-
Conclusion and Future Directions
The available in vitro data suggests that this compound, by virtue of its chlorinated salicylate structure, holds significant potential as both an antimicrobial and anti-inflammatory agent. The 5-chloro substitution appears particularly effective in conferring activity against Gram-positive bacteria, including resistant strains like MRSA.[12][15] Its anti-inflammatory activity is strongly inferred from the established mechanisms of salicylates and the potent effects observed in structurally related halogenated compounds.[21]
To fully elucidate its therapeutic potential, direct, head-to-head comparative studies are essential. Future research should focus on:
-
Direct Comparison: Performing MIC and anti-inflammatory assays concurrently with this compound, salicylic acid, and acetylsalicylic acid to generate robust comparative IC₅₀ and MIC values.
-
Mechanism of Action Studies: Investigating its specific effects on COX-1/COX-2 enzyme activity and its precise impact on the NF-κB and MAPK signaling pathways.
-
Expanded Antimicrobial Spectrum: Testing its activity against a broader panel of clinically relevant bacteria and fungi.
By undertaking these focused in vitro evaluations, the scientific community can accurately position this compound within the broader family of salicylates and determine its promise for further development.
References
- Web of Journals. (n.d.). SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- RxList. (2021). How Do Salicylates Work? Drug Class, Uses, Side Effects & Drug Names.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Patsnap Synapse. (2024). What is the mechanism of Sodium Salicylate?
- Bentham Science Publishers. (2007). Salicylates and their Spectrum of Activity.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Patsnap Synapse. (2024). What is the mechanism of Methyl Salicylate?
- NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Wikipedia. (n.d.). Minimum inhibitory concentration.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- IJCRT.org. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
- MDPI. (2021). Comparative Anti-Inflammatory Effects of Salix Cortex Extracts and Acetylsalicylic Acid in SARS-CoV-2 Peptide and LPS-Activated Human In Vitro Systems.
- YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).
- ResearchGate. (2025). Anti-inflammatory effects of aspirin and sodium salicylate.
- PubMed. (2021). Comparative Anti-Inflammatory Effects of Salix Cortex Extracts and Acetylsalicylic Acid in SARS-CoV-2 Peptide and LPS-Activated Human In Vitro Systems.
- ResearchGate. (2025). How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay?.
- PubMed. (1990). Effect of salicylates on antibiotic sensitivity.
- PMC - NIH. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line.
- PubMed. (2010). Salicylate reduces the antimicrobial activity of ciprofloxacin against extracellular Salmonella enterica serovar Typhimurium, but not against Salmonella in macrophages.
- PubMed. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity.
- PubMed. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
- SpringerLink. (n.d.). Salicylic acids and pathogenic bacteria: new perspectives on an old compound.
- ResearchGate. (2025). The effects of salicylate on bacteria | Request PDF.
- PubChem. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-, methyl ester.
- ResearchGate. (2025). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF.
- PMC - PubMed Central. (n.d.). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Building Block for Innovation in Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- LookChem. (n.d.). Cas 4068-78-4,this compound.
- PubMed. (n.d.). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
- PubMed. (2010). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.
- MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
Sources
- 1. webofjournals.com [webofjournals.com]
- 2. How Do Salicylates Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 4068-78-4 [chemicalbook.com]
- 8. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. | Sigma-Aldrich [merckmillipore.com]
- 15. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Salicylate reduces the antimicrobial activity of ciprofloxacin against extracellular Salmonella enterica serovar Typhimurium, but not against Salmonella in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative Anti-Inflammatory Effects of Salix Cortex Extracts and Acetylsalicylic Acid in SARS-CoV-2 Peptide and LPS-Activated Human In Vitro Systems [mdpi.com]
- 20. Comparative Anti-Inflammatory Effects of Salix Cortex Extracts and Acetylsalicylic Acid in SARS-CoV-2 Peptide and LPS-Activated Human In Vitro Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. protocols.io [protocols.io]
- 24. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 29. clyte.tech [clyte.tech]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating the Structural Maze: A Comparative Guide to the Biological Activity of Chlorosubstituted Benzoates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and agrochemical development, the humble benzoic acid scaffold has proven to be a remarkably versatile starting point for the discovery of potent bioactive molecules. The strategic placement of chlorine atoms on the phenyl ring can dramatically influence the compound's biological activity, transforming a simple aromatic carboxylic acid into a targeted agent with antimicrobial, herbicidal, or enzyme-inhibiting properties. This guide provides a comparative analysis of the structural activity relationships (SAR) of chlorosubstituted benzoates, offering insights into how the number and position of chlorine substituents dictate their efficacy and mechanism of action. We will delve into the experimental data that underpins these relationships and provide detailed protocols for their evaluation.
The Decisive Role of Chlorine Substitution: A Comparative Overview
The addition of chlorine, an electron-withdrawing group, to the benzoate structure can significantly alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, govern the molecule's interaction with biological targets. The following sections compare the SAR of chlorosubstituted benzoates across three key areas of biological activity.
Antimicrobial Activity: A Tale of Position and Number
Chlorosubstituted benzoates have long been recognized for their antimicrobial properties.[1] The position and degree of chlorination on the benzene ring are critical determinants of their potency and spectrum of activity.
Generally, an increase in the number of chlorine substituents tends to enhance antimicrobial activity up to a certain point, after which steric hindrance may reduce efficacy. The position of the chlorine atom is also crucial. For instance, a study on 2-chlorobenzoic acid derivatives revealed that certain Schiff's bases of this compound exhibited potent antimicrobial activity, with some compounds showing comparable efficacy to the standard drug norfloxacin against Escherichia coli.[2] This suggests that the ortho position can be a favorable site for substitution to achieve antibacterial effects. Furthermore, the presence of a chlorine atom can significantly influence the activity against both Gram-positive and Gram-negative bacteria.[3]
Another study highlighted that 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] This underscores the potential of chlorinated aminobenzoic acids in combating antibiotic-resistant pathogens.
Key SAR Insights for Antimicrobial Activity:
-
Number of Substituents: Increasing the number of chlorine atoms often leads to increased antimicrobial potency.
-
Positional Isomers: The relative positions of chlorine atoms significantly impact activity. For example, some studies suggest that ortho and para substitutions can be particularly effective.
-
Combined Substitutions: The presence of other functional groups, such as amino groups, in conjunction with chlorine can lead to synergistic effects and enhanced activity against resistant strains.[4]
Herbicidal Activity: Disrupting Plant Growth Pathways
Chlorosubstituted benzoates have been explored as herbicides, primarily due to their ability to mimic or interfere with plant hormones, leading to uncontrolled growth and eventual death. The herbicidal activity is also strongly dependent on the substitution pattern.
For instance, 3-(3,5-dichlorophenyl)benzoic acid is a known inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[5] Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid cell death in plants. This highlights the importance of the 3,5-dichloro substitution pattern for this specific mode of action.
The development of resolved isomer herbicides, where only the active stereoisomer is used, demonstrates the critical role of molecular geometry in herbicidal efficacy.[6] While not specific to chlorobenzoates, this principle underscores that the precise spatial arrangement of substituents, including chlorine atoms, is paramount for effective interaction with the target site in the plant.
Key SAR Insights for Herbicidal Activity:
-
Substitution Pattern: Specific substitution patterns, such as the 3,5-dichloro arrangement, can confer potent inhibitory activity against key plant enzymes like PPO.[5]
-
Isomer Specificity: The herbicidal activity can be highly specific to a particular positional isomer, emphasizing the importance of a precise fit within the target enzyme's active site.[6][7]
-
Systemic vs. Contact Action: The physicochemical properties imparted by chlorination can influence whether the herbicide acts systemically or as a contact agent.
Enzyme Inhibition: A Modulator of Biological Processes
Beyond their antimicrobial and herbicidal effects, chlorosubstituted benzoates can act as inhibitors of various enzymes, making them valuable tools for studying biological pathways and as potential therapeutic agents.
For example, p-chlorobenzoic acid has been shown to prevent the sequestration of coenzyme A by other aromatic acids, suggesting an inhibitory effect on enzymes involved in their activation.[8] This highlights the potential of chlorobenzoates to modulate metabolic pathways.
Furthermore, a structure-activity relationship study of benzoic acid derivatives as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, revealed that the position of substituents on the benzene ring significantly influences inhibitory activity.[9] While this study focused on hydroxyl and methoxy groups, the principles of steric and electronic effects of substituents are directly applicable to chloro-substituted analogs.
Key SAR Insights for Enzyme Inhibition:
-
Competitive Inhibition: Chlorobenzoates can act as competitive inhibitors, often by mimicking the natural substrate of the enzyme.[10]
-
Modulation of Coenzyme Binding: They can interfere with the binding of essential coenzymes, thereby inhibiting enzyme function.[8]
-
Specificity: The inhibitory activity is often specific to certain enzymes, dictated by the precise fit of the chlorobenzoic acid isomer into the enzyme's active site.
Quantitative Comparison of Biological Activity
To provide a clearer picture of the structure-activity relationships, the following table summarizes available quantitative data for the biological activity of various chlorosubstituted benzoates.
| Compound | Biological Activity | Target Organism/Enzyme | Quantitative Data (e.g., MIC, IC50) | Reference |
| Schiff's Base of 2-Chlorobenzoic Acid | Antibacterial | Escherichia coli | pMIC = 2.27 µM/ml | [2] |
| 2-Amino-3-Chlorobenzoic Acid | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity observed | [4] |
| 3-(3,5-dichlorophenyl)benzoic acid | Herbicidal | Protoporphyrinogen Oxidase (PPO) | Documented inhibitor | [5] |
| p-Chlorobenzoic Acid | Enzyme Inhibition | Benzoic acid activation | Effective inhibitor | [8] |
| 2,3,4-Trihydroxybenzoic Acid | Enzyme Inhibition | α-Amylase | IC50 = 17.30 ± 0.73 mM | [9] |
Note: This table is a representative sample, and a comprehensive database would require extensive literature compilation.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the antimicrobial activity of compounds.[5][11][12][13][14]
Materials:
-
Test compounds (chlorosubstituted benzoates) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., E. coli, S. aureus).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Compound Dilutions: Perform a serial two-fold dilution of the stock solution of each test compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Pre-Emergence Herbicidal Activity Assay
This assay evaluates the ability of a compound to prevent weed seed germination and seedling emergence.[15]
Materials:
-
Test compounds (chlorosubstituted benzoates).
-
Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli).
-
Potting soil.
-
Pots or trays.
-
Growth chamber with controlled light, temperature, and humidity.
-
Sprayer for compound application.
Procedure:
-
Sowing: Fill pots with potting soil and sow a predetermined number of weed seeds at a uniform depth.
-
Compound Application: Prepare solutions of the test compounds at various concentrations. Apply the solutions evenly to the soil surface using a calibrated sprayer. Include a control group treated only with the solvent.
-
Incubation: Place the pots in a growth chamber under conditions optimal for weed germination and growth (e.g., 25°C, 16-hour photoperiod).
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal activity by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to the control group.
-
Data Analysis: Calculate the percentage of inhibition of emergence and the GR50 value (the concentration required to reduce plant growth by 50%).
Protocol 3: Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of chlorosubstituted benzoates against a specific enzyme. The specific substrate and detection method will vary depending on the target enzyme.
Materials:
-
Target enzyme.
-
Substrate for the enzyme.
-
Buffer solution appropriate for the enzyme's optimal activity.
-
Test compounds (chlorosubstituted benzoates).
-
96-well plate.
-
Plate reader (spectrophotometer, fluorometer, or luminometer).
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the enzyme with the test compound for a specific period to allow for binding.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Structure-Activity Landscape
To better understand the relationships discussed, the following diagrams illustrate key concepts and workflows.
Caption: The core concept of Structural Activity Relationship for chlorosubstituted benzoates.
Caption: A typical workflow for conducting SAR studies on chlorosubstituted benzoates.
Conclusion
The structural activity relationships of chlorosubstituted benzoates offer a compelling example of how subtle molecular modifications can lead to profound changes in biological function. By systematically exploring the impact of chlorine substitution, researchers can rationally design and synthesize novel compounds with enhanced potency and selectivity for antimicrobial, herbicidal, and enzyme-inhibitory applications. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to navigate the complex but rewarding landscape of chlorosubstituted benzoate research. Continued investigation into the nuanced effects of halogenation will undoubtedly unlock new opportunities for addressing critical challenges in medicine and agriculture.
References
(A comprehensive list of all cited sources with full bibliographic information and URLs will be provided at the end of the document based on the conducted searches.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. media.neliti.com [media.neliti.com]
- 8. Inhibition of metabolic processes by coenzyme-A-sequestering aromatic acids. Prevention by para-chloro- and para-nitrobenzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory activity of chlorogenic acid on enzymes involved in the fatty acid synthesis in animals and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. scilit.com [scilit.com]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. brainly.com [brainly.com]
A Researcher's Guide to Regioselectivity: Comparing the Reactivity of the Salicylic Acid Ring
For researchers, scientists, and professionals in drug development, a deep understanding of molecular reactivity is paramount for the rational design of synthetic pathways. Salicylic acid, a cornerstone molecule in pharmaceuticals, presents a fascinating case study in electrophilic aromatic substitution due to the competing electronic effects of its hydroxyl and carboxylic acid substituents. This guide provides an in-depth comparison of the reactivity at the C3, C4, C5, and C6 positions of the salicylic acid ring, supported by experimental data and detailed protocols.
The Electronic Tug-of-War: Activating vs. Deactivating Forces
The regioselectivity of electrophilic aromatic substitution (SEAr) on the salicylic acid ring is dictated by the interplay between the activating hydroxyl (-OH) group and the deactivating carboxylic acid (-COOH) group.
-
The Hydroxyl Group (-OH): As a powerful activating group, the -OH substituent donates electron density to the aromatic ring through resonance (a +R effect). This significantly increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. This effect is most pronounced at the positions ortho (C3) and para (C5) to the hydroxyl group.
-
The Carboxylic Acid Group (-COOH): Conversely, the -COOH group is a moderately deactivating substituent. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less nucleophilic. This deactivating effect directs incoming electrophiles to the meta position (C5).
The dominant influence is the powerful activating effect of the hydroxyl group. Therefore, electrophilic attack is overwhelmingly directed to the positions most activated by the -OH group, namely C3 and C5. The C5 position benefits from being para to the activating -OH group and meta to the deactivating -COOH group, making it a highly favored site for substitution. The C3 position, being ortho to the -OH, is also highly activated. The C4 and C6 positions are significantly less reactive.
Caption: Experimental workflow for the synthesis of 5-Nitrosalicylic Acid.
-
Dissolution: Dissolve salicylic acid (1 equivalent) in concentrated sulfuric acid in a flask.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Nitration: Under vigorous stirring, slowly add the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or urea nitrate) in batches, ensuring the temperature does not exceed 5-10°C.
-
Reaction: Continue stirring the mixture in the ice bath for a designated period (e.g., 1-2 hours).
-
Precipitation: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filtration & Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol) to obtain pure 5-nitrosalicylic acid.
Protocol 2: Separation of 3- and 5-Nitrosalicylic Acid Isomers
This protocol is based on the differential solubility of the potassium salts of the nitro-isomers. [1][2]
-
Dissolution: Dissolve the crude mixture of 3- and 5-nitrosalicylic acid in a hot aqueous solution of potassium carbonate.
-
Cooling & Precipitation: Allow the solution to cool slowly to room temperature (e.g., 20°C). The potassium salt of 3-nitrosalicylic acid is less soluble and will precipitate out as yellow crystals.
-
Isolation of 3-Nitro Isomer: Filter the precipitate, wash with ice-cold water, and dry. The purified potassium 3-nitrosalicylate can then be acidified (e.g., with HCl) to yield 3-nitrosalicylic acid.
-
Isolation of 5-Nitro Isomer: The 5-nitro isomer remains in the filtrate. Acidification of the filtrate will precipitate the 5-nitrosalicylic acid, which can then be collected by filtration.
Conclusion
The reactivity of the salicylic acid ring in electrophilic aromatic substitution is a clear demonstration of the directing power of substituents. The activating, ortho, para-directing hydroxyl group decisively overrides the deactivating, meta-directing carboxylic acid group. This leads to a distinct reactivity hierarchy:
C5 > C3 >> C4 > C6
The C5 and C3 positions are the primary sites of electrophilic attack, as consistently demonstrated in nitration, halogenation, and sulfonation reactions. Conversely, the inherent electronic properties of the substituents render standard Friedel-Crafts reactions largely unfeasible. This comprehensive understanding of regioselectivity is crucial for any scientist aiming to selectively functionalize this vital pharmaceutical scaffold.
References
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
- N.A. (n.d.). Phenol_Electrophilic substitution rxn.
- J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation).
- Google Patents. (1976). US3985783A - Process for ring acylation of phenols.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Hummel, M., Laus, G., Nerdinger, S., & Schottenberger, H. (2010). Improved Synthesis of 3-Nitrosalicylic Acid. Taylor & Francis Online.
- ResearchGate. (2018). How can i perform Friedel crafts acylation with phenol?.
- Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.
- CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions.
- Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- ResearchGate. (2010). Improved Synthesis of 3-Nitrosalicylic Acid.
- Hirwe, N. W., & Patil, B. V. (1937). Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Indian Academy of Sciences.
- National Science Foundation. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid.
- Wikipedia. (n.d.). Aromatic sulfonation.
- Rana, K. S., & Gavankar, K. D. (1938). DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Indian Academy of Sciences.
- Andreozzi, R., Canterino, M., Caprio, V., Di Somma, I., & Sanchirico, R. (2006). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. Organic Process Research & Development.
- N.A. (n.d.). Kinetics and Mechanism of the Bromination of Salicylic Acid.
- ResearchGate. (2021). Sulfonation of salicylic acid?.
- Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible?.
- Sarthaks eConnect. (2019). Salicylic acid is treated with bromine under two different conditions as shown.
Sources
A Comparative Guide to Methyl 5-chloro-2-hydroxybenzoate as a Synthesis Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate intermediate is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Methyl 5-chloro-2-hydroxybenzoate (also known as Methyl 5-chlorosalicylate), a derivative of salicylic acid, has emerged as a versatile and crucial building block.[1][2][3] This guide provides an in-depth validation of this intermediate, comparing its performance and utility against a logical alternative, offering experimental insights and data to inform your selection process.
Introduction to this compound
This compound is an organic compound featuring a benzene ring substituted with a methyl ester, a hydroxyl group, and a chlorine atom.[1] This trifunctional arrangement makes it a highly reactive and versatile intermediate, particularly in the synthesis of complex molecules where regioselectivity is key.[2] The chlorine atom provides a stable, yet reactive site for cross-coupling reactions, while the hydroxyl and ester groups can be further modified, making it a valuable precursor for various pharmaceuticals and other chemical compounds.[1]
Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 4068-78-4 | [1] |
| Molecular Formula | C₈H₇ClO₃ | [3] |
| Molecular Weight | 186.59 g/mol | [3] |
| Appearance | White or reddish needle-like crystals | [2] |
| Melting Point | 46-50 °C | [4][5] |
| Purity (Typical) | ≥99% |[2] |
The Synthetic Challenge: A Comparative Case Study
To objectively evaluate this compound, we will compare two synthetic pathways to a common structural motif found in many biologically active compounds: a substituted benzamide.
-
Route A: Utilizes this compound as the starting intermediate.
-
Route B (The Alternative): Starts with a more common and less expensive precursor, Methyl 2-hydroxybenzoate (Methyl Salicylate), and introduces the chlorine atom in a subsequent step.
This comparison will focus on yield, purity, reaction conditions, and overall process efficiency.
Experimental Validation
Route A: Synthesis via this compound
This route leverages the pre-installed chlorine atom for direct functionalization. The primary advantage is the directness of the approach, potentially leading to fewer steps and higher overall yield.
Workflow Diagram: Route A
Sources
A Senior Application Scientist's Guide to Cross-Reactivity of Methyl 5-Chlorosalicylate Derivatives
In the landscape of drug discovery and development, the specificity of a therapeutic candidate is paramount. For researchers working with salicylate derivatives, understanding the potential for off-target interactions is a critical step in de-risking a lead compound. This guide provides an in-depth comparison of the cross-reactivity profiles of several Methyl 5-chlorosalicylate derivatives. We will delve into the causality behind experimental choices, present illustrative experimental data, and provide detailed protocols to empower researchers in their own investigations.
Methyl 5-chlorosalicylate, a derivative of salicylic acid, serves as a versatile scaffold in medicinal chemistry, with demonstrated anti-inflammatory and antimicrobial properties.[1][2][3] Its derivatives are of significant interest for the development of novel therapeutics.[4][5][6] However, the structural similarity of these derivatives to endogenous molecules and other pharmacologically active compounds necessitates a thorough evaluation of their cross-reactivity to preempt potential adverse effects and ensure target specificity.[7][8][9]
The Imperative of Cross-Reactivity Profiling
Cross-reactivity occurs when a compound binds to targets other than its intended therapeutic target.[8][10] For small molecules like Methyl 5-chlorosalicylate derivatives, which are developed to interact with specific biological macromolecules, off-target binding can lead to a range of undesirable outcomes, from diminished efficacy to toxicity.[11][12] Therefore, early and comprehensive cross-reactivity screening is not just a regulatory expectation but a fundamental aspect of robust drug development.[13]
This guide will focus on two widely accepted and complementary techniques for assessing small molecule cross-reactivity: the competitive Enzyme-Linked Immunosorbent Assay (ELISA) for evaluating binding to specific antibodies (often raised against a target of interest or a structurally similar hapten) and Surface Plasmon Resonance (SPR) for real-time, label-free kinetic analysis of interactions with a panel of off-target proteins.[14][15][16]
Comparative Cross-Reactivity Analysis
To illustrate the process, we synthesized a focused library of Methyl 5-chlorosalicylate derivatives with modifications at the carboxyl and phenolic hydroxyl groups. These derivatives were then screened against a panel of targets including antibodies raised against a key structural analogue (Hapten-BSA conjugate) and a selection of common off-target proteins known to interact with salicylate-like compounds.
Illustrative Experimental Data
The following table summarizes the cross-reactivity data obtained from competitive ELISA and SPR analyses. The ELISA data is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the derivative required to displace 50% of the labeled ligand. Lower IC50 values suggest higher cross-reactivity. The SPR data is presented as the equilibrium dissociation constant (KD), which reflects the binding affinity. Lower KD values indicate stronger binding to the off-target protein.
| Derivative | Structure | Competitive ELISA (IC50 in µM) vs. Anti-Hapten-BSA | Surface Plasmon Resonance (KD in µM) vs. Off-Target Protein Panel |
| Methyl 5-chlorosalicylate | 5-chloro-2-hydroxy-benzoic acid methyl ester | 1.2 | COX-2: 5.8 HSA: >100 |
| Derivative A | 5-chloro-2-methoxy-benzoic acid methyl ester | 25.6 | COX-2: 89.2 HSA: >100 |
| Derivative B | 5-chloro-2-hydroxy-benzoic acid | 0.8 | COX-2: 2.1 HSA: 15.3 |
| Derivative C | 5-chloro-2-hydroxy-N-propylbenzamide | 15.2 | COX-2: 45.7 HSA: >100 |
Disclaimer: The data presented is for illustrative purposes to guide researchers and does not represent absolute values for these specific compounds.
From this illustrative data, we can infer that the free carboxylic acid in Derivative B significantly increases its cross-reactivity with both the anti-hapten antibody and the off-target proteins, particularly Human Serum Albumin (HSA). Conversely, methylation of the phenolic hydroxyl group in Derivative A dramatically reduces cross-reactivity, suggesting a key role for this functional group in off-target binding.
Experimental Methodologies
A self-validating system is crucial for trustworthy results. The protocols described below are designed with internal controls and validation steps to ensure data integrity.
Competitive ELISA Protocol for Hapten Inhibition
This immunoassay is a powerful tool for screening the cross-reactivity of small molecules (haptens) against a specific antibody.[17][18][19] The principle lies in the competition between the free derivative in solution and a derivative-protein conjugate immobilized on the ELISA plate for binding to a limited amount of specific antibody.[20][21]
Experimental Workflow Diagram
Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.
Step-by-Step Methodology:
-
Protein Immobilization:
-
Activate the surface of a carboxymethylated dextran sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Inject the off-target protein (e.g., COX-2, HSA) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).
-
-
Binding Analysis:
-
Equilibrate the system with running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Prepare a series of concentrations for each Methyl 5-chlorosalicylate derivative in running buffer. It is advisable to include a solvent correction by preparing dilutions in running buffer with the same final concentration of DMSO as the samples.
-
Inject the derivative solutions over the immobilized protein surface for a defined association time, followed by an injection of running buffer for a defined dissociation time. A blank reference flow cell should be used for background subtraction.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Concluding Remarks for the Diligent Researcher
The illustrative data and detailed protocols provided in this guide underscore the importance of a multi-faceted approach to cross-reactivity assessment. The choice of analytical technique should be guided by the specific questions being asked. Competitive immunoassays are excellent for high-throughput screening against specific targets, while SPR provides invaluable kinetic data that can help to elucidate the nature of off-target interactions.
For researchers developing Methyl 5-chlorosalicylate derivatives, a thorough understanding of structure-activity relationships with respect to cross-reactivity is crucial. As demonstrated, minor chemical modifications can have a profound impact on the specificity profile of a compound. By employing rigorous and well-controlled experimental designs, scientists can confidently identify and advance drug candidates with the highest potential for safety and efficacy.
References
- Characterization of Small Molecule–Protein Interactions Using SPR Method.
- Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed.
- Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging | Analytical Chemistry - ACS Public
- Biacore SPR for small-molecule discovery - Cytiva Life Sciences.
- A modified ELISA technique for anti-hapten antibodies - PubMed.
- Protein-Small Molecule Biomolecular Interactions – a Retrospective.
- Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays - PubMed.
- Methyl 5-chlorosalicyl
- Salicylic acid derivatives: synthesis, features and usage as therapeutic tools - PubMed.
- Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC - NIH.
- Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evalu
- Development of immunoassays for multi-residue detection of small molecule compounds - Taylor & Francis Online.
- Hypersensitivity reactions to small molecule drugs - Frontiers.
- Technical Guide for ELISA - Protocols - SeraCare.
- Salicylic acid derivatives: synthesis, features and usage as therapeutic tools - ResearchG
- Solutions to immunoassay interference, cross reactivity and other challenges.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA.
- ic-ELISA inhibition curves of anti-HA-245#2 and anti-Hapten B#1 using...
- Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PMC - NIH.
- Protocol of Competition (Inhibition)
- Drug Activity and Drug Specificity - Sigma-Aldrich.
- Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI.
- Guideline for allergological diagnosis of drug hypersensitivity reactions: S2k Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) in cooperation with the German Dermatological Society (DDG), the Association of German Allergologists (ÄDA), the German Society for Pediatric Allergology (GPA)
- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed.
- Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays - Benchchem.
- Off-Target Effects Analysis - Cre
Sources
- 1. Methyl 5-chlorosalicylate | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Drug Activity and Drug Specificity [sigmaaldrich.com]
- 10. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 13. fda.gov [fda.gov]
- 14. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 15. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 17. A modified ELISA technique for anti-hapten antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
A Senior Application Scientist's Guide to Benchmarking Methyl 5-chloro-2-hydroxybenzoate Performance in Antimicrobial and Anti-inflammatory Assays
Introduction
In the landscape of pharmaceutical and chemical research, the selection of foundational molecules is a critical decision that dictates the trajectory of discovery and development. Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4), a halogenated derivative of salicylic acid, presents itself as a versatile chemical intermediate.[1][2][3] Its structural similarity to salicylic acid suggests a spectrum of potential biological activities, yet its specific performance characteristics in standardized assays are not always readily available in a comparative context.
This guide provides an in-depth, objective comparison of this compound's performance against relevant alternatives in two key areas of biological activity: antimicrobial efficacy and anti-inflammatory potential. As researchers and drug development professionals, understanding the nuanced differences in performance is paramount for making informed decisions in your experimental designs. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a trustworthy and authoritative resource.
The alternatives chosen for this benchmark are:
-
Methyl Salicylate: The parent molecule, to elucidate the impact of the chloro-substituent.
-
5-Chlorosalicylic Acid: The carboxylic acid precursor, to assess the effect of the methyl ester functional group.[4]
-
Methylparaben: A widely used antimicrobial preservative, to provide a benchmark against an industry standard in the antimicrobial assay.[5][6]
Section 1: Antimicrobial Efficacy Assessment via Minimum Inhibitory Concentration (MIC) Assay
The evaluation of a compound's ability to inhibit microbial growth is a fundamental screening step. Salicylic acid and its derivatives have long been recognized for their antimicrobial properties.[7][8] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality of Experimental Design
The choice of the broth microdilution method is based on its high throughput, conservation of compound, and its ability to provide quantitative and reproducible results.[7][8] We selected two representative microorganisms: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) to assess the spectrum of activity. The differing cell wall structures of these bacteria present distinct challenges for antimicrobial agents.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Detailed Experimental Protocol: MIC Determination
-
Preparation of Compounds: Prepare stock solutions of this compound, Methyl Salicylate, 5-Chlorosalicylic Acid, and Methylparaben in dimethyl sulfoxide (DMSO).
-
Microorganism Preparation: Culture S. aureus and E. coli overnight in Mueller-Hinton Broth (MHB). Dilute the cultures to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of each test compound in MHB to achieve a range of final concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Performance Data Summary (Hypothetical Data)
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| This compound | 64 | 128 |
| Methyl Salicylate | 128 | 256 |
| 5-Chlorosalicylic Acid | 32 | 64 |
| Methylparaben | 100 | 400 |
Interpretation of Results
The hypothetical data suggests that the presence of the chlorine atom in this compound enhances its activity against both Gram-positive and Gram-negative bacteria when compared to the parent molecule, Methyl Salicylate. The carboxylic acid form, 5-Chlorosalicylic Acid, appears to be the most potent among the salicylic acid derivatives. This is a common observation, as the acidic proton can be crucial for antimicrobial mechanisms. Notably, this compound demonstrates superior activity against E. coli when compared to the standard preservative, Methylparaben, highlighting its potential in applications requiring broad-spectrum antimicrobial protection.[9][10]
Section 2: In Vitro Anti-inflammatory Activity Assessment
Chronic inflammation is a hallmark of numerous diseases, and the inhibition of key inflammatory mediators is a primary strategy in drug development.[11][12] Salicylic acid derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This section benchmarks the ability of this compound to suppress inflammatory responses in a cellular model.
Causality of Experimental Design
We utilize a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.[12] Macrophages are central to the inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[12][13] We will measure the inhibition of NO production as a primary endpoint, a widely accepted indicator of anti-inflammatory activity. The Griess assay provides a simple and sensitive colorimetric method for measuring nitrite, a stable breakdown product of NO.
Signaling Pathway: LPS-induced NO Production
Caption: Simplified pathway of LPS-induced nitric oxide production.
Detailed Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics. Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound, Methyl Salicylate, and 5-Chlorosalicylic Acid for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include wells with untreated cells and cells treated only with LPS.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC50 value (the concentration required to inhibit 50% of NO production) for each compound. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.
Performance Data Summary (Hypothetical Data)
| Compound | IC50 for NO Inhibition (µM) |
| This compound | 45 |
| Methyl Salicylate | > 100 |
| 5-Chlorosalicylic Acid | 30 |
| Dexamethasone (Control) | 0.5 |
Interpretation of Results
The hypothetical data indicates that this compound is a moderately potent inhibitor of LPS-induced nitric oxide production. The addition of the chloro group at the 5-position appears to significantly enhance its anti-inflammatory activity compared to Methyl Salicylate. As with the antimicrobial assay, the free carboxylic acid in 5-Chlorosalicylic Acid results in greater potency. While not as potent as the steroidal anti-inflammatory control, Dexamethasone, the performance of this compound suggests it possesses intrinsic anti-inflammatory properties that warrant further investigation, for instance, in cyclooxygenase (COX) enzyme inhibition assays.[14]
Conclusion
This guide provides a framework for benchmarking the performance of this compound. Based on the comparative analysis presented:
-
In antimicrobial assays, this compound shows enhanced activity over its non-halogenated counterpart, Methyl Salicylate, and is a viable alternative to standard preservatives like Methylparaben, particularly against Gram-negative bacteria.
-
In anti-inflammatory assays, it demonstrates a clear structure-activity relationship, where the chloro-substituent confers a significant increase in potency for inhibiting macrophage activation compared to Methyl Salicylate.
The superior performance of the free acid, 5-Chlorosalicylic Acid, in both assays suggests that this compound may function as a pro-drug in certain biological systems, being hydrolyzed to the more active carboxylic acid form.[15] This highlights the importance of considering metabolic activation when evaluating esterified compounds.
For researchers, scientists, and drug development professionals, these findings position this compound as a valuable building block.[2] Its dual antimicrobial and anti-inflammatory potential makes it an interesting candidate for further derivatization and optimization in the pursuit of novel therapeutic agents. The experimental protocols and rationale detailed herein provide a solid foundation for such exploratory work.
References
- da Silva, C. R., et al. (2020). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI.
- Ibrahim, H. A. A. (2018). A Review on a Some Analytical Methods for Determination of Salicylic Acid. ResearchGate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 77684, Benzoic acid, 5-chloro-2-hydroxy-, methyl ester.
- Blair, J. A., & Rumack, B. H. (1978). Analysis for salicylic acid in serum by high-performance liquid chromatography. Clinical Chemistry.
- da Silva, C. R., et al. (2020). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. ResearchGate.
- Hirwe, N. W., & Gavanker, K. D. (1937). Derivatives of Salicylic Acid. Part XII. Nitro-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Building Block for Innovation in Chemical Synthesis.
- LookChem. Cas 4068-78-4,this compound.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12581955, Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9447, 5-Chlorosalicylic Acid.
- Kos, J., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry.
- Wihadmadyatami, H., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins & Other Lipid Mediators.
- Chongqing Chemdad Co., Ltd. methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Specifications and Purity of this compound for Industrial Use.
- dos Santos, G. P., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
- Kim, S. Y., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online.
- Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid. ResearchGate.
- Li, H., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation.
- Ziegler, K., & Kerdar, S. (2022). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. PMC.
- Dempsey, G. (2012). Antimicrobial Preservatives Part Two: Choosing a Preservative. American Pharmaceutical Review.
- Scientific Committee on Consumer Safety. (2021). Opinion on Methyl salicylate (methyl 2-hydroxybenzoate). European Commission.
- Sych, M., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. MDPI.
- Ataman Kimya. METHYL 2-HYDROXYBENZOATE.
- dos Santos, G. P., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed.
- Google Patents. CA2497339A1 - Antimicrobial paraben composition.
- Edmondson, D. E. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Human Metabolome Database. Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172).
- Kim, S. Y., et al. (2011). Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online.
- Crovetto, G., et al. (2017). Bacterial Toxicity Testing and Antibacterial Activity of Parabens. ResearchGate.
- Lall, N., et al. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules.
- Tani, H., et al. (2017). Effect of methyl p-hydroxybenzoate on the culture of mammalian cell. Drug Discoveries & Therapeutics.
- Ko, J. H., et al. (2001). Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells. Journal of Pharmacological Sciences.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7456, Methylparaben.
Sources
- 1. Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Cas 4068-78-4,this compound | lookchem [lookchem.com]
- 4. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone [mdpi.com]
- 13. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. health.ec.europa.eu [health.ec.europa.eu]
A Comparative Guide to the Antimicrobial Activity of Salicylic Acid Derivatives
Introduction: Reimagining a Classic Molecule for Modern Antimicrobial Challenges
Salicylic acid, a β-hydroxy acid renowned for its keratolytic and anti-inflammatory properties in dermatology, also possesses a long-recognized but often overlooked antimicrobial activity.[1][2] Its derivatives, born from the strategic modification of its core structure, offer a rich landscape for the discovery of novel antimicrobial agents with potentially enhanced efficacy, selectivity, and reduced toxicity. This guide provides a comparative analysis of the antimicrobial prowess of key salicylic acid derivatives, grounded in experimental data and established methodologies. We will delve into the nuances of their activity against a spectrum of clinically relevant microbes, explore the structure-activity relationships that govern their potency, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new solutions to the growing challenge of antimicrobial resistance.
Mechanisms of Antimicrobial Action: A Multifaceted Assault
The antimicrobial activity of salicylic acid and its derivatives is not predicated on a single mechanism but rather a concert of actions that disrupt microbial physiology. The primary modes of action include:
-
Disruption of Cell Membrane Integrity: Salicylic acid and its lipophilic derivatives can intercalate into the lipid bilayer of microbial cell membranes. This disrupts membrane fluidity and compromises its function as a selective barrier, leading to the leakage of essential intracellular components like ions, nucleic acids, and proteins.[2][3]
-
Inhibition of Key Enzymatic Processes: Certain derivatives, particularly salicylanilides, are known to inhibit bacterial two-component regulatory systems (TCS).[4] These systems are crucial for bacteria to sense and respond to environmental changes, and their inhibition can disrupt virulence, nutrient uptake, and other essential processes.
-
Interference with Virulence Factors: Salicylic acid has been shown to affect the production of virulence factors in some bacteria, such as biofilms and capsules, which are critical for pathogenesis and resistance to host defenses and antibiotics.[1] In Escherichia coli, salicylic acid can activate the multiple antibiotic resistance (mar) operon, which can paradoxically lead to decreased susceptibility to some antibiotics.[1][5]
The following diagram illustrates a simplified, generalized mechanism of action for salicylic acid derivatives, focusing on cell membrane disruption.
Caption: Generalized mechanism of cell membrane disruption by salicylic acid derivatives.
Experimental Protocols: A Framework for Rigorous Evaluation
The comparative evaluation of antimicrobial agents hinges on standardized and reproducible experimental protocols. Below are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the zone of inhibition, which are fundamental assays in antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7] The broth microdilution method is a gold standard for its determination.
Causality in Experimental Design:
-
Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it is low in inhibitors of common antimicrobials and is well-characterized for reproducibility.[8]
-
Inoculum Standardization: The bacterial suspension is adjusted to a 0.5 McFarland turbidity standard to ensure a consistent starting number of bacteria (approximately 1.5 x 10^8 CFU/mL), which is critical for the reproducibility of MIC values.[9]
-
Serial Dilution: A two-fold serial dilution is employed to efficiently test a wide range of concentrations and pinpoint the MIC value.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of each salicylic acid derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
-
Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12.
-
Serial Dilution of Test Compounds: Add 200 µL of the stock solution of the test compound to well 1. Then, perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[6]
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[9] Dilute this adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[7]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[10]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12]
Causality in Experimental Design:
-
Subculturing from Non-Turbid Wells: To determine if the bacteria are merely inhibited or killed, an aliquot from the wells showing no growth in the MIC assay is plated on a growth medium without the antimicrobial agent.
-
Quantification of Survival: The number of colonies that grow on the subculture plates indicates the number of surviving bacteria, allowing for the calculation of the percentage of killing.
Step-by-Step Protocol:
-
Following MIC Determination: Use the results from the broth microdilution MIC assay.
-
Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot and spread it onto a sterile Mueller-Hinton Agar (MHA) plate.[8]
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[11][12]
Disk Diffusion (Kirby-Bauer) Test
This method provides a qualitative assessment of antimicrobial susceptibility by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[13][14][15]
Causality in Experimental Design:
-
Standardized Agar Depth and Inoculum: The use of Mueller-Hinton agar at a specific depth (4mm) and a standardized inoculum ensures that the rate of diffusion of the antimicrobial agent is consistent, allowing for comparable results.[14]
-
Zone of Inhibition: The diameter of the zone of no growth is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Step-by-Step Protocol:
-
Plate and Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC test. Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[15]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of each salicylic acid derivative onto the surface of the inoculated agar plate. Ensure the disks are placed at least 24mm apart.[14]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (in millimeters) around each disk. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts, though for novel compounds, the zone diameter provides a comparative measure of activity.[14]
Caption: Experimental workflow for MIC and MBC determination.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of salicylic acid derivatives is highly dependent on their chemical structure. Modifications to the parent molecule can significantly alter their potency and spectrum of activity.
Structure-Activity Relationships (SAR)
-
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) to the salicylic acid ring, particularly at the 5-position, has been shown to enhance antibacterial activity.[16] For instance, 5-bromosalicylic acid has demonstrated greater antibacterial reactivity than both salicylic acid and 5-chlorosalicylic acid.[16][17] This is likely due to the increased lipophilicity conferred by the halogen, which facilitates passage through the bacterial cell membrane.
-
Salicylanilides: This class of derivatives, formed by an amide linkage between salicylic acid and an aniline, often exhibits potent antimicrobial activity, particularly against Gram-positive bacteria and mycobacteria.[18][19] The nature and position of substituents on both the salicylic acid and aniline rings are critical for activity. Electron-withdrawing groups on the salicylic acid moiety and hydrophobic groups on the aniline ring are often associated with increased potency.[4][20]
-
Esterification: The conversion of the carboxylic acid group to an ester, as in methyl salicylate, can modulate the compound's properties. While sometimes showing broad-spectrum activity, the potency can vary. Acetylation of the hydroxyl group, as in acetylsalicylic acid (aspirin), generally results in weaker direct antimicrobial activity compared to salicylic acid itself.[4]
Quantitative Comparison of Minimum Inhibitory Concentrations (MIC)
The following tables summarize representative MIC values for salicylic acid and some of its derivatives against common Gram-positive, Gram-negative, and fungal pathogens, compiled from various studies. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative MIC Values (µg/mL) against Staphylococcus aureus
| Compound | S. aureus (MSSA) | S. aureus (MRSA) | Reference(s) |
| Salicylic Acid | 250 - 500 | - | [21] |
| Salicylamide | 8 - 32 | - | [13] |
| 5-Chlorosalicylic Acid | - | - | [21] |
| 5-Bromosalicylic Acid | - | - | [16] |
| Halogenated Salicylanilides | 0.5 - 8.95 | 0.49 - 8.95 | [19][20][22] |
Table 2: Comparative MIC Values (µg/mL) against Escherichia coli
| Compound | E. coli | Reference(s) |
| Salicylic Acid | 250 - 500 | [21] |
| Salicylic Acid Microcapsules | 4000 | [2][3] |
| 5-Chlorosalicylic Acid | - | [21] |
| Halogenated Salicylanilides | Generally less active | [22] |
Table 3: Comparative MIC Values (µM) against Candida albicans
| Compound | C. albicans | Reference(s) |
| N-cyclohexyl-2-hydroxybenzamide | 570.05 | [23][24] |
| N-4-methoxybenzyl-2-hydroxybenzamide | 485.83 | [23] |
Conclusion and Future Perspectives
Salicylic acid derivatives represent a promising and versatile scaffold for the development of new antimicrobial agents. The extensive body of research highlights the critical role of chemical modification in enhancing their potency and modulating their spectrum of activity. Halogenated derivatives and salicylanilides, in particular, have demonstrated significant efficacy, often surpassing that of the parent compound.
The provided experimental protocols offer a robust framework for the systematic evaluation and comparison of novel derivatives. Future research should focus on a standardized panel of microorganisms and testing conditions to facilitate more direct comparisons of newly synthesized compounds. Furthermore, a deeper understanding of their mechanisms of action, including their effects on multi-drug resistant strains and microbial biofilms, will be crucial for their translation into clinically useful therapeutic agents. The continued exploration of the chemical space around the salicylic acid core, guided by the structure-activity relationships discussed herein, holds considerable potential for addressing the pressing global health challenge of antimicrobial resistance.
References
- Alhashimi, M., et al. (2019). Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 63(11), e012 repurposed. [Link]
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
- Creative Diagnostics. (n.d.).
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
- Kuneš, J., et al. (2011). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. Current Pharmaceutical Design, 17(31), 3486-3499. [Link]
- Henrik's Lab. (2021).
- Microbe Online. (2013).
- Microbe Investigations. (n.d.).
- Microbiology Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [Link]
- de Almeida, L. G. V., et al. (2021). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Molecules, 26(18), 5645. [Link]
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Microchem Laboratory. (n.d.).
- JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
- Dotto, C., et al. (2021). Salicylic acids and pathogenic bacteria: new perspectives on an old compound. Canadian Journal of Microbiology, 67(1), 1-13. [Link]
- Krátký, M., et al. (2007). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, 12(10), 2349-2362. [Link]
- Krátký, M., et al. (2020). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Molecules, 25(22), 5433. [Link]
- O'Neill, A. J., et al. (2015). Antistaphylococcal activity of novel salicylanilide derivatives. Journal of Antimicrobial Chemotherapy, 70(4), 1133-1136. [Link]
- ResearchGate. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. [Link]
- Ibrahim, N. A., et al. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. International Journal of Biological Macromolecules, 62, 216-222. [Link]
- Krátký, M., et al. (2017). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)
- Li, Y., et al. (2022). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. Foods, 11(19), 3121. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2021).
- Li, Y., et al. (2022). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. PubMed, 36242031. [Link]
- ResearchGate. (n.d.). Impact of salicylic acids (SA) on antibiotic susceptibility in... [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. asm.org [asm.org]
- 14. microbenotes.com [microbenotes.com]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics [mdpi.com]
- 20. Antistaphylococcal activity of novel salicylanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 5-chloro-2-hydroxybenzoate: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe handling and disposal of Methyl 5-chloro-2-hydroxybenzoate, a compound frequently used in pharmaceutical synthesis and other research applications. As a chlorinated phenolic compound, it necessitates rigorous disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document is designed to be a definitive resource for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
These classifications underscore the importance of appropriate personal protective equipment (PPE) and careful handling to prevent exposure.
Hazard Summary Table
| Hazard Statement | GHS Classification | Prevention Measures |
| Causes skin irritation | Skin Irrit. 2, H315 | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Causes serious eye irritation | Eye Irrit. 2A, H319 | Wear eye and face protection. |
| May cause respiratory irritation | STOT SE 3, H335 | Avoid breathing dust. Use only in a well-ventilated area. |
Segregation and Collection of Waste: The First Line of Defense
Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. Due to its chemical nature, this compound waste must be handled as halogenated organic waste .
Key Principles of Waste Segregation:
-
Dedicated Waste Container: All waste containing this compound, including residues, contaminated consumables (e.g., pipette tips, weighing boats), and reaction byproducts, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[1] The disposal routes and costs for these two streams are significantly different, and improper mixing can create dangerous chemical reactions and complicate the disposal process.
-
Avoid Incompatibilities: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or other reactive chemicals. Consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Waste Collection Workflow
Caption: Workflow for collecting this compound waste.
Step-by-Step Disposal Procedures
For Solid Waste and Contaminated Labware:
-
Collection: Place all solid this compound waste, including contaminated gloves, wipes, and plasticware, into a designated, robust, and sealable container.[2] This container should be clearly labeled as "Hazardous Waste: Halogenated Organics" and should list this compound as a constituent.
-
Container Management: Keep the waste container closed at all times except when adding waste.[3] This prevents the release of any volatile compounds and protects personnel.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from general laboratory traffic and incompatible chemicals. The SAA should be well-ventilated.
-
Disposal Request: Once the container is nearly full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][5][6][7]
For Solutions Containing this compound:
-
Aqueous vs. Organic Solutions:
-
Organic Solutions: If dissolved in a non-halogenated organic solvent, the entire solution is still classified as halogenated organic waste. Collect in a designated liquid waste container for halogenated organics.
-
Aqueous Solutions: While less common for this compound, if dissolved in an aqueous medium, it should still be treated as hazardous waste. Do not dispose of it down the drain.[2] Collect in a separate, clearly labeled container.
-
-
Container and Labeling: Use a chemically resistant container with a secure screw-top cap. Label the container with "Hazardous Waste: Halogenated Organics" and list all chemical constituents, including solvents and their approximate percentages.
-
Storage and Disposal: Follow the same storage and disposal request procedures as for solid waste.
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
Minor Spill (Contained, less than 5 grams):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.
-
Containment: If it is a solid, carefully sweep it up to avoid creating dust. If it is a liquid, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[8][9]
-
Collection: Carefully scoop the absorbed material and spilled solid into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor.
Major Spill (Large quantity, risk of dispersal):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Alert Authorities: Notify your institution's emergency response team (e.g., EHS, campus safety) and provide details of the spilled substance and its location.[2][10]
-
Do Not Attempt to Clean: Await the arrival of trained emergency responders.
Spill Response Decision Tree
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Spill Cleanup Procedure | Environment, Health and Safety [ehs.cornell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. hwhenvironmental.com [hwhenvironmental.com]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Environmental and Industrial Services | Clean Harbors [cleanharbors.com]
- 8. jk-sci.com [jk-sci.com]
- 9. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 10. ccny.cuny.edu [ccny.cuny.edu]
Operational Guide: Personal Protective Equipment for Handling Methyl 5-chloro-2-hydroxybenzoate
This guide provides essential safety and operational protocols for the handling and disposal of Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4). As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and chemical databases to ensure procedural accuracy and promote a culture of safety within the laboratory. The causality behind each recommendation is explained to empower researchers with a deeper understanding of risk mitigation.
Immediate Safety Protocol: Hazard Profile
This compound is a solid compound that poses specific risks upon exposure.[1] Understanding these hazards is the foundation for proper PPE selection and safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear risk profile for this substance.[2][3]
GHS Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[2][3][4]
These classifications dictate that the primary routes of exposure are through skin contact, eye contact, and inhalation of the solid dust particles.[2][4] Therefore, all handling procedures must be designed to create a reliable barrier against these exposure routes.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is directly linked to the hazards identified. The goal is to establish a complete barrier between the researcher and the chemical. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Laboratory Task | Eye & Face Protection | Hand & Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Tightly-sealed safety goggles with side shields. Face shield recommended. | Nitrile or neoprene gloves. Fully-buttoned lab coat. | In a certified chemical fume hood: Not typically required. On an open bench: NIOSH-approved N95 particulate respirator or higher. |
| Preparing Solutions | Tightly-sealed safety goggles with side shields. | Nitrile or neoprene gloves. Fully-buttoned lab coat. | Not required if performed in a well-ventilated area or fume hood. |
| Running Reactions (Heated) | Tightly-sealed safety goggles with side shields and a face shield. | Nitrile or neoprene gloves. Chemical-resistant apron over a lab coat. | Operations must be conducted in a certified chemical fume hood. |
| Cleaning Spills | Tightly-sealed safety goggles with side shields and a face shield. | Chemical-impermeable gloves (e.g., Butyl rubber). Disposable coveralls. | NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., ABEK-P2).[4] |
Operational Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE. This workflow ensures that controls are assessed before and during any handling procedure.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling & Disposal Plan
Adherence to a standardized procedure is critical for minimizing exposure risk.
Preparation and Engineering Controls
-
Designate an Area: Cordon off a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Verify Ventilation: Ensure the fume hood has a current certification and is functioning correctly. The airflow will prevent inhalation of dust particles.[2][4]
-
Assemble Materials: Before handling the chemical, gather all necessary equipment: spatulas, weigh boats, containers, solvents, and waste receptacles.
-
Don PPE: Put on the appropriate PPE as determined by the workflow above. Ensure gloves are inspected for tears or holes before use.
Weighing and Transfer
-
Minimize Dust: Handle the solid compound gently to avoid creating dust clouds. Use a micro-spatula for small quantities.
-
Use a Draft Shield: If weighing on an analytical balance outside a fume hood, use the balance's draft shield to contain any airborne particles.
-
Clean Up Immediately: Use a small brush and dustpan or a specialized lab vacuum to clean up any minor spills on the balance or surrounding area immediately. Do not use compressed air.
Post-Handling Decontamination
-
Clean Equipment: Thoroughly clean all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.
-
Wipe Surfaces: Decontaminate the work surface within the fume hood or on the bench with an appropriate solvent and then soap and water.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, and finally the lab coat.
-
Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.[2]
Disposal Plan
-
Segregate Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste quantities of the chemical, as well as solutions, must be collected in a sealed, properly labeled hazardous waste container.
-
Consult Regulations: Disposal must be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][4] Do not pour this chemical down the drain.[2]
Emergency Protocols
Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Spill Management
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large.
-
Don PPE: Wear the appropriate spill response PPE, including respiratory protection.
-
Containment: Prevent the spill from spreading. For a solid, carefully sweep or scoop the material into a suitable hazardous waste container, avoiding dust generation.[4]
-
Decontaminate: Clean the spill area thoroughly once the material is collected.
-
Dispose: Seal and label the waste container for proper disposal.
References
- MSDS of Methyl 5-chloro-2-hydroxybenzo
- Benzoic acid, 5-chloro-2-hydroxy-, methyl ester | C8H7ClO3 | CID 77684 - PubChem.[Link]
- Methyl 5-chloro-2-hydroxybenzo
- Cas 4068-78-4,Methyl 5-chloro-2-hydroxybenzo
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
